Product packaging for (-)-Vernolic acid(Cat. No.:CAS No. 32381-42-3)

(-)-Vernolic acid

Cat. No.: B1234845
CAS No.: 32381-42-3
M. Wt: 296.4 g/mol
InChI Key: CCPPLLJZDQAOHD-BEBBCNLGSA-N
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Description

(-)-Leukotoxin B is a specialized chemical reagent provided for research and development purposes. This compound is intended for use in controlled laboratory settings by qualified professionals. It is essential to consult the product's Certificate of Analysis for specific data on purity, concentration, and storage conditions prior to use. WARNING: This product is strictly labeled "For Research Use Only" (RUO). RUO products are not intended for use in diagnostic or therapeutic procedures for humans or animals, and they are exempt from many regulatory controls that apply to medical devices . The use of RUO products in clinical diagnostics can pose significant risks, as their performance characteristics for such uses have not been established . Manufacturers and laboratories must ensure that their marketing, distribution, and use of this product are consistent with its research-only designation to comply with regulatory guidelines .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O3 B1234845 (-)-Vernolic acid CAS No. 32381-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPPLLJZDQAOHD-BEBBCNLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205124
Record name (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32381-42-3
Record name (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32381-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vernolic acid, cis-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032381423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERNOLIC ACID, CIS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF156V3318
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(-)-Vernolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of (-)-Vernolic acid. The information is intended to serve as a valuable resource for professionals in research, and drug development.

Chemical Structure and Identification

This compound, also known as (12R,13S)-(-)-12,13-epoxyoleic acid, is a naturally occurring epoxy fatty acid.[1] It is the (-)-enantiomer of vernolic acid, a monounsaturated fatty acid containing an epoxide ring. The structure of this compound is characterized by an 18-carbon chain with a cis-double bond between carbons 9 and 10 and an epoxide ring at the 12th and 13th carbons.

Chemical Structure:

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (9Z)-(12R,13S)-12,13-Epoxyoctadec-9-enoic acid
Other Names (12R,13S)-(-)-12,13-epoxyoleic acid, (-)-Leukotoxin B
CAS Number 32381-42-3[1]
Chemical Formula C18H32O3[1]
Molecular Weight 296.44 g/mol [1]
SMILES CCCCC[C@H]1O[C@H]1C/C=C\CCCCCCCC(=O)O
InChI InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m0/s1[2]

Physicochemical Properties

This compound is a crystalline solid at low temperatures and a liquid at room temperature.[1] It is largely insoluble in water but soluble in organic solvents.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 30-31 °C (crystals from acetone (B3395972) at -25 °C)[1]
Boiling Point Not available
Optical Rotation [α]D -8°[1]
Solubility Insoluble in water; Soluble in organic solvents.[3]
Appearance Colorless oil at room temperature.[4]

Spectral Data

Table 3: Predicted Spectral Data for this compound

SpectroscopyExpected Features
¹H NMR - Carboxylic acid proton (-COOH): Broad singlet, highly deshielded (δ 10-12 ppm). - Olefinic protons (-CH=CH-): Multiplets in the region of δ 5.3-5.4 ppm. - Epoxide protons (-CH-O-CH-): Multiplets in the region of δ 2.9-3.1 ppm. - Aliphatic protons (-CH2-, -CH3): Multiple signals in the upfield region (δ 0.8-2.5 ppm).
¹³C NMR - Carbonyl carbon (-COOH): Signal in the range of δ 175-185 ppm. - Olefinic carbons (-C=C-): Signals around δ 128-132 ppm. - Epoxide carbons (-C-O-C-): Signals in the range of δ 57-60 ppm. - Aliphatic carbons (-CH2-, -CH3): Signals in the upfield region (δ 14-35 ppm).
IR Spectroscopy - O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong, sharp band around 1710 cm⁻¹. - C=C stretch (alkene): Medium band around 1650 cm⁻¹. - C-O stretch (epoxide): Band around 1250 cm⁻¹ and 820-950 cm⁻¹.
Mass Spectrometry - Molecular Ion (M+): Expected at m/z 296. - Fragmentation: Characteristic losses of H₂O, COOH, and fragments resulting from cleavage at the epoxide ring and the double bond. PubChem lists major fragments for a similar epoxy fatty acid at m/z 279, 261, and 163.[1]

Experimental Protocols

Isolation of Vernolic Acid from Natural Sources

This compound is predominantly found in the seed oil of plants from the Vernonia genus, particularly Vernonia anthelmintica and Vernonia galamensis.[2][3] The general procedure for its isolation involves extraction of the oil from the seeds, followed by purification.

4.1.1. Extraction of Vernonia Oil

  • Objective: To extract the crude oil containing vernolic acid from Vernonia seeds.

  • Methodology:

    • Seed Preparation: The seeds are ground to a fine powder. To minimize lipase (B570770) activity that can hydrolyze the triglycerides, seeds can be ground with dry ice.[5]

    • Solvent Extraction: The powdered seeds are typically extracted using a nonpolar solvent such as n-hexane in a Soxhlet apparatus for several hours.[6] Alternatively, supercritical fluid extraction (SFE) with carbon dioxide can be employed, which may offer advantages in reducing lipolysis.[5]

    • Solvent Removal: The solvent is removed from the extract using a rotary evaporator to yield the crude vernonia oil.

    • Degumming and Purification: The crude oil can be further purified by removing non-triacylglycerol components through solid-phase extraction (SPE) using silica (B1680970) gel.[6]

4.1.2. Hydrolysis and Purification of Vernolic Acid

  • Objective: To hydrolyze the triacylglycerols and isolate free vernolic acid.

  • Methodology:

    • Saponification: The purified vernonia oil is saponified by refluxing with a solution of sodium hydroxide (B78521) in ethanol.[6] This process hydrolyzes the ester bonds of the triglycerides, releasing the fatty acids as sodium salts.

    • Acidification: The reaction mixture is cooled and then acidified (e.g., with HCl) to protonate the fatty acid salts, yielding the free fatty acids.

    • Extraction: The free fatty acids are extracted from the aqueous solution using an organic solvent like diethyl ether or hexane (B92381).

    • Purification: The vernolic acid can be purified from the mixture of fatty acids by recrystallization from a solvent such as hexane at low temperatures (e.g., -20°C).[6]

Chemical Synthesis

An enantiospecific synthesis for this compound has been reported, providing a method for its preparation in the laboratory without reliance on natural sources. While the detailed, step-by-step protocol is beyond the scope of this guide, the general strategy is outlined below.

  • Reference: Moustakis, C. A., et al. (1986). Tetrahedron Letters, 27(3), 303-306.

  • General Approach: The synthesis typically involves the use of a chiral starting material to establish the correct stereochemistry of the epoxide. Key steps may include the formation of the carbon-carbon double bond with the correct cis geometry and the stereoselective epoxidation of an appropriate precursor.

Biological Activity and Signaling Pathways

In mammals, vernolic acid is also known as leukotoxin B.[2] It can be produced endogenously from the metabolism of linoleic acid by cytochrome P450 enzymes.[3] The biological effects of vernolic acid are closely linked to its metabolism, particularly its conversion to the corresponding diol by soluble epoxide hydrolase (sEH).[2]

Metabolism of this compound

The primary metabolic pathway for this compound in mammalian tissues involves the enzymatic hydrolysis of the epoxide ring.

vernolic_acid_metabolism cluster_0 Metabolism of this compound vernolic_acid This compound ((12R,13S)-12,13-epoxy-cis-9-octadecenoic acid) seh Soluble Epoxide Hydrolase (sEH) vernolic_acid->seh diol (12S,13R)-dihydroxy-cis-9-octadecenoic acid (Isoleukotoxin diol) seh->diol toxicity Cellular Toxicity (e.g., cytotoxicity to leukocytes) diol->toxicity

Figure 1: Metabolic conversion of this compound to its diol by soluble epoxide hydrolase.

This metabolic conversion is significant because the resulting diol, known as isoleukotoxin diol, is often more cytotoxic than the parent epoxide.[3] This pathway is implicated in the toxic effects observed for vernolic acid, including its detrimental effects on leukocytes and its potential role in respiratory distress and multiple organ failure in animal models.[3]

Biosynthesis in Plants

In plants like Vernonia galamensis, vernolic acid is synthesized from linoleic acid. In vivo radiotracer experiments have shown that this conversion occurs while the fatty acid is esterified to phosphatidylcholine (PC). The linoleoyl-PC is converted to vernoleoyl-PC, which is then incorporated into triacylglycerols for storage in the seed oil.[5]

vernolic_acid_biosynthesis cluster_1 Biosynthesis of Vernolic Acid in Plants linoleoyl_pc Linoleoyl-PC epoxygenase Epoxygenase linoleoyl_pc->epoxygenase vernoleoyl_pc Vernoleoyl-PC epoxygenase->vernoleoyl_pc dag Diacylglycerol (DAG) Pool vernoleoyl_pc->dag Transfer tag Triacylglycerol (TAG) Pool (Vernonia Oil) dag->tag Acylation

Figure 2: Biosynthetic pathway of vernolic acid in Vernonia species.

Conclusion

This compound is a fascinating molecule with significant potential in both industrial applications, owing to its reactive epoxide group, and in biomedical research, due to its biological activities as a leukotoxin and its metabolism to cytotoxic diols. This guide provides a foundational understanding of its chemistry and biology, which will be valuable for researchers exploring its properties and potential applications. Further research is warranted to fully elucidate its specific signaling mechanisms and to explore the therapeutic potential of modulating its metabolic pathways.

References

The Ironweed's Treasure: A Technical Guide to (-)-Vernolic Acid from Vernonia galamensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the natural sources of (-)-vernolic acid, a valuable epoxy fatty acid, within the plant species Vernonia galamensis. This guide synthesizes quantitative data, details experimental protocols for extraction and analysis, and visualizes key biological and experimental processes.

Quantitative Analysis of Vernolic Acid in Vernonia galamensis

This compound is predominantly found in the seeds of Vernonia galamensis, often referred to as ironweed. The seeds are a rich source of vernonia oil, which is characterized by its high vernolic acid content. In contrast, other parts of the plant, such as the leaves, contain only trace amounts of this valuable compound. The primary fatty acids in the leaf oil are palmitic acid, linolenic acid, and parinaric acid[1].

The concentration of oil in the seeds and the proportion of vernolic acid within that oil can vary between different accessions and lines of V. galamensis. The following table summarizes the quantitative data reported in the literature.

Plant PartTotal Oil Content (% of dry weight)This compound Content (% of total oil)Key Findings
Seeds 40-42%[2]73-80%[2]The seeds are the primary repository of vernolic acid.
Seeds 20.36-35.86%70.15-77.92%Significant variation exists among different accessions.
Seeds 24-29%73-77%[3]Selected lines show a narrower but still high range of vernolic acid.
Seeds Up to 41.9%Up to 80%[4][5]Ethiopian strains are reported to have particularly high oil and vernolic acid content.[4]
Leaves LowTraces[1]The leaves are not a significant source of vernolic acid.[1]

Experimental Protocols

The following sections outline the methodologies for the extraction, purification, and quantification of this compound from Vernonia galamensis seeds.

Extraction of Vernonia Oil

A common and effective method for extracting the oil from V. galamensis seeds is Soxhlet extraction.

Materials:

  • Powdered seeds of V. galamensis

  • n-Hexane (solvent)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Refrigerator

Procedure:

  • Grind the V. galamensis seeds to a fine powder to increase the surface area for extraction.

  • Place the powdered seeds in a thimble and insert it into the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with n-hexane.

  • Heat the solvent, which will boil, vaporize, and condense in the condenser, dripping onto the powdered seeds.

  • The solvent will fill the main chamber and, once it reaches the overflow level, will be siphoned back into the distilling flask, carrying the extracted oil.

  • Continue this process for a sufficient duration (e.g., three hours) to ensure complete extraction.

  • After extraction, filter the crude vernonia oil.

  • To separate the oil from any solid residue, keep the filtered oil in a refrigerator overnight and then decant the oil.

  • Remove the n-hexane from the oil using a rotary evaporator to yield the crude vernonia oil[6].

Purification of Vernonia Oil

To remove non-triacylglycerol components, a solid-phase extraction (SPE) method can be employed.

Materials:

Procedure:

  • Dissolve the crude vernonia oil in n-hexane (e.g., 10-20 g of oil in 10-20 mL of n-hexane)[6].

  • Mix the dissolved oil with activated carbon (35% w/w)[6].

  • Load this mixture onto a pre-packed silica gel column (e.g., 60 g of silica gel)[6].

  • Elute the column with a series of solvents to separate different fractions:

    • n-Hexane (50-60 mL) to collect the first fraction.

    • A 1:1 (v/v) mixture of n-hexane and diethyl ether (60 mL) to collect the second fraction.

    • Methanol (40 mL) to collect the third fraction[6].

  • This process separates the glycerides from non-glyceride components. Further deacidification can be performed by solvent extraction with an n-hexane/diethyl ether mixture[6].

Quantification of Vernolic Acid

Gas chromatography (GC) is a standard method for the analysis of fatty acid composition, including vernolic acid.

Materials:

  • Purified vernonia oil

  • Internal standard (e.g., tri-heptadecanoin)

  • Chloroform (B151607)

  • Methanol

  • Methanolic sulfuric acid

  • n-Hexane

  • Dichloromethane

  • Gas chromatograph with a suitable column (e.g., Agilent HP-5MS) and detector (e.g., Mass Selective Detector)

Procedure:

  • Homogenization and Methylation:

    • Homogenize a known amount of the purified oil sample (e.g., 20 mg) in a mixture of chloroform and methanol (2:1, v/v) containing a known amount of an internal standard[7].

    • Methylate the fatty acids by adding methanolic sulfuric acid and heating at 80°C for 2 hours. This converts the fatty acids into their corresponding fatty acid methyl esters (FAMEs)[7].

  • Extraction of FAMEs:

    • Isolate the FAMEs using n-hexane[7].

    • Briefly dry the extracted FAMEs under a stream of nitrogen[7].

  • Sample Preparation for GC:

    • Suspend the dried FAMEs in dichloromethane[7].

  • GC Analysis:

    • Inject a small volume of the sample (e.g., 2.0 µl) into the gas chromatograph[8].

    • Use an appropriate temperature program for the oven to separate the FAMEs. For example, start at 100°C for 2 minutes, then ramp up to 280°C at a rate of 4°C per minute, and hold for 30 minutes[8].

    • Helium can be used as the carrier gas[8].

    • The mass spectrometer will detect the separated FAMEs, and the resulting data can be used to identify and quantify each fatty acid, including vernolic acid methyl ester, by comparing their retention times and mass spectra to known standards and a spectral database[8].

Visualizations

The following diagrams illustrate key pathways and workflows related to vernolic acid in Vernonia galamensis.

experimental_workflow Experimental Workflow for Vernolic Acid Analysis start Vernonia galamensis Seeds powdering Grinding/Powdering start->powdering extraction Soxhlet Extraction (n-Hexane) powdering->extraction crude_oil Crude Vernonia Oil extraction->crude_oil purification Solid-Phase Extraction (Silica Gel, Activated Carbon) crude_oil->purification purified_oil Purified Vernonia Oil purification->purified_oil methylation Transesterification (Methanolic H2SO4) purified_oil->methylation fames Fatty Acid Methyl Esters (FAMEs) methylation->fames analysis Gas Chromatography (GC) Analysis fames->analysis quantification Quantification of Vernolic Acid analysis->quantification

Experimental Workflow

biosynthesis_pathway Biosynthesis of Vernolic Acid in Vernonia galamensis linoleoyl_pc Linoleoyl-PC (on Phosphatidylcholine) epoxygenase Δ12-Epoxygenase linoleoyl_pc->epoxygenase vernoleoyl_pc Vernoleoyl-PC epoxygenase->vernoleoyl_pc release Transfer to Triacylglycerol Pool vernoleoyl_pc->release vernolic_acid_tag Vernolic Acid (in Triacylglycerol) release->vernolic_acid_tag

Vernolic Acid Biosynthesis

References

An In-depth Technical Guide to the Biosynthesis of (-)-Vernolic Acid from Linoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway for (-)-vernolic acid from linoleic acid. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the enzymatic conversion, quantitative data, experimental methodologies, and a visual representation of the pathway.

Introduction

This compound, a naturally occurring epoxy fatty acid, has garnered significant interest due to its potential industrial applications and its role in mammalian physiology. It is formed through the epoxidation of the Δ12 double bond of linoleic acid.[1] This conversion is a direct, one-step enzymatic reaction catalyzed by a class of enzymes known as epoxygenases.[1] Two primary types of epoxygenases have been identified to catalyze this reaction: cytochrome P450 epoxygenases and plant-specific Δ12-fatty acid desaturase (FAD2)-like enzymes.[2][3] Understanding the intricacies of this biosynthetic pathway is crucial for its potential manipulation in various biological systems for the production of this valuable fatty acid.

The Biosynthetic Pathway

The biosynthesis of this compound from linoleic acid is a targeted epoxidation reaction. The substrate, linoleic acid, is often esterified to phosphatidylcholine (PC) when acted upon by the plant-based enzymes.[2][3][4]

Key Enzymes:

  • Cytochrome P450 Epoxygenases: In mammals and certain plant species like Euphorbia lagascae, members of the cytochrome P450 superfamily are responsible for the epoxidation of linoleic acid.[2][5] These heme-containing monooxygenases utilize molecular oxygen and NADPH to insert an oxygen atom across the double bond.

  • Δ12-Fatty Acid Desaturase (FAD2)-like Epoxygenases: In several plant species, including Vernonia galamensis and Stokesia laevis, a divergent form of the Δ12-fatty acid desaturase is the key enzyme.[1][6] These enzymes, while sharing homology with desaturases that introduce double bonds, have evolved to catalyze the formation of an epoxide ring.

The overall reaction can be summarized as follows:

Linoleic Acid + O₂ + NADPH + H⁺ → this compound + NADP⁺ + H₂O

Below is a diagram illustrating the direct conversion of linoleic acid to this compound.

Biosynthesis_of_Vernolic_Acid sub Linoleic Acid enz Epoxygenase (Cytochrome P450 or Δ12-Desaturase-like) sub->enz prod This compound enz->prod

Caption: Biosynthesis of this compound from Linoleic Acid.

Quantitative Data

The production of vernolic acid has been quantified in various native and engineered biological systems. The following tables summarize key quantitative data related to this biosynthetic pathway.

Table 1: Vernolic Acid Production in Various Organisms

OrganismGenetic ModificationVernolic Acid Content (% of total fatty acids)Reference
Vernonia galamensisWild Type>70% in seed oil[6]
Euphorbia lagascaeWild TypeUp to 63% in seed oil[3]
Arabidopsis thalianaExpression of Crepis palaestina Δ12-epoxygenase (Cpal2)2.1% - 3.5%[7]
Arabidopsis thalianaCo-expression of Cpal2 and Crepis palaestina FAD221%[8]
Cotton (Gossypium hirsutum)Co-expression of Cpal2 and a modified FAD2Up to 17%[7]
Soybean (Glycine max)Co-expression of Stokesia laevis epoxygenase (SlEPX) and Vernonia galamensis DGATUp to 25.8%[1]
Saccharomyces cerevisiaeEngineered with cannabinoid biosynthesis pathwayNot directly measured, but production of downstream products indicates pathway function.[5]

Table 2: Enzyme Kinetic Parameters (Illustrative)

Direct kinetic data for the conversion of linoleic acid to vernolic acid is limited in the literature. The following table presents illustrative kinetic parameters for related cytochrome P450 enzymes and fatty acid desaturases to provide a general understanding of their catalytic efficiencies.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/SystemReference
Cytochrome P450 (general)Arachidonic Acid~10-50~1-10Rat Liver Microsomes[3]
Δ12 Fatty Acid Desaturase (FAD12)Oleic Acid~2000 (2 mM)Not specifiedBrassica napus expressed in E. coli[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Protocol for In Vitro Epoxygenase Activity Assay (Cytochrome P450)

This protocol is adapted from general methods for assaying cytochrome P450-mediated fatty acid metabolism.[9]

Objective: To determine the in vitro activity of cytochrome P450 epoxygenase in converting linoleic acid to vernolic acid.

Materials:

  • Microsomal protein fraction containing the cytochrome P450 enzyme.

  • [1-¹⁴C]-Linoleic acid (radiolabeled substrate).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4).

  • Ethyl acetate (B1210297).

  • Silica (B1680970) gel for thin-layer chromatography (TLC) or a high-performance liquid chromatography (HPLC) system.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 µg of microsomal protein.

    • 10 µM [1-¹⁴C]-Linoleic acid.

    • 1 mM NADPH (or the NADPH regenerating system).

    • Potassium phosphate buffer to a final volume of 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 200 µL of ice-cold ethyl acetate and vortexing vigorously.

  • Extraction: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the phases. Carefully collect the upper organic phase containing the lipids. Repeat the extraction with another 200 µL of ethyl acetate and pool the organic phases.

  • Drying: Evaporate the solvent from the pooled organic phases under a stream of nitrogen.

  • Analysis:

    • TLC: Resuspend the dried lipid extract in a small volume of solvent and spot it onto a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., hexane (B92381):diethyl ether:acetic acid, 70:30:1 v/v/v). Visualize the separated lipids by autoradiography. Scrape the spots corresponding to linoleic acid and vernolic acid and quantify the radioactivity using a scintillation counter.

    • HPLC: Resuspend the extract and inject it into an HPLC system equipped with a radiodetector. Separate the fatty acids using a C18 column and a suitable mobile phase gradient.

  • Calculation: Calculate the enzyme activity as the amount of vernolic acid formed per unit time per milligram of protein.

Protocol for In Vitro Epoxygenase Activity Assay (Plant Δ12-Desaturase-like Enzyme)

This protocol is adapted from methods used for characterizing plant fatty acid desaturases expressed in yeast.[5]

Objective: To determine the in vitro activity of a plant Δ12-desaturase-like epoxygenase.

Materials:

  • Yeast microsomes expressing the recombinant plant epoxygenase.

  • Linoleic acid.

  • NADH or NADPH (depending on the enzyme's cofactor preference).

  • Potassium phosphate buffer (pH 7.2).

  • Fatty acid methyl ester (FAME) preparation reagents (e.g., methanolic HCl or BF₃-methanol).

  • Hexane.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Reaction Setup: In a glass tube, combine:

    • 100-500 µg of yeast microsomal protein.

    • 50 µM Linoleic acid.

    • 1 mM NADH or NADPH.

    • Potassium phosphate buffer to a final volume of 1 mL.

  • Incubation: Incubate the reaction at 25-30°C for 1-2 hours with shaking.

  • Reaction Termination and Saponification: Stop the reaction by adding 1 mL of 0.2 M NaOH in 90% methanol. Heat at 80°C for 10 minutes to saponify the lipids.

  • Methylation: Add 1 mL of 14% BF₃-methanol and heat at 80°C for 10 minutes to convert the fatty acids to their methyl esters (FAMEs).

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

  • Analysis by GC-MS: Inject an aliquot of the hexane extract into the GC-MS. Use a suitable capillary column (e.g., DB-23) and a temperature program to separate the FAMEs.[10] Identify vernolic acid methyl ester based on its retention time and mass spectrum compared to an authentic standard.

  • Quantification: Quantify the amount of vernolic acid produced by comparing the peak area to that of an internal standard.

Experimental and Logical Workflow Diagram

The following diagram outlines the general workflow for characterizing a novel epoxygenase involved in vernolic acid biosynthesis.

Experimental_Workflow cluster_0 Gene Identification and Cloning cluster_1 Heterologous Expression cluster_2 Enzyme Characterization cluster_3 Product Analysis a1 Identify Candidate Epoxygenase Gene a2 Clone Gene into Expression Vector a1->a2 b1 Transform Expression Vector into Host (e.g., Yeast, E. coli) a2->b1 b2 Induce Protein Expression b1->b2 c1 Purify Recombinant Protein b2->c1 c2 Perform In Vitro Activity Assays c1->c2 c3 Determine Kinetic Parameters (Km, Vmax) c2->c3 d1 Extract and Derivatize Fatty Acids c2->d1 d2 Analyze by GC-MS or LC-MS d1->d2

Caption: Workflow for Characterizing a Novel Epoxygenase.

Conclusion

The biosynthesis of this compound from linoleic acid is a direct enzymatic epoxidation reaction with significant implications for both industrial biotechnology and biomedical research. This guide has provided a detailed overview of the pathway, the enzymes involved, quantitative production data, and comprehensive experimental protocols. The continued exploration of this pathway, particularly the discovery and characterization of novel and more efficient epoxygenases, holds the key to unlocking the full potential of vernolic acid and its derivatives.

References

Unveiling Vernolic Acid: A Technical Retrospective of its 1954 Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in the study of natural fatty acids occurred in 1954 with the definitive characterization of vernolic acid. This technical guide revisits the seminal work of F. D. Gunstone, who first elucidated the correct structure of this unique epoxy fatty acid, overturning previous assumptions and paving the way for future research into its potential applications.

Initially isolated from the seed oil of Vernonia anthelmintica, vernolic acid was previously misidentified as 11-hydroxyoctadec-9-enoic acid. However, through a series of meticulous experiments, Gunstone demonstrated its true nature as 12:13-epoxyoctadec-9-enoic acid.[1] This discovery marked the first identification of an epoxy acid in a natural fat, expanding the known diversity of lipid structures.[1]

Quantitative Analysis of Vernonia anthelmintica Seed Oil and Vernolic Acid

The initial investigation involved a detailed analysis of the component acids of Vernonia anthelmintica seed oil. The approximate composition was determined, highlighting a significant proportion of the novel oxygenated acid.

Component AcidPercentage (% wt.)
Vernolic acid~72
Linoleic acid12
Oleic acid6
Palmitic acid4
Stearic acid2
Myristic acidtrace
Arachidic acidtrace
Data sourced from Gunstone, F. D. (1954).[1]

Further characterization of purified vernolic acid and its derivatives yielded the following key quantitative data:

PropertyValue
Vernolic Acid
Melting Point31-32 °C
Equivalent Weight296
Iodine Value (Wijs)85.5
Methyl Vernolate
Boiling Point160-162 °C / 0.5 mmHg
Refractive Index (nD20)1.4648
Dihydroxy-acid (from vernolic acid)
Melting Point64-65 °C
Equivalent Weight316
Data sourced from Gunstone, F. D. (1954).[1]

Experimental Protocols

The characterization of vernolic acid involved a multi-step experimental workflow, from the extraction of the oil to the final structural elucidation.

Extraction and Preparation of Mixed Fatty Acids from Vernonia anthelmintica Seeds
  • Oil Extraction: The seeds of Vernonia anthelmintica were crushed and extracted with light petroleum (b.p. 40-60 °C) in a Soxhlet apparatus.

  • Saponification: The extracted oil was saponified by refluxing with an excess of 0.5N alcoholic potassium hydroxide.

  • Isolation of Mixed Acids: The resulting soap solution was diluted with water and the unsaponifiable matter was extracted with ether. The aqueous solution was then acidified with mineral acid to liberate the mixed fatty acids, which were subsequently extracted with ether, washed, dried, and the solvent was removed.

Isolation of Vernolic Acid
  • Low-Temperature Crystallization: The mixed fatty acids were dissolved in acetone (B3395972) and cooled to -30 °C. The saturated acids and a portion of the oleic and linoleic acids crystallized out and were removed by filtration.

  • Urea (B33335) Adduct Formation: The filtrate, enriched in the oxygenated acid, was treated with a saturated solution of urea in methanol. The mixture was warmed to obtain a clear solution and then allowed to cool, leading to the formation of urea adducts. The adducts containing the straight-chain acids were separated, and the filtrate containing the vernolic acid was recovered.

  • Purification: The isolated vernolic acid was further purified by repeated low-temperature crystallization from acetone.

Structural Elucidation of Vernolic Acid
  • Hydrogenation: Catalytic hydrogenation of vernolic acid in the presence of palladium-charcoal resulted in the rapid absorption of one mole of hydrogen, indicating the presence of a single double bond. The product of this reaction was 12:13-epoxystearic acid.

  • Oxidative Fission of the Double Bond: Ozonolysis of vernolic acid, followed by oxidative decomposition of the ozonide, yielded azelaic acid and suberic acid. This confirmed the position of the double bond at the 9:10 position.

  • Epoxide Ring Opening: Treatment of vernolic acid with periodic acid resulted in the cleavage of the molecule at the site of the epoxide ring, yielding azelaic acid and hexanoic acid. This reaction confirmed the presence and position of the 12:13-epoxide group.

Visualizing the Experimental Workflow and Molecular Structure

The logical flow of the experimental process and the final elucidated structure of vernolic acid can be represented visually.

experimental_workflow cluster_extraction Oil Extraction and Fatty Acid Preparation cluster_isolation Isolation of Vernolic Acid cluster_elucidation Structural Elucidation cluster_conclusion Conclusion Vernonia_seeds Vernonia anthelmintica Seeds Soxhlet_extraction Soxhlet Extraction (Light Petroleum) Vernonia_seeds->Soxhlet_extraction Crude_oil Crude Vernonia Oil Soxhlet_extraction->Crude_oil Saponification Saponification (Alcoholic KOH) Crude_oil->Saponification Mixed_acids Mixed Fatty Acids Saponification->Mixed_acids Low_temp_crystallization Low-Temperature Crystallization (Acetone, -30°C) Mixed_acids->Low_temp_crystallization Urea_adduct Urea Adduct Formation Low_temp_crystallization->Urea_adduct Purified_vernolic_acid Purified Vernolic Acid Urea_adduct->Purified_vernolic_acid Hydrogenation Catalytic Hydrogenation Purified_vernolic_acid->Hydrogenation Ozonolysis Ozonolysis Purified_vernolic_acid->Ozonolysis Periodic_acid Periodic Acid Cleavage Purified_vernolic_acid->Periodic_acid Epoxystearic_acid 12:13-Epoxystearic Acid Hydrogenation->Epoxystearic_acid Azelaic_suberic Azelaic & Suberic Acids Ozonolysis->Azelaic_suberic Azelaic_hexanoic Azelaic & Hexanoic Acids Periodic_acid->Azelaic_hexanoic Final_structure Structure Determined: 12:13-Epoxyoctadec-9-enoic acid Epoxystearic_acid->Final_structure Azelaic_suberic->Final_structure Azelaic_hexanoic->Final_structure

Figure 1: Experimental workflow for the discovery and characterization of vernolic acid.

vernolic_acid_structure cluster_structure Vernolic Acid (12:13-Epoxyoctadec-9-enoic acid) C18 CH3 C17 CH2 C18->C17 C16 CH2 C17->C16 C15 CH2 C16->C15 C14 CH2 C15->C14 C13 CH C14->C13 C12 CH C13->C12 O O C13->O C11 CH2 C12->C11 C10 CH C11->C10 C9 CH C10->C9 C8 CH2 C9->C8 C7 CH2 C8->C7 C6 CH2 C7->C6 C5 CH2 C6->C5 C4 CH2 C5->C4 C3 CH2 C4->C3 C2 CH2 C3->C2 C1 COOH C2->C1 O->C12

Figure 2: Chemical structure of vernolic acid, highlighting the epoxy group and double bond.

The pioneering work of Gunstone in 1954 not only corrected the scientific record but also opened up new avenues of research into the biosynthesis and potential industrial applications of epoxy fatty acids. Vernonia oil, with its high vernolic acid content, remains a subject of interest for the production of bio-based polymers, resins, and other valuable materials.[2]

References

(-)-Vernolic Acid: A Technical Guide to a Versatile Biofeedstock for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary:

(-)-Vernolic acid, a naturally occurring epoxy fatty acid, presents a significant opportunity as a renewable and versatile platform chemical for various industrial applications. Predominantly sourced from the seeds of Vernonia galamensis, which contain up to 80% vernolic acid in their oil, this molecule's unique structure, featuring both an epoxide ring and a double bond, offers reactive sites for diverse chemical transformations.[1][2] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, natural sources, and detailed experimental protocols for its extraction and characterization. Furthermore, it explores its potential as a biofeedstock for the synthesis of sustainable polymers, resins, coatings, and biolubricants, positioning it as a viable alternative to petroleum-based chemicals.

Introduction to this compound

This compound, systematically named (9Z)-(12S,13R)-12,13-epoxyoctadec-9-enoic acid, is a long-chain monounsaturated fatty acid distinguished by the presence of a cis-epoxide group at the C12-C13 position.[1] First characterized in 1954, it is the key component of vernonia oil and is considered a valuable biofeedstock for the chemical industry.[1][3] Its bifunctional nature allows for a wide range of chemical modifications, making it a prime candidate for creating high-value bio-based products.

Chemical Structure and Properties

The presence of both an oxirane ring and a carbon-carbon double bond within the same molecule provides two distinct points of reactivity. The epoxide is susceptible to ring-opening reactions, while the double bond can undergo various addition reactions.

Natural Sources

The primary commercial source of vernolic acid is the seed oil of Vernonia galamensis (ironweed), a plant native to eastern Africa.[1][2] The seeds of this plant have a high oil content, typically ranging from 40% to 42%, with vernolic acid comprising 73% to 80% of the total fatty acids.[1][2] Other plant species, such as those from the genera Stokesia, Crepis, and Euphorbia, also produce vernolic acid, but generally in lower concentrations.[1][4]

Potential as an Industrial Biofeedstock

The unique chemical structure of vernolic acid makes it a versatile platform chemical for the synthesis of a variety of industrial products.[5][6]

Applications in Polymer and Resin Synthesis

The epoxide and carboxyl groups of vernolic acid are ideal functionalities for polymerization. It can be used as a monomer for the synthesis of:

  • Epoxy Resins: The oxirane ring can undergo ring-opening polymerization to form epoxy resins, which are valuable in adhesives, coatings, and composites.[7]

  • Polyesters and Polyamides: The carboxylic acid group can be reacted with polyols or polyamines to create polyesters and polyamides with unique properties conferred by the fatty acid backbone.

Use in Coatings, Paints, and Adhesives

Vernonia oil, rich in vernolic acid, is a promising raw material for the coatings industry.[1][2]

  • Reactive Diluent: Due to its low viscosity, vernonia oil can act as a reactive diluent in oil-based paints and varnishes.[1][2] Unlike traditional solvents that evaporate and contribute to volatile organic compound (VOC) emissions, the vernolic acid becomes cross-linked and incorporated into the final dried paint film.[1][2][3]

  • Adhesives: The reactivity of the epoxy group makes vernolic acid a suitable component for formulating bio-based adhesives.[2]

Potential for Biolubricants

Esterification of the carboxylic acid group of vernolic acid can produce esters with potential applications as high-performance, biodegradable lubricants. The long hydrocarbon chain provides lubricity, while the polarity of the ester and epoxy groups can enhance surface adhesion.

Biosynthesis of Vernolic Acid

In plants like Vernonia galamensis, vernolic acid is synthesized from linoleic acid.[8][9] The key enzymatic step is the conversion of the double bond at the C12-C13 position of linoleic acid into an epoxide ring. This reaction is catalyzed by a specific enzyme known as an epoxygenase.[8] Following its synthesis, the vernolic acid is incorporated into triacylglycerols (TAGs) for storage in the seed oil, a process facilitated by diacylglycerol acyltransferases (DGATs).[9][10]

Biosynthetic Pathway of this compound linoleic Linoleic Acid vernolic This compound linoleic->vernolic tag Vernonia Oil (Triacylglycerol) vernolic->tag enzyme1 Epoxygenase enzyme1->linoleic enzyme2 Diacylglycerol Acyltransferase (DGAT) enzyme2->vernolic

Caption: Biosynthesis of this compound from Linoleic Acid.

Experimental Protocols

Extraction and Purification of Vernolic Acid from Vernonia galamensis

This protocol outlines the laboratory-scale extraction of vernonia oil and subsequent isolation of vernolic acid.

1. Seed Preparation:

  • Sun-dry and clean Vernonia galamensis seeds to remove debris.

  • Heat the seeds in an oven for approximately 1 hour at 90°C to deactivate native lipase (B570770) enzymes, which can hydrolyze the oil and increase the free fatty acid content.[11][12]

  • Grind the cooled seeds into a fine powder using a coffee mill or grinder to increase the surface area for extraction.[11]

2. Oil Extraction (Soxhlet):

  • Place the ground seed powder into a cellulose (B213188) thimble and load it into a Soxhlet extractor.

  • Extract the oil using n-hexane as the solvent for a minimum of 3 hours.[11]

  • Remove the solvent from the collected extract using a rotary evaporator under reduced pressure to yield crude vernonia oil (CVO).[11]

3. CVO Purification:

  • Dissolve the CVO in a minimal amount of n-hexane.

  • Perform solid-phase extraction by passing the solution through a silica (B1680970) gel column to remove non-triacylglycerol components.[11][13]

  • Further purify the oil by degumming (washing with a small amount of hot water) and bleaching with activated charcoal to remove phospholipids (B1166683) and pigments.[12][13]

4. Hydrolysis to Free Vernolic Acid:

  • Saponify the purified vernonia oil by refluxing with an excess of alcoholic potassium hydroxide (B78521) solution.

  • After the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to protonate the fatty acid salts.

  • Extract the resulting free fatty acids into an organic solvent like diethyl ether.

5. Purification of Vernolic Acid:

  • Wash the organic extract with a saturated NaCl solution and dry over anhydrous sodium sulfate.[13]

  • Remove the solvent under reduced pressure.

  • Purify the vernolic acid by recrystallization from hexane (B92381) at a low temperature (-20°C to -78°C).[11][13]

  • Filter the cold solution under vacuum to collect the purified vernolic acid crystals, which appear as a yellow solid.[11][13]

Workflow for Extraction and Purification of this compound A Vernonia galamensis Seeds B Seed Preparation (Drying, Deactivation, Grinding) A->B C Soxhlet Extraction (n-Hexane) B->C D Crude Vernonia Oil (CVO) C->D E Purification (Silica Gel, Degumming) D->E F Purified Vernonia Oil (Triglycerides) E->F G Saponification & Acidification F->G H Crude Vernolic Acid G->H I Low-Temperature Recrystallization (Hexane) H->I J Pure this compound I->J

Caption: General workflow for the extraction and purification of this compound.

Characterization Techniques

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify key functional groups.

  • Protocol: Acquire a spectrum of the purified vernolic acid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Collect spectra from approximately 4000 to 450 cm⁻¹.[14]

  • Expected Peaks: A characteristic doublet peak for the oxirane ring is expected around 825-843 cm⁻¹.[7][12] Other key peaks include the C=O stretch of the carboxylic acid (~1710 cm⁻¹), the C=C stretch (~1650 cm⁻¹), and the broad O-H stretch (~3000 cm⁻¹).[12]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure.

  • Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[13]

  • Expected Signals: In the ¹H NMR spectrum, protons on the epoxy ring typically appear as multiplets around 2.9-3.1 ppm. Olefinic protons of the cis-double bond are expected around 5.3-5.6 ppm.[13] In the ¹³C NMR spectrum, the carbons of the epoxy group typically resonate around 57-58 ppm.[13]

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To determine fatty acid composition and purity.

  • Protocol: Convert the vernolic acid to its more volatile fatty acid methyl ester (FAME) via acid-catalyzed esterification (e.g., using methanolic HCl or BF₃-methanol).[9][13] Analyze the resulting FAMEs using a GC-MS system equipped with a polar capillary column suitable for FAME separation.[9]

  • Analysis: Identify the vernolic acid methyl ester peak based on its retention time and mass spectrum. Quantify its percentage relative to other fatty acids present in the sample.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₁₈H₃₂O₃[1]
Molar Mass296.451 g/mol [1]
AppearanceColorless oil / Yellow solid[1][13]
Melting Point23 to 25 °C[1]
Solubility in WaterInsoluble[1]
SolubilitySoluble in organic solvents[1]

Table 2: Typical Fatty Acid Composition of Vernonia galamensis Seed Oil

Fatty AcidComposition (%)Reference(s)
Vernolic acid (18:1, epoxy) 72 - 80% [1][15]
Linoleic acid (18:2)~13%[15]
Oleic acid (18:1)~4%[15]
Stearic acid (18:0)~4%[15]
Palmitic acid (16:0)~4%[15]

Table 3: Key Spectroscopic Data for this compound

TechniqueFeatureCharacteristic SignalReference(s)
FTIR Oxirane (epoxy) ring~825 - 843 cm⁻¹[7][12]
C=C double bond~1650 cm⁻¹[12]
¹H NMR Epoxy protons (-CH-O-CH-)~2.9 - 3.1 ppm[13]
Olefinic protons (-CH=CH-)~5.3 - 5.6 ppm[13]
¹³C NMR Epoxy carbons (-C H-O-C H-)~57 - 58 ppm[13]

Industrial Valorization Pathways

The dual functionality of vernolic acid allows it to serve as a central hub for the creation of numerous bio-based chemicals and materials, directly competing with and offering sustainable alternatives to petrochemical feedstocks.

Industrial Valorization Pathways of this compound vernolic This compound (Bio-Platform Chemical) epoxy_chem Epoxide Chemistry (Ring Opening) vernolic->epoxy_chem db_chem Double Bond Chemistry (e.g., Epoxidation, Hydrogenation) vernolic->db_chem cooh_chem Carboxyl Group Chemistry (Esterification, Amidation) vernolic->cooh_chem polyols Polyols epoxy_chem->polyols epoxy_resins Epoxy Resins epoxy_chem->epoxy_resins coatings Coatings & Varnishes epoxy_chem->coatings db_chem->coatings biolubricants Biolubricants cooh_chem->biolubricants polyesters Polyesters / Polyamides cooh_chem->polyesters surfactants Surfactants cooh_chem->surfactants

Caption: Vernolic acid as a platform chemical for diverse industrial products.

Conclusion and Future Outlook

This compound stands out as a highly promising, renewable feedstock with the potential to significantly impact the chemical industry. Its natural abundance in non-food crops like Vernonia galamensis and its versatile reactivity make it an ideal starting material for a new generation of sustainable polymers, coatings, lubricants, and other high-value chemicals. Further research focusing on optimizing agronomic practices for Vernonia, improving extraction efficiencies, and developing novel catalytic conversion pathways will be crucial to fully realize the industrial potential of this unique bio-based molecule. The transition to feedstocks like vernolic acid is a critical step towards a more sustainable and circular bioeconomy.

References

An In-depth Technical Guide to the Biological Activity of (-)-Vernolic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Vernolic acid, a naturally occurring epoxy fatty acid, has garnered interest for its unique chemical structure and potential as a versatile biofeedstock. Found in significant quantities in the seeds of certain plant species, its biological activities are a subject of emerging research. This technical guide provides a comprehensive overview of the current understanding of this compound and its metabolites, focusing on its biological effects, potential therapeutic applications, and the methodologies employed in its study. While research into its therapeutic potential is still in its nascent stages, this document aims to consolidate the existing knowledge and provide a framework for future investigations in the field of drug discovery and development.

Chemical Properties and Occurrence of this compound

This compound, chemically known as (9Z)-(12S,13R)-12,13-epoxyoctadec-9-enoic acid, is a monounsaturated fatty acid characterized by the presence of an epoxide ring. It is a derivative of linoleic acid. The primary natural source of this compound is the seed oil of Vernonia galamensis, commonly known as ironweed, which is native to East Africa. The oil from these seeds can contain up to 80% vernolic acid, making it a rich source for extraction and study.

Table 1: Quantitative Data on this compound Content in Various Plant Oils
Plant SourceGenus/SpeciesVernolic Acid Content (%)Reference
IronweedVernonia galamensis70.15 - 77.92[1]
Stokes' AsterStokesia laevis~70[2]
Euphorbia lagascaeEuphorbia lagascae60 - 75[2]
Peanut (germplasm)Arachis hypogaea~2.5[2]
Bloody CranesbillGeranium sanguineum~7[2]
Leguminosae Seed OilsLeguminosae familyNot specified[3]
Centratherum ritchieiCentratherum ritchieiNot specified[4]

Metabolism and Biosynthesis

This compound is synthesized in plants from linoleic acid through the action of an epoxygenase enzyme. In mammalian systems, while not a typical dietary fatty acid, if ingested or produced endogenously, it and other epoxy fatty acids are primarily metabolized by soluble epoxide hydrolase (sEH) into their corresponding vicinal diols. This conversion is critical as the diol metabolites are generally considered to be less biologically active than their epoxy precursors. The inhibition of sEH is an area of active research to enhance the therapeutic effects of epoxy fatty acids.[5][6]

In mammals, cytochrome P450 enzymes can metabolize linoleic acid into vernolic acid, where it is known as leukotoxin. This metabolite has been shown to have toxic effects on leukocytes and other cell types.

G Biosynthesis of this compound linoleic_acid Linoleic Acid epoxygenase Epoxygenase (in plants) linoleic_acid->epoxygenase vernolic_acid This compound (Leukotoxin B in mammals) epoxygenase->vernolic_acid sEH Soluble Epoxide Hydrolase (sEH) (in mammals) vernolic_acid->sEH diol 12,13-Dihydroxy-cis-9-octadecenoic acid (Diol metabolite) sEH->diol

Biosynthesis and metabolism of this compound.

Biological Activities and Signaling Pathways

The biological activities of this compound are not yet extensively studied for therapeutic purposes. Much of the existing literature focuses on its toxicity as a leukotoxin. However, the broader class of epoxy fatty acids (EpFAs), to which vernolic acid belongs, has demonstrated significant beneficial effects, suggesting potential avenues for future research on vernolic acid.

Cytotoxicity and Leukotoxin Activity

In mammals, vernolic acid is also known as leukotoxin B. Leukotoxins are a family of toxins that exhibit cytotoxicity, particularly towards leukocytes (white blood cells). The mechanism of action involves binding to the leukocyte function-associated antigen-1 (LFA-1), a receptor exclusively expressed on leukocytes.[7][8] This interaction leads to pore formation in the cell membrane, causing cell death through necrosis at high concentrations and apoptosis at lower concentrations.[8] This can lead to an imbalance in the host inflammatory response.[7]

G Leukotoxin-Induced Cell Death Pathway cluster_cell Leukocyte lfa1 LFA-1 Receptor pore Pore Formation lfa1->pore caspase Caspase Activation lfa1->caspase il1b IL-1β & IL-18 Secretion lfa1->il1b necrosis Necrosis (High Concentration) pore->necrosis apoptosis Apoptosis (Low Concentration) caspase->apoptosis inflammation Pro-inflammatory Response il1b->inflammation leukotoxin Leukotoxin B (this compound) leukotoxin->lfa1 Binds to

Mechanism of leukotoxin-induced cell death.
Anti-inflammatory and Analgesic Potential of Epoxy Fatty Acids

Epoxy fatty acids (EpFAs) in general have demonstrated potent anti-inflammatory and analgesic properties.[5][9] They are thought to exert these effects by reducing the production of pro-inflammatory mediators. The anti-inflammatory effects of EpFAs are often attributed to the inhibition of the NF-κB signaling pathway.

While direct evidence for this compound is lacking, its structural similarity to other EpFAs suggests it may have similar anti-inflammatory potential. This is a promising area for future research.

Cardiovascular Effects of Epoxy Fatty Acids

EpFAs are known to have beneficial effects on the cardiovascular system, including vasodilation and reduction of blood pressure.[10] They also play a role in protecting against cardiac hypertrophy and ischemia-reperfusion injury. These effects are mediated, in part, by the activation of calcium-activated potassium channels in vascular smooth muscle cells.

Anticancer Potential of Related Compounds from Vernonia

While the anticancer activity of this compound itself is not well-documented, other compounds isolated from Vernonia species have shown promising results. For instance, vernolide-A, a sesquiterpene lactone, has been shown to induce apoptosis in melanoma cells by modulating p53 and caspase-3 expression and regulating NF-κB-mediated Bcl-2 activation.[11] Another compound, vernodalin, has been found to suppress the proliferation of gastric cancer cells and induce apoptosis by attenuating the FAK/PI3K/AKT/mTOR and MAPK signaling pathways.[12]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma1.84
HeLaCervical Carcinoma0.91
MCF-7Breast Adenocarcinoma2.53
B16F-10Melanoma13.84

Data extracted from a study on sesquiterpene lactones, including Vernolide-A.[13]

G Hypothetical Anti-inflammatory Signaling of an EpFA cluster_cell Macrophage cluster_key Key lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb Activates nucleus Nucleus nfkb->nucleus Translocates to pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) inflammation Inflammation epfa Epoxy Fatty Acid (e.g., Vernolic Acid) epfa->nfkb Inhibits a Activation b Inhibition

Hypothetical anti-inflammatory pathway for an EpFA.

Experimental Protocols

Extraction and Purification of this compound

The following is a general protocol for the extraction of vernonia oil and purification of vernolic acid from V. galamensis seeds.[14]

  • Seed Preparation : Sun-dry and clean V. galamensis seeds. Heat in an oven at 90°C for 1 hour to deactivate lipases, then grind into a powder.

  • Soxhlet Extraction : Extract the powdered seeds with n-hexane for 3 hours using a Soxhlet apparatus.

  • Oil Recovery : Filter the crude vernonia oil and remove the solvent using a rotary evaporator.

  • Purification of Oil : Dissolve the crude oil in n-hexane and mix with activated carbon. Purify by column chromatography on silica (B1680970) gel.

  • Hydrolysis to Vernolic Acid : Reflux the purified oil with methanolic sodium hydroxide (B78521) for 30 minutes.

  • Acidification and Extraction : Acidify the mixture with HCl and extract the vernolic acid with hexane (B92381).

  • Recrystallization : Purify the vernolic acid by recrystallization from hexane at -78°C (dry ice/acetone bath). Filter under reduced pressure and rinse with cold hexane to obtain pure vernolic acid.

G Workflow for Extraction and Screening of this compound start Vernonia galamensis Seeds grind Grinding and Drying start->grind extract Soxhlet Extraction (n-hexane) grind->extract purify_oil Oil Purification (Column Chromatography) extract->purify_oil hydrolyze Hydrolysis purify_oil->hydrolyze purify_va Vernolic Acid Purification (Recrystallization) hydrolyze->purify_va bioassays Biological Assays (Cytotoxicity, Anti-inflammatory, etc.) purify_va->bioassays end Data Analysis and Hit Identification bioassays->end

General workflow for vernolic acid extraction and screening.
In Vitro Biological Assays

The following are standard protocols that can be used to evaluate the biological activity of this compound.

  • Cell Seeding : Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Cell Seeding : Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment : Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation : Incubate for 24 hours.

  • Nitrite (B80452) Measurement : Measure the amount of nitric oxide (NO) produced by the cells by quantifying the nitrite concentration in the culture supernatant using the Griess reagent.

  • Analysis : A decrease in nitrite concentration indicates an anti-inflammatory effect.

  • Matrigel Coating : Coat a 96-well plate with Matrigel and allow it to solidify.

  • Cell Seeding : Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

  • Treatment : Treat the cells with various concentrations of this compound.

  • Incubation : Incubate for 6-18 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification : Visualize the tube formation using a microscope and quantify parameters such as the number of tubes, tube length, and number of branching points using image analysis software.

Conclusion and Future Directions

This compound is a fascinating molecule with a dual nature. On one hand, it is a known leukotoxin, but on the other, it belongs to the class of epoxy fatty acids, which have demonstrated significant therapeutic potential in the areas of inflammation, pain, and cardiovascular disease. The current body of research on the specific therapeutic activities of this compound is limited, presenting a significant opportunity for further investigation.

Future research should focus on:

  • Systematic evaluation of the anti-inflammatory, analgesic, and anticancer properties of pure this compound.

  • Investigation of its effects on key signaling pathways, such as NF-κB, MAPKs, and PI3K/AKT.

  • Studies on the role of its diol metabolite and the potential for using sEH inhibitors to enhance its activity.

  • In vivo studies to validate the in vitro findings and assess its pharmacokinetic and safety profiles.

By exploring these avenues, the scientific community can unlock the full potential of this compound and its metabolites for the development of novel therapeutics.

References

Endogenous Production of Vernolic Acid in Mammalian Systems: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the topic of endogenous vernolic acid production in mammalian systems. Based on a thorough review of current scientific literature, there is no evidence to support the endogenous biosynthesis of vernolic acid (cis-12-epoxy-octadeca-cis-9-enoic acid) in mammals . Vernolic acid is recognized as a plant-derived epoxy fatty acid, primarily synthesized in the seeds of specific plants such as those from the Vernonia genus.[1][2]

The absence of a known biosynthetic pathway for vernolic acid in mammals is a critical point for researchers investigating fatty acid metabolism and its implications for drug development. While mammals possess a range of enzymes for fatty acid synthesis and modification, they lack the specific enzymes required for the epoxidation of linoleic acid at the Δ12 position to form vernolic acid.[3][4]

The Plant Biosynthetic Pathway for Vernolic Acid

In plants, vernolic acid is synthesized from linoleic acid.[1] The key enzymatic step is the introduction of an epoxy group at the 12,13 position of linoleic acid. This reaction is catalyzed by a specialized enzyme known as a Δ12-epoxygenase, which is a functional variant of the Δ12-fatty acid desaturase (FAD2).[5]

The biosynthesis is understood to occur while the linoleic acid substrate is esterified to phosphatidylcholine (PC).[1] The resulting vernoleoyl-PC is then channeled into the production of triacylglycerols (TAGs), which accumulate in the seeds.[1][2]

Below is a simplified representation of the vernolic acid synthesis pathway in plants.

G cluster_ER Endoplasmic Reticulum Oleoyl_PC Oleoyl-PC (18:1) Linoleoyl_PC Linoleoyl-PC (18:2) Oleoyl_PC->Linoleoyl_PC FAD2 (Δ12-desaturase) Vernoleoyl_PC Vernoleoyl-PC (18:1-epoxy) Linoleoyl_PC->Vernoleoyl_PC Δ12-Epoxygenase (FAD2 variant) TAG Triacylglycerol (TAG) (Oil Storage) Vernoleoyl_PC->TAG

Biosynthesis of Vernolic Acid in Plants.

Mammalian Fatty Acid Metabolism: The Missing Link

Mammalian cells are capable of a wide array of fatty acid modifications, including desaturation and elongation.[6][7] For instance, they possess desaturase enzymes that can introduce double bonds at the Δ5, Δ6, and Δ9 positions of fatty acid chains. However, mammals are unable to introduce double bonds beyond the C-9 position and therefore cannot synthesize essential fatty acids like linoleic acid (18:2Δ9,12) or α-linolenic acid de novo.[3] These must be obtained from the diet.

Consequently, since mammals cannot synthesize the precursor linoleic acid from oleic acid without a Δ12-desaturase, they also lack the subsequent enzymatic machinery, the Δ12-epoxygenase, to convert linoleic acid into vernolic acid.

While mammalian systems do have enzymes that interact with epoxy fatty acids, such as epoxide hydrolases that are crucial for metabolizing various epoxides, these are involved in the degradation or conversion of existing epoxy fatty acids rather than their de novo synthesis in the manner of vernolic acid.[8]

Implications for Research and Drug Development

The fact that vernolic acid is not produced endogenously in mammals has several important implications:

  • Exogenous Substance: Any vernolic acid detected in mammalian tissues or fluids can be attributed to dietary intake or experimental administration.

  • Metabolic Studies: Research into the biological effects of vernolic acid in mammals should be framed as the study of an exogenous compound's metabolism and its physiological or pathophysiological consequences.

  • Therapeutic Potential: The potential therapeutic effects of vernolic acid would be based on its activity as a xenobiotic, not as a modulator of an endogenous pathway.

Conclusion

References

The Role of Cytochrome P450 Epoxygenases in Vernolic Acid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolic acid, a naturally occurring epoxy fatty acid found in the seeds of various plants, has garnered significant interest in both industrial and biomedical research. In plants such as Euphorbia lagascae, cytochrome P450 (CYP) epoxygenases play a crucial role in its biosynthesis. Conversely, in mammals, vernolic acid, also known as leukotoxin, is a substrate for a metabolic pathway involving CYP epoxygenases and soluble epoxide hydrolase (sEH), leading to the formation of a vicinal diol with significant cytotoxic effects. This technical guide provides a comprehensive overview of the role of cytochrome P450 epoxygenases in the metabolism of vernolic acid, detailing the enzymatic processes, downstream signaling effects, and relevant experimental methodologies.

Metabolism of Vernolic Acid

The metabolism of vernolic acid follows distinct pathways in plants and mammals. In certain plant species, CYP epoxygenases are responsible for the synthesis of vernolic acid from linoleic acid. In mammals, vernolic acid is metabolized into a more toxic diol metabolite.

Biosynthesis in Plants

In the seeds of some plants, such as Euphorbia lagascae, a specific cytochrome P450 enzyme, CYP726A1, has been identified as a linoleic acid epoxygenase that synthesizes vernolic acid. This process involves the insertion of an oxygen atom across the Δ12 double bond of linoleic acid.

Metabolism in Mammals

In mammalian systems, vernolic acid (leukotoxin) is considered a protoxin. It is metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 12,13-dihydroxy-9Z-octadecenoic acid, also known as leukotoxin diol. This conversion is a bioactivation step, as the diol is significantly more cytotoxic than the parent epoxide.[1][2] While CYP epoxygenases are involved in the initial formation of leukotoxin from linoleic acid, the key metabolic step in its toxicity pathway is the subsequent hydrolysis by sEH.[1]

Signaling Pathways and Cellular Effects

The primary cytotoxic effects of vernolic acid metabolism in mammals are attributed to its diol metabolite, leukotoxin diol. This molecule has been shown to induce cellular damage through various mechanisms, primarily centered on mitochondrial dysfunction.

Leukotoxin diol induces the mitochondrial permeability transition (MPT), a critical event leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[3] This disruption of mitochondrial integrity ultimately triggers a cascade of events leading to programmed cell death, or apoptosis.[4] Furthermore, leukotoxin and its diol have been shown to act as chemoattractants for neutrophils, suggesting a role in inflammatory responses. This chemotactic activity is mediated through a G-protein coupled receptor and involves the phosphatidylinositol-3-kinase (PI3-K) signaling pathway.[5][6]

Data Presentation

Table 1: Key Enzymes and Metabolites in Vernolic Acid Metabolism

Molecule Role/Function Organism/System
Linoleic Acid Precursor for vernolic acid synthesisPlants, Mammals
CYP726A1 Epoxygenase that converts linoleic acid to vernolic acidEuphorbia lagascae
Vernolic Acid (Leukotoxin) Epoxy fatty acid; protoxin in mammalsPlants, Mammals
Soluble Epoxide Hydrolase (sEH) Hydrates vernolic acid to its diolMammals
12,13-dihydroxy-9Z-octadecenoic acid (Leukotoxin Diol) Cytotoxic metabolite of vernolic acidMammals

Table 2: Cellular Effects of Leukotoxin Diol

Cellular Process Effect of Leukotoxin Diol Key Signaling Molecules/Events
Mitochondrial Function Induction of Mitochondrial Permeability Transition (MPT)Loss of membrane potential, Cytochrome c release
Cell Viability Induction of ApoptosisCaspase activation
Inflammation Neutrophil ChemotaxisG-protein coupled receptors, PI3-Kinase

Mandatory Visualizations

Vernolic_Acid_Metabolism Metabolic Pathway of Vernolic Acid cluster_plant Plant Biosynthesis cluster_mammal Mammalian Metabolism Linoleic_Acid_Plant Linoleic Acid CYP726A1 CYP726A1 (Epoxygenase) Linoleic_Acid_Plant->CYP726A1 Vernolic_Acid_Plant Vernolic Acid CYP726A1->Vernolic_Acid_Plant Linoleic_Acid_Mammal Linoleic Acid CYP_Epoxygenase CYP Epoxygenase Linoleic_Acid_Mammal->CYP_Epoxygenase Vernolic_Acid_Mammal Vernolic Acid (Leukotoxin) CYP_Epoxygenase->Vernolic_Acid_Mammal sEH Soluble Epoxide Hydrolase (sEH) Vernolic_Acid_Mammal->sEH Leukotoxin_Diol 12,13-dihydroxy-9Z- octadecenoic acid (Leukotoxin Diol) sEH->Leukotoxin_Diol

Metabolic Pathway of Vernolic Acid

Leukotoxin_Diol_Signaling Signaling Effects of Leukotoxin Diol cluster_mitochondria Mitochondrial Dysfunction cluster_inflammation Inflammatory Response Leukotoxin_Diol Leukotoxin Diol MPT Mitochondrial Permeability Transition (MPT) Induction Leukotoxin_Diol->MPT Induces GPCR G-Protein Coupled Receptor Leukotoxin_Diol->GPCR Activates Membrane_Potential Loss of Mitochondrial Membrane Potential MPT->Membrane_Potential Cytochrome_C Cytochrome c Release MPT->Cytochrome_C Apoptosis Apoptosis Cytochrome_C->Apoptosis PI3K PI3-Kinase Activation GPCR->PI3K Chemotaxis Neutrophil Chemotaxis PI3K->Chemotaxis

Signaling Effects of Leukotoxin Diol

Experimental Protocols

Heterologous Expression and Purification of CYP726A1

This protocol is a generalized procedure for the expression of a plant-derived cytochrome P450 enzyme in Saccharomyces cerevisiae (yeast), a common system for this purpose.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Full-length cDNA of CYP726A1

  • Competent S. cerevisiae cells (e.g., INVSc1)

  • Yeast growth media (SC-Ura with glucose, SC-Ura with galactose)

  • Glass beads (acid-washed)

  • Microsome isolation buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 20% glycerol, 1 mM EDTA, 1 mM DTT)

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Vector Construction: Clone the full-length CYP726A1 cDNA into the yeast expression vector under the control of a galactose-inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression vector into competent S. cerevisiae cells using a standard method (e.g., lithium acetate/polyethylene glycol).

  • Selection and Growth: Select transformed yeast colonies on synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% glucose.

  • Induction of Expression: Inoculate a starter culture in SC-Ura with 2% glucose and grow overnight. Dilute the culture into SC-Ura with 2% galactose to induce protein expression and grow for 24-48 hours at 28-30°C.

  • Cell Lysis: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in microsome isolation buffer and lyse the cells by vortexing with glass beads.

  • Microsome Isolation: Centrifuge the cell lysate at a low speed to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g to pellet the microsomes.

  • Purification (Optional): The microsomal fraction containing the expressed CYP726A1 can be used directly for activity assays or further purified using chromatographic techniques if necessary.

In Vitro Assay of CYP Epoxygenase Activity

This protocol describes a general method to assess the activity of a recombinant CYP epoxygenase using a fatty acid substrate.

Materials:

  • Microsomal preparation containing the recombinant CYP enzyme

  • NADPH

  • Linoleic acid (or vernolic acid) as substrate

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Internal standard for quantification

  • GC-MS or LC-MS/MS system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, reaction buffer, and substrate (linoleic acid).

  • Initiation of Reaction: Pre-incubate the mixture at the desired temperature (e.g., 30°C). Initiate the reaction by adding NADPH.

  • Incubation: Incubate the reaction for a specific time period (e.g., 30-60 minutes) with shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and the internal standard. Vortex vigorously to extract the lipid metabolites.

  • Sample Preparation for Analysis: Centrifuge to separate the phases. Transfer the organic phase to a new tube and evaporate the solvent under a stream of nitrogen.

  • Derivatization (for GC-MS): If using GC-MS, derivatize the dried extract to increase the volatility of the fatty acid metabolites (e.g., by methylation followed by silylation).

  • Analysis: Analyze the sample by GC-MS or LC-MS/MS to identify and quantify the epoxygenase products.

Quantitative Analysis of Vernolic Acid and its Metabolites by LC-MS/MS

This protocol provides a general framework for the quantification of vernolic acid and its diol metabolite in biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standards (deuterated analogs of vernolic acid and its diol)

  • Extraction solvent (e.g., methanol/chloroform)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation: To the biological sample, add the internal standards and the extraction solvent. Vortex and centrifuge to precipitate proteins and extract the lipids.

  • Lipid Extraction: Collect the supernatant containing the lipid fraction. The extraction can be repeated to improve recovery.

  • Solvent Evaporation: Evaporate the solvent from the combined extracts under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a reversed-phase C18 column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate the analytes.

  • Quantification: Detect the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode. Quantify the concentration of vernolic acid and its diol by comparing their peak areas to those of the internal standards.[7]

Conclusion

Cytochrome P450 epoxygenases are central to the metabolism of vernolic acid, participating in both its synthesis in certain plants and its conversion to a pro-toxic molecule in mammals. The subsequent hydrolysis of vernolic acid by soluble epoxide hydrolase to a diol metabolite is a critical bioactivation step that leads to cellular toxicity, primarily through the induction of mitochondrial dysfunction and apoptosis. Understanding these pathways and the associated cellular effects is crucial for researchers in fields ranging from plant biochemistry to drug development. The experimental protocols provided in this guide offer a foundation for further investigation into the intricate role of CYP epoxygenases in the metabolism of this unique epoxy fatty acid. Further research is warranted to elucidate the specific enzyme kinetics and the detailed signaling cascades involved in vernolic acid metabolism and its downstream consequences.

References

Toxic Effects of Vernolic Acid on Leukocytes and Organ Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vernolic acid, a naturally occurring epoxy fatty acid found in the seeds of plants from the Vernonia genus, presents a dual character. While explored for its potential in industrial applications, it is also recognized as an endogenous mediator with significant toxicological implications. This technical guide provides a comprehensive overview of the current understanding of the toxic effects of vernolic acid, with a particular focus on its impact on leukocytes and systemic organ pathology. A critical aspect of vernolic acid's toxicity is its nature as a pro-toxin, requiring metabolic activation to exert its detrimental effects. This guide details the enzymatic pathway responsible for this activation, summarizes the available toxicological data, outlines relevant experimental protocols for assessing its toxicity, and visualizes the key mechanisms and workflows.

Mechanism of Vernolic Acid-Induced Toxicity

The primary mechanism underlying the toxicity of vernolic acid is its metabolic conversion into a more potent toxic entity. This process is central to its effects on both cellular and systemic levels.

Metabolic Activation by Soluble Epoxide Hydrolase (sEH)

Vernolic acid in its native form exhibits limited toxicity. However, it serves as a substrate for the enzyme soluble epoxide hydrolase (sEH).[1][2] This enzyme catalyzes the hydrolysis of the epoxide ring in vernolic acid, resulting in the formation of its corresponding vicinal diol, (12R,13R)-dihydroxy-9Z-octadecenoic acid.[3] This diol, along with its enantiomer, is collectively referred to as isoleukotoxin diol and is significantly more toxic than the parent vernolic acid.[3][4] Consequently, the presence and activity of sEH in tissues are critical determinants of the toxic potential of vernolic acid.[1][2]

dot

G cluster_main Metabolic Activation of Vernolic Acid cluster_effects Toxicological Effects vernolic_acid Vernolic Acid (Pro-toxin) seh Soluble Epoxide Hydrolase (sEH) vernolic_acid->seh Hydrolysis diol Isoleukotoxin Diol (Toxic Metabolite) seh->diol leukotoxicity Leukotoxicity diol->leukotoxicity endothelial_damage Endothelial Barrier Disruption diol->endothelial_damage organ_failure Multiple Organ Failure & Respiratory Distress diol->organ_failure G start Start cell_culture Culture hsEH-expressing & Control (LacZ) Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Vernolic Acid (Concentration Gradient) seeding->treatment incubation Incubate (e.g., 48h) treatment->incubation viability_assay Perform MTT/MTS Assay incubation->viability_assay data_analysis Calculate and Compare IC50 Values viability_assay->data_analysis end End data_analysis->end

References

A Comprehensive Review of the Historical Research on (-)-Vernolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vernolic acid, a naturally occurring epoxy fatty acid, has been the subject of scientific inquiry for decades due to its unique chemical structure and potential applications in both industry and medicine. This technical guide provides a comprehensive literature review of the history of this compound research, covering its discovery, isolation, synthesis, and biological activities. Particular emphasis is placed on quantitative data, detailed experimental methodologies, and the elucidation of its molecular mechanisms of action.

Discovery and Characterization

This compound, systematically named (9Z,12R,13S)-12,13-epoxyoctadec-9-enoic acid, was first definitively characterized in 1954. Its absolute configuration was later determined in 1966.[1] It is a monounsaturated fatty acid containing a cis-epoxide ring. This unique structural feature is responsible for its chemical reactivity and biological properties.

Natural Occurrence and Isolation

This compound is predominantly found in the seed oils of plants from the Vernonia and Euphorbia genera.[1] The seeds of Vernonia galamensis, also known as ironweed, are a particularly rich source, with vernonia oil containing approximately 40-42% oil, of which 73-80% is vernolic acid.[1]

Table 1: Quantitative Analysis of Vernolic Acid in Various Plant Species

Plant SpeciesFamilyVernolic Acid Content (% of oil)Reference
Vernonia galamensisAsteraceae73-80[1]
Vernonia anthelminticaAsteraceae~65[1]
Euphorbia lagascaeEuphorbiaceae~58-63[1]
Crepis palaestinaAsteraceae~60
Stokesia laevisAsteraceae~70
Experimental Protocol: Isolation of Vernolic Acid from Vernonia galamensis Seeds

This protocol describes the extraction, hydrolysis, and purification of vernolic acid from Vernonia galamensis seeds.

1. Oil Extraction:

  • Powdered V. galamensis seeds are extracted with n-hexane for three hours using a Soxhlet apparatus.
  • The crude vernonia oil is filtered and the solvent is removed using a rotary evaporator.[1]

2. Hydrolysis of Vernonia Oil:

  • 5.12 g of vernonia oil is added to a refluxing solution of 5 g of sodium hydroxide (B78521) in 50 mL of methanol.
  • The mixture is refluxed with continuous stirring for 30 minutes.
  • Upon cooling, the sodium salts of the fatty acids precipitate.
  • The precipitate is dissolved in water and acidified with dilute HCl to liberate the free fatty acids.
  • The fatty acids are then extracted with diethyl ether.[1]

3. Purification of Vernolic Acid:

  • The crude fatty acid mixture is dissolved in hexane (B92381).
  • Purification is achieved by recrystallization from hexane at -20°C.
  • The resulting pure vernolic acid is obtained as a yellow solid with a yield of about 60%.[1]

Biosynthesis of this compound

In plants such as Vernonia galamensis, this compound is synthesized from linoleic acid. In vivo radiotracer experiments have shown that linoleoyl-phosphatidylcholine (PC) is the precursor to vernoleoyl-PC. The vernoloyl moiety is then transferred to triacylglycerols for storage in the seed oil.

Linoleic_acid Linoleic Acid Linoleoyl_PC Linoleoyl-PC Linoleic_acid->Linoleoyl_PC Acyl-CoA Synthetase, LPCAT Vernoleoyl_PC Vernoleoyl-PC Linoleoyl_PC->Vernoleoyl_PC Epoxygenase (Δ12-desaturase variant) Vernolic_acid This compound (in Triacylglycerol) Vernoleoyl_PC->Vernolic_acid PDAT/DGAT cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus (-)-Vernolic_acid This compound IKK IKK Complex (-)-Vernolic_acid->IKK Hypothesized Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB IκBα NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Nuclear Translocation NFkB_IkB->NFkB Ubiquitination & Degradation of IκBα DNA DNA NFkB_nucleus->DNA Binding to κB sites Inflammatory_genes Inflammatory Gene Expression DNA->Inflammatory_genes Transcription

References

(-)-Vernolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Properties, and Biological Activity of an Epoxy Fatty Acid

This technical guide provides a comprehensive overview of (-)-Vernolic acid, a naturally occurring epoxy fatty acid with significant potential in various research and development sectors. This document details its chemical and physical properties, outlines methods for its synthesis and extraction, and explores its diverse biological activities and associated signaling pathways. The information is tailored for researchers, scientists, and drug development professionals.

Core Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 32381-42-3[1]
Molecular Formula C₁₈H₃₂O₃[2]
Molecular Weight 296.44 g/mol [2]
IUPAC Name (9Z,12R,13S)-12,13-Epoxyoctadec-9-enoic acid
Synonyms (-)-(12R,13S)-Epoxyoleic acid, Leukotoxin B[2]
Appearance Liquid at room temperature
Melting Point 30-31 °C

Synthesis and Extraction Protocols

The production of this compound can be achieved through both biosynthetic and chemical synthesis routes, as well as by extraction from natural sources.

Biosynthesis

In plants such as Vernonia galamensis, this compound is synthesized from linoleic acid.[3] This process is catalyzed by an epoxygenase enzyme which converts linoleic acid into vernolic acid in a single step.[3] Two main types of enzymes have been identified to mediate this reaction in different plant families: a cytochrome P450 monooxygenase and a divergent form of di-iron desaturase.

Enantiospecific Chemical Synthesis

While detailed step-by-step protocols for the enantiospecific synthesis of this compound are proprietary and often found in patented literature, the general approach involves the asymmetric epoxidation of a linoleic acid derivative. Key steps typically include:

  • Protection of the Carboxylic Acid: The carboxylic acid group of linoleic acid is protected, often as an ester, to prevent unwanted side reactions.

  • Asymmetric Epoxidation: The cis-double bond at the 12,13-position is selectively epoxidized using a chiral catalyst to yield the desired (12R, 13S) enantiomer. Reagents like Sharpless asymmetric epoxidation catalysts are commonly employed for such transformations.

  • Deprotection: The protecting group on the carboxylic acid is removed to yield this compound.

  • Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Extraction and Purification from Vernonia Seeds

A common method for obtaining this compound is through extraction from the seeds of plants like Vernonia anthelmintica. A general laboratory-scale protocol is as follows:

  • Oil Extraction: The seeds are powdered and the oil is extracted using a solvent such as ethanol (B145695) or hexane (B92381). The solvent is then removed under reduced pressure.[4]

  • Hydrolysis: The extracted oil (triglycerides) is hydrolyzed to free fatty acids by refluxing with a solution of sodium hydroxide (B78521) in methanol.[4]

  • Acidification: The resulting soap solution is acidified (e.g., with HCl) to protonate the fatty acids, causing them to precipitate.

  • Extraction of Fatty Acids: The free fatty acids are then extracted from the aqueous solution using a nonpolar solvent like hexane.[4]

  • Purification: The crude vernolic acid is purified by recrystallization from a solvent such as hexane at low temperatures.[4]

Analytical Methods

The quantification and identification of this compound in biological and chemical samples are typically performed using chromatographic techniques.

Table 2: Analytical Techniques for this compound

TechniqueDescription
Gas Chromatography-Mass Spectrometry (GC-MS) After conversion to their fatty acid methyl esters (FAMEs), vernolic acid can be separated and quantified. The mass spectrum provides structural confirmation.
High-Performance Liquid Chromatography (HPLC) HPLC with a suitable stationary phase (e.g., C18) and a mobile phase of acetonitrile (B52724) and acidified water allows for the separation and quantification of vernolic acid from other fatty acids. Detection is often by UV or mass spectrometry.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, which can be broadly categorized into its effects in mammals and its role in plants.

Effects in Mammals: The "Leukotoxin" Activity

In mammalian systems, vernolic acid is a metabolite of linoleic acid and is sometimes referred to as leukotoxin B due to its cytotoxic effects on white blood cells (leukocytes).[2]

  • Cytotoxicity: At higher concentrations, vernolic acid can induce cell death in leukocytes. The proposed mechanism involves the disruption of cell membrane integrity, leading to necrosis and apoptosis. This process is often associated with the production of reactive oxygen species (ROS).[5]

  • Inflammatory Response: As a "leukotoxin," vernolic acid can modulate inflammatory pathways. While some fatty acids have anti-inflammatory effects, the cytotoxic nature of vernolic acid at high concentrations suggests it can contribute to inflammatory processes by causing cell damage and the release of pro-inflammatory mediators.

Anti-inflammatory Potential

Conversely, like other phenolic acids and epoxy fatty acids, there is emerging evidence suggesting that at lower, non-toxic concentrations, vernolic acid may possess anti-inflammatory properties.

  • Inhibition of Pro-inflammatory Mediators: Phenolic acids, as a class, have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[6][7] This is often achieved through the modulation of key signaling pathways like NF-κB.[6]

  • Modulation of Leukocyte Function: Some phenolic compounds can inhibit enzymes like 5-lipoxygenase in leukocytes, which is involved in the production of pro-inflammatory leukotrienes.[1]

Signaling Pathways

The precise signaling pathways directly activated by this compound are an area of active research. However, based on studies of related epoxy fatty acids and phenolic compounds, several key pathways are likely involved.

  • NF-κB Signaling: This is a central pathway in inflammation. Many phenolic compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Signaling (-)-Vernolic_acid This compound IKK IKK (-)-Vernolic_acid->IKK Inhibition IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation & Degradation NFkB NF-κB (Active) IkB_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammation Nucleus->Inflammation Gene Expression

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of inflammation and cell survival. Phenolic compounds have been shown to modulate MAPK signaling, which can influence the production of inflammatory cytokines.

MAPK_Signaling (-)-Vernolic_acid This compound MAPKKK MAPKKK (-)-Vernolic_acid->MAPKKK Modulation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Experimental Workflows

The following diagram illustrates a general workflow for the investigation of the biological activity of this compound.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Characterization cluster_bioactivity Biological Activity Assays Vernonia_Seeds Vernonia Seeds Extraction Solvent Extraction Vernonia_Seeds->Extraction Purification Purification Extraction->Purification GC_MS GC-MS Analysis Purification->GC_MS HPLC HPLC Analysis Purification->HPLC Cell_Culture Cell Culture (e.g., Leukocytes) Purification->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Cell_Culture->Cytotoxicity_Assay Cytokine_Assay Cytokine Measurement (e.g., ELISA) Cell_Culture->Cytokine_Assay Western_Blot Western Blot (Signaling Proteins) Cell_Culture->Western_Blot

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound is a multifaceted molecule with significant biological activities. Its cytotoxic effects on leukocytes at high concentrations warrant careful consideration in toxicological studies. However, its potential anti-inflammatory properties at lower concentrations, mediated through key signaling pathways, present exciting opportunities for therapeutic development. This guide provides a foundational understanding for researchers to further explore the scientific and commercial potential of this unique epoxy fatty acid.

References

Physical properties of (-)-Vernolic acid melting and boiling points

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (-)-Vernolic Acid: Melting and Boiling Points

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. This document outlines the available data, experimental protocols for its determination, and visual workflows to illustrate the methodologies.

Introduction to this compound

This compound, also known as (12R,13S)-(-)-12,13-epoxyoleic acid, is the levorotatory enantiomer of vernolic acid.[1] It is a naturally occurring long-chain fatty acid containing a cis-epoxide group.[2] This functional group imparts unique chemical reactivity, making it a valuable bio-feedstock for various industrial applications, including the synthesis of adhesives, varnishes, and paints.[2][3] Vernolic acid is a major component of vernonia oil, which is extracted from the seeds of plants like Vernonia galamensis.[2][3] In mammalian species, vernolic acid can be formed from the metabolism of linoleic acid and is sometimes referred to as leukotoxin due to its biological effects.[2][4]

Physical Properties of this compound

The determination of the physical properties of this compound is crucial for its handling, processing, and application in various fields. The melting point is a key indicator of purity and physical state at different temperatures, while the boiling point is essential for purification processes like distillation and for understanding its volatility.

Data Presentation
Physical PropertyValue (°C)Value (K)Notes
Melting Point 30-31[1]303.15-304.15Crystals from acetone (B3395972) at -25°C. Liquid at room temperature.[1]
23-25[2][5]296.15-298.15Colorless oil in appearance.[2]
32.5[6]305.65For the (+)-isomer.[6]
Boiling Point Not AvailableNot AvailableExperimental data for the boiling point is not readily found in the literature.[7]

Experimental Protocols

The accurate determination of melting and boiling points for fatty acids like this compound requires precise experimental techniques. The following sections detail the standard methodologies employed for these measurements.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the melting point of fatty acids and esters.[8][9] The method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample is placed into a sample pan, typically made of aluminum.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is equipped with a refrigerated cooling system to control the temperature profile.[8]

  • Thermal Program:

    • The sample is first heated to a temperature well above its melting point (e.g., 80°C) and held for a few minutes to erase any prior thermal history.

    • The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C) to ensure complete crystallization.[10]

    • Finally, the sample is heated at a constant rate (e.g., 10°C/min) through its melting range.[10]

  • Data Analysis: The DSC instrument records the heat flow versus temperature. The melting point is typically determined as the temperature at the peak of the melting endotherm (Tpeak).[8] The onset temperature of the melting peak is also often reported.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh Sample encapsulate Encapsulate in Pan weigh->encapsulate load Load Sample & Reference encapsulate->load heat Heat to 80°C (Hold) load->heat cool Cool to -50°C (Hold) heat->cool heat2 Heat at 10°C/min cool->heat2 record Record Heat Flow vs. Temp heat2->record analyze Determine Peak & Onset Temp record->analyze TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis pipette Place Sample in Pan load Load Sample into TGA pipette->load purge Purge with Inert Gas load->purge heat Heat at Constant Rate purge->heat record Record Mass vs. Temp heat->record differentiate Calculate DTG Curve record->differentiate determine_bp Identify Peak of DTG Curve differentiate->determine_bp

References

An In-depth Technical Guide on the Spectroscopic Data of (-)-Vernolic Acid: NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (-)-vernolic acid, a naturally occurring epoxidized fatty acid. Due to the limited availability of published spectroscopic data for the free acid, this guide presents a comprehensive analysis of its closely related derivative, vernolic acid methyl ester (VAME), alongside representative infrared spectral data for analogous structures. This information is intended to serve as a valuable resource for researchers engaged in the identification, characterization, and utilization of this important bioactive molecule.

Introduction

This compound, systematically named (9Z,12S,13R)-12,13-epoxyoctadec-9-enoic acid, is a monounsaturated fatty acid containing a cis-epoxide group. It is a major component of vernonia oil, extracted from the seeds of Vernonia galamensis. The unique chemical structure of vernolic acid, featuring both an epoxide and a carboxylic acid functional group, makes it a valuable starting material for the synthesis of various specialty chemicals, polymers, and potential pharmaceutical agents. Accurate spectroscopic analysis is paramount for its characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for Vernolic Acid Methyl Ester (VAME) [1]

Chemical Shift (δ) ppmMultiplicityAssignment
5.50 - 5.30m-CH=CH- (Olefinic protons)
3.67s-OCH₃ (Methyl ester)
3.10 - 2.90m-CH(O)CH- (Epoxide protons)
2.30t-CH₂-COO-
2.20 - 2.00m-CH₂-CH=CH-
1.60 - 1.20m-(CH₂)n- (Aliphatic chain)
0.90t-CH₃ (Terminal methyl)

Table 2: ¹³C NMR Spectroscopic Data for Vernolic Acid Methyl Ester (VAME) [1]

Chemical Shift (δ) ppmAssignment
174.2C=O (Ester carbonyl)
130.0 - 128.0-CH=CH- (Olefinic carbons)
58.0 - 57.0-CH(O)CH- (Epoxide carbons)
51.4-OCH₃ (Methyl ester)
34.1 - 22.7-(CH₂)n- (Aliphatic chain)
14.1-CH₃ (Terminal methyl)

Infrared (IR) Spectroscopic Data

Table 3: Representative IR Absorption Bands for a Long-Chain Epoxidized Carboxylic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid)
3010 - 3000Medium=C-H stretch (Olefinic)
2925 - 2855StrongC-H stretch (Aliphatic)
1710StrongC=O stretch (Carboxylic acid)
1655MediumC=C stretch (Olefinic)
1250 - 1210MediumC-O stretch (Epoxide, symmetric)
850 - 820MediumC-O-C stretch (Epoxide, asymmetric)

Experimental Protocols

The following protocols are based on methodologies for the extraction of vernonia oil and its subsequent hydrolysis to vernolic acid, followed by general procedures for NMR and IR analysis of fatty acids.

4.1 Extraction of Vernonia Oil and Hydrolysis to Vernolic Acid [1]

  • Soxhlet Extraction: Powdered seeds of Vernonia galamensis are subjected to Soxhlet extraction using n-hexane as the solvent for a period of three hours.

  • Solvent Removal: The crude vernonia oil is filtered, and the solvent is removed using a rotary evaporator.

  • Purification: Non-triacylglycerol components are removed from the crude oil by solid-phase extraction (SPE) on a silica (B1680970) gel column.

  • Hydrolysis: The purified vernonia oil is hydrolyzed to vernolic acid. A common method involves saponification with an alcoholic solution of potassium hydroxide (B78521) followed by acidification to liberate the free fatty acid.

  • Purification of Vernolic Acid: The crude vernolic acid is purified by recrystallization from a suitable solvent such as hexane (B92381) at low temperatures (-20 °C).

4.2 NMR Spectroscopy

  • Sample Preparation: A 5-10 mg sample of vernolic acid is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

4.3 IR Spectroscopy

  • Sample Preparation: A small amount of the neat vernolic acid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000 to 400 cm⁻¹). A background spectrum of the clean ATR crystal or salt plate is recorded and subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Start Vernonia galamensis Seeds Extraction Soxhlet Extraction (n-hexane) Start->Extraction Hydrolysis Hydrolysis Extraction->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification VA This compound Purification->VA NMR_Sample_Prep NMR Sample Preparation (CDCl3) VA->NMR_Sample_Prep IR_Sample_Prep IR Sample Preparation (ATR) VA->IR_Sample_Prep NMR_Acquisition NMR Data Acquisition (¹H & ¹³C) NMR_Sample_Prep->NMR_Acquisition IR_Acquisition IR Data Acquisition IR_Sample_Prep->IR_Acquisition NMR_Data NMR Spectra NMR_Acquisition->NMR_Data IR_Data IR Spectrum IR_Acquisition->IR_Data Structure_Elucidation Structural Elucidation & Data Tabulation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: Workflow for the extraction, isolation, and spectroscopic analysis of this compound.

References

(-)-Vernolic acid occurrence in Stokesia and Crepis species

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Occurrence of (-)-Vernolic Acid in Stokesia and Crepis Species

Introduction

This compound (cis-12,13-epoxy-cis-9-octadecenoic acid) is an unusual epoxy fatty acid found in the seed oils of a select number of plant species. Its epoxide ring makes it a valuable renewable resource for various industrial applications, including the manufacturing of polymers, plasticizers, adhesives, paints, and coatings.[1][2] The Asteraceae family, which includes the genera Stokesia and Crepis, is a significant source of this compound. This guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of this compound in these two genera, targeted at researchers and professionals in drug development and plant science.

Data Presentation: Quantitative Occurrence

The seed oils of Stokesia laevis (Stokes' aster) and certain Crepis species are notably rich in vernolic acid. The concentration of this fatty acid is a key determinant of the oil's industrial viability. The table below summarizes the reported quantitative data for vernolic acid content.

GenusSpeciesVernolic Acid Content (% of Total Fatty Acids)Reference
Stokesia Stokesia laevis79–81%[1]
Crepis Crepis biennis79–81%[1]
Crepis Crepis alpinaHigh Concentration (specific % not stated)[3]
Crepis Crepis conyzaefoliaNot specified, but contains epoxyoctadecadienoic acids[4]

Biosynthesis of this compound

The biosynthesis of vernolic acid in plants, particularly within the Asteraceae family, has been the subject of significant research. It is not synthesized as a free fatty acid but rather while esterified to a phospholipid carrier, primarily phosphatidylcholine (PC). The pathway involves the modification of a common fatty acid, linoleic acid.

The key enzymatic step is the epoxidation of the Δ12 double bond of linoleic acid. In Stokesia and Crepis, this reaction is catalyzed by a specialized enzyme known as a Δ12-epoxygenase.[1][5] This enzyme is a variant of the Δ12-oleic acid desaturase (FAD2), a common enzyme that typically introduces a double bond to form linoleic acid from oleic acid.[6] The epoxygenase, however, has evolved to catalyze the insertion of an oxygen atom across the double bond, forming the characteristic oxirane ring of vernolic acid.[5][6]

The precursor, linoleoyl-PC, is synthesized from oleoyl-PC by a conventional FAD2 desaturase. Once vernoleoyl-PC is formed, the vernolic acid moiety is rapidly transferred from the phosphatidylcholine pool to triacylglycerols (TAGs), which are the primary storage form of fats and oils in seeds.[7]

Vernolic_Acid_Biosynthesis Biosynthesis of Vernolic Acid in Asteraceae cluster_0 Oleoyl_PC Oleoyl-phosphatidylcholine Linoleoyl_PC Linoleoyl-phosphatidylcholine Oleoyl_PC:e->Linoleoyl_PC:w Desaturation Vernoleoyl_PC Vernoleoyl-phosphatidylcholine Linoleoyl_PC:e->Vernoleoyl_PC:w Epoxidation TAG Triacylglycerol (Storage Oil) Vernoleoyl_PC->TAG Acyl Transfer FAD2 Δ12 Desaturase (FAD2-like) FAD2->Oleoyl_PC:e Epoxygenase Δ12 Epoxygenase (Divergent FAD2) Epoxygenase->Linoleoyl_PC:e

Caption: Biosynthetic pathway of vernolic acid from oleoyl-phosphatidylcholine.

Experimental Protocols

The accurate quantification of vernolic acid requires careful sample preparation, extraction, and analysis to prevent degradation and ensure precise measurements.

Seed Preparation and Enzyme Inactivation

Plant seeds, particularly from species like Vernonia galamensis which is closely related to Stokesia, contain active lipases that can be released upon crushing.[8] These enzymes can hydrolyze triacylglycerols, leading to an increase in free fatty acids and potential degradation of the epoxy group. To ensure the integrity of the oil, enzyme inactivation is a critical first step.

  • Method 1: High-Temperature Conditioning: Heat the intact seeds at temperatures between 82°C and 104°C for approximately 20 minutes. This process denatures the hydrolytic enzymes before extraction.[2]

  • Method 2: Cryogenic Grinding: Grind the seeds in the presence of dry ice (solid CO₂). The low temperature minimizes lipase (B570770) activity during cell disruption.[8]

Oil Extraction

Once enzymes are inactivated, the oil can be extracted from the prepared seed meal.

  • Solvent Extraction (Soxhlet): This is a standard laboratory method. The ground seed material is placed in a thimble and washed continuously with an organic solvent (e.g., hexane (B92381) or ethanol) in a Soxhlet apparatus. The solvent is later evaporated to yield the crude oil.[9]

  • Screw Pressing (Mechanical Expelling): For larger quantities, a screw press can be used. The pre-conditioned seeds are fed into the press, which mechanically squeezes the oil from the meal. This method is often used in industrial settings.[2]

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical CO₂ as the solvent. SFE is advantageous as it can inhibit lipolysis during extraction and avoids the use of organic solvents. Extraction efficiency and vernolic acid content can be optimized by adjusting pressure and temperature.[8]

Analysis and Quantification

The standard method for analyzing the fatty acid composition of an oil is Gas Chromatography (GC).

  • Transesterification to Fatty Acid Methyl Esters (FAMEs): The triacylglycerols in the extracted oil are converted to their corresponding FAMEs. This is typically achieved by heating the oil sample with methanol (B129727) in the presence of a catalyst (e.g., sodium methoxide (B1231860) or boron trifluoride). This derivatization step makes the fatty acids volatile for GC analysis.

  • Gas Chromatography (GC) Analysis: The FAMEs mixture is injected into a GC system equipped with a suitable capillary column (e.g., a polar column like biscyanopropyl polysiloxane). The different FAMEs are separated based on their boiling points and polarity.[10]

  • Detection and Quantification: A Flame Ionization Detector (FID) is commonly used for detection. The area under each peak in the chromatogram is proportional to the amount of that specific fatty acid. By comparing the peak areas to those of known standards, the relative percentage of each fatty acid, including vernolic acid, can be determined.[10] For structural confirmation, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS).

Experimental_Workflow Experimental Workflow for Vernolic Acid Analysis A Seed Collection (Stokesia or Crepis) B Enzyme Inactivation (Heat Treatment or Cryo-Grinding) A->B C Oil Extraction (Solvent, SFE, or Screw Press) B->C D Crude Seed Oil C->D E Transesterification (Base or Acid Catalysis with Methanol) D->E F Fatty Acid Methyl Esters (FAMEs) E->F G GC-FID / GC-MS Analysis F->G H Data Analysis & Quantification G->H

Caption: Workflow for the extraction and quantification of vernolic acid.

Conclusion

Stokesia laevis and certain Crepis species are prominent natural sources of this compound, with concentrations exceeding 70% of the total fatty acids in their seed oils. The biosynthesis proceeds via the epoxidation of linoleoyl-PC, a reaction catalyzed by a unique divergent desaturase enzyme. For researchers and industry professionals, accurate quantification of vernolic acid is paramount and relies on robust protocols that begin with the critical step of enzyme inactivation, followed by efficient extraction and standardized analytical techniques like gas chromatography. The high levels of this functionalized fatty acid in these genera underscore their potential as valuable crops for the chemical industry.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (-)-Vernolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vernolic acid, a naturally occurring epoxy fatty acid found in the seeds of plants like Vernonia galamensis, is a compound of increasing interest in industrial and pharmaceutical applications. Its unique chemical structure, featuring an epoxy group on a C18 fatty acid chain, imparts distinct properties that are being explored for potential therapeutic benefits. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and understanding its biological activity.

These application notes provide detailed protocols for the quantification of this compound using common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Additionally, a brief overview of Nuclear Magnetic Resonance (NMR) spectroscopy as a structural and quantitative tool is included. Potential signaling pathways that may be modulated by vernolic acid, based on evidence from related compounds, are also discussed to provide context for drug development professionals.

Analytical Methods for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For fatty acids like vernolic acid, derivatization is necessary to increase their volatility and thermal stability. The most common derivatization method is the conversion of the carboxylic acid to its fatty acid methyl ester (FAME).

Experimental Protocol: GC-MS Quantification of this compound as its Methyl Ester

1. Sample Preparation and Lipid Extraction:

  • Grind the seed sample to a fine powder.

  • Extract the total lipids using a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Evaporate the solvent under a stream of nitrogen to obtain the crude lipid extract.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the lipid extract, add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

  • Heat the mixture at 50°C for 10 minutes.

  • Neutralize the reaction by adding 0.1 mL of glacial acetic acid.

  • Add 5 mL of a saturated sodium chloride solution and 2 mL of hexane (B92381).

  • Vortex the mixture and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 230°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-550.

  • Quantification: Use selected ion monitoring (SIM) of characteristic ions for methyl vernolate (B132429) (e.g., m/z 155, 199, 310).

Data Presentation: GC-MS Method Validation Parameters (Hypothetical Data for Methyl Vernolate)

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Recovery 95 - 105%
Precision (RSD%) < 5%

Experimental Workflow for GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis SeedSample Seed Sample Grinding Grinding SeedSample->Grinding Extraction Lipid Extraction (Chloroform:Methanol) Grinding->Extraction CrudeLipid Crude Lipid Extract Extraction->CrudeLipid Derivatization Methylation (Sodium Methoxide) CrudeLipid->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) Derivatization->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for the quantification of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds. For underivatized fatty acids, a reversed-phase column with a suitable mobile phase can be employed. Detection is typically performed using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).

Experimental Protocol: HPLC-DAD Quantification of this compound

1. Sample Preparation and Lipid Extraction:

  • Follow the same lipid extraction procedure as described for the GC-MS method.

  • Dissolve the dried lipid extract in a suitable solvent (e.g., acetonitrile) for HPLC analysis.

2. HPLC Instrumental Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 0.1% formic acid

  • Gradient Elution:

    • Start with 70% A.

    • Linearly increase to 100% A over 20 minutes.

    • Hold at 100% A for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Diode Array Detector (DAD) monitoring at 205 nm.

  • Injection Volume: 10 µL.

Data Presentation: HPLC-DAD Method Validation Parameters (Hypothetical Data for this compound)

ParameterResult
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Recovery 92 - 103%
Precision (RSD%) < 4%

Experimental Workflow for HPLC-DAD Analysis of this compound

cluster_prep Sample Preparation cluster_analysis Analysis SeedSample Seed Sample Grinding Grinding SeedSample->Grinding Extraction Lipid Extraction (Chloroform:Methanol) Grinding->Extraction DriedExtract Dried Lipid Extract Extraction->DriedExtract Dissolution Dissolution in Acetonitrile DriedExtract->Dissolution HPLC HPLC-DAD Analysis Dissolution->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for the quantification of this compound by HPLC-DAD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). ¹H NMR is particularly useful for quantifying fatty acids by integrating the signals of specific protons. Although not as sensitive as chromatographic methods, qNMR is non-destructive and requires minimal sample preparation after extraction. The methyl ester of vernolic acid (methyl vernolate) can be identified by characteristic signals in its ¹H and ¹³C NMR spectra.

Potential Signaling Pathways for Drug Development

While direct studies on the signaling pathways modulated by this compound are limited, research on other structurally related compounds and extracts from Vernonia species provides insights into potential mechanisms of action relevant to drug development. Compounds from Vernonia have shown anti-inflammatory and cytotoxic effects, often through the modulation of key cellular signaling pathways.

Potential Signaling Pathways Modulated by Vernonia-derived Compounds

Compounds isolated from Vernonia species have been shown to exert their biological effects by interfering with major signaling cascades involved in inflammation and cancer progression, such as the NF-κB, MAPK, and PI3K/Akt/mTOR pathways.

  • NF-κB Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. It is frequently hyperactivated in various cancers, making it a key therapeutic target.

Hypothesized Signaling Interactions of Vernonia-derived Compounds

cluster_pathways Intracellular Signaling Pathways cluster_responses Cellular Responses Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK activates MAPKK MAPKK Stimuli->MAPKK activates PI3K PI3K Stimuli->PI3K activates Vernonia Vernonia-derived Compounds Vernonia->IKK inhibits MAPK MAPK (p38, JNK, ERK) Vernonia->MAPK inhibits Vernonia->PI3K inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation (Cytokine Production) NFkB->Inflammation promotes MAPKK->MAPK activates Proliferation Cell Proliferation & Survival MAPK->Proliferation promotes Apoptosis Apoptosis MAPK->Apoptosis regulates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates mTOR->Proliferation promotes

Caption: Potential signaling pathways modulated by Vernonia-derived compounds.

Disclaimer

The experimental protocols and validation data provided are intended as a general guide. It is essential for researchers to optimize and validate these methods for their specific instrumentation and sample matrices. The information on signaling pathways is based on studies of related compounds and should be considered hypothetical for this compound until confirmed by direct experimental evidence.

Application Note: HPLC Analysis of (-)-Vernolic Acid in Plant Oil Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Vernolic acid, or (9Z)-11-[(2S,3R)-3-pentyloxiran-2-yl]undec-9-enoic acid, is a naturally occurring epoxy fatty acid found in the seed oils of several plant species.[1] Its unique epoxide ring makes it a valuable renewable resource for the chemical industry, serving as a precursor for the synthesis of polymers, resins, and other specialty chemicals. Key plant sources include Vernonia galamensis (also known as Centrapalus pauciflorus), Crepis palaestina, and Stokesia laevis. The accurate quantification of vernolic acid in plant oil extracts is crucial for agricultural research, quality control of raw materials, and the development of new industrial applications.

This application note provides a detailed protocol for the quantitative analysis of this compound in plant oil extracts using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. As fatty acids lack a strong native chromophore, a pre-column derivatization step is employed to attach a UV-active label, enabling sensitive and reliable detection.

Experimental Protocols

This section details the complete methodology for the extraction, derivatization, and HPLC analysis of this compound from plant seeds.

Oil Extraction from Plant Seeds

A robust method for oil extraction is critical to ensure accurate quantification. Supercritical fluid extraction (SFE) with CO2 is an effective method that can also inhibit lipase (B570770) activity, which is notably high in the seeds of plants like Vernonia galamensis.

Materials:

  • Plant seeds (e.g., Vernonia galamensis, Crepis palaestina)

  • Dry ice

  • Grinder or mill

  • Supercritical fluid extractor

  • Hexane (B92381)

Protocol:

  • Freeze the plant seeds with dry ice to minimize enzymatic degradation of the oil.

  • Grind the frozen seeds to a fine powder.

  • Perform supercritical fluid extraction using CO2. Optimal conditions may vary depending on the specific plant material, but a pressure of 34.5 MPa has been shown to be effective for vernolic acid extraction.

  • Alternatively, traditional Soxhlet extraction with hexane can be used, although it may be less efficient and risks thermal degradation of the analyte.

  • Collect the extracted oil and store it under nitrogen at -20°C until further processing.

Saponification of Triglycerides

To analyze the fatty acid profile, the triglycerides in the extracted oil must be hydrolyzed to free fatty acids.

Materials:

  • Extracted plant oil

  • Methanolic potassium hydroxide (B78521) (KOH) solution (2 M)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • Dissolve a known amount of the extracted oil in hexane.

  • Add an excess of 2 M methanolic KOH solution.

  • Reflux the mixture for 1-2 hours to ensure complete saponification.

  • After cooling, add a saturated NaCl solution and acidify the mixture with HCl to a pH of approximately 2 to protonate the fatty acids.

  • Extract the free fatty acids into hexane.

  • Wash the hexane layer with water until neutral.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the hexane using a rotary evaporator to obtain the free fatty acid mixture.

Derivatization of Vernolic Acid with p-Bromophenacyl Bromide

Pre-column derivatization with p-bromophenacyl bromide attaches a chromophore to the carboxylic acid group of vernolic acid, allowing for sensitive UV detection.

Materials:

  • Free fatty acid extract

  • p-Bromophenacyl bromide solution (in acetonitrile)

  • 18-crown-6 (B118740) ether (as a catalyst)

  • Potassium carbonate (anhydrous)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Protocol:

  • Dissolve the free fatty acid extract in acetonitrile.

  • Add a molar excess of p-bromophenacyl bromide solution.

  • Add a catalytic amount of 18-crown-6 ether and a small amount of anhydrous potassium carbonate.

  • Heat the reaction mixture at 80°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Filter the solution to remove any solids.

  • The resulting solution containing the p-bromophenacyl esters of the fatty acids is now ready for HPLC analysis.

HPLC-UV Analysis

The derivatized fatty acids are separated and quantified using a reverse-phase HPLC system with UV detection.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • Start with a suitable ratio of Mobile Phase A and B to retain the derivatized fatty acids.

    • Gradually increase the percentage of Mobile Phase B to elute the fatty acids based on their hydrophobicity. A typical gradient might run from 60% B to 100% B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

  • Injection Volume: 20 µL

Quantification: Quantification is achieved by creating a calibration curve using a certified standard of this compound, which has undergone the same derivatization process. The peak area of the vernolic acid derivative in the sample chromatogram is compared to the calibration curve to determine its concentration.

Data Presentation

The vernolic acid content in the seed oil of various plant species is summarized in the table below.

Plant SpeciesVernolic Acid Content (% of total fatty acids)Reference
Vernonia galamensis72-80%[2]
Centrapalus pauciflorus72-80%[2]
Crepis palaestinaNot explicitly quantified in the provided search results
Stokesia laevisNot explicitly quantified in the provided search results
Euphorbia lagascaeContains vernolic acid, but the percentage is not specified in the provided search results

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the HPLC analysis of this compound in plant oil extracts.

HPLC_Workflow A Plant Seed Collection (e.g., Vernonia galamensis) B Cryogenic Grinding (with Dry Ice) A->B Sample Preparation C Oil Extraction (Supercritical Fluid Extraction) B->C D Saponification (Hydrolysis of Triglycerides) C->D Sample Processing E Extraction of Free Fatty Acids D->E F Derivatization (with p-Bromophenacyl Bromide) E->F Chemical Modification G RP-HPLC-UV Analysis F->G Analysis H Data Acquisition and Quantification G->H Data Processing

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in plant oil extracts. By employing a pre-column derivatization step with p-bromophenacyl bromide, this method allows for sensitive and accurate quantification using standard RP-HPLC-UV instrumentation. The presented workflow is robust and can be adapted for the analysis of vernolic acid from various plant sources, making it a valuable tool for researchers, scientists, and professionals in the field of drug development and industrial chemistry.

References

Application Note: Analysis of Vernolic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vernolic acid is a naturally occurring long-chain fatty acid distinguished by the presence of an epoxy group in its structure. It is a major component of Vernonia oil, extracted from the seeds of Vernonia galamensis. The unique epoxide functionality makes vernolic acid a valuable resource for various industrial applications, including the production of polymers, resins, and lubricants. Accurate and reliable quantification of vernolic acid is crucial for quality control in these industries and for research into its potential biological activities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, due to the low volatility and high polarity of free fatty acids like vernolic acid, direct analysis by GC-MS is challenging, often resulting in poor peak shape and low sensitivity.[2] To overcome this, a derivatization step is essential to convert the carboxylic acid group into a more volatile and thermally stable ester.[1][3] This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of vernolic acid as its methyl ester (VAME) using GC-MS.

Experimental Protocols

Extraction of Vernolic Acid from Plant Material

This protocol is adapted from methods for extracting oil from V. galamensis seeds.[4]

Materials:

  • Powdered Vernonia galamensis seeds

  • n-Hexane (ACS grade or higher)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Solid Phase Extraction (SPE) silica (B1680970) gel cartridges

  • Activated carbon

Procedure:

  • Weigh approximately 20 g of powdered V. galamensis seeds and place them into a cellulose (B213188) thimble.

  • Position the thimble in the main chamber of the Soxhlet extractor.

  • Assemble the Soxhlet apparatus with a round-bottom flask containing 250 mL of n-hexane.

  • Heat the solvent to reflux and perform the extraction for a minimum of 3 hours.

  • After extraction, allow the apparatus to cool.

  • Filter the crude vernonia oil extract. For further purification to remove non-triacylglycerol components, the crude oil can be dissolved in n-hexane and passed through a packed silica gel column.[4]

  • Remove the n-hexane solvent from the purified oil using a rotary evaporator to yield the concentrated vernonia oil rich in vernolic acid triglycerides.

  • For obtaining free vernolic acid, perform saponification (hydrolysis) of the oil using a methanolic potassium hydroxide (B78521) (KOH) solution, followed by acidification with an acid like glacial acetic acid.[4]

Derivatization: Esterification to Vernolic Acid Methyl Ester (VAME)

To increase volatility for GC-MS analysis, vernolic acid must be derivatized.[3] The most common method is esterification to form a fatty acid methyl ester (FAME).[5]

Materials:

  • Extracted vernolic acid sample

  • Methanol (B129727) (anhydrous)

  • Acetyl chloride

  • Ice bath

  • Vials suitable for heating

Procedure:

  • Prepare the esterification reagent by slowly adding 2 mL of acetyl chloride to 50 mL of cold methanol in an ice bath. Mix gently and allow the solution to sit for 15 minutes.[4]

  • Dissolve a known quantity of the extracted vernolic acid (or hydrolyzed oil) in a vial with a small amount of methanol.

  • Add an excess of the methanol/acetyl chloride reagent to the vial.

  • Cap the vial tightly and heat at 60°C for 1 hour to ensure complete esterification.

  • Cool the reaction mixture to room temperature.

  • The resulting solution containing vernolic acid methyl ester (VAME) can be diluted with a suitable solvent (e.g., n-hexane) before injection into the GC-MS.

GC-MS Analysis

Instrumentation and Parameters: The following table outlines typical GC-MS parameters for the analysis of FAMEs.[6][7][8]

ParameterSetting
Gas Chromatograph (GC)
Instrument Thermo GC-Trace Ultra (or equivalent)[9]
Column PE-5MS (or similar non-polar fused silica), 30m x 0.25mm ID, 0.25µm film thickness[6]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[6]
Injector Temperature 250°C[6][8]
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 75°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 15 min[6]
Mass Spectrometer (MS)
Instrument Thermo MS DSQ II (or equivalent)[9]
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 220-230°C[6]
Mass Range m/z 40–600 amu[6]
Scan Mode Full Scan

Data Presentation and Expected Results

Quantitative data for the analysis of vernolic acid methyl ester is summarized below. The interpretation of mass spectra is conducted by comparing the fragmentation pattern with databases such as the National Institute of Standards and Technology (NIST) library.[6]

Table 1: Illustrative Quantitative and Qualitative GC-MS Data for Vernolic Acid Methyl Ester

AnalyteExpected Retention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
Vernolic Acid Methyl Ester18.5 - 20.5310.48310 [M]+, 279 [M-OCH₃]+, 155, 185 (cleavage at epoxy ring)

Mass Spectrometry Fragmentation: The mass spectrum of vernolic acid methyl ester is expected to show a molecular ion peak [M]+ at m/z 310. Characteristic fragments arise from the cleavage of bonds adjacent to the carbonyl group and the epoxy ring.[10] A prominent fragment at m/z 279 corresponds to the loss of a methoxy (B1213986) group (-OCH₃). The key diagnostic fragments at m/z 155 and 185 result from the cleavage of the carbon-carbon bond at the epoxide ring, which is characteristic of this compound.

Visualization of Experimental Workflow

The entire process from sample collection to final data analysis is outlined in the workflow diagram below.

GCMS_Workflow_Vernolic_Acid Workflow for GC-MS Analysis of Vernolic Acid cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A 1. Vernonia Seeds Sample B 2. Soxhlet Extraction (n-Hexane) A->B C 3. Hydrolysis (Optional) (To yield free fatty acid) B->C D 4. Derivatization (Esterification to FAME) C->D E 5. GC-MS Injection & Analysis D->E Inject Sample F 6. Data Acquisition (Total Ion Chromatogram & Mass Spectra) E->F G 7. Peak Identification (Retention Time & NIST Library Match) F->G H 8. Quantification (Internal Standard & Calibration Curve) G->H I Final Report (Concentration of Vernolic Acid) H->I

Caption: Workflow for the GC-MS analysis of vernolic acid.

References

Application Notes and Protocols for the Extraction and Purification of (-)-Vernolic Acid from Vernonia Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vernolic acid, a naturally occurring epoxidized fatty acid found in the seeds of Vernonia species, particularly Vernonia galamensis, is a valuable platform chemical with applications in the synthesis of polymers, resins, and pharmaceuticals. Its unique structure, featuring both an epoxy group and a double bond, makes it a versatile starting material for various chemical transformations. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from Vernonia seeds, intended for use in research and development settings.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield and quality of the extracted vernolic acid. Below is a summary of common extraction techniques with their respective advantages and disadvantages.

Extraction Method Oil Yield (%) Vernolic Acid Content in Oil (%) Advantages Disadvantages
Soxhlet Extraction 36 - 42LowerHigh oil yield.Thermally degradative, can reduce vernolic acid content; requires significant solvent and time.
Cold Pressing 20 - 39HigherPreserves the chemical integrity of vernolic acid; solvent-free.Lower oil yield compared to solvent extraction.[1][2]
Microwave-Assisted Extraction (MAE) ~20.55 (for general phytochemicals)Not specified for vernolic acidFaster extraction times; reduced solvent consumption.Requires specialized equipment; optimization of parameters is crucial.[3]
Ultrasonic-Assisted Extraction (UAE) ~56.66 (for walnut oil)Not specified for vernolic acidImproved extraction efficiency at lower temperatures.May require post-extraction cleanup; scalability can be a concern.[1]

Experimental Protocols

Protocol 1: Extraction of Vernonia Oil

This protocol details two common methods for the extraction of oil from Vernonia seeds.

A. Soxhlet Extraction

  • Seed Preparation: Grind the Vernonia seeds into a fine powder. To minimize lipase (B570770) activity, which can hydrolyze the triglycerides, seeds can be ground with dry ice.

  • Extraction:

    • Place approximately 50 g of the ground seed powder into a cellulose (B213188) thimble.

    • Insert the thimble into the Soxhlet extractor.

    • Add 300 mL of n-hexane to a round-bottom flask connected to the extractor.

    • Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.

  • Solvent Removal: After extraction, remove the n-hexane from the oil using a rotary evaporator under reduced pressure to obtain the crude Vernonia oil.

B. Cold Pressing

  • Seed Preparation: Clean the Vernonia seeds to remove any foreign material.

  • Extraction:

    • Feed the cleaned seeds into a mechanical screw press.

    • Collect the expelled oil.

  • Clarification: Centrifuge the collected oil to remove any solid particles and obtain clear crude Vernonia oil.

Protocol 2: Purification of this compound

This protocol describes the hydrolysis of Vernonia oil to liberate free fatty acids, followed by the purification of this compound.

  • Saponification (Hydrolysis of Triglycerides):

    • In a round-bottom flask, dissolve 20 g of crude Vernonia oil in 100 mL of 95% ethanol.

    • Add a solution of 10 g of potassium hydroxide (B78521) (KOH) in 20 mL of distilled water.

    • Reflux the mixture for 1 hour with constant stirring.

  • Isolation of Fatty Acid Soaps:

    • After reflux, transfer the mixture to a separatory funnel.

    • Add 100 mL of distilled water and mix thoroughly.

    • Extract the unsaponifiable matter by washing the aqueous layer three times with 50 mL portions of diethyl ether. Discard the ether layers.

  • Acidification:

    • Cool the aqueous soap solution in an ice bath.

    • Slowly add 6 M hydrochloric acid (HCl) with constant stirring until the pH of the solution is approximately 2. This will precipitate the free fatty acids.

  • Extraction of Free Fatty Acids:

    • Extract the acidified solution three times with 100 mL portions of diethyl ether.

    • Combine the ether extracts and wash with distilled water until the washings are neutral.

    • Dry the ether solution over anhydrous sodium sulfate.

    • Remove the diethyl ether using a rotary evaporator to obtain the crude fatty acid mixture.

  • Recrystallization:

    • Dissolve the crude fatty acid mixture in a minimal amount of hot n-hexane.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals of this compound by vacuum filtration.

    • Wash the crystals with a small amount of cold n-hexane.

    • Repeat the recrystallization process until a constant melting point is achieved, indicating high purity. The expected yield of pure vernolic acid after recrystallization is approximately 60% from the crude fatty acid mixture.

Protocol 3: Purity Analysis

A. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified vernolic acid in methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: The purity of the vernolic acid is determined by the area percentage of the main peak in the chromatogram.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization (Formation of Fatty Acid Methyl Esters - FAMEs):

    • To 10 mg of the purified vernolic acid, add 2 mL of 2% sulfuric acid in methanol.

    • Heat the mixture at 60°C for 1 hour.

    • After cooling, add 2 mL of saturated sodium bicarbonate solution and 2 mL of n-hexane.

    • Vortex and centrifuge. The upper hexane (B92381) layer containing the FAMEs is collected for analysis.

  • GC-MS Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or equivalent).

    • Carrier Gas: Helium.

    • Injection Mode: Split.

    • Temperature Program: An initial temperature of 150°C, ramped to 240°C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Analysis: The purity is determined by the relative abundance of the vernolic acid methyl ester peak in the total ion chromatogram. The mass spectrum will show a characteristic fragmentation pattern for vernolic acid methyl ester.

Mandatory Visualizations

Extraction_and_Purification_Workflow cluster_extraction Step 1: Extraction of Vernonia Oil cluster_purification Step 2: Purification of this compound cluster_analysis Step 3: Purity Analysis Vernonia_Seeds Vernonia Seeds Grinding Grinding Vernonia_Seeds->Grinding Cold_Pressing Cold Pressing Vernonia_Seeds->Cold_Pressing Soxhlet Soxhlet Extraction (n-hexane) Grinding->Soxhlet Crude_Oil Crude Vernonia Oil Soxhlet->Crude_Oil Cold_Pressing->Crude_Oil Saponification Saponification (KOH/Ethanol) Crude_Oil->Saponification Acidification Acidification (HCl) Saponification->Acidification Extraction_FA Extraction of Free Fatty Acids (Diethyl Ether) Acidification->Extraction_FA Recrystallization Recrystallization (n-hexane) Extraction_FA->Recrystallization Pure_VA Pure this compound Recrystallization->Pure_VA HPLC HPLC Pure_VA->HPLC GCMS GC-MS Pure_VA->GCMS

Caption: Workflow for the extraction and purification of this compound.

Saponification_and_Acidification Trivernolin Trivernolin (in Vernonia Oil) Triglyceride of Vernolic Acid Saponification Saponification (Reflux) Trivernolin->Saponification KOH Potassium Hydroxide (KOH) in Ethanol/Water KOH->Saponification Potassium_Vernolate Potassium Vernolate (Fatty Acid Soap) Saponification->Potassium_Vernolate HCl Hydrochloric Acid (HCl) (Acidification to pH 2) Potassium_Vernolate->HCl Vernolic_Acid This compound (Precipitate) HCl->Vernolic_Acid

Caption: Chemical conversion of trivernolin to vernolic acid.

References

Soxhlet extraction protocol for obtaining vernonia oil

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Soxhlet Extraction Protocol for Obtaining Vernonia Oil

Introduction

Vernonia galamensis, a plant native to East Africa, is a significant source of a unique, naturally epoxidized vegetable oil.[1] The seeds contain approximately 40-42% oil, which is exceptionally rich in vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), accounting for 72-80% of the total fatty acid content.[1][2][3] This high concentration of vernolic acid, a triglyceride with an epoxy group, makes vernonia oil a valuable bio-renewable feedstock for industrial applications, including the production of polymers, resins, coatings, and as a reactive diluent in plastic formulations.[4]

Soxhlet extraction is a widely used and efficient method for obtaining vernonia oil from the seeds.[3] This protocol details the comprehensive procedure for extracting vernonia oil using the Soxhlet method, including critical pre-extraction seed preparation to deactivate enzymatic activity and post-extraction purification steps. A crucial step in handling Vernonia seeds is the inactivation of lipase (B570770) enzymes present in the seeds, which can otherwise cause lipolysis and increase the free fatty acid content of the extracted oil.[4][5]

Data Presentation

Table 1: Oil Yield and Properties from Vernonia galamensis

This table summarizes the typical oil yield and key chemical properties of vernonia oil obtained through solvent extraction methods.

ParameterValueReference
Oil Yield (Soxhlet) 36 - 42%[1][2]
Vernolic Acid Content 72 - 80%[2][4]
Free Fatty Acid (FFA) % < 1% (with lipase inactivation)[6]
Oxirane Oxygen % ~3.95 - 4.1[3][4]
Saponification Value ~172.18 mg KOH/g[4]
Iodine Value ~86.40[4]
Acid Value ~2.68 mg KOH/g[4]
Unsaponifiable Matter ~4.17%[4]

Experimental Protocols

Materials and Apparatus
  • Plant Material: Dried seeds of Vernonia galamensis.

  • Solvent: n-Hexane (analytical or HPLC grade).

  • Apparatus:

    • Autoclave or laboratory oven

    • Coffee mill grinder or mechanical blender

    • Soxhlet extraction apparatus (including round-bottom flask, extractor, condenser)

    • Cellulose (B213188) extraction thimbles

    • Heating mantle

    • Rotary evaporator

    • Whatman No. 1 filter paper

    • Standard laboratory glassware (beakers, flasks, etc.)

    • Analytical balance

Methodologies

Vernonia seeds contain potent lipase enzymes that must be deactivated before crushing or grinding to prevent oil degradation.[4][5]

  • Cleaning and Drying: Start with sun-dried and cleaned Vernonia galamensis seeds.

  • Lipase Deactivation (Choose one method):

    • Autoclaving (Recommended): Place the seeds in an autoclave and heat. This method has been found to be highly effective for lipase inactivation.[4]

    • Oven Heating: Heat the seeds in an oven for approximately 1 hour at 105°C (363 K).[1]

  • Cooling: After heat treatment, allow the seeds to cool to room temperature.

  • Grinding: Grind the cooled, treated seeds into a fine powder using a coffee mill grinder or a similar mechanical device.[1] Prompt extraction after grinding is recommended to minimize potential nascent lipase activity.[5][6]

  • Sample Loading: Accurately weigh a specific amount of the powdered vernonia seed (e.g., 50 g) and place it into a cellulose extraction thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor.

  • Solvent Addition: Add n-hexane to the round-bottom distillation flask, typically at a solid-to-solvent ratio of 1:10 to 1:20 g/mL. For 50 g of powder, this would be 500 mL to 1000 mL of solvent.

  • Extraction Process: Assemble the Soxhlet apparatus with the flask on a heating mantle and connect the condenser to a cold water supply. Heat the solvent to its boiling point (69°C for n-hexane).

  • Extraction Duration: Allow the extraction to proceed for 3 to 6 hours.[1][7] The process involves the solvent repeatedly boiling, condensing over the sample, and siphoning back into the flask, thereby concentrating the extracted oil.

  • Completion: The extraction is complete when the solvent in the siphoning tube runs clear.

  • Solvent Recovery: After the extraction is complete, dismantle the apparatus and recover the n-hexane from the oil-solvent mixture (miscella) using a rotary evaporator under reduced pressure.[1]

  • Crude Oil Filtration: Filter the resulting crude vernonia oil (CVO) through Whatman No. 1 filter paper to remove any fine solid residues.[1]

  • Degumming (Optional but Recommended):

    • Stir the crude oil with distilled water (e.g., in a 21:1 v/v oil-to-water ratio) at 50°C for 1 hour.[4]

    • Centrifuge the mixture for approximately 3 hours to separate the gums (phospholipids).[4]

    • Separate the purified oil by decantation.[4]

  • Storage: Store the final purified vernonia oil in a sealed container in a cool, dark place to prevent oxidation.

Visualization

Experimental Workflow for Vernonia Oil Extraction

Vernonia_Oil_Extraction cluster_prep Step 1: Seed Preparation cluster_extract Step 2: Soxhlet Extraction cluster_process Step 3: Post-Extraction Processing cluster_final Step 4: Final Product Start Vernonia galamensis Seeds Clean Cleaning & Drying Start->Clean Deactivate Lipase Inactivation (Autoclave/Oven) Clean->Deactivate Grind Grinding to Powder Deactivate->Grind Soxhlet Soxhlet Extraction (n-Hexane, 3-6h) Grind->Soxhlet Load Thimble Rotovap Solvent Recovery (Rotary Evaporator) Soxhlet->Rotovap Crude Oil Miscella Filter Filtration Rotovap->Filter Crude Oil Degum Degumming (Optional) Filter->Degum End Purified Vernonia Oil Filter->End If Degumming Skipped Degum->End

References

Application Notes and Protocols for the Synthesis of Bio-based Polymers from (-)-Vernolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various bio-based polymers derived from (-)-vernolic acid, a naturally occurring epoxidized fatty acid predominantly found in the seed oil of Vernonia galamensis. The unique chemical structure of vernolic acid, featuring a carboxylic acid, an epoxide ring, and a double bond, makes it a versatile platform for creating a range of polymers, including polyesters, polyamides, and polyurethanas. The protocols outlined below cover the extraction and purification of vernolic acid from its natural source, followed by its conversion into different polymer classes. The potential applications of these bio-based polymers are vast, spanning from biomedical devices and drug delivery systems to sustainable coatings and adhesives.

Monomer Preparation: Extraction and Hydrolysis of Vernonia Oil to this compound

The primary source of this compound is the oil extracted from the seeds of Vernonia galamensis. The following protocol details the extraction of vernonia oil and its subsequent hydrolysis to yield vernolic acid.

Experimental Protocol: Extraction and Hydrolysis

Materials:

  • Powdered seeds of V. galamensis

  • n-Hexane

  • Methanol (B129727)

  • Sodium hydroxide (B78521) (NaOH)

  • Glacial acetic acid

  • Deionized water

  • Ice

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Soxhlet extraction system

  • Rotary evaporator

  • Round-bottom flask with magnetic stirrer and condenser

  • Separatory funnel

  • Filtration apparatus

Procedure:

Part A: Extraction of Vernonia Oil

  • Place the powdered seeds of V. galamensis into a thimble and position it in the Soxhlet extractor.

  • Add n-hexane to the distillation flask.

  • Heat the solvent and allow the extraction to proceed for approximately 3 hours.

  • After extraction, filter the crude vernonia oil.

  • Remove the n-hexane using a rotary evaporator to yield the crude oil.[1]

  • For purification, the crude oil can be further treated by degumming, neutralization, and bleaching, or by column chromatography.[2]

Part B: Hydrolysis to Vernolic Acid

  • In a 250 mL round-bottom flask, dissolve 5 g (0.125 mol) of sodium hydroxide in 50 mL of methanol by heating to reflux with stirring for about 30 minutes until the NaOH is completely dissolved.[1]

  • Add 5.12 g (5.53 mmol) of purified vernonia oil to the flask.[1]

  • Continue refluxing the brownish solution with continuous stirring for another 30 minutes.[1]

  • Transfer the solution to a beaker and allow it to cool, forming a semi-solid soap.

  • Add approximately 100 g of ice and 50 mL of water to the soap and filter the mixture under reduced pressure to collect the solid soap.[1]

  • Transfer the soap to a beaker and mix with 100 g of ice and 100 mL of water.

  • Acidify the mixture with 4 mL of glacial acetic acid.[1]

  • Filter the acidified mixture immediately under reduced pressure and extract the filtrate with 100 mL of hexane (B92381).[1]

  • Separate the aqueous phase and dry the organic phase over magnesium sulfate.[1]

  • Remove the excess solvent under reduced pressure.

  • Purify the resulting vernolic acid by recrystallization from hexane at -78 K (dry ice/acetone bath).

  • Filter the purified vernolic acid under reduced pressure and rinse with cold hexane to obtain a yellow solid.[1]

Experimental Workflow for Monomer Preparation

Monomer_Preparation cluster_extraction Oil Extraction cluster_hydrolysis Hydrolysis seeds V. galamensis Seeds soxhlet Soxhlet Extraction (n-Hexane) seeds->soxhlet rotovap Solvent Removal (Rotary Evaporator) soxhlet->rotovap crude_oil Crude Vernonia Oil rotovap->crude_oil hydrolysis_step Saponification (NaOH, Methanol) crude_oil->hydrolysis_step acidification Acidification (Acetic Acid) hydrolysis_step->acidification extraction Hexane Extraction acidification->extraction purification Recrystallization extraction->purification vernolic_acid This compound purification->vernolic_acid

Caption: Workflow for obtaining this compound from V. galamensis seeds.

Synthesis of Vernolic Acid-Based Polyesters

Polyesters can be synthesized from vernolic acid through polycondensation reactions. The carboxylic acid functionality of vernolic acid can react with diols, or the epoxy ring can be opened to form a diol, which can then be reacted with dicarboxylic acids. A more direct approach involves the self-polycondensation of vernolic acid, where the carboxylic acid of one monomer reacts with the hydroxyl group formed from the ring-opening of the epoxide on another monomer.

Experimental Protocol: Self-Polycondensation of Vernolic Acid

Materials:

  • This compound

  • Inorganic acid catalyst (e.g., H₃PO₄ or H₂SO₄) or organometallic catalyst (e.g., tetrabutylorthotitanate - TBOT)

  • Three-necked reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle

  • Vacuum pump

Procedure:

  • Charge the three-necked reaction vessel with a known quantity of this compound.

  • Add the catalyst to the reaction mixture (e.g., 0.1-0.5% w/w of an inorganic acid or TBOT).

  • Slowly heat the mixture to 190°C under a nitrogen atmosphere with continuous stirring. Allow any water formed during the initial esterification to distill off for approximately 2.5 hours.

  • Apply a low vacuum (e.g., 15 mbar) to the system to facilitate the removal of water and drive the polycondensation reaction.

  • Continue the reaction for 24-48 hours under vacuum.

  • The resulting polymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.

Note: The molecular weight and properties of the resulting polyester (B1180765) will depend on the reaction conditions, including temperature, time, and catalyst type.

Quantitative Data for Bio-based Polyesters (Illustrative)
PropertyPoly(lactic acid) (PLA)[3]Poly(butylene succinate) (PBS)[4]
Thermal Properties
Glass Transition (Tg)60-65 °C-32 °C
Melting Temperature (Tm)130-180 °C115 °C
Decomposition Temp. (Td)> 250 °C~300 °C
Mechanical Properties
Tensile Strength50-70 MPa30-40 MPa
Young's Modulus2.7-16 GPa0.4-0.8 GPa
Elongation at Break< 10%200-400%

Synthesis of Vernolic Acid-Based Polyamides

The synthesis of polyamides from vernolic acid typically requires chemical modification of the vernolic acid monomer to introduce either two amine groups or a second carboxylic acid group. One potential route involves the conversion of the epoxy group into an amino alcohol, followed by polymerization with a dicarboxylic acid. Alternatively, the double bond could be oxidatively cleaved to form a dicarboxylic acid, which can then be polymerized with a diamine.

Conceptual Workflow for Polyamide Synthesis from Vernolic Acid

Polyamide_Synthesis cluster_modification Monomer Modification cluster_polymerization Polymerization vernolic_acid This compound modification Chemical Modification (e.g., Aminolysis of Epoxide) vernolic_acid->modification amino_acid_monomer Amino Acid Monomer modification->amino_acid_monomer polycondensation Polycondensation (with Dicarboxylic Acid) amino_acid_monomer->polycondensation polyamide Vernolic Acid-Based Polyamide polycondensation->polyamide

Caption: Conceptual workflow for polyamide synthesis from this compound.

Quantitative Data for Bio-based Polyamides (Illustrative)

The following table provides typical properties for other bio-based polyamides for comparison.

PropertyPolyamide 4[5]Polyamide 11
Thermal Properties
Glass Transition (Tg)70-90 °C46 °C
Melting Temperature (Tm)260-265 °C190 °C
Decomposition Temp. (Td)> 350 °C> 350 °C
Mechanical Properties
Tensile Strength60-75 MPa55-60 MPa
Young's Modulus2.0-2.5 GPa1.2 GPa
Elongation at Break200-300%300-350%

Synthesis of Vernolic Acid-Based Polyurethanes (Non-Isocyanate Route)

A greener approach to polyurethane synthesis avoids the use of toxic isocyanates. For vernolic acid, this can be achieved by first converting the epoxy group into a cyclic carbonate. This is typically done by reacting the epoxide with carbon dioxide under pressure, often with a catalyst. The resulting cyclic carbonate can then be reacted with a diamine to form a non-isocyanate polyurethane (NIPU).

Experimental Protocol: Two-Step NIPU Synthesis

Materials:

  • This compound or its methyl ester (VAME)

  • Carbon dioxide (CO₂)

  • Catalyst for carbonation (e.g., tetrabutylammonium (B224687) bromide)

  • Diamine (e.g., hexamethylenediamine)

  • High-pressure reactor

Procedure:

Part A: Synthesis of Cyclic Carbonate

  • Place the vernolic acid or VAME and the carbonation catalyst into a high-pressure reactor.

  • Pressurize the reactor with CO₂ to the desired pressure.

  • Heat the mixture to the reaction temperature (e.g., 100-150 °C) and stir for several hours.

  • After the reaction, cool the reactor and vent the CO₂.

  • Purify the resulting cyclic carbonate derivative.

Part B: Polyurethane Synthesis

  • React the purified cyclic carbonate with a stoichiometric amount of a diamine.

  • The reaction is typically carried out in bulk or in a suitable solvent at an elevated temperature.

  • The progress of the polymerization can be monitored by the increase in viscosity.

  • The final NIPU can be purified by precipitation.

Conceptual Workflow for NIPU Synthesis

NIPU_Synthesis cluster_carbonation Cyclic Carbonate Formation cluster_polymerization Polymerization vernolic_acid This compound carbonation Reaction with CO₂ (High Pressure, Catalyst) vernolic_acid->carbonation cyclic_carbonate Vernolic Acid Cyclic Carbonate carbonation->cyclic_carbonate polyaddition Polyaddition (with Diamine) cyclic_carbonate->polyaddition nipu Non-Isocyanate Polyurethane (NIPU) polyaddition->nipu

Caption: Conceptual workflow for NIPU synthesis from this compound.

Quantitative Data for Bio-based Polyurethanes (Illustrative)

Properties of NIPUs can vary widely based on the specific monomers used. The following table provides an illustrative range.

PropertyBio-based NIPU Example
Thermal Properties
Glass Transition (Tg)-20 to 60 °C
Decomposition Temp. (Td)> 250 °C
Mechanical Properties
Tensile Strength5-40 MPa
Elongation at Break100-800%

Disclaimer: The quantitative data provided in the tables are for illustrative purposes based on analogous bio-based polymer systems and may not be representative of polymers synthesized from this compound. Experimental determination of these properties is necessary for specific vernolic acid-based polymers. The provided protocols are based on general synthetic methodologies and may require optimization for specific applications.

References

Application of (-)-Vernolic Acid in Developing Epoxy Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vernolic acid, a naturally occurring epoxy fatty acid, is a key component of vernonia oil, which is extracted from the seeds of the Vernonia galamensis plant.[1][2] This unique chemical structure, featuring a reactive oxirane ring, makes vernolic acid and its triglyceride form (vernonia oil) valuable renewable resources for the synthesis of bio-based epoxy resins.[1][2] These bio-based resins offer a promising, environmentally friendly alternative to conventional petroleum-based epoxy resins, with potential applications in coatings, adhesives, composites, and biomedical devices. This document provides detailed application notes and experimental protocols for the utilization of this compound, primarily through the use of vernonia oil, in the development of epoxy resins.

Data Presentation

The properties of epoxy resins derived from vernonia oil are highly dependent on the chosen curing agent and the overall formulation. While extensive quantitative data for a wide range of vernonia oil-based formulations is still an emerging area of research, the following table summarizes typical properties that can be expected. For comparison, data for a standard petroleum-based epoxy resin (DGEBA) and another common bio-based epoxy from epoxidized soybean oil (ESO) are included.

Table 1: Comparative Thermo-Mechanical Properties of Various Epoxy Resin Systems

PropertyVernonia Oil-Based Epoxy (Anhydride Cured - Representative)Epoxidized Soybean Oil (ESO) (Anhydride Cured)Diglycidyl Ether of Bisphenol A (DGEBA) (Anhydride Cured)
Tensile Strength (MPa) Lower (Elastomeric)15 - 4060 - 130
Young's Modulus (GPa) Low0.1 - 1.02.5 - 3.5
Elongation at Break (%) High5 - 503 - 6
Glass Transition Temp. (Tg) (°C) Ambient to sub-ambient20 - 60150 - 200
Curing Temperature (°C) 120 - 180120 - 200150 - 200

Note: The properties of vernonia oil-based epoxies can be significantly altered by blending with other epoxy resins or by reinforcement with fibers. Curing with dicarboxylic acids typically results in soft elastomers.[3]

Experimental Protocols

The development of epoxy resins from vernonia oil involves a multi-step process, including the preparation of the epoxidized oil, the curing of the resin, and the characterization of the final thermoset material.

Protocol 1: Epoxidation of Vernonia Oil

This protocol describes the in situ epoxidation of vernonia oil using peroxyformic acid generated from formic acid and hydrogen peroxide, with an acidic ion exchange resin as a catalyst. This method is effective in achieving high conversion rates while minimizing the opening of the oxirane ring.[3]

Materials:

  • Vernonia oil

  • Formic acid (88%)

  • Hydrogen peroxide (30%)

  • Amberlite IR-120 hydrogen form (acidic ion exchange resin)

  • Toluene (B28343)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5%)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place vernonia oil and toluene (as a solvent) in the three-necked flask equipped with a stirrer, thermometer, and condenser.

  • Add the Amberlite IR-120 catalyst to the mixture.

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-80°C).

  • Slowly and carefully add formic acid to the flask.

  • After the addition of formic acid, add hydrogen peroxide dropwise over a period of 30-60 minutes.

  • Maintain the reaction at the set temperature with continuous stirring for the desired reaction time (e.g., 4-8 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the ion exchange resin.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene using a rotary evaporator to obtain the epoxidized vernonia oil (EVO).

Characterization of Epoxidation:

  • Oxirane Oxygen Content (OOC): Determine the OOC by titration with HBr in glacial acetic acid to quantify the extent of epoxidation.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Confirm the formation of the epoxy group by the appearance of characteristic peaks around 825-845 cm-1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H NMR and 13C NMR to confirm the structure of the epoxidized oil.

Protocol 2: Curing of Epoxidized Vernonia Oil with Anhydride (B1165640)

This protocol details the curing of the synthesized epoxidized vernonia oil with a cyclic anhydride curing agent, a common method for producing thermosetting polymers from epoxidized vegetable oils.

Materials:

  • Epoxidized Vernonia Oil (EVO)

  • Anhydride curing agent (e.g., hexahydrophthalic anhydride (HHPA) or methylhexahydrophthalic anhydride (MHHPA))

  • Tertiary amine accelerator (e.g., 1-methylimidazole (B24206) or benzyldimethylamine)

Equipment:

  • Glass beaker or similar mixing vessel

  • Stirring rod or mechanical stirrer

  • Vacuum oven

  • Molds for sample preparation (e.g., silicone or Teflon)

Procedure:

  • Preheat the EVO to a moderate temperature (e.g., 60°C) to reduce its viscosity.

  • In a separate container, melt the anhydride curing agent if it is a solid at room temperature.

  • Add the stoichiometric amount of the anhydride curing agent to the preheated EVO. The stoichiometric ratio is typically calculated based on the epoxy equivalent weight of the EVO and the molecular weight of the anhydride.

  • Thoroughly mix the EVO and anhydride until a homogeneous mixture is obtained.

  • Add a small amount of the tertiary amine accelerator (typically 0.5-2.0 phr - parts per hundred parts of resin) to the mixture and stir until fully dispersed.

  • Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Pour the degassed mixture into preheated molds.

  • Cure the samples in an oven using a predetermined curing schedule. A typical schedule might be 120°C for 2 hours followed by a post-cure at 160°C for 2 hours. The optimal curing schedule should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC).

Protocol 3: Thermo-Mechanical Characterization of Cured Epoxy Resin

This protocol outlines the standard techniques used to evaluate the thermal and mechanical properties of the cured vernonia oil-based epoxy resin.

Techniques and Typical Analyses:

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) and to study the curing kinetics.

    • Procedure: A small sample of the cured material is heated at a constant rate (e.g., 10°C/min) in a DSC instrument. The Tg is observed as a step change in the heat flow curve. For uncured resin, the exothermic peak of the curing reaction can be analyzed to determine the heat of cure and to optimize the curing schedule.[4][5]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability and decomposition profile of the cured resin.

    • Procedure: A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate, and the weight loss is monitored as a function of temperature. This provides information on the onset of decomposition and the char yield.[5]

  • Dynamic Mechanical Analysis (DMA):

    • Purpose: To measure the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature. The peak of the tan delta curve is often used to determine the Tg.

    • Procedure: A rectangular sample of the cured resin is subjected to a sinusoidal stress, and the resulting strain is measured. The test is performed over a range of temperatures to observe the transition from a glassy to a rubbery state.[6]

  • Tensile Testing:

    • Purpose: To determine the mechanical properties of the cured resin, such as tensile strength, Young's modulus, and elongation at break.

    • Procedure: Dog-bone shaped specimens are pulled at a constant rate of displacement until they fracture. The stress and strain are recorded throughout the test.

Visualizations

The following diagrams illustrate the key processes in the development of epoxy resins from vernonia oil.

experimental_workflow cluster_synthesis Synthesis of Epoxidized Vernonia Oil (EVO) cluster_curing Curing Process Vernonia_Oil Vernonia Oil Epoxidation Epoxidation (Formic Acid, H2O2, Catalyst) Vernonia_Oil->Epoxidation Purification Purification (Washing, Drying) Epoxidation->Purification EVO Epoxidized Vernonia Oil (EVO) Purification->EVO EVO_input EVO Mixing Mixing & Degassing EVO_input->Mixing Curing_Agent Curing Agent (e.g., Anhydride) Curing_Agent->Mixing Accelerator Accelerator Accelerator->Mixing Casting Casting into Molds Mixing->Casting Curing_Oven Curing in Oven Casting->Curing_Oven Cured_Resin Cured Epoxy Resin Curing_Oven->Cured_Resin characterization_workflow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis Cured_Resin Cured Epoxy Resin Sample DSC DSC Cured_Resin->DSC Glass Transition (Tg) Curing Kinetics TGA TGA Cured_Resin->TGA Thermal Stability Decomposition DMA DMA Cured_Resin->DMA Viscoelastic Properties Modulus Tensile_Test Tensile Testing Cured_Resin->Tensile_Test Strength Stiffness Ductility logical_relationship cluster_inputs Formulation Components cluster_properties Resulting Properties Vernonia_Oil Vernonia Oil (Vernolic Acid) Crosslink_Density Crosslink Density Vernonia_Oil->Crosslink_Density Influences Curing_Agent Curing Agent Type (e.g., Anhydride, Amine) Curing_Agent->Crosslink_Density Determines Stoichiometry Stoichiometric Ratio (Epoxy:Curing Agent) Stoichiometry->Crosslink_Density Controls Mechanical_Properties Mechanical Properties (Strength, Modulus, Flexibility) Crosslink_Density->Mechanical_Properties Directly Affects Thermal_Properties Thermal Properties (Tg, Thermal Stability) Crosslink_Density->Thermal_Properties Directly Affects

References

Application Notes and Protocols: (-)-Vernolic Acid as a Reactive Diluent in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vernolic acid, a naturally occurring epoxidized fatty acid found in high concentrations in Vernonia galamensis seed oil, presents a sustainable alternative to petroleum-based reactive diluents in coating formulations. Its inherent low viscosity and reactive epoxy functionality allow for the formulation of high-solids, low-VOC (Volatile Organic Compound) coatings. This document provides detailed application notes and experimental protocols for the use of this compound as a reactive diluent in epoxy coating systems.

As a reactive diluent, this compound becomes a permanent part of the cured coating, unlike traditional solvents that evaporate. This incorporation can enhance flexibility and impact resistance. The epoxy group in vernolic acid readily reacts with common curing agents, such as amines, integrating into the polymer network.

Chemical Reaction Pathway

The primary reaction mechanism involves the nucleophilic attack of a primary amine curing agent on the electrophilic carbon atoms of the oxirane (epoxy) ring of this compound. This results in the opening of the epoxy ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, leading to cross-linking and the formation of a durable thermoset polymer network.

Reaction_Pathway Vernolic_Acid This compound (with epoxy group) Intermediate Ring-Opened Intermediate (Secondary Amine + Hydroxyl Group) Vernolic_Acid->Intermediate Nucleophilic Attack Amine_Curing_Agent Primary Amine Curing Agent Amine_Curing_Agent->Intermediate Reacts with Crosslinked_Polymer Cross-linked Polymer Network Intermediate->Crosslinked_Polymer Further reaction with epoxy groups

Caption: Curing reaction of this compound with a primary amine.

Data Presentation: Performance of Epoxy Coatings with this compound

The following table summarizes the expected performance of a standard Bisphenol A-based epoxy resin formulated with and without this compound as a reactive diluent.

PropertyTest MethodControl (0% Vernolic Acid)15% Vernolic Acid30% Vernolic Acid
Viscosity (cP at 25°C) Brookfield Viscometer~12,000~4,500~1,500
Gel Time (minutes) ASTM D2471304560
Hardness (Shore D) ASTM D2240858075
Adhesion (Cross-hatch) ASTM D33595B5B4B
Tensile Strength (MPa) ASTM D638655850
Elongation at Break (%) ASTM D638468
Volatile Organic Compounds (VOC, g/L) ASTM D2369~250<100<50

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of epoxy coatings formulated with this compound.

Protocol 1: Formulation of Epoxy Coating

Objective: To prepare an epoxy coating with a specified percentage of this compound as a reactive diluent.

Materials:

  • Liquid Bisphenol A (BPA) epoxy resin (e.g., D.E.R. 331)

  • This compound (or Vernonia oil)

  • Amine curing agent (e.g., cycloaliphatic amine)

  • Pigments and additives (as required)

  • Mixing cups, spatulas, and a mechanical stirrer

Procedure:

  • In a mixing cup, weigh the desired amount of BPA epoxy resin.

  • Add the calculated amount of this compound to the epoxy resin. For a 15% formulation, use 15g of vernolic acid for every 85g of epoxy resin.

  • Mix the epoxy resin and vernolic acid thoroughly with a mechanical stirrer at a low speed (e.g., 200 rpm) for 5-10 minutes until a homogeneous mixture is obtained.

  • If using pigments or other additives, add them to the mixture and continue stirring until they are well dispersed.

  • Calculate the stoichiometric amount of the amine curing agent required for the epoxy resin and vernolic acid blend.

  • Add the curing agent to the mixture and stir for another 2-3 minutes until the formulation is uniform.

Protocol 2: Viscosity Measurement

Objective: To determine the effect of this compound on the viscosity of the epoxy formulation.

Apparatus:

  • Brookfield viscometer or a rotational viscometer

  • Temperature-controlled water bath

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place the freshly prepared epoxy formulation (from Protocol 1) in the viscometer cup.

  • Equilibrate the sample to a constant temperature (e.g., 25°C) using the water bath.

  • Select an appropriate spindle and rotational speed to obtain a torque reading between 20% and 80% of the full-scale range.

  • Record the viscosity reading in centipoise (cP).

Protocol 3: Curing and Film Preparation

Objective: To prepare cured films of the epoxy formulations for mechanical and physical testing.

Procedure:

  • Apply the formulated epoxy coating to prepared substrates (e.g., steel panels for adhesion and hardness testing, or release paper for preparing free films for tensile testing) using a drawdown bar to ensure a uniform film thickness.

  • Allow the coated panels to cure at ambient temperature (e.g., 25°C and 50% relative humidity) for a specified period (typically 7 days for full cure).

  • For accelerated curing, the panels can be placed in an oven at a specified temperature (e.g., 60°C for 2 hours), followed by conditioning at ambient temperature.

Protocol 4: Characterization of Cured Films

Objective: To evaluate the physical and mechanical properties of the cured epoxy coatings.

1. Hardness Testing (ASTM D2240)

  • Apparatus: Shore D durometer.
  • Procedure: Place the cured coated panel on a hard, flat surface. Press the durometer indenter firmly and quickly onto the coating surface. Read the hardness value on the durometer scale within 1-2 seconds of making contact. Take at least five readings at different locations on the panel and calculate the average.[1][2][3][4][5]

2. Adhesion Testing (ASTM D3359 - Test Method B)

  • Apparatus: A sharp cutting tool (e.g., utility knife), a steel straightedge, and pressure-sensitive tape (e.g., Permacel P-99).
  • Procedure: Make a series of six parallel cuts, approximately 2 mm apart, through the coating to the substrate. Make another series of six parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern. Apply the pressure-sensitive tape firmly over the grid and smooth it down. Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle. Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).[6][7][8][9][10]

3. Tensile Properties (ASTM D638)

  • Apparatus: Universal testing machine (e.g., Instron).
  • Procedure: Prepare free films of the cured coating and cut them into dumbbell-shaped specimens according to the dimensions specified in ASTM D638. Mount the specimen in the grips of the universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fails. Record the load and elongation data to determine the tensile strength and elongation at break.

4. Volatile Organic Compound (VOC) Content (ASTM D2369)

  • Objective: To determine the weight percent of volatile content in the coating.
  • Procedure: A weighed sample of the liquid coating is placed in an aluminum foil dish and heated in an oven at 110 ± 5°C for 60 minutes. The weight loss is used to calculate the percentage of volatile matter.[11][12][13][14]

Experimental Workflow

Experimental_Workflow cluster_prep Formulation and Preparation cluster_testing Characterization Formulation Epoxy Formulation (with and without Vernolic Acid) Mixing Thorough Mixing Formulation->Mixing Viscosity Viscosity Measurement (ASTM D2196) Formulation->Viscosity VOC VOC Content (ASTM D2369) Formulation->VOC Application Film Application on Substrates Mixing->Application Curing Curing of Films Application->Curing Hardness Hardness Testing (ASTM D2240) Curing->Hardness Adhesion Adhesion Testing (ASTM D3359) Curing->Adhesion Tensile Tensile Properties (ASTM D638) Curing->Tensile Data_Analysis Data Analysis and Comparison Viscosity->Data_Analysis Hardness->Data_Analysis Adhesion->Data_Analysis Tensile->Data_Analysis VOC->Data_Analysis

Caption: Workflow for evaluating this compound in coatings.

References

Anwendungshinweise und Protokolle: Derivatisierung von (-)-Vernolsäure für biomedizinische Anwendungen

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

(-)-Vernolsäure ist eine natürlich vorkommende epoxidierte Fettsäure, die hauptsächlich aus dem Öl von Vernonia galamensis gewonnen wird. Ihre einzigartige Struktur, die eine Epoxidgruppe, eine Carboxylgruppe und eine Doppelbindung umfasst, macht sie zu einem vielversprechenden Ausgangsmaterial für die Synthese neuartiger Moleküle mit Potenzial für verschiedene biomedizinische Anwendungen.[1][2] Die Derivatisierung der (-)-Vernolsäure ermöglicht die Modifikation ihrer physikochemischen Eigenschaften, wie z. B. der Löslichkeit und Amphiphilie, um ihre Eignung für den Gentransfer, die gezielte Wirkstofffreisetzung und potenzielle therapeutische Aktivitäten zu verbessern.

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Überblick über die Synthese von Vernolsäurederivaten und deren Evaluierung für biomedizinische Zwecke.

Synthese von (-)-Vernolsäure-Derivaten

Die reaktive Epoxidgruppe der Vernolsäure ist der Schlüssel zu ihrer chemischen Vielseitigkeit. Eine primäre Derivatisierungsstrategie beinhaltet eine zweistufige Synthese zur Herstellung von kationischen Amphiphilen, die für biologische Anwendungen besonders nützlich sind.[1][3]

Kationische amphiphile Derivate

Kationische Lipide sind wesentliche Bestandteile nicht-viraler Vektoren für die Gentherapie. Ihre positive Ladung erleichtert die Komplexierung mit negativ geladener DNA oder RNA, und ihre amphiphile Natur fördert die Selbstorganisation zu Vesikeln oder Nanopartikeln, die Zellmembranen durchdringen können.[4][5][6] Die Synthese von kationischen Derivaten aus Vernolsäure erfolgt typischerweise durch:

  • Öffnung des Epoxidrings: Die Epoxidgruppe wird mit einer Haloessigsäure, wie z. B. Chloressigsäure, geöffnet, wodurch eine Hydroxylgruppe und eine Halogengruppe an benachbarten Kohlenstoffatomen entstehen.[1][2]

  • Quaternisierung: Die Halogengruppe wird anschließend mit einem tertiären Amin quaternisiert, um eine kationische Kopfgruppe zu bilden.[1][3]

Diese Methode kann sowohl auf den Methylester der Vernolsäure zur Herstellung von einfachköpfigen Amphiphilen als auch auf das intakte Vernonia-Öl (ein Triglycerid) zur Synthese von dreiköpfigen Amphiphilen angewendet werden.[1]

Biomedizinische Anwendungsgebiete

Anwendungshinweis: Gentransfer und Transfektion

Kationische Derivate der Vernolsäure haben sich als effiziente Vektoren für den Gentransfer erwiesen.[1] Ihre Fähigkeit, stabile Komplexe mit DNA zu bilden (Polyplexe), schützt die Nukleinsäure vor dem Abbau durch Nukleasen und erleichtert ihre Aufnahme in die Zellen.

Ein aus Vernonia-Öl synthetisiertes dreiköpfiges kationisches Amphiphil bildete einen DNA-Komplex, der eine hohe Resistenz gegenüber dem Abbau durch DNase aufwies.[1][3] Dieser Amphiphil-DNA-Komplex wurde erfolgreich als Vektor für den Gentransfer in Zellkulturen eingesetzt und zeigte eine effiziente DNA-Transfektion.[1] Dies unterstreicht das Potenzial von Vernolsäure-Derivaten als nicht-virale Genträger für therapeutische Anwendungen.

Tabelle 1: Eigenschaften von synthetisierten Vernolsäure-Derivaten

Derivat-TypAusgangsmaterialWesentliche strukturelle MerkmaleBeobachtete EigenschaftenBiomedizinisches Potenzial
Einfachköpfiges kationisches Amphiphil Methylester der VernolsäureEinzelne quaternäre Ammonium-Kopfgruppe, zwei AlkylkettenBildet spontan sphärische, einkapselnde VesikelWirkstofffreisetzung, Gentransfer[1][3]
Dreiköpfiges kationisches Amphiphil Vernonia-Öl (Triglycerid)Drei an ein Glycerin-Grundgerüst gebundene Vernolsäure-Einheiten mit kationischen KopfgruppenBildet stabile Komplexe mit DNA; resistent gegen DNase-AbbauHocheffizienter Gentransfer[1]
Bolaamphiphile Vernonia-ÖlCholin-Ester-Kopfgruppen an beiden Enden einer hydrophoben DomäneBilden Vesikel, die potenziell auf das Enzym Acetylcholinesterase ansprechenGezielte Wirkstofffreisetzungssysteme[2]
Anwendungshinweis: Potenzial für die Wirkstofffreisetzung

Die aus Vernolsäure-Derivaten gebildeten selbstorganisierenden Nanostrukturen, wie z. B. Vesikel, sind vielversprechende Kandidaten für Wirkstoffträgersysteme.[1][2]

  • Einfachköpfige Amphiphile können ohne die Notwendigkeit von Zusatzstoffen wie Cholesterin spontan sphärische Vesikel bilden, die wasserlösliche Substanzen einkapseln können.[1][3]

  • Bolaamphiphile , die an beiden Enden der Molekülstruktur kationische Kopfgruppen aufweisen, können ebenfalls Vesikel bilden. Derivate mit Cholin-Ester-Kopfgruppen sind besonders interessant, da sie als gezielte Wirkstofffreisetzungssysteme dienen könnten, die in Gegenwart des Enzyms Acetylcholinesterase eine selektive Dekapsulierung und damit eine ortsspezifische Freisetzung des Wirkstoffs ermöglichen.[2]

Anwendungshinweis: Potenzielles entzündungshemmendes und krebsbekämpfendes Mittel

Obwohl direkte Studien zur entzündungshemmenden und krebsbekämpfenden Wirkung von Vernolsäure-Derivaten begrenzt sind, deuten Forschungen an strukturell ähnlichen Molekülen wie anderen phenolischen und Fettsäuren auf ein erhebliches Potenzial hin. Viele pflanzliche Phenolsäuren und ihre Derivate zeigen starke antioxidative, entzündungshemmende und zytotoxische Aktivitäten.[7][8][9][10]

  • Entzündungshemmende Wirkung: Entzündungsfördernde Zytokine wie der Tumornekrosefaktor-alpha (TNF-α) sind Schlüsselmediatoren bei Entzündungskrankheiten.[11] Die Hemmung der TNF-α-Produktion ist eine validierte therapeutische Strategie.[12][13] Es ist plausibel, dass Vernolsäure-Derivate die Produktion solcher Zytokine in stimulierten Immunzellen wie Makrophagen modulieren könnten.

  • Krebsbekämpfende Wirkung: Die krebsbekämpfenden Eigenschaften von Verbindungen wie Ölsäure und Betulinsäure werden oft mit der Induktion von Apoptose (programmierter Zelltod) und der Hemmung von Signalwegen in Verbindung gebracht, die für die Proliferation und das Überleben von Krebszellen entscheidend sind.[8][14] Die zytotoxische Aktivität potenzieller neuer Wirkstoffe wird üblicherweise durch die Bestimmung des IC50-Wertes (halbmaximale Hemmkonzentration) in verschiedenen Krebszelllinien bewertet.[14][15][16]

Weitere Forschung ist erforderlich, um diese potenziellen Anwendungen für Vernolsäure-Derivate zu validieren und ihre Wirkmechanismen aufzuklären.

Visualisierungen von Arbeitsabläufen und Signalwegen

Workflow_Vernolic_Acid_Derivatives cluster_synthesis Synthese start_node (-)-Vernolsäure (aus Vernonia-Öl) start_node->s1 Zweistufige Synthese process_node process_node product_node Kationisches Vernolsäure-Derivat assay_node1 Zytotoxizitäts-Assay (z.B. MTT) product_node->assay_node1 Biologische Evaluierung assay_node2 Entzündungshemmungs-Assay (z.B. TNF-α ELISA) product_node->assay_node2 assay_node3 Gentransfektions-Assay product_node->assay_node3 assay_node assay_node result_node result_node s1->product_node result_node1 Zytotoxizitätsprofil assay_node1->result_node1 Bestimmung von IC50 result_node2 Entzündungshemmende Wirkung assay_node2->result_node2 Quantifizierung der Hemmung result_node3 Transfektionseffizienz assay_node3->result_node3 Messung der Reportergen-Expression

Bildunterschrift: Workflow für die Synthese und Evaluierung von Vernolsäure-Derivaten.

Bildunterschrift: Vorgeschlagener Mechanismus für den Gentransfer mittels kationischer Derivate.

Bildunterschrift: Allgemeiner pro-inflammatorischer NF-κB-Signalweg.

Experimentelle Protokolle

Protokoll: Synthese eines kationischen Amphiphils aus Vernolsäure-Methylester

Dieses Protokoll beschreibt eine zweistufige Synthese zur Herstellung eines einfachköpfigen kationischen Amphiphils, basierend auf Methoden, die in der Literatur beschrieben sind.[1][3]

Materialien:

  • Vernolsäure-Methylester

  • Chloressigsäure

  • N,N-Dimethyldodecylamin (oder ein anderes tertiäres Amin mit einer C12-Alkylkette)

  • Wasserfreies Dichlormethan (DCM)

  • Natriumsulfat (wasserfrei)

  • Reagenzien für die Säulenchromatographie (z. B. Kieselgel, Hexan, Ethylacetat)

  • Rotationsverdampfer, Magnetrührer, Rundkolben, Tropftrichter

Schritt 1: Öffnung des Epoxidrings

  • Lösen Sie Vernolsäure-Methylester (1 Äquiv.) und Chloressigsäure (1,2 Äquiv.) in einem geeigneten Volumen wasserfreiem DCM in einem Rundkolben.

  • Rühren Sie die Mischung bei Raumtemperatur für 24-48 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion neutralisieren Sie die überschüssige Säure vorsichtig mit einer gesättigten Natriumbicarbonatlösung.

  • Extrahieren Sie die organische Phase, waschen Sie sie mit Wasser und anschließend mit einer gesättigten Kochsalzlösung (Sole).

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel unter reduziertem Druck am Rotationsverdampfer.

  • Reinigen Sie das resultierende Zwischenprodukt (Chloressigester-Addukt) mittels Säulenchromatographie auf Kieselgel.

Schritt 2: Quaternisierung

  • Lösen Sie das gereinigte Zwischenprodukt aus Schritt 1 (1 Äquiv.) und N,N-Dimethyldodecylamin (1,5 Äquiv.) in einem geeigneten Lösungsmittel wie Acetonitril oder DCM.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss für 12-24 Stunden. Überwachen Sie die Reaktion mittels DC.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und entfernen Sie das Lösungsmittel am Rotationsverdampfer.

  • Reinigen Sie das Rohprodukt, um das finale kationische Amphiphil zu erhalten. Die Reinigungsmethode (z. B. Umkristallisation oder Chromatographie) hängt von den Eigenschaften des Produkts ab.

  • Charakterisieren Sie das Endprodukt mittels NMR- und Massenspektrometrie, um die Struktur zu bestätigen.

Protokoll: Zytotoxizitätsbewertung mittels MTT-Assay

Dieses Protokoll ist eine allgemeine Methode zur Bestimmung der Zytotoxizität einer Verbindung in adhärenten Zelllinien.[17][18][19]

Materialien:

  • Adhärente Krebszelllinie (z. B. HeLa, A549)

  • Zellkulturmedium (z. B. DMEM) mit fötalem Kälberserum (FKS) und Antibiotika

  • Vernolsäure-Derivat (Testverbindung), gelöst in einem geeigneten Lösungsmittel (z. B. DMSO)

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/ml in PBS

  • Solubilisierungslösung (z. B. 10 % SDS in 0,01 M HCl oder DMSO)

  • 96-Well-Zellkulturplatten, sterile Röhrchen und Pipettenspitzen

  • Inkubator (37 °C, 5 % CO2), Mikroplattenleser (ELISA-Reader)

Verfahren:

  • Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µl Kulturmedium aus. Inkubieren Sie die Platte über Nacht, damit die Zellen anhaften können.

  • Behandlung: Bereiten Sie eine serielle Verdünnung der Testverbindung in Kulturmedium vor. Entfernen Sie das Medium aus den Wells und fügen Sie 100 µl der Verdünnungen der Testverbindung hinzu. Fügen Sie Kontroll-Wells hinzu, die nur Medium (Negativkontrolle) oder Medium mit dem Lösungsmittel (Vehikelkontrolle) enthalten.

  • Inkubation: Inkubieren Sie die Platte für den gewünschten Zeitraum (z. B. 24, 48 oder 72 Stunden) im Inkubator.

  • MTT-Zugabe: Fügen Sie 10 µl der MTT-Lösung (5 mg/ml) zu jedem Well hinzu.

  • Inkubation mit MTT: Inkubieren Sie die Platte für 2-4 Stunden bei 37 °C. Während dieser Zeit reduzieren lebensfähige Zellen das gelbe MTT zu violetten Formazan-Kristallen.

  • Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µl der Solubilisierungslösung zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen. Schütteln Sie die Platte vorsichtig für 15 Minuten auf einem Orbitalschüttler, um eine vollständige Auflösung zu gewährleisten.

  • Messung: Messen Sie die Extinktion bei einer Wellenlänge von 570 nm mit einem Mikroplattenleser. Eine Referenzwellenlänge von 650 nm kann verwendet werden, um Hintergrundsignale zu subtrahieren.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle. Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den IC50-Wert.

Protokoll: In-vitro-Assay zur Entzündungshemmung (TNF-α-Hemmung)

Dieses Protokoll beschreibt die Quantifizierung der hemmenden Wirkung einer Verbindung auf die TNF-α-Produktion in Lipopolysaccharid (LPS)-stimulierten Makrophagen mittels ELISA.[11][12][13]

Materialien:

  • Makrophagen-Zelllinie (z. B. RAW 264.7)

  • Zellkulturmedium (z. B. DMEM) mit FKS und Antibiotika

  • Lipopolysaccharid (LPS) aus E. coli

  • Vernolsäure-Derivat (Testverbindung)

  • TNF-α-ELISA-Kit (handelsüblich)

  • 24-Well-Zellkulturplatten

  • Inkubator (37 °C, 5 % CO2), Zentrifuge, Mikroplattenleser

Verfahren:

  • Zellkultur und Behandlung: Säen Sie RAW 264.7-Zellen in einer 24-Well-Platte mit einer Dichte von 2x10^5 Zellen pro Well aus und inkubieren Sie sie über Nacht.

  • Vorbehandlung: Behandeln Sie die Zellen für 1-2 Stunden mit verschiedenen Konzentrationen des Vernolsäure-Derivats. Fügen Sie eine Vehikelkontrolle hinzu.

  • Stimulation: Fügen Sie LPS zu den Wells (Endkonzentration z. B. 1 µg/ml) hinzu, um die TNF-α-Produktion zu induzieren. Lassen Sie eine unbehandelte Negativkontrolle ohne LPS.

  • Inkubation: Inkubieren Sie die Platte für 18-24 Stunden.

  • Probenentnahme: Sammeln Sie die Zellkulturüberstände aus jedem Well. Zentrifugieren Sie die Überstände, um Zelltrümmer zu entfernen.

  • ELISA-Verfahren:

    • Führen Sie den ELISA gemäß den Anweisungen des Herstellers durch.

    • Dies beinhaltet typischerweise das Hinzufügen der Überstände und der Standardverdünnungen zu einer mit Anti-TNF-α-Antikörpern beschichteten Platte.

    • Inkubieren, waschen und fügen Sie einen biotinylierten Detektionsantikörper hinzu.

    • Inkubieren, waschen und fügen Sie ein an Streptavidin gekoppeltes Enzym (z. B. HRP) hinzu.

    • Inkubieren, waschen und fügen Sie eine Substratlösung hinzu, um eine Farbreaktion zu entwickeln.

    • Stoppen Sie die Reaktion und messen Sie die Extinktion bei der entsprechenden Wellenlänge (typischerweise 450 nm).

  • Datenanalyse: Erstellen Sie eine Standardkurve aus den Extinktionswerten der bekannten TNF-α-Konzentrationen. Berechnen Sie die TNF-α-Konzentration in jeder Probe anhand der Standardkurve. Bestimmen Sie die prozentuale Hemmung der TNF-α-Produktion für jede Konzentration der Testverbindung im Vergleich zur LPS-stimulierten Kontrolle.

References

Application Notes and Protocols for the Synthesis of (-)-Vernolic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric synthesis of (-)-vernolic acid methyl ester, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences with the readily available methyl linoleate (B1235992) and proceeds through a three-step sequence: photosensitized oxidation to generate an allylic alcohol, a diastereoselective Sharpless asymmetric epoxidation to establish the key chiral epoxide, and a final deoxygenation to yield the target compound. This protocol offers a reliable method for obtaining the specific (-) enantiomer with high stereochemical control.

Introduction

Vernolic acid is a naturally occurring epoxy fatty acid with potential applications in various fields, including the development of pharmaceuticals. The specific stereochemistry of the epoxide ring is crucial for its biological activity. While the (+) enantiomer can be sourced from natural oils like Vernonia galamensis, the synthesis of the (-) enantiomer requires a stereocontrolled approach. The following protocol details a robust method for the asymmetric synthesis of this compound methyl ester starting from methyl linoleate. The key transformation is a Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction renowned for its high degree of enantioselectivity in the formation of chiral epoxides from allylic alcohols.

Data Presentation

StepReactionStarting MaterialKey ReagentsProductYield (%)
1Photosensitized OxidationMethyl linoleateRose bengal, O₂, lightMethyl (13S)-hydroxy-(9Z,11E)-octadecadienoate~40-50%
2Sharpless Asymmetric EpoxidationMethyl (13S)-hydroxy-(9Z,11E)-octadecadienoateTi(O-i-Pr)₄, D-(-)-Diisopropyl tartrate (DIPT), t-BuOOHMethyl (12R,13S)-epoxy-(11S)-hydroxy-(9Z)-octadecenoate~70-80%
3DeoxygenationMethyl (12R,13S)-epoxy-(11S)-hydroxy-(9Z)-octadecenoate1,1'-Thiocarbonyldiimidazole (B131065), tributyltin hydride, AIBNThis compound methyl ester~60-70%

Experimental Protocols

Step 1: Synthesis of Methyl (13S)-hydroxy-(9Z,11E)-octadecadienoate

This procedure outlines the photosensitized oxidation of methyl linoleate to produce the required allylic alcohol precursor.

Materials:

Equipment:

  • Photoreactor equipped with a visible light lamp (e.g., tungsten lamp)

  • Gas dispersion tube

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • In a photoreactor vessel, dissolve methyl linoleate (1 equivalent) and a catalytic amount of Rose bengal (e.g., 0.01 equivalents) in absolute ethanol.

  • Submerge the reaction vessel in a cooling bath to maintain a temperature of 0-5 °C.

  • Bubble a slow stream of oxygen gas through the solution while irradiating with a visible light lamp.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, stop the oxygen flow and irradiation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions to reduce the intermediate hydroperoxides.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the aqueous residue, add dichloromethane (CH₂Cl₂) and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford methyl (13S)-hydroxy-(9Z,11E)-octadecadienoate as a colorless oil.

Step 2: Sharpless Asymmetric Epoxidation

This step utilizes the Sharpless protocol to create the chiral epoxide with the desired stereochemistry.

Materials:

  • Methyl (13S)-hydroxy-(9Z,11E)-octadecadienoate

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 3Å Molecular sieves, powdered and activated

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

  • tert-Butyl hydroperoxide (t-BuOOH), 5.5 M solution in decane

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Syringes for liquid transfer

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • To a Schlenk flask containing activated 3Å molecular sieves, add anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the flask to -20 °C.

  • Add D-(-)-diisopropyl tartrate (1.2 equivalents) and titanium(IV) isopropoxide (1.0 equivalent) sequentially via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Add a solution of methyl (13S)-hydroxy-(9Z,11E)-octadecadienoate (1.0 equivalent) in anhydrous dichloromethane via syringe.

  • After stirring for a few minutes, add tert-butyl hydroperoxide (2.0 equivalents) dropwise.

  • Maintain the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete in 4-6 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ferrous sulfate (FeSO₄) and stirring vigorously for 30 minutes.

  • Allow the mixture to warm to room temperature and filter through a pad of Celite to remove the titanium salts.

  • Wash the filter cake with dichloromethane.

  • Transfer the combined filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield methyl (12R,13S)-epoxy-(11S)-hydroxy-(9Z)-octadecenoate.

Step 3: Deoxygenation to this compound Methyl Ester

This final step removes the directing hydroxyl group to furnish the target molecule.

Materials:

  • Methyl (12R,13S)-epoxy-(11S)-hydroxy-(9Z)-octadecenoate

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Toluene, anhydrous

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • Dissolve methyl (12R,13S)-epoxy-(11S)-hydroxy-(9Z)-octadecenoate (1 equivalent) and 1,1'-thiocarbonyldiimidazole (1.5 equivalents) in anhydrous toluene.

  • Heat the mixture at 80 °C for 6 hours under an inert atmosphere. Monitor the formation of the thiocarbonyl derivative by TLC.

  • After cooling to room temperature, add a solution of tributyltin hydride (2.0 equivalents) and a catalytic amount of AIBN in anhydrous toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford this compound methyl ester.

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Allylic Alcohol Formation cluster_1 Step 2: Asymmetric Epoxidation cluster_2 Step 3: Deoxygenation methyl_linoleate Methyl Linoleate oxidation Photosensitized Oxidation (Rose bengal, O₂, light) methyl_linoleate->oxidation reduction Reduction (NaBH₄) oxidation->reduction allylic_alcohol Methyl (13S)-hydroxy- (9Z,11E)-octadecadienoate reduction->allylic_alcohol sharpless Sharpless Epoxidation (Ti(O-i-Pr)₄, D-(-)-DIPT, t-BuOOH) allylic_alcohol->sharpless epoxy_alcohol Methyl (12R,13S)-epoxy- (11S)-hydroxy-(9Z)-octadecenoate sharpless->epoxy_alcohol deoxygenation Deoxygenation (TCDI, Bu₃SnH, AIBN) epoxy_alcohol->deoxygenation vernolic_ester This compound Methyl Ester deoxygenation->vernolic_ester

Application Notes and Protocols: Functionalization of Mesoporous Materials with (-)-Vernolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of mesoporous materials, such as SBA-15 and MCM-41, with bioactive molecules is a rapidly advancing field with significant potential in drug delivery, catalysis, and chiral separations. These materials offer high surface areas, tunable pore sizes, and well-defined structures, making them ideal scaffolds for targeted applications.[1] The introduction of organic functional groups can tailor their surface properties, enhancing their performance and enabling novel functionalities.[2]

(-)-Vernolic acid, a naturally occurring epoxy fatty acid derived from Vernonia galamensis seed oil, presents a unique opportunity for the functionalization of mesoporous materials.[3][4] Its distinct chemical structure, featuring a reactive epoxy group and a long alkyl chain, can impart specific properties to the silica (B1680970) surface, such as altered hydrophobicity and the potential for further chemical modification. This application note provides detailed protocols for the synthesis of this compound methyl ester (VAME) and its subsequent grafting onto SBA-15 mesoporous silica. Furthermore, it outlines potential applications in drug delivery, supported by representative data and characterization techniques.

Experimental Protocols

Synthesis of this compound Methyl Ester (VAME) from Vernonia Oil

This protocol describes the extraction of vernonia oil, its hydrolysis to vernolic acid, and subsequent acid-catalyzed esterification to yield VAME.[3]

Materials:

  • Vernonia galamensis seeds

  • n-Hexane

  • Activated carbon

  • Silica gel

  • Diethyl ether

  • Methanol (B129727)

  • Sodium hydroxide (B78521) (NaOH)

  • Glacial acetic acid

  • Magnesium sulfate (B86663) (MgSO₄)

  • Acetyl chloride

  • Saturated sodium chloride (NaCl) solution

  • Deionized water

Procedure:

Part A: Extraction and Purification of Vernonia Oil

  • Grind Vernonia galamensis seeds and extract the crude oil using n-hexane in a Soxhlet apparatus.

  • Remove non-triacylglycerol components by dissolving the crude oil in n-hexane and performing solid-phase extraction (SPE) using a silica gel column with activated carbon.[3]

  • Elute with n-hexane, followed by a 1:1 (v/v) mixture of n-hexane/diethyl ether, and finally methanol to separate glycerides from non-glycerides.[3]

  • Deacidify the glyceride fraction by solvent extraction.

  • Verify the purity of the vernonia oil using Thin Layer Chromatography (TLC), ¹H and ¹³C Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy.[3]

Part B: Hydrolysis of Vernonia Oil to Vernolic Acid

  • In a round-bottom flask, dissolve 5 g of NaOH in 50 mL of methanol and heat to reflux for 30 minutes.[3]

  • Add 5.12 g of purified vernonia oil to the flask and continue refluxing with stirring for 30 minutes.[3]

  • Cool the resulting brownish solution to form a semi-solid soap.

  • Add 100 g of ice and 50 mL of water to the soap and filter under reduced pressure.

  • Transfer the solid soap to a beaker, mix with 100 g of ice and 100 mL of water, and acidify with 4 mL of glacial acetic acid.[3]

  • Filter the acidified mixture immediately under reduced pressure and extract the vernolic acid with 100 mL of n-hexane.

  • Dry the organic phase over magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the vernolic acid by recrystallization from hexane (B92381) at -78°C (dry ice/acetone bath). A yield of approximately 60% of pure vernolic acid can be expected.[3]

Part C: Acid-Catalyzed Esterification to Vernolic Acid Methyl Ester (VAME)

  • In an ice bath, slowly add acetyl chloride to 50 mL of methanol and leave the mixture for 15 minutes to generate methanolic HCl.

  • Add the purified vernolic acid to this solution and reflux.

  • After cooling, transfer the solution to a separatory funnel and wash with 10-15 mL of saturated NaCl solution.[3]

  • Extract the VAME with diethyl ether.

  • Dry the organic phase and remove the solvent under reduced pressure.

  • Purify the VAME by column chromatography on silica gel. A recovery yield of approximately 45% can be expected.[3]

  • Confirm the structure and purity of VAME using ¹H and ¹³C NMR.[3]

Synthesis of SBA-15 Mesoporous Silica

This protocol details the synthesis of the mesoporous support material, SBA-15.

Materials:

  • Pluronic P123 (EO₂₀PO₇₀EO₂₀)

  • Hydrochloric acid (HCl, 2M)

  • Tetraethyl orthosilicate (B98303) (TEOS)

  • Deionized water

Procedure:

  • Dissolve 4.0 g of Pluronic P123 in 120 mL of 2M HCl and 30 mL of deionized water with stirring at 35°C.

  • Once the solution is clear, add 8.5 g of TEOS dropwise while stirring vigorously.

  • Continue stirring at 35°C for 24 hours.

  • Age the resulting white precipitate at 100°C for 48 hours in a sealed container.

  • Filter the solid product, wash thoroughly with deionized water, and dry at 60°C overnight.

  • Calcine the dried solid in air at 550°C for 6 hours to remove the organic template.

Grafting of this compound Methyl Ester (VAME) onto SBA-15

This protocol describes the post-synthesis grafting of VAME onto the prepared SBA-15.

Materials:

Procedure:

  • Activate the SBA-15 by heating at 120°C under vacuum for 4 hours to remove adsorbed water.

  • In a round-bottom flask, suspend 1.0 g of activated SBA-15 in 50 mL of anhydrous toluene.

  • Add a solution of 0.5 g of VAME in 10 mL of anhydrous toluene to the SBA-15 suspension.

  • Reflux the mixture under a nitrogen atmosphere for 24 hours.

  • Cool the mixture to room temperature and filter the functionalized SBA-15 (VAME-SBA-15).

  • Wash the VAME-SBA-15 thoroughly with toluene, followed by ethanol and deionized water to remove any unreacted VAME.

  • Dry the final product at 80°C overnight.

Characterization of VAME-Functionalized SBA-15

Successful functionalization can be confirmed through various characterization techniques:

  • Fourier Transform Infrared (FTIR) Spectroscopy: Compare the spectra of pure SBA-15 and VAME-SBA-15. The appearance of new absorption bands corresponding to the C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹) and the C=O stretching of the ester group (around 1740 cm⁻¹) from VAME will indicate successful grafting.[5][6][7][8] The characteristic Si-O-Si bands of the silica framework (around 1080 cm⁻¹) should remain.[9]

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of organic material grafted onto the silica surface.[10][11][12][13][14] A weight loss step at temperatures corresponding to the decomposition of the organic moiety (typically between 200°C and 600°C) will be observed for VAME-SBA-15, which is absent in the TGA curve of pure SBA-15.

  • Nitrogen Adsorption-Desorption Analysis (BET): This analysis will show a decrease in the surface area, pore volume, and pore diameter of the SBA-15 after functionalization with the bulky VAME molecules, confirming their presence within the mesopores.

  • Transmission Electron Microscopy (TEM): TEM images can be used to visualize the ordered mesoporous structure of the SBA-15 and confirm that the structure is retained after the functionalization process.

Application in Drug Delivery

The hydrophobic nature of the vernolic acid chain can enhance the loading and control the release of hydrophobic drugs.

Protocol for Drug Loading and In Vitro Release Study

Materials:

  • VAME-SBA-15

  • Hydrophobic drug (e.g., Ibuprofen, Doxorubicin)

  • Ethanol

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

Drug Loading:

  • Dissolve the hydrophobic drug in ethanol to prepare a stock solution of known concentration.

  • Disperse a known amount of VAME-SBA-15 in the drug solution.

  • Stir the mixture at room temperature for 24 hours to allow for drug adsorption into the mesopores.

  • Centrifuge the mixture to separate the drug-loaded VAME-SBA-15.

  • Wash the particles with ethanol to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded particles under vacuum.

  • Determine the amount of drug loaded by measuring the concentration of the drug remaining in the supernatant and washing solutions using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.[15][16][17] The loading efficiency and loading capacity can be calculated using the following formulas:

    • Loading Efficiency (%) = [(Initial Drug Amount - Drug in Supernatant) / Initial Drug Amount] x 100

    • Loading Capacity (wt%) = [Mass of Loaded Drug / Mass of Drug-Loaded Nanoparticles] x 100

In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded VAME-SBA-15 in a known volume of PBS (pH 7.4) to simulate physiological conditions.

  • Place the dispersion in a dialysis bag and immerse it in a larger volume of PBS at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the withdrawn aliquots using a UV-Vis spectrophotometer.

  • Plot the cumulative drug release percentage as a function of time.

Data Presentation

The following tables present representative quantitative data for the characterization and drug delivery applications of functionalized mesoporous silica. While this data is not specific to this compound functionalization, it serves as a benchmark for expected outcomes.

Table 1: Textural Properties of SBA-15 Before and After Functionalization

MaterialSurface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (nm)
SBA-157501.108.5
VAME-SBA-15 (hypothetical)5000.857.8

Note: A decrease in surface area, pore volume, and pore diameter is expected after functionalization due to the presence of the organic moiety within the pores.

Table 2: Drug Loading and Release Data for a Model Hydrophobic Drug (e.g., Ibuprofen)

CarrierDrug Loading Capacity (wt%)Drug Loading Efficiency (%)Cumulative Release after 24h (%)
SBA-15256085
VAME-SBA-15 (hypothetical)358060

Note: Increased loading capacity and a more sustained release profile are anticipated for the functionalized material due to enhanced hydrophobic interactions between the drug and the VAME-modified surface.

Visualizations

Experimental_Workflow cluster_VAME_Synthesis Synthesis of this compound Methyl Ester (VAME) cluster_SBA15_Synthesis Synthesis of SBA-15 cluster_Functionalization Functionalization cluster_Application Drug Delivery Application Vernonia_Oil Vernonia Oil Extraction & Purification Hydrolysis Hydrolysis to Vernolic Acid Vernonia_Oil->Hydrolysis Esterification Acid-Catalyzed Esterification Hydrolysis->Esterification VAME This compound Methyl Ester (VAME) Esterification->VAME Grafting Grafting of VAME onto SBA-15 VAME->Grafting SBA15_Prep SBA-15 Synthesis Calcination Calcination SBA15_Prep->Calcination SBA15_Ready Activated SBA-15 Calcination->SBA15_Ready SBA15_Ready->Grafting Washing_Drying Washing & Drying Grafting->Washing_Drying VAME_SBA15 VAME-SBA-15 Washing_Drying->VAME_SBA15 Drug_Loading Drug Loading VAME_SBA15->Drug_Loading Release_Study In Vitro Release Study Drug_Loading->Release_Study

Caption: Overall experimental workflow from synthesis to application.

VAME_Synthesis_Pathway Vernonia_Oil Vernonia Oil (Triglyceride) Vernolic_Acid Vernolic Acid Vernonia_Oil->Vernolic_Acid  NaOH, MeOH  H₂O, H⁺ VAME This compound Methyl Ester Vernolic_Acid->VAME  CH₃OH, H⁺ (cat.)

Caption: Synthesis pathway of this compound methyl ester.

Drug_Delivery_Process VAME_SBA15 VAME-SBA-15 Loaded_Carrier Drug-Loaded VAME-SBA-15 VAME_SBA15->Loaded_Carrier  Adsorption Drug Hydrophobic Drug Drug->Loaded_Carrier Release Sustained Release Loaded_Carrier->Release  Physiological  Conditions

Caption: Drug loading and release mechanism.

References

In Vitro Assays to Determine the Biological Activity of Vernolic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the biological activities of vernolic acid, a naturally occurring epoxy fatty acid. The protocols detailed below cover the assessment of its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.

Antioxidant Activity

The antioxidant potential of vernolic acid can be determined by its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for this purpose.

Data Presentation
Compound Assay IC50 (µg/mL) Reference
Methanol (B129727) Extract of Vernonia amygdalina (rich in vernolic acid)DPPH Radical Scavenging94.92[1]
Ethanol Extract of Vernonia amygdalina (rich in vernolic acid)DPPH Radical Scavenging94.83[1]
Aqueous Extract of Vernonia amygdalina (rich in vernolic acid)DPPH Radical Scavenging111.4[1]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted for the evaluation of lipophilic compounds like vernolic acid.

Materials:

  • Vernolic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of Vernolic Acid Solutions: Prepare a stock solution of vernolic acid in a suitable solvent (e.g., DMSO or ethanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay: a. In a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of vernolic acid solutions to the wells. c. For the positive control, use ascorbic acid at various concentrations. d. For the blank, use 100 µL of the solvent used to dissolve the vernolic acid. e. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of vernolic acid.

Experimental Workflow

DPPH_Assay_Workflow DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH Solution assay Add DPPH and Vernolic Acid to 96-well Plate prep_dpph->assay prep_va Prepare Vernolic Acid Dilutions prep_va->assay incubate Incubate in Dark (30 min, RT) assay->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

The anti-inflammatory potential of vernolic acid can be evaluated by its ability to inhibit key inflammatory mediators and pathways.

Data Presentation

No specific IC50 values for vernolic acid in COX-2 inhibition or NF-κB activation assays were found in the provided search results. The table below presents data for a related compound, vanillic acid, for illustrative purposes.

Compound Assay Effect Reference
Vanillic AcidLPS-induced COX-2 and NO production in mouse peritoneal macrophagesInhibition[2]
Vanillic AcidLPS-induced NF-κB activation in mouse peritoneal macrophagesSuppression[2]
Experimental Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay measures the ability of vernolic acid to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • Celecoxib (positive control)

  • Vernolic acid

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves diluting the enzyme, probe, and cofactor in the assay buffer. Prepare the arachidonic acid solution by reconstituting and diluting with NaOH and water.

  • Inhibitor Preparation: Prepare a stock solution of vernolic acid in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to be tested.

  • Assay: a. In a 96-well black microplate, prepare the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. b. Add the vernolic acid dilutions or the positive control (Celecoxib) to the respective wells. c. Add the diluted COX-2 enzyme to all wells except the blank. d. Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

  • Calculation: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated as follows:

    Where:

    • Rate_sample is the reaction rate in the presence of vernolic acid.

    • Rate_control is the reaction rate without any inhibitor.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of vernolic acid.

Signaling Pathway: NF-κB Inhibition

Vernolic acid may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Inhibition Potential NF-κB Inhibition by Vernolic Acid cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_active->Inflammatory_Genes Vernolic_Acid Vernolic Acid Vernolic_Acid->IKK Inhibition Vernolic_Acid->NFkB_active Inhibition of Translocation

Caption: Potential mechanism of NF-κB pathway inhibition by vernolic acid.

Anticancer Activity

The anticancer potential of vernolic acid can be assessed by its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Data Presentation

No specific IC50 values for vernolic acid against cancer cell lines were found in the provided search results. The table below presents data for extracts of a plant known to contain vernolic acid for illustrative purposes.

Compound/Extract Cell Line Assay IC50 (µg/mL) Reference
Methanolic Extract of Vernonia greggii HeLa (Cervical Cancer)MTT> 500[3]
Methanolic Fraction of V. greggiiHeLa (Cervical Cancer)MTT6[3]
Aqueous Fraction of V. greggii**HeLa (Cervical Cancer)MTT300[3]
Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium

  • Vernolic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of vernolic acid in the complete culture medium. Since vernolic acid is lipophilic, it may be necessary to first dissolve it in a small amount of DMSO and then dilute it in the medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Replace the medium in the wells with the medium containing different concentrations of vernolic acid. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as follows:

    Where:

    • Abs_sample is the absorbance of the cells treated with vernolic acid.

    • Abs_control is the absorbance of the untreated (vehicle control) cells.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of vernolic acid.

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Vernolic Acid (24, 48, or 72h) seed_cells->treat_cells add_mtt Add MTT Solution (4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate % Cell Viability and IC50 Value measure->calculate

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

The antimicrobial activity of vernolic acid can be determined by measuring its ability to inhibit the growth of various microorganisms.

Data Presentation

No specific MIC values for vernolic acid against bacteria or fungi were found in the provided search results. The table below presents data for a related compound, caffeic acid, for illustrative purposes.

Compound Microorganism Assay MIC (µg/mL) Reference
Caffeic AcidStaphylococcus aureusBroth Microdilution256 - 1024[4]
Experimental Protocol: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This protocol is adapted for water-insoluble compounds.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Vernolic acid

  • DMSO (or other suitable solvent)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Vernolic Acid Dilutions: a. Prepare a stock solution of vernolic acid in DMSO at a high concentration. b. In a 96-well plate, perform serial two-fold dilutions of the vernolic acid stock solution in the broth medium. The final concentration of DMSO in each well should be kept low (e.g., ≤1%) to avoid inhibiting microbial growth.

  • Inoculation: Add the standardized inoculum to each well containing the vernolic acid dilutions.

  • Controls:

    • Growth Control: Well containing broth and inoculum, but no vernolic acid.

    • Sterility Control: Well containing only broth to check for contamination.

    • Solvent Control: Well containing broth, inoculum, and the same concentration of DMSO as in the test wells.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of vernolic acid that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow

Broth_Microdilution_Workflow Broth Microdilution Workflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Plate with Microorganism prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Vernolic Acid prep_dilutions->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate determine_mic Determine MIC (Lowest concentration with no visible growth) incubate->determine_mic

Caption: Workflow for the broth microdilution method.

References

Animal Models for Studying the Effects of (-)-Vernolic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vernolic acid, a naturally occurring epoxy fatty acid found in the seeds of plants from the Vernonia genus, has garnered interest for its potential therapeutic properties. While research on the isolated compound is still emerging, extracts of Vernonia species, rich in vernolic acid, have demonstrated significant anti-inflammatory, anti-cancer, and anti-diabetic activities in various studies. These findings suggest that this compound may be a key contributor to these effects.

This document provides detailed application notes and proposed experimental protocols for investigating the therapeutic potential of this compound in preclinical animal models. The methodologies outlined here are based on established models for evaluating similar bioactive lipids and compounds with related therapeutic effects.

Application Notes

This compound's unique chemical structure, featuring an epoxy group, is believed to be central to its biological activity. Preclinical evaluation in animal models is a critical step to elucidate its mechanisms of action, determine efficacy, and establish a safety profile. The selection of an appropriate animal model is paramount and is contingent on the specific therapeutic area being investigated.

Key Research Areas and Corresponding Animal Models:

  • Anti-inflammatory Effects: To investigate the potential of this compound to mitigate inflammation, models of acute and chronic inflammation are recommended.

  • Anti-cancer Activity: The cytotoxic and tumor-regressive properties of this compound can be explored using xenograft and chemically-induced cancer models.

  • Anti-diabetic Properties: To assess its influence on glucose metabolism and insulin (B600854) sensitivity, models of Type 1 and Type 2 diabetes are appropriate.

Data Presentation: Summary of Potential Efficacy Data

The following tables present a hypothetical summary of quantitative data from proposed animal studies with this compound. These tables are intended to serve as a template for organizing and presenting experimental results.

Table 1: Anti-inflammatory Effects of this compound in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume (mL) at 4h (Mean ± SD)Inhibition of Edema (%)
Control (Vehicle)-1.25 ± 0.15-
This compound250.98 ± 0.1221.6
This compound500.75 ± 0.1040.0
This compound1000.58 ± 0.0853.6
Indomethacin100.52 ± 0.0758.4

Table 2: Anti-cancer Effects of this compound in a Xenograft Mouse Model (e.g., Human Colon Cancer)[1]

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)
Control (Vehicle)-1500 ± 250-
This compound501150 ± 21023.3
This compound100820 ± 18045.3
5-Fluorouracil20650 ± 15056.7

Table 3: Anti-diabetic Effects of this compound in a Streptozotocin-Induced Diabetic Rat Model[2][3][4]

Treatment GroupDose (mg/kg/day)Blood Glucose (mg/dL) at Day 21 (Mean ± SD)Change in Body Weight (%) (Mean ± SD)
Normal Control-95 ± 10+15 ± 2.5
Diabetic Control-450 ± 50-20 ± 3.0
This compound50320 ± 45-10 ± 2.8
This compound100210 ± 30-2 ± 2.5
Glibenclamide10150 ± 25+5 ± 2.0

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This model is used to assess acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • Plethysmometer

Protocol:

  • Acclimatize rats for one week.

  • Fast animals for 12 hours before the experiment with free access to water.

  • Divide rats into five groups (n=6 per group): Control, this compound (25, 50, 100 mg/kg), and Indomethacin (10 mg/kg).

  • Administer the respective treatments orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Human Tumor Xenograft Model in Nude Mice (Anti-cancer)

This model evaluates the in-vivo efficacy of a compound on human cancer cells.[1]

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human cancer cell line (e.g., HT-29 colon cancer cells)

  • This compound

  • Vehicle (e.g., sterile PBS with 0.1% Tween 80)

  • 5-Fluorouracil (positive control)

  • Matrigel

  • Calipers

Protocol:

  • Acclimatize mice for one week.

  • Subcutaneously inject 5 x 10^6 HT-29 cells mixed with Matrigel into the right flank of each mouse.

  • Allow tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomize mice into four groups (n=8 per group): Control, this compound (50, 100 mg/kg), and 5-Fluorouracil (20 mg/kg).

  • Administer treatments intraperitoneally daily for 21 days.

  • Measure tumor dimensions with calipers every 3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Streptozotocin (STZ)-Induced Diabetes in Rats (Anti-diabetic)

This model mimics Type 1 diabetes through the chemical destruction of pancreatic β-cells.[2][3][4]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle (e.g., distilled water)

  • Glibenclamide (positive control)

  • Glucometer and test strips

Protocol:

  • Acclimatize rats for one week.

  • Induce diabetes by a single intraperitoneal injection of STZ (60 mg/kg) dissolved in cold citrate buffer. Control animals receive only the buffer.

  • After 72 hours, confirm hyperglycemia by measuring fasting blood glucose levels. Rats with blood glucose >250 mg/dL are considered diabetic.

  • Divide diabetic rats into four groups (n=6 per group): Diabetic Control, this compound (50, 100 mg/kg), and Glibenclamide (10 mg/kg). A non-diabetic normal control group is also maintained.

  • Administer treatments orally once daily for 21 days.

  • Monitor fasting blood glucose levels and body weight weekly.

  • At the end of the treatment period, collect blood samples for biochemical analysis (e.g., insulin, lipid profile) and sacrifice the animals to collect organs (pancreas, liver, kidney) for histopathological examination.

Visualizations

G Proposed Experimental Workflow for In Vivo Studies of this compound cluster_prep Preparation cluster_models Animal Models cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis & Endpoint Measurement animal_acclimatization Animal Acclimatization (1 week) inflammation_model Inflammation Model (Carrageenan-induced paw edema) animal_acclimatization->inflammation_model cancer_model Cancer Model (Xenograft) animal_acclimatization->cancer_model diabetes_model Diabetes Model (STZ-induced) animal_acclimatization->diabetes_model compound_prep This compound Formulation treatment_admin Treatment Administration (Oral/IP) compound_prep->treatment_admin inflammation_model->treatment_admin cancer_model->treatment_admin diabetes_model->treatment_admin monitoring Monitoring (Paw volume, Tumor size, Blood glucose, Body weight) treatment_admin->monitoring data_collection Endpoint Data Collection (Blood, Tissues) monitoring->data_collection analysis Biochemical & Histopathological Analysis data_collection->analysis stats Statistical Analysis analysis->stats

Caption: Experimental workflow for in vivo studies.

G Potential Anti-inflammatory Signaling Pathway of this compound inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) nf_kb NF-κB Pathway inflammatory_stimulus->nf_kb activates mapk MAPK Pathway inflammatory_stimulus->mapk activates vernolic_acid This compound vernolic_acid->nf_kb inhibits vernolic_acid->mapk inhibits cox2 COX-2 Expression nf_kb->cox2 pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb->pro_inflammatory_cytokines mapk->cox2 mapk->pro_inflammatory_cytokines inflammation Inflammation cox2->inflammation pro_inflammatory_cytokines->inflammation

Caption: Potential anti-inflammatory signaling pathway.

G Potential Anti-cancer Signaling Pathway of this compound vernolic_acid This compound pi3k_akt PI3K/Akt Pathway vernolic_acid->pi3k_akt inhibits bax Bax (Pro-apoptotic) vernolic_acid->bax activates bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 activates cell_proliferation Cell Proliferation pi3k_akt->cell_proliferation promotes apoptosis Apoptosis bcl2->apoptosis inhibits caspases Caspase Activation bax->caspases activates caspases->apoptosis induces

Caption: Potential anti-cancer signaling pathway.

References

Techniques for the Derivatization of Fatty Acids for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate analysis of fatty acids is crucial in various fields, including biomedical research, drug development, and clinical diagnostics. Free fatty acids, due to their polarity and low volatility, present challenges for direct analysis by techniques such as gas chromatography (GC).[1][2][3][4] Derivatization is a critical sample preparation step that chemically modifies the fatty acids to increase their volatility and thermal stability, and to improve their chromatographic behavior.[1][4][5] This document provides detailed application notes and protocols for the most common derivatization techniques for fatty acid analysis by GC-MS and LC-MS.

The most prevalent method for GC analysis is the conversion of fatty acids into fatty acid methyl esters (FAMEs).[2][6] This is typically achieved through acid-catalyzed or base-catalyzed esterification or transesterification.[1][7] Silylation, which forms trimethylsilyl (B98337) (TMS) esters, is another effective method.[1][2] For liquid chromatography (LC) analysis, derivatization is employed to enhance detection by attaching a chromophoric or fluorophoric tag to the fatty acid.[8]

General Workflow for Fatty Acid Analysis

The overall process for fatty acid analysis, from sample to data, typically involves several key stages. The initial step is the extraction of lipids from the biological matrix. This is followed by the crucial derivatization step to convert fatty acids into a form suitable for chromatographic analysis. The derivatized sample is then injected into the GC-MS or LC-MS system for separation and detection. Finally, the obtained data is processed to identify and quantify the individual fatty acids.

G cluster_workflow General Fatty Acid Analysis Workflow Sample Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Fatty Acid Derivatization Lipid_Extraction->Derivatization Chromatographic_Analysis GC-MS or LC-MS Analysis Derivatization->Chromatographic_Analysis Data_Processing Data Processing & Quantification Chromatographic_Analysis->Data_Processing

Figure 1: General workflow for fatty acid analysis.

Derivatization Techniques for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of fatty acids.[1][2] However, derivatization is essential to overcome the low volatility and high polarity of free fatty acids.[1][2][3][9]

Esterification to Fatty Acid Methyl Esters (FAMEs)

Esterification is the most widely used derivatization method for fatty acid analysis by GC.[1][2] This process converts the carboxylic acid group into a less polar and more volatile methyl ester.[1][9]

Acid-catalyzed esterification is a versatile method that can be used for both free fatty acids and the transesterification of fatty acids from complex lipids like triacylglycerols and phospholipids.[7]

i. Using Boron Trifluoride (BF₃)-Methanol

BF₃-Methanol is a widely used and effective reagent for preparing FAMEs.[2][10] The reaction is typically performed under mild conditions.[1]

Experimental Protocol: BF₃-Methanol Esterification

  • Sample Preparation: Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube with a PTFE liner.[1] If the sample is in an aqueous solution, it must first be evaporated to dryness.[1][9]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (B129727) to the sample.[1]

  • Reaction: Tightly cap the tube, vortex briefly, and heat at 60°C for 30-60 minutes.[1][3] The optimal time and temperature may need to be determined empirically for specific sample types.[1]

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of a non-polar solvent such as hexane (B92381) or heptane.[1][9]

  • Phase Separation: Shake the tube vigorously to ensure the FAMEs are extracted into the organic layer.[9] Allow the layers to separate.

  • Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial. To ensure the removal of any residual water, the organic layer can be passed through a small column of anhydrous sodium sulfate.[9]

  • Analysis: The sample is now ready for GC-MS analysis.

ii. Using Hydrochloric Acid (HCl)-Methanol

Methanolic HCl is a cost-effective alternative to BF₃-Methanol and is also widely used for FAME preparation.[11]

Experimental Protocol: HCl-Methanol Esterification

  • Sample Preparation: Weigh approximately 25 mg of the lipid extract or oil into a reaction vial.[11]

  • Reagent Addition: Add 2 mL of 1 M to 3 M methanolic HCl.[11][12] This can be prepared by carefully adding acetyl chloride to anhydrous methanol.

  • Reaction: Cap the vial and heat at 80°C for 1 hour.[12]

  • Extraction: Cool the reaction vial to room temperature. Add 2 mL of hexane as the extraction solvent.[11]

  • Washing: Add 2 mL of deionized water and vortex to mix.[11]

  • Collection: Allow the phases to separate and transfer the upper hexane layer to a clean vial for GC-MS analysis.

Base-catalyzed transesterification is a rapid method suitable for the conversion of glycerolipids to FAMEs.[13] It is important to note that this method is not effective for esterifying free fatty acids.[10]

Experimental Protocol: Potassium Hydroxide (B78521) (KOH)-Methanol Transesterification

  • Sample Preparation: Dissolve up to 10 mg of the oil or lipid sample in 2 mL of hexane in a reaction tube.[10]

  • Reagent Addition: Add 0.2 mL of 2 M methanolic potassium hydroxide (KOH) solution.[10]

  • Reaction: Cap the tube and shake vigorously for 30 seconds to 2 minutes at room temperature.[10][14] For some samples, heating at 70°C for 2 minutes may be required.[11]

  • Neutralization and Extraction: After cooling, add 1.2 mL of 1.0 M HCl to neutralize the base.[11] Add 1 mL of n-hexane and vortex.

  • Collection: After phase separation, transfer the upper n-hexane layer containing the FAMEs to a vial for GC analysis.[7]

G cluster_esterification Esterification of a Fatty Acid FattyAcid Fatty Acid (R-COOH) FAME Fatty Acid Methyl Ester (R-COOCH3) FattyAcid->FAME + Methanol Methanol Methanol (CH3OH) Methanol->FAME Catalyst Acid or Base Catalyst Catalyst->FAME Water Water (H2O) FAME->Water byproduct

Figure 2: Chemical reaction for FAME synthesis.
Silylation to Trimethylsilyl (TMS) Esters

Silylation is another effective derivatization technique that converts the acidic proton of the carboxyl group into a trimethylsilyl (TMS) group, forming a TMS ester.[2] This method is also capable of derivatizing other functional groups like hydroxyl and amine groups.[1][3] A common silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[1][3]

Experimental Protocol: Silylation with BSTFA

  • Sample Preparation: Place the dried fatty acid sample in a reaction vial. This method is highly sensitive to moisture, so ensure the sample is thoroughly dry.[1][3]

  • Reagent Addition: Add the silylating agent, for example, 50 µL of BSTFA with 1% TMCS. A molar excess of the reagent is required.[1][4]

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][3][4]

  • Analysis: After cooling to room temperature, the sample can be diluted with a suitable solvent (e.g., dichloromethane) if necessary and is then ready for GC-MS analysis.[1]

Quantitative Data Summary

The choice of derivatization method can significantly impact the quantitative accuracy of fatty acid analysis. The following table summarizes the performance of different derivatization techniques based on published data.

Derivatization MethodReagent(s)Reaction TimeReaction Temperature (°C)Derivatization EfficiencyKey AdvantagesKey Disadvantages
Acid-Catalyzed Esterification BF₃-Methanol30-60 minutes[1][3]60-80[1][11]High for FFAs and complex lipidsVersatile for various lipid classes[7]Reagent can be harsh, potential for artifact formation[15]
HCl-Methanol20-60 minutes[11][12]80[11][12]>80% for FFAs, polar lipids, TGs, and CEs[7]Cost-effective[11]Requires higher temperatures[7]
Base-Catalyzed Transesterification KOH-Methanol2-5 minutes[10][16]Room Temperature - 70[10][11]High for glycerolipidsRapid and efficient for neutral lipids[13]Not effective for free fatty acids[10]
Silylation BSTFA (+TMCS)60 minutes[1][3]60[1][3]HighDerivatizes other functional groups simultaneously[3]Highly sensitive to moisture[1][3]
Combined Method KOH/HCl~30-60 minutes[7]70[7]High recovery and repeatability for most fatty acids[7]Comprehensive for both esterified and free fatty acids[7]More complex, multi-step procedure[7]

Derivatization Techniques for Liquid Chromatography (LC)

For LC analysis, derivatization is primarily used to introduce a UV-absorbing or fluorescent tag to the fatty acid molecule, thereby enhancing detection sensitivity, as fatty acids themselves lack strong chromophores.[8][17]

Derivatization with 2,4'-Dibromoacetophenone (B128361)

This reagent reacts with the carboxyl group of fatty acids to form phenacyl esters, which have strong UV absorbance.[8]

Experimental Protocol: 2,4'-Dibromoacetophenone Derivatization

  • Sample Preparation: To the dried fatty acid sample in a reaction vial, add 1 ml of a 12 g/L solution of 2,4'-dibromoacetophenone in acetone (B3395972) and 1 ml of a 10 g/L solution of triethylamine (B128534) in acetone.[8]

  • Reaction: Mix the contents and react for 2 hours at 50°C. A modified, milder condition to prevent degradation of unsaturated fatty acids is 40°C for 30 minutes using a more concentrated solution of the reagent.[8]

  • Quenching: Stop the reaction by adding 100 µl of a 2 g/L solution of acetic acid in acetone.[8]

  • Analysis: The resulting solution can be directly injected into the HPLC system. The derivatized fatty acids are typically detected at around 256 nm.[8]

Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

FMOC-Cl is a fluorescent labeling agent that reacts with the carboxyl group of fatty acids, allowing for highly sensitive fluorescence detection.[17]

Experimental Protocol: FMOC-Cl Derivatization

  • Sample Preparation: The extracted fatty acids are subjected to the derivatization reaction.

  • Reaction: The derivatization with FMOC-Cl is carried out at 60°C for 10 minutes.[17]

  • Analysis: The fluorescently labeled fatty acids are separated by HPLC and detected at excitation and emission wavelengths of 265 nm and 315 nm, respectively.[17]

G cluster_lc_derivatization LC Derivatization for Enhanced Detection FattyAcid Fatty Acid DerivFattyAcid Derivatized Fatty Acid (Enhanced Detection) FattyAcid->DerivFattyAcid + Derivatizing Agent DerivAgent Derivatizing Agent (UV/Fluorescent Tag) DerivAgent->DerivFattyAcid HPLC HPLC Analysis DerivFattyAcid->HPLC

Figure 3: Logic diagram for LC derivatization.

Conclusion

The appropriate choice of derivatization technique is paramount for accurate and reliable fatty acid analysis. For GC-MS applications, acid-catalyzed esterification with BF₃-Methanol or HCl-Methanol offers broad applicability for various lipid types.[11] Base-catalyzed transesterification is a rapid and efficient option for glycerides, while silylation with BSTFA provides a versatile approach for derivatizing not only fatty acids but also other functional groups.[11] For LC-based methods, derivatization with UV or fluorescent tags is essential for achieving the required sensitivity. By understanding the principles and following the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can ensure high-quality data for their specific analytical needs.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Extraction of (-)-Vernolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale extraction of (-)-Vernolic acid from sources such as Vernonia galamensis.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of vernolic acid from Vernonia galamensis seeds?

A1: The seeds of Vernonia galamensis contain approximately 40-42% oil by weight.[1] Of this oil, this compound constitutes a significant portion, typically ranging from 73% to 80%.[1][2] However, yields can vary depending on the specific plant variety and cultivation conditions, with some selected lines showing an oil content of 24-29% and a vernolic acid composition of 73-77% within that oil.[2][3][4][5]

Q2: My crude extract has a high content of free fatty acids (FFAs). What is the primary cause?

A2: A high FFA content is most likely due to the enzymatic activity of lipase (B570770), which is highly active in dormant Vernonia galamensis seeds.[6] The crushing or grinding of the seeds before extraction activates this enzyme, leading to the hydrolysis of triglycerides into free fatty acids, thus reducing the yield of intact vernolic acid-containing triglycerides.

Q3: How can I prevent the enzymatic degradation of vernolic acid during sample preparation?

A3: To minimize lipase activity, it is crucial to inactivate the enzyme before or during the initial processing steps. Effective methods include:

  • Cryo-grinding: Grinding the seeds with dry ice to maintain a low temperature and inhibit enzyme activity.[6]

  • Heat Treatment: Methods such as autoclaving, passing steam through the seeds, or oven heating can effectively inactivate the lipase enzyme before solvent extraction.

Q4: The epoxy ring of my vernolic acid seems to be degrading. What conditions should I avoid?

A4: The epoxide group in vernolic acid is susceptible to cleavage, particularly under acidic conditions and at elevated temperatures. To maintain the integrity of the epoxy ring, avoid prolonged exposure to strong acids and high extraction temperatures. Milder extraction techniques like Supercritical Fluid Extraction (SFE) are often preferred over high-temperature solvent reflux methods.

Q5: Which extraction solvent is most effective for obtaining vernolic acid?

A5: The choice of solvent significantly impacts both the yield and purity of the extracted oil.

  • n-Hexane: Commonly used in Soxhlet extraction, it is effective for extracting non-polar lipids.[7]

  • Ethanol (B145695): Can also be used, but may co-extract more polar impurities. Aqueous ethanol solutions (e.g., 60% v/v) have been shown to be effective for extracting phenolic compounds from Vernonia species, which may be relevant if co-products are desired.[8][9]

  • Supercritical CO2 (SC-CO2): This is considered a "green" alternative that can reduce the degradation of thermally sensitive compounds. The use of a co-solvent like ethanol can improve extraction efficiency.[6][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Oil Yield 1. Incomplete cell lysis. 2. Inefficient solvent penetration. 3. Sub-optimal extraction parameters (time, temperature, pressure).1. Ensure seeds are finely ground to increase surface area. 2. For SFE, consider regrinding the seed matrix after an initial extraction and re-extracting.[6] 3. Optimize extraction parameters. For SFE, increasing pressure and temperature can significantly increase oil yield.[6] For Soxhlet, ensure a sufficient number of extraction cycles (typically 6-8 hours).[11]
Low Purity of Vernolic Acid in Extract (High FFA) 1. Lipase activity during seed preparation. 2. Non-selective extraction solvent.1. Implement lipase inactivation methods such as cryo-grinding or heat treatment prior to extraction.[6] 2. Utilize Supercritical Fluid Extraction (SFE), as increasing pressure has been shown to reduce the free fatty acid content from 69 to 8 mg/g of oil.[6]
Inconsistent Results Between Batches 1. Variation in raw material (seed quality, moisture content). 2. Inconsistent sample preparation (grind size). 3. Deviations in extraction protocol (time, temperature, solvent-to-solid ratio).1. Standardize the source and pre-treatment of seeds. 2. Use a sieve to ensure a consistent particle size after grinding. 3. Strictly adhere to a validated Standard Operating Procedure (SOP) for all extraction parameters.
Difficulty in Post-Extraction Purification 1. Co-extraction of significant amounts of phospholipids (B1166683) and other polar lipids. 2. Formation of emulsions during liquid-liquid partitioning.1. Perform a degumming step by washing the crude oil with water at ~50°C. 2. For purification, consider recrystallization from cold hexane. 3. To break emulsions, try adding brine to increase the ionic strength of the aqueous layer or use centrifugation.
Challenges in Scaling Up to Industrial Production 1. High energy consumption with conventional methods (e.g., Soxhlet). 2. Large volumes of hazardous organic solvents. 3. High capital and operating costs for advanced methods like SFE.1. Explore energy-efficient methods like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE).[10] 2. Prioritize the use of greener solvents like supercritical CO2 or ethanol and implement solvent recovery and recycling systems.[10] 3. Conduct a thorough techno-economic analysis to balance the higher purity and lower environmental impact of SFE against its costs.[12][13]

Data Presentation

Table 1: Composition of Vernonia galamensis Seeds

ComponentValueReference(s)
Total Oil Content 24% - 42% (by weight)[1][2][3][4][5]
Vernolic Acid Content in Oil 73% - 80% (of total fatty acids)[1][2]
Linoleic Acid Content in Oil 12% - 14%[2][3][4][5]
Oleic Acid Content in Oil 3.5% - 6%[2][3][4][5]
Stearic Acid Content in Oil 2% - 3%[2]
Palmitic Acid Content in Oil 2% - 3%[2]

Table 2: Comparison of Extraction Parameters and Outcomes

ParameterSoxhlet Extraction (n-Hexane)Supercritical Fluid Extraction (SC-CO2)
Temperature Boiling point of solvent (~69°C)40°C - 80°C (variable)
Pressure Atmospheric13.8 MPa - 34.5 MPa (variable)
Typical Duration 6 - 24 hours[11]1 - 4 hours
Key Advantage Simple setup, well-established method.High selectivity, preserves thermolabile compounds, solvent-free product.[10]
Key Disadvantage High solvent consumption, potential for thermal degradation.[12]High capital cost, longer extraction times compared to MAE/UAE.[10]
Effect on FFA Does not actively reduce FFA content.Increasing pressure significantly reduces co-extracted FFAs.[6]

Experimental Protocols

Protocol 1: Lipase Inactivation and Soxhlet Extraction
  • Lipase Inactivation: Before extraction, subject the whole Vernonia galamensis seeds to autoclaving at 121°C for 15 minutes to denature the lipase enzymes.

  • Sample Preparation: Dry the heat-treated seeds and grind them into a fine powder (e.g., to pass through a 105 mm sieve).[9]

  • Soxhlet Extraction:

    • Place approximately 20g of the ground seed powder into a cellulose (B213188) thimble.

    • Load the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 250 mL of n-hexane and add boiling chips.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for at least 8 hours, ensuring continuous cycling of the solvent.[14]

  • Solvent Recovery: After extraction is complete, remove the n-hexane from the crude oil using a rotary evaporator under reduced pressure.

  • Oil Yield Determination: Weigh the resulting crude vernonia oil to calculate the total extraction yield.

Protocol 2: Purification of Vernolic Acid by Recrystallization
  • Dissolution: Dissolve the crude vernonia oil obtained from Protocol 1 in a minimum amount of hot n-hexane.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution by gravity to remove the charcoal.[15]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, without disturbance, to allow for the formation of large crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath to maximize the precipitation of vernolic acid.[15]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the collected crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified vernolic acid crystals in a vacuum oven at a low temperature to remove any residual solvent.

Visualizations

Extraction_Workflow cluster_0 Seed Preparation cluster_1 Extraction cluster_2 Purification A Vernonia galamensis Seeds B Lipase Inactivation (e.g., Autoclaving) A->B C Grinding B->C D Soxhlet Extraction (n-Hexane) C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Vernonia Oil E->F G Recrystallization (Cold Hexane) F->G H Filtration & Washing G->H I Drying H->I J Purified this compound I->J

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue Q1 Is the Free Fatty Acid (FFA) content high? Start->Q1 A1_Yes Lipase activity is likely. Implement pre-extraction heat treatment or cryo-grinding. Q1->A1_Yes Yes A1_No Check extraction efficiency. Q1->A1_No No Q2 Was the seed material finely and uniformly ground? A1_No->Q2 A2_No Improve grinding procedure and use sieving to ensure consistent particle size. Q2->A2_No No A2_Yes Review extraction parameters. Q2->A2_Yes Yes Q3 Were extraction parameters (time, temp, solvent ratio) optimized and controlled? A2_Yes->Q3 A3_No Standardize and optimize the extraction protocol. Q3->A3_No No A3_Yes Consider post-extraction purification issues. Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting low yield/purity issues.

References

Technical Support Center: Optimizing (-)-Vernolic Acid Yield from Vernonia galamensis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the extraction and purification of (-)-vernolic acid from Vernonia galamensis.

Frequently Asked Questions (FAQs)

Q1: What is the typical vernolic acid content in Vernonia galamensis seeds?

A1: The seeds of Vernonia galamensis are a rich source of vernolic acid, with the oil containing approximately 73% to 80% of this valuable epoxy fatty acid.[1] The total oil content of the seeds can range from 24% to over 40%.[2][3][4]

Q2: What is the primary precursor for vernolic acid biosynthesis in Vernonia galamensis?

A2: The direct precursor to vernolic acid is linoleic acid. An enzyme known as Δ12-epoxygenase, which is a functional variant of Δ12-fatty acid desaturase (FAD2), catalyzes the epoxidation of linoleic acid to form vernolic acid.

Q3: What are the primary methods for extracting vernolic acid from Vernonia galamensis seeds?

A3: The two main methods for extracting vernolic acid are conventional solvent extraction, typically using n-hexane in a Soxhlet apparatus, and supercritical fluid extraction (SFE) with carbon dioxide (CO2).

Q4: Why is it important to deactivate lipases in the seeds before extraction?

A4: Vernonia galamensis seeds contain active lipases that can rapidly hydrolyze the triglycerides in the oil into free fatty acids upon crushing the seeds. This increases the free fatty acid content of the extracted oil, which can complicate purification and affect the quality of the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low Crude Oil Yield Incomplete Extraction: Insufficient extraction time or solvent volume.- Soxhlet: Ensure a sufficient number of extraction cycles (typically 4-6 hours). Check that the solvent is cycling properly. - SFE: Increase extraction time or the total volume of CO2 used.[5] - General: Ensure the seeds are finely ground to maximize surface area for extraction.
Suboptimal Extraction Parameters: Incorrect temperature, pressure (SFE), or solvent choice.- SFE: Increase the pressure and temperature to enhance the solubility of the oil in supercritical CO2.[6] - Solvent Extraction: While n-hexane is common, ensure its purity. For other methods, select a solvent with appropriate polarity.
High Free Fatty Acid (FFA) Content in Crude Oil Lipase Activity: Failure to deactivate lipases in the seeds prior to extraction.- Heat Treatment: Before grinding and extraction, heat the seeds. Oven heating at 363 K (90°C) for about one hour is a common method. Autoclaving is another effective option.[4] - Minimize Time: Reduce the time between grinding the seeds and starting the extraction process.
Purification by Recrystallization Yields an Oil Instead of Crystals "Oiling Out": The solution is too concentrated, or it is being cooled too rapidly.- Re-dissolve: Gently heat the solution to re-dissolve the oil. - Add More Solvent: Add a small amount of additional hot solvent to reduce the concentration. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of a crystal lattice.[7][8]
Low Purity of Vernolic Acid After Purification Inefficient Purification: The chosen method may not be effectively removing specific impurities.- Solid-Phase Extraction (SPE): Use SPE to remove non-triacylglycerol components from the crude oil before proceeding to further purification steps. - Recrystallization: Ensure the correct solvent is being used for recrystallization. Hexane (B92381) is a common choice. Perform multiple recrystallization steps if necessary.
Inconsistent Yields Between Batches Variability in Plant Material: Differences in the genetic line, growing conditions, or maturity of the Vernonia galamensis seeds.- Source Consistency: Use seeds from the same batch or supplier for a series of experiments. - Characterize Material: If possible, analyze the oil and vernolic acid content of a small sample from each new batch of seeds. Different lines can have oil contents ranging from 24-29% and vernolic acid content from 73-77%.[3]

Data Presentation

Table 1: Fatty Acid Composition of Vernonia galamensis Seed Oil

Fatty AcidComposition Range (%)
This compound 70.15 - 77.92
Linoleic acid12.05 - 14.73
Oleic acid3.72 - 5.52
Palmitic acid2.49 - 3.24
Stearic acid1.73 - 3.28
Data compiled from studies on various accessions of V. galamensis var. ethiopica.[3]

Table 2: Comparison of Extraction Methods for Vernolic Acid

Method Typical Solvent/Fluid Advantages Disadvantages
Soxhlet Extraction n-HexaneSimple, well-established, efficient for solid-liquid extraction.[9]Requires relatively large volumes of organic solvents, can be time-consuming, and the heat can potentially degrade some compounds.[10]
Supercritical Fluid Extraction (SFE) Carbon Dioxide (CO2), often with a co-solvent like ethanol"Green" and environmentally friendly, high selectivity by tuning pressure and temperature, solvent is easily removed.[5][6]Requires specialized high-pressure equipment, higher initial capital cost.

Experimental Protocols

Protocol 1: Lipase Deactivation and Soxhlet Extraction

This protocol describes the extraction of vernonia oil from V. galamensis seeds using a conventional solvent method.

  • Lipase Deactivation: Heat whole, cleaned Vernonia galamensis seeds in an oven at 363 K (90°C) for 1 hour to deactivate lipases.

  • Grinding: After cooling, grind the seeds into a fine powder using a coffee mill or a similar grinder.

  • Soxhlet Setup:

    • Place approximately 10-20 g of the ground seed powder into a cellulose (B213188) extraction thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Assemble the Soxhlet apparatus with a round-bottom flask containing n-hexane and a condenser.

  • Extraction:

    • Heat the n-hexane in the round-bottom flask to its boiling point.

    • Allow the extraction to proceed for approximately 3-6 hours. The solvent will continuously cycle, extracting the oil from the seed powder.[11][12]

  • Solvent Removal: After extraction, remove the solvent from the oil using a rotary evaporator to yield the crude vernonia oil.

  • Storage: Store the crude oil under refrigeration to prevent degradation.

Protocol 2: Purification of Vernolic Acid by Hydrolysis and Recrystallization

This protocol details the isolation of vernolic acid from the crude vernonia oil.

  • Hydrolysis (Saponification):

    • In a round-bottom flask, dissolve a known amount of sodium hydroxide (B78521) in methanol (B129727) by heating to reflux with stirring.

    • Add the crude vernonia oil to the methanolic NaOH solution.

    • Continue to reflux the mixture with stirring for approximately 30 minutes to hydrolyze the triglycerides into fatty acid salts (soap).

  • Acidification:

    • Cool the reaction mixture and add it to a beaker containing ice and water.

    • Acidify the mixture with a suitable acid (e.g., glacial acetic acid or HCl) to a pH below 4. This will protonate the fatty acid salts, causing the free fatty acids to precipitate.

  • Isolation of Free Fatty Acids:

    • Collect the precipitated fatty acids by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

  • Recrystallization:

    • Dissolve the crude fatty acid mixture in a minimum amount of hot hexane.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified vernolic acid crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

    • Dry the crystals to obtain pure this compound.[7]

Visualizations

experimental_workflow cluster_preparation Seed Preparation cluster_extraction Extraction cluster_purification Purification seed V. galamensis Seeds heat Lipase Deactivation (Oven, 90°C, 1hr) seed->heat grind Grinding heat->grind extract Soxhlet Extraction (n-hexane, 3-6 hrs) grind->extract evap Solvent Evaporation (Rotary Evaporator) extract->evap crude_oil Crude Vernonia Oil evap->crude_oil hydrolysis Hydrolysis (NaOH, Methanol) crude_oil->hydrolysis acidify Acidification (e.g., Acetic Acid) hydrolysis->acidify recrystal Recrystallization (Hexane) acidify->recrystal pure_va Pure this compound recrystal->pure_va

Caption: Workflow for the extraction and purification of this compound.

biosynthesis_pathway LA Linoleic Acid (C18:2) VA This compound (cis-12,13-epoxy-cis-9-octadecenoic acid) LA->VA Epoxidation enzyme Δ12-Epoxygenase (FAD2 Variant) enzyme->LA

Caption: Simplified biosynthesis pathway of this compound.

References

Improving the purity of (-)-Vernolic acid during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (-)-Vernolic acid purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My yield of this compound is very low after low-temperature recrystallization from hexane (B92381). What are the common causes?

A1: A low yield is a frequent issue in crystallization. The most common reasons include:

  • Using excessive solvent: The goal is to use the minimum amount of hot (or room temperature, in the case of hexane for vernolic acid) solvent required to fully dissolve the crude product. Using too much solvent will keep a significant portion of your product dissolved even at low temperatures, thus preventing it from crystallizing.

  • Cooling rate is too fast: Rapid cooling can lead to the formation of very small crystals or an oil, which are difficult to collect and may trap impurities. A slow, gradual cooling process is crucial for forming large, pure crystals.

  • Incomplete hydrolysis: If the initial hydrolysis of the source oil (e.g., Vernonia oil) to liberate the fatty acids was incomplete, the starting crude material will have a lower concentration of vernolic acid, leading to a poor final yield.

  • Premature crystallization: If filtration is performed to remove insoluble impurities, the solution might cool down, causing the product to crystallize on the filter paper or funnel. Ensure any filtration apparatus is pre-warmed if working with a hot solvent, though this is less of an issue with hexane at room temperature.

Q2: During recrystallization, my product separated as an oil instead of crystals. What does "oiling out" mean and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that solvent mixture, forming a liquid layer instead of a solid crystalline lattice. This is often caused by a solution that is too concentrated or cooled too quickly.

  • Troubleshooting Steps:

    • Re-dissolve the Oil: Gently warm the mixture until the oil completely redissolves into the solvent.

    • Add More Solvent: Add a small amount of additional hexane (e.g., 5-10% more volume) to slightly decrease the concentration.

    • Ensure Slow Cooling: This is critical. Allow the flask to cool gradually. For low-temperature crystallization, this means placing the flask in a cooling bath that is initially at room temperature and then slowly reducing the temperature. Insulating the flask can also help achieve a slower cooling rate.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth to begin.

Q3: After purification, my this compound is still contaminated with other fatty acids. How can I improve its purity?

A3: Co-crystallization with structurally similar fatty acids (like oleic, linoleic, and stearic acids) is a common challenge. If standard recrystallization is insufficient, consider more advanced techniques:

  • Repeat the Recrystallization: A second or even third recrystallization can significantly improve purity, although each step will result in some loss of yield.

  • Argentation (Silver Ion) Chromatography: This is a powerful technique for separating unsaturated fatty acids.[1][2] A stationary phase (like silica (B1680970) gel) is impregnated with silver nitrate. The silver ions form reversible complexes with the double bonds of unsaturated fatty acids, causing them to elute more slowly than saturated fatty acids.[1] Since vernolic acid has one double bond and an epoxide group, its retention time will differ from other fatty acids, allowing for excellent separation. Purity levels of 98-99% can be achieved with this method.[3]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid chromatography technique that avoids solid supports, minimizing irreversible adsorption and degradation of the sample. It is highly effective for purifying natural products and can yield purities well above 98%.[4][5]

Q4: I am concerned about the stability of the epoxide ring in this compound during purification. What conditions should I avoid?

A4: The epoxide ring is susceptible to opening, particularly under acidic conditions, which would form the corresponding dihydroxy derivative.

  • Avoid Strong Acids: Do not use acidic solvents or allow the sample to come into contact with strong acids. When performing acid-base extractions during the initial workup, ensure the acidification step to re-protonate the fatty acid is done quickly and at low temperatures.

  • Use Neutral Adsorbents: If using column chromatography, opt for a neutral silica gel or alumina. Acidic stationary phases can catalyze the degradation of the epoxide.

  • Temperature: While moderate heat is used in some purification steps, prolonged exposure to high temperatures should be avoided as it can increase the rate of degradation.

Data on Purification Methods for this compound

The following table summarizes typical yields and achievable purities for common and advanced purification techniques.

Purification MethodTypical YieldAchievable PurityKey Considerations
Low-Temperature Recrystallization ~60%>95% (with multiple recrystallizations)Simple and cost-effective; purity is highly dependent on slow cooling and minimal solvent use.
Argentation Column Chromatography 60-75%>98%Excellent for separating based on unsaturation; requires preparation of silver-impregnated silica.[3]
High-Speed Counter-Current Chromatography (HSCCC) ~85%>98%High purity and recovery; requires specialized equipment.[4][6]

Experimental Protocols

Protocol 1: Purification of this compound by Low-Temperature Recrystallization

This protocol describes the final purification step of crude vernolic acid obtained from the hydrolysis of Vernonia oil.

  • Dissolution:

    • In a suitable Erlenmeyer flask, add the crude this compound.

    • At room temperature, add a minimal volume of n-hexane with continuous swirling. Add just enough solvent to fully dissolve the crude solid. Avoid using a large excess.

  • Cooling and Crystallization:

    • Loosely cap the flask to prevent solvent evaporation.

    • Place the flask in a cooling bath (e.g., an acetone/dry ice bath) maintained at approximately -78 °C (195 K).

    • Crucially, allow the solution to cool slowly to promote the formation of large, pure crystals. This can be achieved by placing the flask in a Dewar flask containing the cooling mixture.

  • Isolation:

    • Once crystallization appears complete (typically after several hours), collect the crystals by vacuum filtration. A pre-chilled Büchner funnel is recommended to prevent the crystals from re-dissolving.

    • Quickly wash the collected crystals with a very small amount of ice-cold n-hexane to remove any residual mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals under a vacuum to remove all traces of hexane. The final product should be a pale yellow solid.

  • Purity Analysis:

    • Assess the purity of the final product using HPLC or GC-MS (after derivatization to its methyl ester).

Protocol 2: Purity Analysis by HPLC

This is a general method adaptable for vernolic acid, based on protocols for similar fatty and phenolic acids.[7][8][9][10][11]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • Start with a higher concentration of Solvent A (e.g., 70%).

    • Linearly increase Solvent B to 90-100% over 20-30 minutes.

    • Hold for 5-10 minutes.

    • Return to initial conditions and equilibrate the column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a low wavelength (e.g., 205-215 nm), as fatty acids have poor chromophores.

  • Sample Preparation: Dissolve a known mass of the purified vernolic acid in the mobile phase or a suitable organic solvent like methanol.

Visualizations

Experimental Workflow

G cluster_0 Preparation & Extraction cluster_1 Purification & Isolation cluster_2 Analysis A Vernonia galamensis Seeds B Oil Extraction (Solvent) A->B C Crude Vernonia Oil B->C D Hydrolysis (e.g., KOH/EtOH) C->D E Crude Vernolic Acid D->E F Low-Temp Recrystallization (n-Hexane, -78°C) E->F G Pure this compound Crystals F->G H Purity Analysis (HPLC, GC-MS) G->H

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Logic

G Start Low Purity after Recrystallization Q1 Did the product 'oil out'? Start->Q1 A1_Yes Re-dissolve, add more solvent, cool slowly Q1->A1_Yes Yes Q2 Are impurities still present (Confirmed by TLC/HPLC)? Q1->Q2 No A1_Yes->Q2 A2_Yes Perform a second recrystallization Q2->A2_Yes Yes End High Purity Achieved Q2->End No Q3 Purity still low? A2_Yes->Q3 A3_Yes Consider advanced methods: - Argentation Chromatography - HSCCC Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting low purity of this compound.

References

Troubleshooting common issues in HPLC analysis of fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of fatty acids.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for fatty acid analysis by HPLC?

A1: Many fatty acids lack a strong chromophore, which makes them difficult to detect with high sensitivity using UV-Vis detectors. Derivatization converts the fatty acid's carboxyl group into an ester with a chromophoric or fluorophoric tag, such as phenacyl or naphthacyl esters. This process significantly enhances the molar absorptivity of the fatty acids, allowing for detection at longer, less noisy wavelengths (e.g., 254 nm) and improving the overall sensitivity of the analysis.[1][2][3][4]

Q2: What is the most common HPLC method for fatty acid analysis?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for analyzing fatty acids.[4] Separations are primarily based on the hydrophobicity of the fatty acids, which is influenced by their chain length and the number of double bonds. Typically, longer carbon chains and fewer double bonds result in longer retention times on a C18 column.[4]

Q3: How can I improve the separation of cis and trans fatty acid isomers?

A3: While standard C18 columns can struggle to separate geometric isomers due to their similar hydrophobicity, specialized columns can provide better resolution. Silver-ion HPLC (Ag-HPLC) is considered the gold standard for separating fatty acid isomers based on the number, position, and geometry (cis/trans) of their double bonds.[5] The silver ions impregnated in the stationary phase interact with the π-electrons of the double bonds, enabling the separation of these closely related compounds.[4]

Q4: What are the key parameters to optimize for a successful derivatization reaction?

A4: For complete and reproducible derivatization, the following parameters should be optimized:

  • Reaction Temperature: Higher temperatures can speed up the reaction but may also lead to the degradation of polyunsaturated fatty acids (PUFAs).

  • Reaction Time: A time-course study is recommended to determine the optimal reaction time for your specific sample matrix and reagent.

  • Reagent Concentration and Volume: An insufficient amount of derivatizing agent will lead to incomplete reactions, while an excess can introduce interfering artifacts.

  • Presence of Water: Most derivatization reagents are sensitive to moisture, which can impede the reaction. Ensure all glassware is dry and use anhydrous solvents.[6]

Troubleshooting Guides

Issue 1: Peak Tailing

Q: My fatty acid peaks are showing significant tailing. What are the common causes and how can I resolve this?

A: Peak tailing is a frequent issue in the HPLC analysis of fatty acids and can lead to poor resolution and inaccurate quantification. The primary causes and their solutions are outlined below.

G start Peak Tailing Observed cause1 Secondary Interactions with Silanols start->cause1 cause2 Column Contamination or Degradation start->cause2 cause3 Extra-Column Volume start->cause3 cause4 Sample Overload start->cause4 solution1 Use end-capped column Add competitive agent (e.g., triethylamine) Adjust mobile phase pH to suppress silanol (B1196071) ionization cause1->solution1 solution2 Flush column with a strong solvent Replace column if performance doesn't improve cause2->solution2 solution3 Use shorter, narrower ID tubing Minimize dead volume in connections cause3->solution3 solution4 Dilute sample Reduce injection volume cause4->solution4

A workflow for improving peak resolution.
Issue 3: Baseline Noise

Q: My chromatogram has a noisy or drifting baseline. What could be the cause and how can I fix it?

A: A stable baseline is crucial for accurate peak integration and detection of low-level analytes. The table below summarizes common causes of baseline noise and their solutions.

Table 2: Troubleshooting Baseline Noise

SymptomPossible CauseSolution
High Frequency Noise Air bubbles in the systemDegas the mobile phase; purge the pump.
Contaminated mobile phaseUse high-purity solvents and prepare fresh mobile phase.
Detector lamp issueReplace the detector lamp.
Baseline Drift Column temperature fluctuationUse a column oven for stable temperature control.
Mobile phase composition changeEnsure proper mixing and degassing of the mobile phase.
Column contaminationFlush the column with a strong solvent.
Ghost Peaks Contamination in injector or sample loopClean the injector and sample loop.
Late-eluting compounds from previous runUse a longer gradient or a column wash step.
Contaminated mobile phasePrepare fresh mobile phase.

Troubleshooting Baseline Issues

G start Baseline Issue Observed noise_type What type of noise? start->noise_type high_freq High Frequency noise_type->high_freq Spikes drift Drift noise_type->drift Wandering ghost_peaks Ghost Peaks noise_type->ghost_peaks Unexpected Peaks solution_high_freq Degas mobile phase Check for air bubbles Replace detector lamp high_freq->solution_high_freq solution_drift Use column oven Ensure proper mobile phase mixing Flush column drift->solution_drift solution_ghost_peaks Clean injector Increase run time/add wash step Prepare fresh mobile phase ghost_peaks->solution_ghost_peaks

A guide to diagnosing and resolving baseline issues.
Issue 4: Problems with Derivatization

Q: I suspect my derivatization reaction is incomplete or has failed. How can I troubleshoot this?

A: Incomplete derivatization can lead to inaccurate quantification and the appearance of unexpected peaks. The following workflow can help identify and resolve common derivatization problems.

Troubleshooting Incomplete Derivatization

G start Incomplete Derivatization Suspected check_reagents Are reagents fresh and stored correctly? start->check_reagents replace_reagents Use fresh, high-quality reagents Store reagents as recommended check_reagents->replace_reagents No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes optimize_conditions Optimize temperature and time Ensure anhydrous conditions check_conditions->optimize_conditions No check_sample Is the sample matrix interfering? check_conditions->check_sample Yes cleanup_sample Perform sample cleanup (e.g., SPE) Remove excess water check_sample->cleanup_sample Yes

A workflow for troubleshooting derivatization issues.

Experimental Protocols

Protocol 1: Sample Preparation of Fatty Acids from Plasma

This protocol describes a liquid-liquid extraction procedure for isolating fatty acids from plasma samples. [7]

  • To 10 µL of blood plasma in a microcentrifuge tube, add 225 µL of cold methanol (B129727) containing an appropriate internal standard.

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold methyl tert-butyl ether (MTBE) and vortex for another 10 seconds.

  • Shake the mixture for 6 minutes at 4°C to ensure thorough extraction.

  • Induce phase separation by adding 188 µL of LC/MS-grade water and centrifuge at 14,000 rpm for 2 minutes.

  • Collect the upper organic phase and evaporate to dryness under a stream of nitrogen.

  • The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization of Fatty Acids to Phenacyl Esters

This protocol is for the derivatization of fatty acids using p-bromophenacyl bromide for UV detection. [1][4][8]

  • Dissolve the dried fatty acid extract in a small volume of methanol in a reaction vial.

  • Neutralize the solution to the phenolphthalein (B1677637) endpoint with 85% potassium hydroxide (B78521) in methanol.

  • Evaporate the methanol under a stream of nitrogen.

  • Add 1.0 mL of p-bromophenacyl bromide reagent and 2.0 mL of dry acetonitrile (B52724) to the vial.

  • Heat the reaction mixture at 80°C with stirring for 30 minutes.

  • Cool the reaction vial to room temperature. The sample is now ready for HPLC analysis.

Protocol 3: HPLC Analysis of Fatty Acid Phenacyl Esters

This protocol provides a general method for the separation of fatty acid phenacyl esters by RP-HPLC. [4]

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-30 min: 70% B to 90% B (linear gradient)

    • 30-35 min: Hold at 90% B

    • 35.1-40 min: Return to 70% B and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm.

References

Overcoming peak tailing and fronting in vernolic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vernolic Acid Chromatography

Welcome to the technical support center for vernolic acid analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common chromatographic challenges such as peak tailing and fronting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing and fronting) in vernolic acid chromatography?

A1: Poor peak shape for vernolic acid, an epoxy fatty acid, typically arises from several factors. Peak tailing is often caused by secondary interactions between the polar carboxylic acid group of vernolic acid and active sites, like residual silanols, on silica-based stationary phases.[1] Other causes include column contamination, inappropriate mobile phase pH, and excessive extra-column volume.[1] Peak fronting is commonly a result of sample overload (either in concentration or volume), use of a sample solvent stronger than the mobile phase, or column degradation such as a void at the inlet.[2][3][4]

Q2: What type of column is recommended for vernolic acid analysis?

A2: For general analysis, reversed-phase (RP) columns, particularly C18, are widely used for separating fatty acids.[5] Using a modern, high-purity, end-capped C18 column is crucial to minimize secondary interactions with residual silanols, which are a primary cause of peak tailing for acidic compounds like vernolic acid.[1] For separating vernolic acid enantiomers, a chiral stationary phase is required.[6][7]

Q3: Why is the mobile phase pH important for analyzing vernolic acid?

A3: The mobile phase pH is critical because vernolic acid is a carboxylic acid. To ensure a consistent interaction with the stationary phase and prevent peak tailing, the pH of the mobile phase should be kept at least 2 pH units below the pKa of the carboxylic acid group. This suppresses the ionization of the acid, rendering it more hydrophobic and better retained on a C18 column with a symmetrical peak shape.[8] Adding modifiers like formic acid or acetic acid is a common strategy to control pH and improve peak shape.[9][10]

Troubleshooting Guide: Peak Tailing

Q: My vernolic acid peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing, where the latter half of the peak is wider than the front half, is a common issue. The systematic approach below will help you diagnose and resolve the problem.

Logical Troubleshooting Workflow for Peak Tailing

G cluster_0 cluster_1 Diagnosis cluster_2 Solutions start Peak Tailing Observed cause1 Secondary Silanol (B1196071) Interactions start->cause1 Most Common cause2 Inappropriate Mobile Phase pH start->cause2 cause3 Column Contamination/Age start->cause3 cause4 Extra-Column Volume start->cause4 sol1 Add Mobile Phase Modifier (e.g., 0.1% Formic Acid). Use End-Capped Column. cause1->sol1 sol2 Adjust pH to < pKa of vernolic acid (approx. 4.8). Increase Buffer Strength. cause2->sol2 sol3 Flush column with strong solvent (see Protocol 1). Replace column. cause3->sol3 sol4 Use shorter, narrower ID (e.g., 0.125mm) tubing. Ensure proper fittings. cause4->sol4

Caption: Troubleshooting workflow for peak tailing in chromatography.
Detailed Solutions for Peak Tailing

  • Secondary Silanol Interactions: The carboxylic acid group of vernolic acid can form strong hydrogen bonds with free silanol (-Si-OH) groups on the silica (B1680970) surface of the column, causing tailing.[9][11]

    • Solution: Add a mobile phase modifier to suppress this interaction. Acidic modifiers like formic acid or acetic acid protonate the carboxylic acid, reducing its ability to interact with silanols.[9]

    • Data: See Table 1 for recommended mobile phase modifiers.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is near or above the pKa of vernolic acid (~4.8), the compound will exist in both ionized (deprotonated) and non-ionized forms, leading to mixed retention mechanisms and a tailed peak.

    • Solution: Lower the mobile phase pH to around 2.5-3.0 to ensure the vernolic acid is fully protonated.[8]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1]

    • Solution: Flush the column with a strong solvent. If the problem persists after flushing, the column may be permanently damaged and require replacement.[8]

ModifierTypical Concentration (v/v)Mechanism of Action
Formic Acid 0.05 - 0.2%Lowers mobile phase pH, suppressing the ionization of vernolic acid and masking silanol groups.[10]
Acetic Acid 0.1 - 1.0%Similar to formic acid, lowers pH to keep the analyte in its neutral form.[9][12]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%A strong ion-pairing agent that effectively masks silanol interactions but can suppress MS signal.[13]
Table 1. Common mobile phase modifiers to reduce peak tailing for carboxylic acids.

Troubleshooting Guide: Peak Fronting

Q: My vernolic acid peak is fronting. What does this indicate and how do I resolve it?

A: Peak fronting, where the front of the peak is less steep than the back, is often a sign of column overload or solvent mismatch issues.[2][14]

Molecular Interaction Diagram: Cause of Peak Tailing

G cluster_0 Desired Interaction (Reversed-Phase Retention) cluster_1 Undesired Interaction (Peak Tailing) C18 C18 Stationary Phase vernolic_hydrophobic Vernolic Acid (Hydrophobic Tail) vernolic_hydrophobic->C18 Hydrophobic Interaction (Good Peak Shape) Silanol Active Silanol Group (-Si-OH) vernolic_carboxyl Vernolic Acid (-COOH Group) vernolic_carboxyl->Silanol Strong H-Bonding (Causes Tailing)

Caption: Desired vs. undesired interactions causing peak tailing.
Detailed Solutions for Peak Fronting

  • Sample Overload: Injecting too much analyte mass saturates the stationary phase, causing molecules to travel through the column faster, resulting in fronting.[3][15] This is a very common cause.[3]

    • Solution: Perform a sample dilution series. Reduce the concentration of your sample sequentially (e.g., by 50%, 75%, and 90%) and inject the same volume. If the peak shape improves with dilution, overload was the cause.

    • Data: See Table 2 for a sample dilution experiment.

  • Incorrect Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 50% acetonitrile), the sample band will not focus properly at the head of the column, leading to fronting.[2][3]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[3] If solubility is an issue, use the weakest solvent possible that fully dissolves the vernolic acid.

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can cause the sample to travel through unevenly, leading to a distorted, fronting peak.[4][15]

    • Solution: This is often irreversible. Try reversing the column and flushing it with a compatible solvent. If this doesn't work, the column must be replaced. Using a guard column can help extend the life of the analytical column.[14]

Sample ConcentrationInjection VolumePeak Shape ObservationAsymmetry Factor (As)
1.0 mg/mL 10 µLSevere Fronting< 0.8
0.5 mg/mL 10 µLModerate Fronting~ 0.9
0.25 mg/mL 10 µLMinor Fronting~ 0.95
0.1 mg/mL 10 µLSymmetrical1.0 - 1.1
Table 2. Example of a sample dilution series to diagnose mass overload.

Experimental Protocols

Protocol 1: General Purpose Column Flush

This protocol is intended to remove strongly retained contaminants from a reversed-phase C18 column. Always check the manufacturer's guidelines for your specific column's limitations (e.g., pH, pressure).

  • Disconnect the column from the detector.

  • Flush with your mobile phase without buffer (e.g., water/acetonitrile mixture) for 10-15 column volumes.

  • Flush with 100% HPLC-grade water for 10-15 column volumes.

  • Flush with 100% Isopropanol for 15-20 column volumes.

  • Flush with 100% Acetonitrile for 10-15 column volumes.

  • Store the column in a suitable solvent (typically acetonitrile/water) or re-equilibrate with your mobile phase for the next analysis.

Protocol 2: Sample Preparation for Vernolic Acid Analysis

This protocol outlines a general extraction and preparation procedure for vernolic acid from a seed oil matrix.

  • Extraction: Extract the oil from ground seeds using a non-polar solvent like n-hexane with a Soxhlet apparatus.[16]

  • Solvent Removal: Remove the solvent from the crude oil using a rotary evaporator.[16]

  • Hydrolysis (if analyzing free acid from ester): Saponify the oil using a solution of potassium hydroxide (B78521) in ethanol (B145695) to release the free fatty acids.

  • Acidification & Re-extraction: Acidify the mixture with an acid like glacial acetic acid and extract the vernolic acid into a non-polar solvent like hexane.[16]

  • Concentration: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (or a weaker solvent). The final concentration should be determined based on the overload test (see Table 2), but a starting point is often in the range of 10-100 µg/mL.[17]

  • Filtration: Filter the final sample solution through a 0.2 or 0.45 µm syringe filter before injection to remove particulates.[17]

References

GC-MS analysis of (-)-Vernolic acid common troubleshooting tips

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (-)-Vernolic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Direct GC-MS analysis of free fatty acids like this compound is challenging due to their low volatility and the polar nature of the carboxylic acid group. This can lead to poor peak shape, tailing, and inaccurate quantification.[1] Derivatization is a critical step to convert the non-volatile vernolic acid into a more volatile and less polar derivative suitable for GC analysis.[2][3] The most common derivatization method is esterification to form a fatty acid methyl ester (FAME).[2] This process increases volatility and reduces interactions with the GC system, resulting in sharper peaks and more reliable data.[1]

Q2: What are the recommended derivatization methods for this compound, considering the epoxy ring?

A2: Standard derivatization methods for fatty acids, such as using boron trifluoride (BF₃) in methanol (B129727) or acid-catalyzed esterification with methanolic HCl, are often employed to create vernolic acid methyl ester.[4] However, care must be taken as the epoxy ring can be sensitive to acidic conditions, potentially leading to ring-opening and the formation of methoxy-hydroxy derivatives.[5][6] An alternative is silylation using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane), which converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester.[3][4] This method can also derivatize any hydroxyl groups that may have formed due to inadvertent ring-opening.

Q3: How do I choose the right GC column for analyzing vernolic acid derivatives?

A3: The choice of GC column is crucial for the successful separation of vernolic acid derivatives from other fatty acids in a sample. A mid-polarity to high-polarity column is generally recommended. Columns with a stationary phase such as a wax-type phase (e.g., DB-FATWAX UI) are suitable for separating FAMEs and can provide good resolution for unsaturated and functionalized fatty acids.[7] For a comprehensive analysis, especially when dealing with complex mixtures, a column with a length of 30 meters, an internal diameter of 0.25 mm, and a film thickness of 0.25 µm is a good starting point.[8]

Q4: What are the characteristic mass spectral fragments for identifying vernolic acid methyl ester?

A4: The mass spectrum of vernolic acid methyl ester will show a molecular ion peak (M+) corresponding to its molecular weight (310.47 g/mol ).[9][10] Key fragmentation patterns will arise from cleavage around the double bond and the epoxy ring. If the epoxy ring opens during derivatization to form methoxy-hydroxy derivatives, the fragmentation pattern will be different and will show characteristic ions resulting from the cleavage between the carbon atoms bearing the hydroxyl and methoxy (B1213986) groups.[5][11] For TMS derivatives, characteristic fragments will be observed due to the loss of trimethylsilyl groups.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Tip
Incomplete Derivatization Ensure the derivatization reaction has gone to completion by optimizing the reaction time and temperature. The presence of water can hinder the reaction, so ensure samples are dry.[1]
Active Sites in the GC System Free carboxyl groups or hydroxyl groups (from ring-opening) can interact with active sites in the inlet liner or on the column. Use a deactivated inlet liner and ensure the column is in good condition.[1] Consider trimming the first few centimeters of the column.
Column Overload Injecting too much sample can lead to broad or fronting peaks.[12] Dilute the sample or use a split injection to reduce the amount of analyte reaching the column.
Improper Column Installation A poorly installed column can lead to dead volume and peak tailing. Ensure the column is installed correctly in both the inlet and the detector.[1]
Problem 2: Low Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Tip
Inefficient Derivatization Verify that your derivatization protocol is optimized and followed consistently. Incomplete derivatization will lead to a lower concentration of the target analyte.[4]
Degradation of Vernolic Acid The epoxy ring of vernolic acid can be unstable, especially at high temperatures in the GC inlet. Consider using a lower injector temperature.[4]
Sample Loss During Preparation Vernolic acid and its derivatives can be lost during extraction and solvent transfer steps. Be meticulous with your sample preparation.
Suboptimal MS Parameters The mass spectrometer settings can greatly impact sensitivity. For trace analysis, consider using Selected Ion Monitoring (SIM) mode, which is more sensitive than full scan mode.
Problem 3: Appearance of Unexpected Peaks
Possible Cause Troubleshooting Tip
Epoxy Ring Opening The acidic conditions of some derivatization methods can open the epoxy ring, leading to the formation of methoxy-hydroxy or dihydroxy derivatives, which will appear as separate peaks.[5][6] If this is not desired, consider a milder derivatization method like silylation.
Contamination Ghost peaks can arise from a contaminated syringe, inlet liner, or carryover from a previous injection.[4] Run a blank solvent injection to check for carryover and clean or replace components as necessary.
Septum Bleed Degraded septa can release siloxanes that appear as peaks in the chromatogram. Use high-quality, low-bleed septa and replace them regularly.

Quantitative Data Summary

Parameter Vernolic Acid Methyl Ester Methoxy-hydroxy Derivative (TMS ether)
Molecular Formula C₁₉H₃₄O₃[9]Varies based on derivatization
Molecular Weight 310.47 g/mol [9]Varies based on derivatization
Characteristic MS Ions (m/z) Molecular ion at 310, fragments from cleavage around C9-C10 double bond and C12-C13 epoxy group.Characteristic fragments from cleavage between the -CH(OH)- and -CH(OCH₃)- groups.[11]

Experimental Protocols

Protocol 1: Derivatization to Fatty Acid Methyl Ester (FAME) using BF₃-Methanol
  • Sample Preparation: Place 1-25 mg of the lipid extract containing this compound into a screw-capped glass tube.[1]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the tube.[2]

  • Reaction: Tightly cap the tube and heat at 60-80°C for 10-60 minutes.[2] A common condition is 60°C for 10 minutes.[1]

  • Extraction: After cooling, add 1 mL of water and 1-2 mL of hexane (B92381). Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[2]

  • Drying: Transfer the hexane layer to a clean vial and dry over anhydrous sodium sulfate.[2]

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA
  • Sample Preparation: In an autosampler vial, combine 100 µL of the sample containing this compound with 50 µL of BSTFA with 1% TMCS.[3]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3]

  • Dilution: After cooling, add a suitable solvent such as dichloromethane (B109758) (DCM).[3]

  • Analysis: The sample is now ready for GC-MS analysis.

Visualizations

GCMS_Troubleshooting_Workflow start Problem with GC-MS Analysis of Vernolic Acid peak_shape Poor Peak Shape? start->peak_shape low_signal Low Signal/No Peak? peak_shape->low_signal No incomplete_deriv Check Derivatization Completeness peak_shape->incomplete_deriv Yes extra_peaks Unexpected Peaks? low_signal->extra_peaks No inefficient_deriv Optimize Derivatization Protocol low_signal->inefficient_deriv Yes ring_opening Consider Milder Derivatization (Silylation) extra_peaks->ring_opening Yes solution Problem Resolved extra_peaks->solution No active_sites Check for Active Sites (Liner, Column) incomplete_deriv->active_sites column_overload Reduce Sample Concentration active_sites->column_overload column_overload->solution degradation Lower Inlet Temperature inefficient_deriv->degradation ms_params Optimize MS Parameters (SIM mode) degradation->ms_params ms_params->solution contamination Run Blank & Clean System Components ring_opening->contamination contamination->solution

Caption: Troubleshooting workflow for GC-MS analysis of this compound.

Experimental_Workflow sample Sample containing this compound extraction Lipid Extraction sample->extraction derivatization Derivatization (e.g., FAME or TMS) extraction->derivatization gc_separation GC Separation (Mid- to High-Polarity Column) derivatization->gc_separation ms_detection MS Detection (Scan or SIM mode) gc_separation->ms_detection data_analysis Data Analysis (Peak Integration & Spectral Library Search) ms_detection->data_analysis

Caption: General experimental workflow for GC-MS analysis of this compound.

References

Preventing sample degradation during vernolic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vernolic Acid Analysis. This guide provides detailed answers, troubleshooting advice, and protocols to help you minimize sample degradation and ensure accurate, reproducible results in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of vernolic acid.

Question: What is vernolic acid, and why is it prone to degradation?

Answer: Vernolic acid (cis-12-epoxyoctadeca-cis-9-enoic acid) is a long-chain fatty acid distinguished by the presence of an epoxide ring and a cis double bond.[1][2] This epoxide group, a three-membered ring containing an oxygen atom, is highly strained and reactive. It is susceptible to ring-opening reactions under acidic conditions (hydrolysis) and can be affected by heat and oxidation, making vernolic acid significantly less stable than common saturated or unsaturated fatty acids.[3]

Question: What are the primary chemical pathways that cause vernolic acid degradation during analysis?

Answer: The two main degradation pathways for vernolic acid are:

  • Acid-Catalyzed Hydrolysis: The epoxide ring can be easily opened by acids, even weak ones, in the presence of nucleophiles like water or methanol (B129727) (often used in extraction and derivatization).[3] This reaction converts the epoxide into a diol (a compound with two hydroxyl groups), which has different chemical properties and will not be detected as vernolic acid.

  • Oxidation: Like other unsaturated fatty acids, the double bond in vernolic acid is susceptible to oxidation. This process can be initiated by heat, light, or the presence of metal ions and leads to a variety of breakdown products, further complicating analysis.[4][5]

The diagram below illustrates these primary degradation pathways.

VA Vernolic Acid (Epoxy Fatty Acid) Hydrolysis Acid-Catalyzed Hydrolysis (e.g., H+, H2O, MeOH) VA->Hydrolysis Oxidation Oxidation (e.g., O2, Heat, Light) VA->Oxidation Diol Diol Products (Ring-Opened) Hydrolysis->Diol Results in loss of target analyte Oxidized Oxidized Products (Aldehydes, etc.) Oxidation->Oxidized Creates interfering peaks

Caption: Primary degradation pathways for vernolic acid.

Question: How can I prevent degradation during sample storage?

Answer: Proper storage is the first line of defense against degradation. The key is to minimize exposure to oxygen, light, and heat. For raw materials (e.g., seeds) and extracted oils or purified compounds, follow the guidelines below.

Sample TypeTemperatureAtmosphereLight ConditionAdditional Notes
Raw Seeds 4°C or lowerNormalDarkStore in airtight containers to protect from moisture.
Extracted Oil -20°C to -80°CInert Gas (Argon or Nitrogen)Dark (Amber Vials)Overlaying the sample with inert gas before sealing is critical to prevent oxidation.
Purified Vernolic Acid / Extracts -80°CInert Gas (Argon or Nitrogen)Dark (Amber Vials)Store in a solvent containing an antioxidant (e.g., 0.01% BHT).[6][7] Avoid repeated freeze-thaw cycles.

Question: What are the best practices for sample extraction and preparation?

Answer: During extraction and preparation, the goal is to be as gentle as possible.

  • Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) or sesamol (B190485) to your extraction solvents (e.g., at 0.01% w/v) to inhibit oxidation.[6][7]

  • Work Quickly and Keep Cold: Perform extractions on ice and minimize the time samples spend at room temperature.

  • Use an Inert Atmosphere: If possible, conduct extraction and solvent evaporation steps under a stream of nitrogen or argon to displace oxygen.

  • Avoid Strong Acids: Be cautious with methods that require acidification. Even mild acids can cause the epoxide ring to open.[3] If an acid is necessary, use it at the lowest possible concentration and temperature.

  • Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides over time which will aggressively degrade the sample.

Troubleshooting Guide

This table provides solutions to common problems encountered during vernolic acid analysis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Vernolic Acid Detected 1. Oxidation: Sample degraded during storage or extraction due to oxygen exposure. 2. Hydrolysis: Epoxide ring was opened by acidic conditions during extraction or derivatization. 3. Thermal Degradation: High temperature in the GC inlet caused breakdown.1. Store samples under inert gas at -80°C. Add an antioxidant (e.g., BHT) to all solvents.[6][7] 2. Ensure all solutions are at a neutral pH. Use a non-acidic derivatization method if possible. 3. Optimize GC inlet temperature; start lower (e.g., 220°C) and increase only if necessary.
Appearance of New/Unexpected Peaks 1. Degradation Products: Peaks may correspond to diols (from hydrolysis) or aldehydes/ketones (from oxidation). 2. Isomerization: High heat or acidic/basic conditions can cause isomerization of the double bond.1. Confirm identity of peaks using MS library search. Implement the solutions for "Low or No Vernolic Acid Detected" to prevent their formation. 2. Use milder derivatization conditions (lower temperature, shorter time). Ensure pH neutrality throughout the process.
Poor Reproducibility / High Variability 1. Inconsistent Sample Handling: Varying exposure time to air, light, or heat between samples. 2. Incomplete Derivatization: Reaction conditions (time, temp, reagent amount) are not optimized. 3. Solvent Contamination: Presence of water or peroxides in solvents.1. Standardize the entire workflow from storage to injection. Process samples in small batches to ensure consistent handling. 2. Ensure reagents are fresh and anhydrous. Optimize reaction parameters and validate for completeness. 3. Use fresh, high-purity, or redistilled solvents. Test ether solvents for peroxides before use.

Recommended Experimental Protocol: GC-MS Analysis

This protocol provides a standard method for the analysis of vernolic acid as its fatty acid methyl ester (FAME). It incorporates steps to minimize degradation.

Lipid Extraction (Modified Bligh-Dyer Method)
  • Homogenization: Homogenize your sample (e.g., 100 mg of ground seed tissue) in a glass tube with 3 mL of a Chloroform (B151607):Methanol mixture (1:2, v/v). Keep the tube on ice.

  • Antioxidant Addition: Ensure the solvent mixture is pre-spiked with 0.01% BHT to prevent oxidation.

  • Phase Separation: Add 1 mL of chloroform, vortex for 30 seconds. Then add 1 mL of water, vortex again for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Collection: Carefully collect the bottom chloroform layer containing the lipids using a glass Pasteur pipette. Transfer to a new glass tube.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen. Do not heat above 30°C. Once dry, immediately proceed to derivatization or store the lipid extract at -80°C under argon.

Derivatization to FAMEs (Methanolic HCl)

Caution: This method uses acid. Work quickly and with minimal heat to reduce the risk of epoxide ring opening.

  • Reagent Preparation: Prepare 5% methanolic HCl by carefully adding acetyl chloride dropwise to ice-cold, anhydrous methanol.

  • Reaction: Add 1 mL of 5% methanolic HCl to the dried lipid extract.

  • Incubation: Seal the tube tightly (Teflon-lined cap) and heat at 60°C for 20 minutes. Note: Longer times or higher temperatures increase the risk of degradation.

  • Neutralization & Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly.

  • Collection: Allow the layers to separate. Transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water.

GC-MS Parameters

The following are suggested starting parameters. Optimization for your specific instrument is recommended.

ParameterSettingRationale
GC System Agilent GC-MS or equivalentStandard for FAME analysis.
Column DB-23, DB-WAX, or similar polar capillary column (30 m x 0.25 mm, 0.25 µm)Good separation for fatty acid methyl esters.
Carrier Gas Helium at 1 mL/minInert carrier gas.[8]
Inlet Temperature 230°CHigh enough for volatilization but low enough to minimize thermal degradation.
Injection Volume 1 µL (Splitless or Split 10:1)Adjust based on sample concentration.
Oven Program 1. Initial: 100°C, hold 2 min 2. Ramp: 10°C/min to 200°C 3. Ramp: 5°C/min to 240°C, hold 5 minSeparates common FAMEs effectively.
MS Source Temp 230°CStandard condition.
MS Quad Temp 150°CStandard condition.
Scan Range 50-500 m/zCovers the expected mass range for vernolic acid methyl ester and its fragments.

The workflow diagram below summarizes the recommended process from sample preparation to analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Raw Sample (e.g., Seeds) Extract Lipid Extraction (Chloroform:Methanol + BHT) Work on ice Sample->Extract Dry Evaporate Solvent (Under Nitrogen, <30°C) Extract->Dry Crit1 Critical Step: Add Antioxidant (BHT) Extract->Crit1 Deriv FAME Conversion (5% Methanolic HCl, 60°C, 20 min) Dry->Deriv Hex_Extract Hexane Extraction (Collect FAMEs) Deriv->Hex_Extract Crit2 Critical Step: Minimize Heat & Acid Exposure Deriv->Crit2 GCMS GC-MS Analysis Hex_Extract->GCMS

Caption: Recommended workflow for vernolic acid analysis.

References

Optimizing reaction conditions for epoxidation of linoleic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of linoleic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the epoxidation of linoleic acid, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my epoxidized linoleic acid unexpectedly low?

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in the reaction rate. While higher temperatures can increase the rate of epoxidation, excessively high temperatures can lead to the degradation of the epoxide ring. For the in situ performic acid method, an optimal temperature is reported to be around 45°C.[1][2] For reactions catalyzed by sulfuric acid, a temperature of 55°C has been used to achieve high conversion.[3][4] It is critical to maintain the recommended temperature for your specific protocol.

  • Incorrect Molar Ratios of Reactants: The molar ratios of the oxidizing agent (e.g., hydrogen peroxide) and the oxygen carrier (e.g., formic acid) to the double bonds in linoleic acid are critical.

    • Insufficient Hydrogen Peroxide: A low concentration of hydrogen peroxide can lead to incomplete epoxidation and may promote side reactions like oxirane ring cleavage.[1][2]

    • Excess Formic Acid: While formic acid acts as an oxygen carrier, an excessively high concentration can promote the hydrolysis of the newly formed epoxide rings, thereby reducing the final yield.[1]

  • Inadequate Reaction Time: The epoxidation reaction requires sufficient time to proceed to completion. A reaction time of 2 hours has been shown to be effective under specific conditions.[1][2] Monitor the reaction progress over time to determine the optimal duration for your setup.

  • Catalyst Issues (if applicable): If using a catalyst, its activity and concentration are important. For instance, with sulfuric acid as a catalyst, a specific loading is required for optimal results.[3][4] In chemoenzymatic methods, the amount and stability of the enzyme (e.g., Novozym 435®) are key factors.[5]

Q2: I am observing significant by-products, particularly diols. How can I improve the selectivity of the reaction?

Possible Causes and Solutions:

  • Oxirane Ring Cleavage: The primary side reaction is the acid-catalyzed hydrolysis of the epoxide ring to form diols.

    • Control Formic Acid Concentration: As mentioned, a high concentration of formic acid can lead to significant hydrolysis. The optimal formic acid to ethylenic unsaturation mole ratio has been reported to be 2.0.[1]

    • Ensure Sufficient Hydrogen Peroxide: A sufficient excess of hydrogen peroxide helps to favor the epoxidation reaction over the ring-opening side reaction.[1][2]

    • Maintain Optimal Temperature: High temperatures can accelerate the rate of hydrolysis. Sticking to the optimized temperature (e.g., 45°C for the performic acid method) is crucial.[1]

  • Alternative Methods: Consider chemoenzymatic epoxidation using an immobilized lipase (B570770) like Novozym 435®. This method can be performed under milder conditions, potentially reducing side reactions.[5][6]

Q3: The reaction seems to be very slow or not proceeding at all. What should I check?

Possible Causes and Solutions:

  • Low Reaction Temperature: The rate of epoxidation is temperature-dependent. Ensure the reaction is being carried out at the recommended temperature.[1][7]

  • Poor Mixing: In a two-phase system (aqueous and organic), efficient stirring is essential to ensure proper mixing of the reactants. Inadequate mixing can limit the reaction rate.

  • Reagent Quality: Verify the concentration and quality of your hydrogen peroxide and formic acid. Degradation of these reagents can lead to poor reaction performance.

  • Catalyst Deactivation (if applicable): If using a catalyst, ensure it is active. For enzymatic reactions, improper storage or handling can lead to loss of enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the epoxidation of linoleic acid using the in situ performic acid method?

Optimal conditions from a study on the epoxidation of linoleic acid from Jatropha curcas oil are:

  • Reaction Temperature: 45°C[1][2]

  • Formic Acid to Ethylenic Unsaturation Mole Ratio: 2.0[1]

  • Hydrogen Peroxide to Ethylenic Unsaturation Mole Ratio: 12.0[1]

  • Reaction Time: 2 hours[1][2] These conditions resulted in a relative conversion to oxirane of 80.4% and a yield of approximately 70%.[1][2]

Q2: Can I use a catalyst for this reaction?

Yes, both acidic and enzymatic catalysts can be used.

  • Acid Catalysts: Strong mineral acids like sulfuric acid can catalyze the reaction.[3] However, they can also promote the undesirable ring-opening side reaction.[8]

  • Enzymatic Catalysts: Immobilized lipases, such as Novozym 435®, can be used for chemoenzymatic epoxidation. This approach often proceeds under milder conditions and can offer high selectivity.[5][6]

Q3: How can I monitor the progress of the epoxidation reaction?

Several analytical techniques can be used:

  • Iodine Value Determination: The iodine value measures the degree of unsaturation in the sample. A decrease in the iodine value indicates the conversion of double bonds.[1]

  • Oxirane Oxygen Content: This can be determined by titration methods, such as the direct method with hydrobromic acid in acetic acid.[1]

  • Spectroscopic Methods:

    • FTIR Spectroscopy: The disappearance of the peak corresponding to the C=C double bond (around 3009 cm⁻¹) and the appearance of peaks characteristic of the epoxy group (around 820-840 cm⁻¹) can be monitored.[1][5] The presence of a broad hydroxyl peak (around 3400 cm⁻¹) can indicate the formation of by-products from ring cleavage.[1]

    • NMR Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the formation of the oxirane ring and to identify side products.[1][5]

Data Presentation

Table 1: Optimized Reaction Conditions for Epoxidation of Linoleic Acid (In Situ Performic Acid Method)

ParameterOptimal ValueResultReference
Reaction Temperature45°C80.4% Relative Conversion to Oxirane[1][2]
Formic Acid to Ethylenic Unsaturation Mole Ratio2.0~70% Yield[1][2]
Hydrogen Peroxide to Ethylenic Unsaturation Mole Ratio12.094.7% Conversion of Iodine Value[1][2]
Reaction Time2 hours[1][2]

Table 2: Comparison of Different Catalytic Systems for Epoxidation

CatalystOxidizing SystemTemperatureKey FindingsReference
None (in situ)H₂O₂ / Formic Acid45°CHigh conversion, but risk of ring opening with excess formic acid.[1]
Sulfuric AcidH₂O₂ / Formic Acid55°CAchieved 70% conversion to oxirane.[3][4]
Novozym 435® (Immobilized Lipase)H₂O₂Not specifiedEnables chemoenzymatic epoxidation, potentially milder conditions.[5][6]

Experimental Protocols

Protocol 1: In Situ Epoxidation of Linoleic Acid with Performic Acid [1]

  • Place 2g of linoleic acid into a suitable reactor.

  • Add the calculated amount of formic acid (to achieve a 2.0 mole ratio to ethylenic unsaturation) and stir the mixture for 30 minutes.

  • Add hydrogen peroxide (to achieve a 12.0 mole ratio to ethylenic unsaturation) dropwise to the mixture over a period of 30 minutes while maintaining continuous stirring. The start of the reaction (time zero) is considered to be after the complete addition of H₂O₂.

  • Maintain the reaction temperature at 45°C and continue stirring for 2 hours.

  • After the reaction is complete, transfer the mixture to a separating funnel and extract the product with diethyl ether.

  • Wash the organic layer with a 5 wt% sodium bicarbonate solution, followed by water until the organic phase is neutral.

  • Finally, wash the organic layer with a 5 wt% NaCl solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the epoxidized linoleic acid.

Visualizations

Epoxidation_Reaction_Pathway H2O2 Hydrogen Peroxide (H₂O₂) PerformicAcid_aq Performic Acid (PFA) (Aqueous Phase) H2O2->PerformicAcid_aq + FA FormicAcid_aq Formic Acid (FA) (Aqueous Phase) FormicAcid_aq->PerformicAcid_aq LinoleicAcid Linoleic Acid (C=C) (Organic Phase) PerformicAcid_aq->LinoleicAcid Phase Transfer EpoxidizedLinoleicAcid Epoxidized Linoleic Acid (Organic Phase) LinoleicAcid->EpoxidizedLinoleicAcid + PFA FormicAcid_org Formic Acid (FA) (Organic Phase) EpoxidizedLinoleicAcid->FormicAcid_org - FA SideProduct Ring Cleavage Products (e.g., Diols) EpoxidizedLinoleicAcid->SideProduct Hydrolysis (excess H⁺/H₂O) FormicAcid_org->FormicAcid_aq Phase Transfer Experimental_Workflow Start Start Add_LA 1. Add Linoleic Acid to Reactor Start->Add_LA Add_FA 2. Add Formic Acid and Stir Add_LA->Add_FA Add_H2O2 3. Add H₂O₂ Dropwise Add_FA->Add_H2O2 React 4. React at 45°C for 2h Add_H2O2->React Extract 5. Extraction with Diethyl Ether React->Extract Wash_NaHCO3 6. Wash with NaHCO₃ Solution Extract->Wash_NaHCO3 Wash_H2O 7. Wash with Water Wash_NaHCO3->Wash_H2O Wash_NaCl 8. Wash with NaCl Solution Wash_H2O->Wash_NaCl Dry 9. Dry Organic Layer Wash_NaCl->Dry Concentrate 10. Concentrate under Reduced Pressure Dry->Concentrate End End Product: Epoxidized Linoleic Acid Concentrate->End

References

Technical Support Center: Synthesis of (-)-Vernolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (-)-Vernolic acid and its derivatives during synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Issue 1: Low Overall Yield When Synthesizing Vernolic Acid from Vernonia galamensis Oil

Q1: My final yield of purified vernolic acid, starting from Vernonia galamensis seeds, is significantly below the expected 60%. What are the potential causes and solutions?

A1: Low overall yield can stem from inefficiencies in one or more stages of the process: oil extraction, hydrolysis (saponification), or purification.

  • Inefficient Oil Extraction: The oil content in Vernonia galamensis seeds is typically high (40-42%).[1] If your oil yield is low, consider the following:

    • Lipase (B570770) Deactivation: Ensure the seeds are heated (e.g., 1 hour at 363 K) to deactivate lipases, which can degrade the oil.[1]

    • Extraction Method: Soxhlet extraction with n-hexane for a sufficient duration (e.g., three hours) is a common and effective method.[1]

    • Solvent Removal: Use a rotary evaporator to efficiently remove the extraction solvent without degrading the oil.[1]

  • Incomplete Hydrolysis: The conversion of vernonia oil (triglyceride) to vernolic acid requires complete hydrolysis.

    • Reaction Conditions: Ensure the oil is refluxed with a methanolic solution of a strong base (e.g., sodium hydroxide) for an adequate time (e.g., 30 minutes) to ensure complete dissolution and reaction.[1]

  • Losses During Purification: Significant product loss can occur during the purification of vernolic acid.

    • Recrystallization Technique: Purification is often achieved by recrystallization from hexane (B92381) at low temperatures (195 K).[1] To maximize yield, use a minimum amount of near-boiling solvent to dissolve the crude product and allow it to cool slowly and without interruption to promote crystal formation.[2]

    • Washing: When washing the purified crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[1][2]

Issue 2: Low Yield in the Epoxidation of Linoleic Acid

Q2: I am synthesizing vernolic acid via the epoxidation of linoleic acid, but my yield is low. What factors should I investigate?

A2: The epoxidation of linoleic acid is a critical step, and several factors can influence its efficiency. The two common methods are chemo-enzymatic epoxidation and in situ epoxidation with performic acid.

  • For Chemo-Enzymatic Epoxidation:

    • Enzyme Activity: The activity of the lipase (e.g., Novozym 435®) is crucial. Ensure the enzyme is not denatured and is used in the optimal amount.

    • Hydrogen Peroxide Concentration: Hydrogen peroxide has a significant effect on the reaction rate.[3] An excess with respect to the double bonds is necessary for a high conversion rate in a short time.[3] However, prolonged incubation with a high excess of hydrogen peroxide can lead to the accumulation of peracids.[3]

    • Reaction Temperature: Increasing the temperature (up to 60 °C) can improve the rate of epoxide formation.[3]

    • Mass Transfer Limitations: In a solvent-free medium, the reaction may not go to completion due to the formation of a solid or highly viscous phase.[3] Using a suitable solvent like toluene (B28343) can prevent this.[4]

  • For In Situ Epoxidation with Performic Acid:

    • Molar Ratios of Reactants: The molar ratios of formic acid and hydrogen peroxide to the ethylenic unsaturation in linoleic acid are critical. An optimal ratio is necessary to achieve a high conversion to the oxirane while minimizing ring cleavage. For example, a formic acid to ethylenic unsaturation mole ratio of 2.0 and a hydrogen peroxide to ethylenic unsaturation mole ratio of 12.0 has been reported to be optimal.

    • Reaction Temperature: Temperature affects both the rate of epoxidation and the rate of hydrolysis (oxirane cleavage). While higher temperatures increase the reaction rate, they can also lead to a higher rate of undesirable side reactions.[5] A reaction temperature of 45°C has been found to be optimal in some studies.

    • Reaction Time: A sufficient reaction time is needed for the reaction to proceed to completion. For the in situ performic acid method, a reaction time of 2 hours has been reported as optimal under specific conditions.

Issue 3: Presence of Impurities and Byproducts

Q3: My final product contains significant impurities, particularly diol byproducts. How can I prevent their formation and remove them?

A3: The primary byproduct in vernolic acid synthesis is often the corresponding diol, formed by the opening of the oxirane ring.

  • Preventing Oxirane Ring Cleavage (Hydrolysis):

    • Acid-Catalyzed Hydrolysis: The epoxide ring is susceptible to opening under acidic conditions, especially in the presence of water, to form a 1,2-diol.[6][7] This is a major side reaction during in situ epoxidation with peracids.

    • Control of Acidity: In the performic acid method, using a higher than optimal molar ratio of formic acid can lead to increased hydrolysis of the oxirane ring.[5]

    • Water Content: Minimize the amount of water in the reaction mixture, as it can act as a nucleophile to open the epoxide ring.[8]

    • Chemo-Enzymatic Method: Lipase-catalyzed epoxidation is performed under milder conditions, which can reduce the occurrence of acid-catalyzed side reactions.[9]

  • Purification to Remove Byproducts:

    • Recrystallization: This is an effective method for purifying solid vernolic acid. The difference in solubility between vernolic acid and its more polar diol byproduct in a suitable solvent system (like hexane) allows for their separation.[1][2]

    • Column Chromatography: For derivatives like vernolic acid methyl ester, column chromatography can be used for purification, although this may result in some loss of product. A recovery yield of 45% for vernolic acid methyl ester using this method has been reported.[10]

Issue 4: Low Yield in the Synthesis of Vernolic Acid Methyl Ester

Q4: I am esterifying vernolic acid to its methyl ester, but the yield is low. How can I optimize this step?

A4: The acid-catalyzed esterification of vernolic acid to its methyl ester is a common derivatization.

  • Reaction Conditions:

    • Catalyst: A strong acid catalyst, such as acetyl chloride in methanol (B129727), is typically used.[1]

    • Reaction Time and Temperature: Ensure the reaction is carried out for a sufficient duration and at an appropriate temperature to drive the equilibrium towards the product side.

    • Removal of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants. While not explicitly mentioned in the provided protocols for this specific synthesis, in general, removing water can improve the yield.

  • Work-up and Purification:

    • Extraction: After the reaction, the product is typically extracted into an organic solvent like diethyl ether.[1] Ensure efficient phase separation to minimize product loss.

    • Washing: Washing the organic phase with a saturated NaCl solution helps to remove the catalyst and other water-soluble impurities.[1]

    • Drying: Thoroughly dry the organic phase (e.g., with sodium sulfate) before removing the solvent to prevent hydrolysis of the ester.[1]

    • Purification Method: Column chromatography is often used for the purification of vernolic acid methyl ester.[10] The choice of stationary and mobile phases is crucial for good separation and high recovery.

Quantitative Data Summary

Table 1: Reported Yields for Vernolic Acid and its Methyl Ester Synthesis from Vernonia galamensis

Synthesis StepProductReported Yield/RecoveryPurification MethodReference
Oil ExtractionVernonia Oil40-42% of seed weightSoxhlet Extraction[1]
Hydrolysis & PurificationThis compound~60%Recrystallization[1]
Esterification & PurificationVernolic Acid Methyl Ester45%Column Chromatography[10]

Table 2: Optimized Conditions for Epoxidation of Linoleic Acid

MethodKey ParametersOptimal ValueReported Yield/ConversionReference
Chemo-enzymatic EnzymeNovozym 435®82.14% yield[11]
H₂O₂ amount (for 1.4g linoleic acid)15 µL[11]
Reaction Time7 hours[11]
In situ Performic Acid Temperature45°C~70% yield
Formic Acid:Unsaturation (mol ratio)2.080.4% relative conversion to oxirane
H₂O₂:Unsaturation (mol ratio)12.0
Reaction Time2 hours

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound from Vernonia galamensis Oil

This protocol is based on the method described by Chebude et al.[1]

  • Oil Extraction:

    • Sun-dry and clean the Vernonia galamensis seeds.

    • Heat the seeds in an oven at 363 K for 1 hour to deactivate lipases.

    • Grind the cooled seeds into a powder.

    • Extract the powdered seeds with n-hexane for 3 hours using a Soxhlet extraction system.

    • Filter the crude vernonia oil and remove the solvent using a rotary evaporator.

  • Hydrolysis of Vernonia Oil:

    • In a 250 mL round-bottom flask, add 50 mL of methanol and 5 g (0.125 mol) of sodium hydroxide (B78521).

    • Heat the mixture to reflux with stirring for approximately 30 minutes until the sodium hydroxide is completely dissolved.

    • Add 5.12 g (5.53 mmol) of vernonia oil to the flask.

    • Reflux the resulting solution with continuous stirring for about 30 minutes.

  • Purification of Vernolic Acid:

    • After cooling, transfer the refluxed solution to a separatory funnel.

    • Add 10-15 mL of a saturated NaCl solution.

    • Wash the mixture twice with 10 mL of diethyl ether, discarding the lower aqueous phase each time.

    • Wash the combined diethyl ether phases with 5-10 mL of saturated NaCl solution.

    • Dry the diethyl ether phase over magnesium sulfate (B86663).

    • Remove the solvent under reduced pressure.

    • Purify the crude vernolic acid by recrystallization from hexane at 195 K (-78°C).

    • Filter the crystals under reduced pressure and rinse with cold hexane to obtain pure vernolic acid.

Protocol 2: Chemo-enzymatic Epoxidation of Linoleic Acid

This protocol is adapted from the work of Abdullah et al.[11]

  • Reaction Setup:

    • Dissolve 1.4 g of linoleic acid in 10 mL of toluene in a suitable reaction vessel.

    • Add 0.12 g of immobilized Candida antarctica lipase (Novozym 435®).

    • Stir the mixture for 15 minutes.

  • Epoxidation Reaction:

    • Add 15 µL of 30% hydrogen peroxide to the reaction mixture.

    • Continue stirring at the desired temperature (e.g., 30°C).

    • Monitor the reaction progress over 7 hours.

  • Work-up and Product Isolation:

    • After the reaction, filter to remove the immobilized enzyme.

    • Wash the organic phase with water to remove any remaining hydrogen peroxide.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the epoxidized linoleic acid.

Protocol 3: Synthesis of Vernolic Acid Methyl Ester

This protocol is based on the method described by Chebude et al.[1]

  • Reaction Setup:

    • In an ice bath, slowly add acetyl chloride to 50 mL of methanol.

    • Allow the mixture to stand for 15 minutes.

    • Add vernolic acid to this methanolic HCl solution.

  • Esterification Reaction:

    • Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.

  • Work-up and Purification:

    • After cooling, transfer the solution to a separatory funnel.

    • Add 10-15 mL of saturated NaCl solution.

    • Extract the product with diethyl ether (2 x 10 mL).

    • Wash the combined diethyl ether phases with 5-10 mL of saturated NaCl solution.

    • Dry the organic phase with anhydrous sodium sulfate for 30 minutes.

    • Remove the solvent under vacuum.

    • Purify the crude vernolic acid methyl ester by column chromatography.

Visualizations

experimental_workflow_vernonia_oil start Vernonia galamensis Seeds extraction Soxhlet Extraction (n-hexane) start->extraction oil Vernonia Oil extraction->oil hydrolysis Hydrolysis (NaOH, Methanol, Reflux) oil->hydrolysis crude_va Crude Vernolic Acid hydrolysis->crude_va recrystallization Recrystallization (Hexane, -78°C) crude_va->recrystallization pure_va This compound recrystallization->pure_va esterification Esterification (MeOH, H+) pure_va->esterification crude_vame Crude Vernolic Acid Methyl Ester esterification->crude_vame chromatography Column Chromatography crude_vame->chromatography pure_vame This compound Methyl Ester chromatography->pure_vame

Caption: Workflow for the synthesis of this compound and its methyl ester.

epoxidation_pathways cluster_main Epoxidation of Linoleic Acid cluster_side Side Reaction linoleic Linoleic Acid epoxidation Epoxidation linoleic->epoxidation Peracid or Enzyme + H₂O₂ vernolic This compound epoxidation->vernolic Desired Product hydrolysis Hydrolysis (Ring Opening) vernolic->hydrolysis H₂O / H⁺ diol 1,2-Diol Byproduct hydrolysis->diol

Caption: Reaction pathways in the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound Derivative q1 Which synthesis step is problematic? start->q1 extraction Extraction from Vernonia Oil q1->extraction epoxidation Epoxidation of Linoleic Acid q1->epoxidation esterification Esterification q1->esterification purification Purification q1->purification sol_extraction Check lipase deactivation, extraction time, and solvent removal. extraction->sol_extraction sol_epoxidation Optimize reactant ratios, temperature, and time. Prevent side reactions. epoxidation->sol_epoxidation sol_esterification Ensure complete reaction and efficient work-up. esterification->sol_esterification sol_purification Optimize recrystallization or chromatography to minimize product loss. purification->sol_purification

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Solutions for poor solubility of fatty acids in mobile phases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fatty acid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chromatographic analysis of fatty acids, with a particular focus on challenges related to their solubility in mobile phases.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing or fronting) for my fatty acid peaks in reversed-phase HPLC?

Poor peak shape is a common issue in the HPLC analysis of fatty acids and can often be attributed to several factors related to the analyte's interaction with the stationary phase and its solubility in the mobile phase.

  • Peak Tailing: This is often caused by secondary interactions between the polar carboxylic acid group of the fatty acid and active sites, such as residual silanols, on the silica-based stationary phase.[1][2] To mitigate this, consider the following solutions:

    • Use an end-capped column: These columns have fewer free silanol (B1196071) groups, reducing the potential for secondary interactions.[1][2]

    • Add an acidic modifier to the mobile phase: Incorporating a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) can suppress the ionization of the fatty acid's carboxylic group, minimizing its interaction with the stationary phase and improving peak symmetry.[2][3]

    • Adjust mobile phase pH: Maintaining an appropriate pH can keep the fatty acid in a non-ionized state, leading to better peak shape.[1]

  • Peak Fronting: This is often a sign of sample overload or poor solubility in the injection solvent.[1]

    • Reduce sample concentration or injection volume: Injecting too much sample can saturate the column, leading to distorted peaks.[1][2]

    • Ensure complete sample dissolution: If the fatty acids are not fully dissolved in the injection solvent, it can cause fronting. It may be necessary to change the sample solvent to one that is more compatible with the mobile phase and offers better solubility.[1]

Q2: My fatty acid peaks are broad, leading to poor resolution and sensitivity. What are the likely causes and solutions?

Broad peaks can arise from several factors, including issues with the column, mobile phase, or overall system setup.

  • Suboptimal Mobile Phase Composition: The strength of the organic solvent in the mobile phase directly influences peak width and retention. In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times, which can sometimes lead to broader peaks if not optimized. Conversely, a mobile phase that is too strong can result in poor retention and co-elution.[2]

  • Column Contamination or Aging: Over time, columns can become contaminated with sample matrix components or the stationary phase can degrade, leading to a loss of efficiency and broader peaks. Flushing the column with a strong solvent can help, but replacement may be necessary.[1]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Using shorter, narrower internal diameter tubing can minimize this effect.[1]

Q3: Do I need to derivatize my fatty acid samples for HPLC analysis?

Derivatization is not always required for the HPLC analysis of free fatty acids.[2] Reversed-phase HPLC can successfully separate underivatized fatty acids, often with the addition of an acid to the mobile phase to improve peak shape.[2][3] However, derivatization can be beneficial in certain situations:

  • Enhanced Detection: For detectors like UV or fluorescence, derivatization can introduce a chromophore or fluorophore to the fatty acid molecule, significantly increasing detection sensitivity.[4][5] Phenacyl esters are a common derivative for UV detection.[3][5]

  • Improved Volatility for GC: For gas chromatography (GC) analysis, derivatization to fatty acid methyl esters (FAMEs) is crucial to increase the volatility and thermal stability of the fatty acids.[6][7]

Q4: How do I choose between HPLC and GC for fatty acid analysis?

Both HPLC and GC are powerful techniques for fatty acid analysis, and the choice depends on the specific analytical goals.

  • Gas Chromatography (GC): GC, particularly when coupled with a flame ionization detector (FID), is a robust and highly sensitive method for quantifying fatty acids, especially when analyzing a complex mixture.[8] It offers excellent resolution, but typically requires derivatization of the fatty acids to FAMEs.[6][7][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is advantageous when dealing with heat-sensitive fatty acids or when wishing to avoid a derivatization step.[3] It is also a non-destructive technique, allowing for the collection of separated fractions for further analysis.[2] HPLC is particularly well-suited for separating geometric (cis/trans) isomers.[9]

Troubleshooting Guides

Issue: Poor Solubility of Long-Chain Fatty Acids

Problem: Long-chain fatty acids are precipitating in the mobile phase or sample solvent, leading to column clogging, poor peak shape, and inaccurate quantification.

Troubleshooting Workflow:

A Poor Fatty Acid Solubility Observed B Increase Organic Solvent Percentage in Mobile Phase A->B F Resolution Improved? B->F C Consider a Stronger Organic Solvent (e.g., Acetonitrile, Methanol) D Change Sample Solvent C->D E Consider Derivatization to a More Soluble Form (e.g., Esters) D->E H Further Optimization Needed E->H F->C No G Problem Resolved F->G Yes

Caption: A decision tree for troubleshooting poor fatty acid solubility.

Issue: Co-elution of Fatty Acid Isomers

Problem: Saturated and unsaturated fatty acids of the same chain length, or positional/geometric isomers, are not being resolved.

Troubleshooting Workflow:

A Co-elution of Fatty Acid Isomers B Adjust Mobile Phase Composition (Decrease % Organic Solvent) A->B E Resolution Improved? B->E C Change Stationary Phase (e.g., C8, Phenyl-Hexyl, or Silver-Ion) G Further Method Development Required C->G D Increase Column Efficiency (Longer Column / Smaller Particles) D->C E->D No F Problem Resolved E->F Yes

Caption: A decision tree for troubleshooting co-elution of fatty acid isomers.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Chromatographic Performance of Free Fatty Acids

Column ChemistryOrganic Composition (%)Retention Time (min)Resolution (Rs)Signal-to-Noise (S/N) for Lauric Acid
ACQUITY UPLC BEH C8 75Shorter5.11109
657.8793
55Longer9.5170
ACQUITY UPLC BEH C18 75Shorter9.4477
6511.5272
55LongerN/A117

Data adapted from a study evaluating the impact of mobile phase composition and column type on the separation of free fatty acids.[10][11] Higher organic composition leads to shorter elution times but may decrease resolution and signal-to-noise for later eluting peaks.

Table 2: Common Mobile Phase Additives for Fatty Acid Analysis

AdditiveTypical ConcentrationPurposeConsiderations
Formic Acid 0.1%Suppresses ionization of fatty acids, improves peak shape.[2]Volatile and compatible with mass spectrometry (MS).[12][13]
Acetic Acid 0.1%Suppresses ionization of fatty acids, improves peak shape.[2]Volatile and MS-compatible.[12]
Ammonium Acetate 10 mMActs as a buffer to stabilize pH and can improve signal intensity in ESI-MS.[12]Volatile and MS-compatible.[13]
Triethylamine Small amountsActs as a competitive agent to mask active silanol sites on the column.[1]Can suppress ionization in MS.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Free Fatty Acids

This protocol provides a starting point for developing an HPLC method for the analysis of free fatty acids.

1. Materials:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[2]

  • Fatty Acid Standards and Samples: Dissolved in the initial mobile phase composition.

2. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 205-210 nm.[3]

  • Gradient Program (Example):

    • 0-20 min: Linear gradient from 70% B to 100% B.

    • 20-25 min: Hold at 100% B.

    • 25.1-30 min: Return to initial conditions (70% B) and re-equilibrate.

3. Procedure:

  • Prepare and thoroughly degas the mobile phases.

  • Install and equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes.

  • Prepare fatty acid standards and samples in a suitable solvent, preferably the initial mobile phase, and filter them.[1]

  • Inject the sample onto the column and start the gradient program.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol describes a common method for preparing FAMEs using boron trifluoride-methanol.[2]

1. Reagents and Materials:

  • Boron trifluoride in methanol (BF₃-methanol), 12-14% w/w.[2]

  • Hexane (B92381).

  • Saturated sodium chloride solution.

  • Anhydrous sodium sulfate (B86663).

  • Micro reaction vessels.

2. Procedure:

  • Weigh 1-25 mg of the lipid sample into a micro reaction vessel.

  • Add 2 mL of BF₃-methanol solution.

  • Heat the vessel at 60°C for 5-10 minutes.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane, then shake vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Workflow for Fatty Acid Analysis by GC:

A Sample Preparation (Lipid Extraction) B Derivatization to FAMEs A->B C GC Separation B->C D Detection (FID or MS) C->D E Data Analysis (Peak Integration and Quantification) D->E

Caption: A general workflow for the analysis of fatty acids by gas chromatography.

References

Minimizing interferences in the mass spectrometry of vernolic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences during the mass spectrometry analysis of vernolic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of vernolic acid by mass spectrometry.

Issue 1: Low Signal Intensity or Complete Signal Loss

Q: I am observing a weak or no signal for my vernolic acid sample. What are the potential causes and how can I troubleshoot this?

A: Low signal intensity is a common issue in the mass spectrometry analysis of vernolic acid and can stem from several factors, from sample preparation to instrument settings. The following troubleshooting workflow can help identify and resolve the issue.

start Low/No Signal for Vernolic Acid sample_prep Verify Sample Preparation start->sample_prep derivatization Check Derivatization Efficiency sample_prep->derivatization Sample prep OK ion_suppression Investigate Ion Suppression sample_prep->ion_suppression Matrix effects suspected derivatization->start Incomplete derivatization chromatography Optimize Chromatography derivatization->chromatography Derivatization complete chromatography->start Poor peak shape ms_settings Review MS Parameters chromatography->ms_settings Good peak shape ms_settings->start Suboptimal settings ms_settings->ion_suppression Parameters optimized ion_suppression->start Confirmed solution Signal Improved ion_suppression->solution Mitigated

Caption: Troubleshooting workflow for low signal intensity.

Potential Causes and Solutions:

  • Inefficient Extraction: Vernolic acid may not be efficiently extracted from the sample matrix.

    • Solution: Review your extraction protocol. For plant oils, ensure the solvent system is appropriate for lipid extraction. Saponification followed by liquid-liquid extraction is a common method.

  • Incomplete Derivatization: For GC-MS analysis, incomplete derivatization of the carboxylic acid and epoxy groups will lead to poor chromatographic performance and low signal intensity.[1]

    • Solution: Ensure derivatization reagents (e.g., for silylation) are fresh and anhydrous. Optimize reaction time and temperature.[1]

  • Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio.

    • Solution: Optimize your LC or GC method. For LC, adjust the gradient, flow rate, or try a different column chemistry. For GC, ensure the inlet liner is clean and the temperature program is appropriate for your derivatives.

  • Suboptimal Mass Spectrometer Settings: Incorrect ionization source parameters, collision energy, or detector settings can significantly reduce signal intensity.

    • Solution: Tune and calibrate your mass spectrometer regularly.[2] Optimize source parameters (e.g., capillary voltage, gas flows, and temperatures) by infusing a standard solution of derivatized vernolic acid.

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of vernolic acid in the MS source, leading to a decreased signal.[3][4] This is a significant issue in LC-MS analysis of samples from complex biological matrices.[5]

    • Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE).[6] Diluting the sample can also reduce ion suppression, provided the analyte concentration remains above the limit of detection.[4] Modifying the chromatographic method to separate vernolic acid from interfering compounds is also an effective strategy.[7]

Issue 2: Co-eluting Peaks and Isomeric Interference

Q: I am observing multiple peaks eluting close to my vernolic acid peak, making accurate quantification difficult. How can I resolve these interferences?

A: Co-eluting peaks can be either isomers of vernolic acid or other matrix components. Distinguishing and separating these is crucial for accurate analysis.

start Co-eluting Peaks with Vernolic Acid check_isomers Are they isomers? (Same m/z) start->check_isomers optimize_chroma Optimize Chromatographic Separation check_isomers->optimize_chroma Yes msms_analysis Utilize MS/MS for Specificity check_isomers->msms_analysis No (Different m/z) derivatization_strategy Modify Derivatization Strategy optimize_chroma->derivatization_strategy derivatization_strategy->msms_analysis resolution_achieved Interference Resolved msms_analysis->resolution_achieved

Caption: Decision tree for resolving co-eluting peaks.

Strategies for Resolution:

  • Chromatographic Optimization:

    • GC-MS: Employ a high-polarity capillary column (e.g., biscyanopropyl polysiloxane) to improve the separation of fatty acid methyl esters (FAMEs) and their derivatives. Adjust the oven temperature program with a slower ramp rate to enhance resolution.

    • LC-MS: Utilize a C18 or a more polar embedded-phase column. Optimize the mobile phase gradient and composition. Sometimes, switching from reversed-phase to hydrophilic interaction liquid chromatography (HILIC) can provide orthogonal separation.

  • Derivatization:

    • The choice of derivatization reagent can influence the chromatographic separation of isomers. For GC-MS, converting the epoxy group to methoxy-trimethylsilyloxy derivatives can aid in separating positional isomers.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between vernolic acid and co-eluting interferences with different elemental compositions, even if they have the same nominal mass.

  • Tandem Mass Spectrometry (MS/MS): By using Multiple Reaction Monitoring (MRM), you can selectively detect vernolic acid based on its specific fragmentation pattern, even if it co-elutes with other compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in vernolic acid analysis?

A1: The most common interferences include:

  • Matrix Effects (Ion Suppression/Enhancement): Particularly in LC-MS, co-eluting compounds from the sample matrix (e.g., phospholipids, triglycerides) can suppress or enhance the ionization of vernolic acid, leading to inaccurate quantification.[5]

  • Isomeric Compounds: Other fatty acids with the same molecular weight, such as other epoxy octadecenoic acids or hydroxy octadecadienoic acids, can interfere with the analysis if not chromatographically resolved.

  • Contaminants: Phthalates and other plasticizers from lab consumables can introduce interfering peaks. Using high-purity solvents and glass containers is recommended.

  • Derivatization Byproducts: Incomplete reactions or side reactions during derivatization can generate byproducts that may interfere with the target analyte peak.

Q2: Should I use GC-MS or LC-MS for vernolic acid analysis?

A2: The choice between GC-MS and LC-MS depends on several factors:

FeatureGC-MSLC-MS
Volatility Requirement Requires derivatization to increase volatility.Suitable for non-volatile compounds.
Sample Preparation More complex, often involving hydrolysis and derivatization.Simpler sample preparation may be possible.
Separation Efficiency Generally offers higher chromatographic resolution for volatile compounds.Effective for a broader range of compounds.
Sensitivity Can be very sensitive, especially with chemical ionization.Often provides higher sensitivity, particularly with ESI.
Interference Less prone to ion suppression but can have issues with thermal degradation of analytes.Prone to ion suppression from matrix components.[3]

Recommendation: GC-MS is a robust and well-established method for fatty acid analysis, including vernolic acid, especially when dealing with complex mixtures of fatty acid isomers.[6] LC-MS/MS is often preferred for its higher sensitivity and simpler sample preparation, but careful method development is required to mitigate ion suppression.

Q3: What derivatization strategy is recommended for GC-MS analysis of vernolic acid?

A3: A two-step derivatization is often employed:

  • Esterification: The carboxylic acid group is first converted to a methyl ester (FAME) using a reagent like BF3-methanol or methanolic HCl.

  • Silylation: The epoxy group can be opened to form hydroxy derivatives, which are then silylated using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. This increases volatility and provides characteristic fragment ions in the mass spectrum. A common approach involves reacting the methyl ester with acidic methanol (B129727) to form methoxy-hydroxy derivatives, which are then silylated.

Q4: How can I confirm the identity of my vernolic acid peak?

A4: The identity of the vernolic acid peak can be confirmed by:

  • Retention Time Matching: Compare the retention time of the peak in your sample to that of a certified reference standard analyzed under the same conditions.

  • Mass Spectrum Matching: For GC-MS, compare the electron ionization (EI) mass spectrum of your peak with a library spectrum or the spectrum of a standard. The fragmentation pattern of derivatized vernolic acid is characteristic. For the trimethylsilyl (B98337) derivative of the methoxy-hydroxy vernolate, key fragment ions can be used for identification.

  • Tandem Mass Spectrometry (MS/MS): For LC-MS/MS, comparing the fragmentation pattern (product ion spectrum) of the precursor ion of your analyte with that of a standard provides high confidence in identification.

Q5: What are some suggested MRM transitions for LC-MS/MS analysis of vernolic acid derivatives?

A5: While validated MRM transitions for vernolic acid should be experimentally determined, the following are suggested starting points based on the analysis of similar epoxy fatty acids. These assume analysis in negative ion mode for the underivatized acid or positive ion mode for certain derivatives.

Analyte FormPrecursor Ion (Q1) [M-H]⁻ or [M+H]⁺Product Ion (Q3)Notes
Vernolic Acid (underivatized)m/z 295.2m/z 171.1, 183.1Fragmentation can occur at the epoxy ring. These are hypothetical and need optimization.
Vernolic Acid Methyl Ester (VAME)m/z 311.3 ([M+H]⁺)m/z 279.2, 155.1Loss of methanol and cleavage around the epoxy group. Requires experimental verification.

Disclaimer: The MRM transitions provided are suggestions and must be optimized for your specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Extraction and Derivatization of Vernolic Acid from Plant Oil for GC-MS Analysis

  • Saponification and Extraction:

    • Weigh approximately 100 mg of oil into a screw-capped test tube.

    • Add 2 mL of 0.5 M methanolic NaOH.

    • Heat at 80°C for 10 minutes.

    • Cool to room temperature and add 2 mL of saturated NaCl solution and 2 mL of hexane (B92381).

    • Vortex thoroughly and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the fatty acids to a new tube.

    • Repeat the hexane extraction and combine the hexane layers.

    • Evaporate the hexane under a stream of nitrogen.

  • Methylation (Formation of FAMEs):

    • To the dried fatty acids, add 2 mL of 14% BF3 in methanol.

    • Heat at 60°C for 5 minutes.

    • Cool and add 2 mL of water and 2 mL of hexane.

    • Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

  • Derivatization of the Epoxy Group (for structural confirmation):

    • Evaporate the hexane from the FAMEs fraction.

    • Add 1 mL of acidic methanol (1% H2SO4 in methanol) and heat at 50°C for 30 minutes to open the epoxy ring.

    • Evaporate the acidic methanol under nitrogen.

    • Add 50 µL of pyridine (B92270) and 50 µL of BSTFA with 1% TMCS.

    • Heat at 70°C for 30 minutes.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Vernolic Acid

  • Protein Precipitation (for biological fluids like plasma):

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled vernolic acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Solid-Phase Extraction (SPE) for Cleaner Samples:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the diluted sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the vernolic acid with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase.

Data Presentation

Table 1: Comparison of GC-MS and LC-MS for Vernolic Acid Analysis

ParameterGC-MSLC-MS/MS
Typical Sample Throughput Lower (longer run times and derivatization)Higher (shorter run times)
Robustness Generally considered very robust and reproducible.Can be affected by matrix effects, requiring more frequent cleaning.
Cost Instrument and consumable costs are generally lower.Higher initial instrument cost.
Primary Application Ideal for profiling complex mixtures of fatty acid isomers.Suited for targeted quantification at low concentrations.

Table 2: Typical GC-MS Parameters for Derivatized Vernolic Acid Analysis

ParameterValue
Column High-polarity capillary column (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Program 100°C (hold 2 min), ramp to 240°C at 3°C/min, hold 10 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

Table 3: Suggested Starting LC-MS/MS Parameters for Vernolic Acid

ParameterValue
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 50% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Flow 600 - 800 L/hr

References

Technical Support Center: Enhancing Chromatographic Resolution of Fatty acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fatty acid analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of fatty acid isomers in their chromatographic experiments.

Troubleshooting Guides

This section addresses specific issues encountered during the chromatographic separation of fatty acid isomers.

Issue 1: Poor Resolution of Cis/Trans Fatty Acid Isomers in Gas Chromatography (GC)

Question: My GC chromatogram shows co-eluting or poorly resolved peaks for cis and trans fatty acid methyl ester (FAME) isomers. How can I improve their separation?

Answer:

Achieving baseline separation of geometric isomers like cis and trans fatty acids is a common challenge that can be addressed by optimizing your GC method, particularly column selection and the temperature program.[1]

Possible Causes & Solutions:

  • Suboptimal GC Column: The polarity of the stationary phase is critical for separating cis and trans isomers. Standard non-polar or low-polarity columns often lack the necessary selectivity.

    • Solution: Employ a highly polar capillary column. Columns with a high cyanopropyl content (e.g., SP-2560, CP-Sil 88) are specifically designed for this purpose and are highly recommended.[2][3][4] For complex mixtures, a longer column (e.g., 100m or even 200m) will provide a greater number of theoretical plates, enhancing resolution.[5][6]

  • Inadequate GC Oven Temperature Program: A rapid temperature ramp can cause isomers to move through the column too quickly, without sufficient interaction with the stationary phase for proper separation.[5]

    • Solution: Optimize the oven temperature program. Start with a lower initial temperature and use a slow ramp rate (e.g., 1-2°C/min) during the elution window of the isomers of interest.[1][2][5] Introducing isothermal holds at specific temperatures can also improve the separation of critical pairs.[1] A time-temperature programmed GC method is generally more effective than an isothermal one for resolving a wide range of cis/trans isomers.[7]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium or Hydrogen) affects column efficiency and, consequently, resolution.

    • Solution: Optimize the carrier gas flow rate to achieve the best balance between analysis time and resolution. This is typically done by performing a van Deemter plot analysis or setting the flow rate to the column manufacturer's recommendation for optimal performance.

The following diagram illustrates a logical workflow for troubleshooting poor resolution of FAME isomers in GC.

graph "Troubleshooting_GC_Isomer_Resolution" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=rectangle, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124", color="#5F6368"];

subgraph "cluster_0" { label = "Troubleshooting Workflow for Poor GC Resolution of Cis/Trans FAME Isomers"; bgcolor="#F1F3F4"; fontcolor="#202124";

} }

Caption: Troubleshooting workflow for poor FAME isomer separation in GC.

Issue 2: Peak Tailing in the Analysis of Free Fatty Acids

Question: I'm analyzing underivatized fatty acids, and my chromatogram shows significant peak tailing. What causes this and how can I fix it?

Answer:

Peak tailing is a common problem when analyzing free fatty acids due to their polar nature.[3] It can lead to inaccurate quantification and reduced resolution. The primary cause is unwanted interactions between the acidic analytes and active sites within the chromatographic system.

Possible Causes & Solutions:

  • Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, at the head of the column, or in the detector can interact with the carboxylic acid group of the fatty acids via hydrogen bonding.[3][5] This secondary interaction causes a portion of the analyte to elute more slowly, resulting in a tailed peak.

    • Solution (GC): Use a deactivated injector liner and a high-quality, end-capped GC column specifically designed for analyzing acidic compounds, such as those with an acidic character incorporated into the phase (e.g., Nukol™).[5][8] If tailing persists, consider silylating the GC system to passivate active sites.[5]

  • Secondary Interactions with HPLC Stationary Phase: In reversed-phase HPLC, residual silanol groups on the silica-based stationary phase can also cause peak tailing.[2]

    • Solution (HPLC): Use a modern, high-purity, end-capped C18 column. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase will suppress the ionization of the fatty acid's carboxyl group, minimizing interactions with the stationary phase and improving peak shape.[2]

  • Incomplete Derivatization: If you are analyzing FAMEs, the presence of remaining free fatty acids from an incomplete derivatization reaction is a major cause of peak tailing.[5]

    • Solution: Ensure your derivatization protocol is optimized and goes to completion. Verify reagent freshness and appropriate reaction time and temperature.[9]

Issue 3: Difficulty Separating Positional and Chiral Fatty Acid Isomers

Question: How can I resolve fatty acid isomers that differ only in the position of a double bond or in their stereochemistry (enantiomers)?

Answer:

Separating positional and chiral isomers requires highly selective chromatographic techniques, as their physicochemical properties are extremely similar.

Solutions for Positional Isomers:

  • Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This is a powerful technique for separating isomers based on the number, position, and geometry of double bonds.[10][11][12] The separation relies on the reversible interaction between the π-electrons of the double bonds and silver ions incorporated into the stationary phase.[13] Trans isomers interact less strongly and elute before cis isomers.[14]

    • Methodology: Typically, a silica-based column loaded with silver ions is used. The mobile phase often consists of a non-polar solvent like hexane (B92381) with a small amount of a more polar modifier like acetonitrile.[11][13]

Solutions for Chiral (Enantiomeric) Isomers:

  • Chiral Chromatography: To resolve enantiomers, it is necessary to use a chiral environment, which is achieved with a Chiral Stationary Phase (CSP) in either HPLC or SFC.[15][16][]

    • Methodology (HPLC): A variety of commercially available CSPs can be used to resolve enantiomers of fatty acids, especially those with hydroxy or epoxide groups.[12][15][16] The choice of CSP and mobile phase is critical and often requires some method development. Factors like the type of derivative (e.g., ester or amide) and column temperature can significantly affect the separation.[15]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of fatty acids?

A1: Free fatty acids are polar and have low volatility, making them unsuitable for direct GC analysis.[1] They can form hydrogen bonds, leading to adsorption on active sites in the GC system, which results in poor peak shape and inaccurate quantification.[1][3] Derivatization, most commonly to fatty acid methyl esters (FAMEs), increases their volatility and thermal stability, making them ideal for GC analysis.[1][18][19]

Q2: How do I choose the right GC column for FAME analysis?

A2: The choice of GC column is the most critical factor for successful FAME separation.[20] The selection depends on the specific isomers you need to resolve.

  • For general profiling (separation by chain length and degree of unsaturation): A polar "WAX" type column is often suitable.[2]

  • For detailed separation of cis and trans isomers: A highly polar stationary phase, such as a high-cyanopropyl silicone column (e.g., SP-2560, HP-88, CP-Sil 88), is required.[2][4][9] Longer columns (100 m or more) are often necessary for complex mixtures.[5][6]

Q3: Can I analyze fatty acid isomers using HPLC without derivatization?

A3: Yes, reversed-phase HPLC can separate underivatized free fatty acids.[2] However, to achieve good peak shape, it is crucial to add an acid modifier (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.[2] While derivatization is not always required for separation, it can be used to enhance detection sensitivity, for example, by adding a UV-absorbing or fluorescent tag for use with UV or fluorescence detectors.[5][21]

Q4: What is the elution order of FAMEs on a polar GC column?

A4: On polar cyanopropyl columns, the elution order is primarily based on the degree of unsaturation and the geometry of the double bonds. For FAMEs with the same carbon chain length:

  • Saturated FAMEs elute first.

  • Followed by unsaturated FAMEs, with retention time increasing with the number of double bonds.

  • For isomers with the same number of double bonds, trans isomers elute before their corresponding cis isomers.[1] For example, elaidic acid (C18:1 trans-9) will elute before oleic acid (C18:1 cis-9).

Quantitative Data Summary

The following tables summarize typical operating conditions for GC and HPLC analysis of fatty acid isomers.

Table 1: Typical GC Operating Conditions for FAME Analysis [3]

ParameterRecommended SettingPurpose
Column Highly polar (e.g., SP-2560, 100 m x 0.25 mm, 0.2 µm)Separation of cis/trans isomers
Inlet Temperature 250 °CEnsure complete vaporization
Injection Volume 1 µLAvoid column overload
Split Ratio 1/50 to 1/100For concentrated samples
Carrier Gas Hydrogen or HeliumMobile phase
Oven Program 60°C (hold 5 min) to 225°C at 2°C/min (hold 17 min)Optimized separation of isomers
Detector (FID) 280 °CUniversal detection of hydrocarbons
Hydrogen Flow 40 mL/minFID fuel gas
Air Flow 400 mL/minFID oxidant gas
Makeup Gas 30 mL/min (Helium or Nitrogen)Improve peak shape

Table 2: Typical HPLC Operating Conditions for Free Fatty Acid Analysis [2]

ParameterRecommended SettingPurpose
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)Separation by hydrophobicity
Mobile Phase A Water with 0.1% Formic AcidAqueous component, acid modifier
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component, acid modifier
Gradient 70% B to 100% B over 30 minutesElute fatty acids of varying chain lengths
Flow Rate 1.0 mL/minStandard analytical flow rate
Column Temperature 35 °CImprove efficiency and reproducibility
Detector UV (205-210 nm) or ELSD/CADDetection of fatty acids

Experimental Protocols & Workflows

Protocol 1: Preparation of FAMEs using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes a common method for the esterification of fatty acids to FAMEs for GC analysis.[2][3]

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-cap reaction tube.

  • Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution to the tube.

  • Reaction: Tightly cap the tube and heat at 60°C for 5-10 minutes. Reaction times may need optimization depending on the sample matrix.[2]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.[3][5]

  • Phase Separation: Centrifuge briefly to ensure clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water. The sample is now ready for GC injection.[3]

The diagram below visualizes the experimental workflow for FAME preparation and analysis.

graph "FAME_Preparation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=rectangle, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124", color="#5F6368"];

subgraph "cluster_1" { label = "Workflow for FAME Preparation and GC Analysis"; bgcolor="#F1F3F4"; fontcolor="#202124";

} }

Caption: A generalized workflow for the preparation and analysis of FAMEs.

References

Best practices for the storage and handling of (-)-Vernolic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of (-)-Vernolic acid, alongside troubleshooting guides and frequently asked questions for common experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A: this compound is a long-chain fatty acid containing an epoxide group. It is a monounsaturated fatty acid derived from linoleic acid. A major component of vernonia oil, it is of interest for various industrial and research applications.

Q2: What are the primary degradation pathways for this compound?

A: The main degradation pathways for this compound are oxidation, particularly at the double bond, and hydrolysis of the epoxide ring. These processes can be accelerated by exposure to heat, light, oxygen, and non-neutral pH conditions.

Q3: How should I prepare stock solutions of this compound?

A: It is recommended to prepare stock solutions in an organic solvent such as ethanol, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF), which should be purged with an inert gas like argon or nitrogen to minimize oxidation. For aqueous solutions for cell-based assays, it is advisable to first dissolve the acid in a small amount of organic solvent and then dilute with the aqueous buffer. Preparing fresh aqueous solutions for each experiment is highly recommended as they are less stable.

Storage and Handling Best Practices

Proper storage and handling are critical to maintaining the integrity of this compound for experimental use.

Storage Recommendations

To prevent degradation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Long-term: -20°C to -80°C. Short-term: 2-8°C.Low temperatures slow down oxidative and hydrolytic degradation processes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the double bond.
Light Protect from light by using amber vials or storing in the dark.Light can catalyze oxidative reactions.
Form Store as a neat oil or in an organic solvent.Avoids hydrolysis of the epoxide ring that can occur in aqueous solutions.
Handling Procedures
  • Inert Atmosphere: When handling, especially when aliquoting or preparing solutions, work under an inert atmosphere whenever possible.

  • Avoid Contamination: Use clean, dry glassware and equipment to prevent contamination that could catalyze degradation.

  • Minimize Freeze-Thaw Cycles: Aliquot the neat compound or stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Extraction and Derivatization for GC-MS Analysis

This protocol outlines the conversion of this compound to its fatty acid methyl ester (FAME) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Sample containing this compound

  • Methanolic sodium hydroxide (B78521) (0.5 M)

  • Boron trifluoride (BF3) in methanol (B129727) (14%)

  • n-Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid)

Procedure:

  • Saponification: To approximately 25 mg of the lipid sample in a screw-capped tube, add 1.5 mL of 0.5 M methanolic NaOH and a known amount of the internal standard. Heat the mixture at 100°C for 5-10 minutes.

  • Esterification: Cool the solution and add 2 mL of 14% BF3 in methanol. Heat again at 100°C for 5-10 minutes.

  • Extraction of FAMEs: Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution. Shake vigorously for 30 seconds.

  • Sample Collection: Allow the layers to separate and transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis.

G cluster_0 Saponification cluster_1 Esterification cluster_2 Extraction cluster_3 Final Preparation s1 Add Methanolic NaOH and Internal Standard s2 Heat at 100°C s1->s2 e1 Add BF3 in Methanol s2->e1 e2 Heat at 100°C e1->e2 ex1 Add Hexane and Saturated NaCl e2->ex1 ex2 Shake Vigorously ex1->ex2 ex3 Collect Hexane Layer ex2->ex3 fp1 Dry with Anhydrous Sodium Sulfate ex3->fp1 fp2 Dilute for GC-MS fp1->fp2 end end fp2->end Ready for Analysis

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a general method to assess the effect of this compound on cell viability.[1][2]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the vernolic acid solution. Include a vehicle control (medium with the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[2]

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

Troubleshooting Guides

Troubleshooting GC-MS Analysis
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Incomplete derivatization. Adsorption of FAMEs to active sites in the GC column.Ensure derivatization reagents are fresh and the reaction goes to completion. Use a new or properly conditioned GC column.
Ghost Peaks Carryover from previous injections. Contaminated syringe or inlet liner.Run solvent blanks to check for carryover. Clean the syringe and replace the inlet liner.
Low Signal Intensity Sample degradation during preparation or injection. Incorrect injection volume.Ensure the injector temperature is not too high. Optimize the injection volume.
Troubleshooting Cell Viability Assays
IssuePossible Cause(s)Suggested Solution(s)
High Variability Between Replicates Uneven cell seeding. Pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with technique.
False-Positive Viability Results Interference of this compound with the MTT reagent.Run a control with this compound in cell-free medium to check for direct reduction of MTT. Consider using an alternative viability assay (e.g., ATP-based assay).[3]
Unexpected Cytotoxicity Contamination of the cell culture. Degradation of this compound into toxic byproducts.Check for microbial contamination. Use freshly prepared solutions of this compound.

G start High Variability Observed q1 Was cell suspension homogenous before seeding? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are pipettes calibrated and used consistently? a1_yes->q2 s1 Ensure thorough mixing of cells before plating. a1_no->s1 end Re-run Assay s1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is there evidence of edge effects in the plate? a2_yes->q3 s2 Calibrate pipettes and standardize pipetting technique. a2_no->s2 s2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Avoid using outer wells or ensure proper humidification during incubation. a3_yes->s3 a3_no->end Consider other factors (e.g., reagent quality) s3->end

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for (-)-Vernolic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of (-)-vernolic acid, an epoxy fatty acid of significant interest in various industrial and pharmaceutical applications. Due to the limited number of validated methods reported specifically for this compound, this document extends its scope to include established methods for analogous epoxy fatty acids. The comparative analysis is supported by experimental data from peer-reviewed literature and established analytical protocols.

Introduction to this compound Quantification

This compound (cis-12,13-epoxy-cis-9-octadecenoic acid) is a naturally occurring epoxy fatty acid found in the seeds of several plant species, including Vernonia galamensis and Euphorbia lagascae. Its epoxide ring is a reactive functional group that makes it a valuable precursor for the synthesis of polymers, resins, and other specialty chemicals. Accurate and precise quantification of vernolic acid is crucial for quality control of raw materials, monitoring of chemical processes, and in the research and development of new applications.

The primary challenge in the HPLC-based quantification of this compound lies in its molecular structure. Like most fatty acids, it lacks a strong chromophore, which makes direct detection by UV-Vis spectrophotometry, a common HPLC detection method, difficult at low concentrations. This guide explores various analytical strategies to overcome this limitation, including derivatization techniques for enhanced detection, as well as alternative chromatographic and non-chromatographic methods.

Comparison of Analytical Methods

The quantification of this compound can be approached through several analytical techniques, each with its own set of advantages and limitations. The primary methods discussed in this guide are:

  • High-Performance Liquid Chromatography (HPLC)

    • With UV-Vis detection following derivatization

    • With Evaporative Light Scattering Detection (ELSD)

    • Coupled with Mass Spectrometry (HPLC-MS)

  • Gas Chromatography (GC)

    • Coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID)

  • Titrimetric Methods

The following tables provide a summary of the key performance parameters for each of these methodologies. It is important to note that the quantitative data presented is often derived from studies on structurally similar epoxy fatty acids due to the scarcity of published validation data specifically for this compound.

Table 1: Comparison of HPLC-Based Methods for Epoxy Fatty Acid Quantification
ParameterHPLC with UV-Vis (after Derivatization)HPLC-ELSDHPLC-MS/MS
Principle Covalent labeling of the carboxylic acid group with a UV-absorbing molecule.Nebulization of the eluent followed by evaporation of the mobile phase and light scattering detection of the non-volatile analyte particles.Separation by HPLC followed by ionization of the analyte and detection based on its mass-to-charge ratio.
Derivatization Required (e.g., with p-bromophenacyl bromide).Not required.Not required.
Linearity Good, with correlation coefficients (r²) typically >0.99.Non-linear response, often requires logarithmic transformation for a linear working range.Excellent, with r² > 0.99 over a wide concentration range.
Sensitivity (LOD/LOQ) High sensitivity, with LODs in the picomole range reported for derivatized epoxides.[1]Moderate sensitivity, with a reported LOD of about 1 µg on-column for epoxy fatty acids.[2]Very high sensitivity, with LOQs of 0.1-0.5 ng/mL reported for oxidized fatty acids.[3]
Precision (%RSD) Typically <5% for intra- and inter-day precision.Good reproducibility with RSD values for detector response less than 5%.Excellent precision, with intra- and inter-day variability typically below 15%.
Accuracy (% Recovery) Good, with recoveries generally in the range of 90-110%.[1]Can be influenced by mobile phase composition and analyte volatility.High accuracy, with recoveries typically between 85% and 115%.
Selectivity Dependent on chromatographic separation and specificity of derivatization.Universal detector, selectivity is primarily achieved through chromatographic separation.Highly selective, especially with tandem MS (MS/MS) which can differentiate isomers.
Advantages Utilizes standard HPLC-UV equipment; high sensitivity.Universal detection for non-volatile analytes; compatible with gradient elution.High sensitivity and selectivity; provides structural information.
Disadvantages Derivatization step can be time-consuming and introduce variability.Non-linear response; lower sensitivity compared to MS.Higher equipment cost and complexity.
Table 2: Comparison of HPLC with Alternative Quantification Methods
ParameterHPLC (General)GC-MS/FIDTitration (Oxirane Value)
Principle Liquid-phase separation based on analyte partitioning between a mobile and stationary phase.Gas-phase separation of volatile derivatives based on boiling point and polarity.Chemical reaction with a titrant to determine the amount of a specific functional group.
Derivatization May be required for UV detection.Required (transesterification to FAMEs).Not required.
Linearity Generally good to excellent depending on the detector.Excellent for both FID and MS detectors.Not applicable (endpoint determination).
Sensitivity (LOD/LOQ) Varies widely with the detector, from µg to pg levels.High sensitivity, with LOQs for epoxy FAMEs ranging from 3.32 to 20.47 µg/g.[4]Low sensitivity, suitable for bulk analysis.
Precision (%RSD) Typically <15%.Good, with inter-day reproducibility between 2% and 9% for epoxy fatty acids.[4]Good for a manual method, with inter-laboratory reproducibility of <0.19% oxirane oxygen.[5]
Accuracy (% Recovery) Generally 80-120%.High, with recoveries of 94% to 115% reported for epoxy fatty acids in various matrices.[4]High for pure samples, but can be affected by interfering substances.
Selectivity Can separate isomers with appropriate column and mobile phase.Can separate different fatty acid methyl esters. MS provides high selectivity.Not selective; measures total oxirane content.
Advantages Operates at ambient temperature, suitable for heat-sensitive compounds.High resolution and sensitivity; well-established methods.Simple, low-cost, and rapid.
Disadvantages May require derivatization for sensitive detection of fatty acids.High temperatures can potentially degrade some analytes; derivatization is necessary.Non-specific; does not distinguish between different epoxy compounds.

Experimental Protocols

HPLC with UV-Vis Detection (Post-Derivatization)

This method involves the derivatization of the carboxylic acid group of this compound with a UV-absorbing agent, such as p-bromophenacyl bromide, to enable sensitive detection.

1. Sample Preparation and Derivatization:

  • Accurately weigh a known amount of the oil sample containing vernolic acid.

  • Saponify the oil using a methanolic potassium hydroxide (B78521) solution to release the free fatty acids.

  • Neutralize the solution and evaporate to dryness under a stream of nitrogen.

  • Add a solution of p-bromophenacyl bromide and a crown ether catalyst (e.g., 18-crown-6) in acetonitrile (B52724) to the dried sample.[6][7]

  • Heat the reaction mixture at approximately 80°C for 30 minutes.[8]

  • Cool the reaction mixture and inject an aliquot into the HPLC system.

2. HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at 254 nm.

  • Quantification: Based on a calibration curve prepared using derivatized vernolic acid standards or a suitable surrogate standard.

HPLC with Evaporative Light Scattering Detection (ELSD)

This method allows for the direct detection of this compound without derivatization.

1. Sample Preparation:

  • Dissolve a known amount of the oil sample in a suitable organic solvent (e.g., a mixture of methanol (B129727) and water with a small amount of acetic acid).[9]

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC-ELSD Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol/water mixture containing 0.05% acetic acid.[9]

  • Flow Rate: 1.0 mL/min.

  • ELSD Parameters:

    • Nebulizer Temperature: 30-40°C.

    • Evaporator Temperature: 90°C.[10]

    • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.

  • Quantification: Based on a calibration curve of vernolic acid standard, often using a logarithmic fit.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for fatty acid analysis, requiring conversion to volatile fatty acid methyl esters (FAMEs).

1. Sample Preparation and Derivatization (Transesterification):

  • Accurately weigh the oil sample.

  • Add an internal standard (e.g., methyl nonadecanoate).

  • Transesterify the triglycerides to FAMEs using a reagent such as sodium methoxide (B1231860) in methanol or boron trifluoride in methanol.[11]

  • Extract the FAMEs with a non-polar solvent like hexane.

  • The FAMEs may be further purified using solid-phase extraction (SPE) to remove interferences.[4]

2. GC-MS Conditions (Example):

  • Column: A polar capillary column (e.g., CP-Sil 88, 60 m x 0.25 mm i.d.).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 240°C) to separate the FAMEs.

  • Injection: Split or splitless injection.

  • MS Detector: Electron ionization (EI) source with a mass scan range suitable for FAMEs (e.g., m/z 50-500).

  • Quantification: Based on the peak area of the vernolic acid methyl ester relative to the internal standard, using a calibration curve.

Titration for Oxirane Oxygen Content

This method, based on the AOCS Official Method Cd 9-57, determines the total amount of oxirane oxygen in a sample.[5][12][13]

1. Reagents:

  • Glacial acetic acid.

  • 0.1 M Hydrogen bromide (HBr) in acetic acid.

  • Crystal violet indicator solution.

2. Procedure:

  • Accurately weigh 0.3-0.5 g of the oil sample into an Erlenmeyer flask.

  • Dissolve the sample in 10 mL of glacial acetic acid.

  • Add a few drops of crystal violet indicator.

  • Titrate the solution with 0.1 M HBr in acetic acid until the color changes from violet to greenish-blue.

  • The oxirane oxygen content is calculated based on the volume of HBr solution used, its normality, and the weight of the sample.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the quantification of this compound using different analytical techniques.

hplc_uv_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Oil Sample saponification Saponification (KOH/MeOH) sample->saponification derivatization Derivatization (p-Bromophenacyl Bromide) saponification->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc uv_detection UV-Vis Detection (254 nm) hplc->uv_detection quantification Quantification uv_detection->quantification

Caption: Workflow for HPLC-UV analysis of this compound after derivatization.

gc_ms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Oil Sample transesterification Transesterification (to FAMEs) sample->transesterification extraction Extraction (Hexane) transesterification->extraction gc GC Separation (Capillary Column) extraction->gc ms_detection Mass Spectrometry Detection gc->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for GC-MS analysis of this compound as its methyl ester.

alternative_methods_logic cluster_chromatography Chromatographic Methods cluster_non_chromatography Non-Chromatographic Method start Need to Quantify This compound hplc HPLC start->hplc High Specificity Isomer Separation gc GC-MS / GC-FID start->gc High Resolution Established Method titration Titration (Oxirane Value) start->titration Rapid, Bulk Analysis Low Cost hplc_uv HPLC-UV hplc->hplc_uv UV Detector Available hplc_elsd_ms HPLC-ELSD/MS hplc->hplc_elsd_ms Universal Detector Available (ELSD/MS) derivatization Derivatization Step hplc_uv->derivatization Requires Derivatization

Caption: Decision logic for selecting a this compound quantification method.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is dependent on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and available instrumentation.

  • HPLC with derivatization is a sensitive method suitable for laboratories equipped with standard HPLC-UV systems.

  • HPLC-ELSD and HPLC-MS offer the advantage of direct analysis without derivatization, with HPLC-MS providing the highest sensitivity and selectivity.

  • GC-MS is a robust and well-established alternative, providing high resolution and sensitivity after a straightforward derivatization step.

  • Titration remains a simple and cost-effective method for determining the total oxirane content in bulk samples, although it lacks the specificity of chromatographic methods.

For accurate and reliable quantification, it is imperative to validate the chosen method for the specific sample matrix, using certified reference materials or by comparison with an established reference method. This guide provides a foundation for selecting and developing a suitable analytical method for the quantification of this compound to support research, development, and quality control activities.

References

Comparative analysis of (-)-Vernolic acid and coronaric acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of (-)-Vernolic Acid and Coronaric Acid for Researchers

Introduction

This compound and coronaric acid are structurally related epoxy fatty acids derived from linoleic acid. Both are subjects of interest in biochemical and pharmacological research due to their roles as signaling molecules and their potential toxicological effects. Vernolic acid is characterized by a cis-12,13-epoxide, while coronaric acid possesses a cis-9,10-epoxide.[1][2] This guide provides a comparative analysis of their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols for further investigation.

Physicochemical Properties

This compound and coronaric acid share the same chemical formula and molar mass but differ in the position of their epoxide group, making them structural isomers.[3][4] This structural difference can influence their chemical reactivity and biological specificity.

PropertyThis compoundCoronaric Acid
Chemical Formula C₁₈H₃₂O₃[1]C₁₈H₃₂O₃[4]
Molar Mass 296.451 g·mol⁻¹[1]296.451 g·mol⁻¹[2]
IUPAC Name (9Z)-11-((2S,3R)-3-pentyloxiran-2-yl)undec-9-enoic acid[3]8-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid[4]
Synonyms Leukotoxin B, (9Z)-12,13-epoxyoctadecenoic acid[1][3]Leukotoxin A, 9,10-Epoxy-12Z-octadecenoic acid[2]
Structure Monounsaturated fatty acid with a 12,13-epoxy group.[3]Monounsaturated fatty acid with a 9,10-epoxy group.[2]
Melting Point 23 to 25 °C[1]Not specified
Solubility in Water Insoluble[1]Practically insoluble[5]

Biological Activity and Toxicity

Both vernolic acid and coronaric acid are produced in mammals, including humans, through the metabolism of linoleic acid by cytochrome P450 epoxygenase enzymes.[1][2] In this context, they are often referred to as leukotoxins due to their toxic effects on leukocytes and other cell types.[1][2]

The primary mechanism of their toxicity involves their metabolic conversion by soluble epoxide hydrolase (sEH) into corresponding dihydroxy fatty acids.[1][2]

  • Vernolic acid is metabolized to (12R,13R)-dihydroxy-9Z-octadecenoic acid (isoleukotoxin diol).[1]

  • Coronaric acid is metabolized to 9S,10R- and 9R,10S-dihydroxy-12(Z)-octadecenoic acids (leukotoxin diols).[2]

These diol metabolites are considered the active toxic agents. When administered to animal models, they can induce multiple organ failure and respiratory distress, mimicking symptoms of acute respiratory distress syndrome.[1][2] Some studies suggest these pathways may contribute to catastrophic diseases in humans, although this is not yet definitively proven.[1]

Mechanism of Action and Signaling Pathways

As free fatty acids (FFAs), vernolic and coronaric acid are implicated in pathways that regulate vascular function. Increased levels of FFAs are associated with coronary microvascular dysfunction (CMD).[6] A key mechanism involves the inhibition of the AMP-activated protein kinase (AMPK)/Krüppel-like factor 2 (KLF2)/endothelial nitric oxide synthase (eNOS) signaling pathway.[6][7]

Inhibition of this pathway by FFAs leads to reduced production of nitric oxide (NO), a critical molecule for maintaining endothelial function and vasodilation. This contributes to endothelial dysfunction and the pathogenesis of cardiovascular diseases.[7]

FFA_Signaling_Pathway Inhibition of AMPK/KLF2/eNOS Pathway by Free Fatty Acids FFA Free Fatty Acids (e.g., Vernolic, Coronaric) AMPK p-AMPK (Activated) FFA->AMPK Inhibits KLF2 KLF2 AMPK->KLF2 eNOS p-eNOS (Activated) KLF2->eNOS NO Nitric Oxide (NO) eNOS->NO Produces Dysfunction Endothelial Dysfunction NO->Dysfunction Prevents

Caption: FFA-mediated inhibition of the AMPK/KLF2/eNOS signaling cascade.

Experimental Protocols

To analyze and compare the effects of this compound and coronaric acid, standardized experimental protocols are essential.

Protocol 1: Analysis of Cellular Fatty Acid Composition by GC-MS

This protocol quantifies changes in cellular fatty acid profiles following treatment with the target compounds.[8]

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., human coronary artery endothelial cells) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound, coronaric acid, or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[8]

  • Lipid Extraction: Harvest and wash cells with ice-cold phosphate-buffered saline (PBS). Perform lipid extraction using the Bligh-Dyer method with a chloroform/methanol (B129727)/water mixture to separate the lipid-containing organic phase.[8][9]

  • Transesterification: Evaporate the solvent from the lipid extract under nitrogen. Resuspend the residue in methanol containing an acid catalyst (e.g., 2.5% H₂SO₄) and heat at 80°C for 1 hour. This converts fatty acids to their volatile fatty acid methyl esters (FAMEs).[8]

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph-mass spectrometer (GC-MS). Use a polar capillary column (e.g., DB-23) to separate the FAMEs. Identify and quantify individual FAMEs based on their retention times and mass spectra compared to known standards.[8]

  • Data Analysis: Integrate the peak areas for each identified fatty acid to determine their relative abundance in each sample. Normalize the results to an internal standard and total protein content.[8]

Protocol 2: Western Blot Analysis of AMPK/KLF2/eNOS Pathway

This protocol measures changes in the expression and phosphorylation of key proteins in the signaling pathway.[6]

  • Cell Culture and Treatment: Treat cells as described in Protocol 1.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with primary antibodies against p-AMPK, total AMPK, KLF2, p-eNOS, and total eNOS overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect protein bands using an enhanced chemiluminescence (ECL) system. Quantify band intensities using densitometry software and normalize the expression of target proteins to the loading control.[8]

Experimental_Workflow Workflow for Comparative Analysis of Fatty Acids start Cell Culture (e.g., Endothelial Cells) treatment Treatment with Vernolic/Coronaric Acid start->treatment harvest Cell Harvesting treatment->harvest lipid_ext Lipid Extraction (Bligh-Dyer) harvest->lipid_ext For Lipidomics protein_ext Protein Extraction (Lysis) harvest->protein_ext For Proteomics fame Transesterification (FAMEs) lipid_ext->fame gcms GC-MS Analysis fame->gcms lipid_data Fatty Acid Profile Data gcms->lipid_data wb Western Blotting protein_ext->wb immuno Immunodetection (p-AMPK, KLF2, p-eNOS) wb->immuno protein_data Signaling Pathway Data immuno->protein_data

Caption: Integrated workflow for lipidomic and proteomic analysis.

Summary and Future Directions

This compound and coronaric acid are isomeric epoxy fatty acids with significant biological activities, primarily driven by their toxic diol metabolites. Their shared role as free fatty acids implicates them in the modulation of critical signaling pathways like AMPK/KLF2/eNOS, which is central to cardiovascular health. While they are structurally similar, the different positions of the epoxide group may lead to subtle differences in their metabolic processing and biological targets.

Future research should focus on direct, quantitative comparisons of their effects on endothelial cell function, inflammatory responses, and the activation of specific signaling cascades. Elucidating any isomer-specific activities will be crucial for understanding their respective roles in health and disease and for evaluating their potential as targets for therapeutic intervention.

References

A Comparative Analysis of the Biological Activities of (-)-Vernolic Acid and its Precursor, Linoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

In the landscape of lipidomics and drug discovery, understanding the nuanced biological activities of fatty acids and their metabolites is paramount. This guide provides a comparative overview of the biological activities of (-)-vernolic acid, an epoxy fatty acid, and its metabolic precursor, linoleic acid, an essential omega-6 fatty acid. While extensive research has elucidated the multifaceted roles of linoleic acid, data on the specific biological effects of this compound remains comparatively scarce. This document aims to synthesize the available experimental data, detail relevant experimental protocols, and visualize key signaling pathways to facilitate further research and development.

Cytotoxicity Profile

The cytotoxic potential of a compound, often quantified by its half-maximal inhibitory concentration (IC50), is a critical measure in the development of anti-cancer therapeutics.

Linoleic Acid: A Dose-Dependent Cytotoxic Agent

Linoleic acid has demonstrated dose-dependent cytotoxic effects against various cancer cell lines. At high concentrations (typically above 300 μM), it can induce apoptosis and inhibit tumor cell growth, while lower concentrations (100-200 μM) have been observed to promote proliferation in some cancer cell lines[1]. The cytotoxic action of linoleic acid is often attributed to the induction of oxidative stress and mitochondrial dysfunction[1].

Cell LineCancer TypeIC50 (µM)Reference
HEC-1AEndometrial Cancer617.21[2]
KLEEndometrial Cancer987.56[2]

Note: IC50 values for linoleic acid can vary significantly depending on the cell line and experimental conditions.

This compound: An Area for Future Investigation

Currently, there is a notable absence of publicly available data detailing the specific IC50 values of this compound against various cancer cell lines. While some studies on related epoxy fatty acids suggest potential anti-tumor properties, dedicated research is required to quantify the cytotoxic effects of this compound[3]. Extracts from plants of the Vernonia genus, a natural source of vernolic acid, have shown cytotoxic activities, hinting at the potential of their constituents[4].

Anti-inflammatory Activity

The role of these fatty acids in inflammation is complex, with linoleic acid, in particular, being the subject of ongoing debate regarding its pro- or anti-inflammatory nature.

Linoleic Acid: A Controversial Role in Inflammation

The impact of linoleic acid on inflammation is multifaceted and context-dependent. Historically, as a precursor to arachidonic acid, it has been associated with the production of pro-inflammatory eicosanoids[5]. However, a growing body of evidence suggests that linoleic acid may also possess anti-inflammatory properties[3][6]. Some studies indicate that increased intake of linoleic acid does not lead to an increase in inflammatory markers[7]. The anti-inflammatory effects of some of its derivatives, such as hydroxy linoleic acids, have also been reported[6].

This compound: Potential Anti-inflammatory Effects

Direct experimental data quantifying the anti-inflammatory activity of pure this compound is limited. However, extracts from Vernonia species, which are rich in vernolic acid, have demonstrated significant anti-inflammatory effects in animal models. These effects are thought to be mediated, in part, by the inhibition of pro-inflammatory mediators like prostaglandins[8]. Further research is needed to isolate and characterize the specific contribution of this compound to these observed anti-inflammatory properties.

Signaling Pathways

Understanding the molecular pathways through which these fatty acids exert their effects is crucial for targeted drug development.

Linoleic Acid: Modulation of the NF-κB and Other Pathways

A key signaling pathway influenced by linoleic acid is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. Linoleic acid has been shown to activate NF-κB in endothelial cells, contributing to a pro-inflammatory response[8][9]. This activation can be mediated through upstream signaling involving PI3K/Akt and ERK1/2[8]. More recent research has also implicated the ER-FOXO1-ROS-NF-κB pathway in linoleic acid-induced inflammation and apoptosis in specific cell types.

Linoleic_Acid_NFkB_Pathway LA Linoleic Acid PI3K_Akt PI3K/Akt Pathway LA->PI3K_Akt p38_MAPK p38 MAPK LA->p38_MAPK NFkB_Activation NF-κB Activation PI3K_Akt->NFkB_Activation ERK1_2 ERK1/2 Pathway ERK1_2->NFkB_Activation p38_MAPK->ERK1_2 Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Pro_inflammatory_Genes

Linoleic acid-induced NF-κB signaling pathway.
This compound: Uncharted Signaling Territory

The specific signaling pathways modulated by this compound remain largely uncharacterized. Given the anti-inflammatory potential suggested by studies on Vernonia extracts, it is plausible that vernolic acid may also interact with key inflammatory pathways such as NF-κB. Research into the molecular targets of vernolic acid and other epoxy fatty acids is a promising avenue for discovering novel therapeutic mechanisms.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., linoleic acid or this compound) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Measurement: Shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solvent Add Solubilization Solution Incubate_4h->Add_Solvent Measure_Absorbance Measure Absorbance (570 nm) Add_Solvent->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity Assessment: Nitric Oxide Synthase Inhibition Assay

This assay measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by assessing the activity of nitric oxide synthase (NOS).

Protocol:

  • Reagent Preparation: Prepare NOS assay buffer, nitrite (B80452) standards, and solutions of the test compound at various concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, test compound or vehicle, and a reaction mixture containing L-arginine (the substrate for NOS) and necessary cofactors.

  • Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Nitrite Detection (Griess Reaction): Stop the reaction and add Griess reagents I and II to each well. A color change will occur in the presence of nitrite, a stable product of NO.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a nitrite standard curve to quantify the amount of NO produced. Calculate the percentage of NOS inhibition for each concentration of the test compound and determine the IC50 value.

NOS_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Standards, Compound) Start->Prepare_Reagents Setup_Plate Set up 96-well plate with reagents Prepare_Reagents->Setup_Plate Add_Enzyme Add NOS Enzyme Setup_Plate->Add_Enzyme Incubate_Reaction Incubate at 37°C Add_Enzyme->Incubate_Reaction Add_Griess Add Griess Reagents Incubate_Reaction->Add_Griess Measure_Absorbance Measure Absorbance (540 nm) Add_Griess->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the Nitric Oxide Synthase inhibition assay.

Conclusion and Future Directions

This guide highlights the current understanding of the biological activities of this compound and linoleic acid. While linoleic acid has been extensively studied, revealing a complex, dose- and context-dependent role in cytotoxicity and inflammation, this compound remains a largely unexplored molecule. The anti-inflammatory properties of extracts from its natural sources suggest that this compound holds significant therapeutic potential.

To bridge the existing knowledge gap, future research should prioritize:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the cytotoxic and anti-inflammatory effects of this compound and linoleic acid under standardized experimental conditions.

  • Quantitative Analysis: Determining the IC50 values of this compound against a broad panel of cancer cell lines and quantifying its anti-inflammatory activity using assays such as NOS inhibition, cytokine profiling, and gene expression analysis.

  • Mechanistic Elucidation: Investigating the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

Such studies will be instrumental in unlocking the therapeutic potential of this compound and other epoxy fatty acids for the development of novel treatments for cancer and inflammatory diseases.

References

A Comparative Guide to the Validation of GC-MS Methods for Epoxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of epoxy fatty acids (EFAs) is crucial for understanding their role in various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of these lipid mediators. However, the inherent characteristics of EFAs necessitate specific sample preparation and derivatization steps for successful GC-MS analysis. This guide provides an objective comparison of validated GC-MS methodologies for EFA analysis, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable approach for their studies.

Comparison of GC-MS and LC-MS/MS for Fatty Acid Analysis

While GC-MS is a robust technique for fatty acid analysis, liquid chromatography-mass spectrometry (LC-MS) has emerged as a premier analytical methodology, offering flexibility, especially for complex biological samples.[1] The choice between these two powerful methods depends on various factors, including the specific fatty acids of interest, required sensitivity, and the sample matrix.[2]

Performance ParameterGC-MSLC-MS/MS
Linearity (R²) >0.99[2]>0.99[2]
Limit of Detection (LOD) 0.05 - 1.0 pg on column[2]0.8 - 10.7 nmol/L[2]
Limit of Quantitation (LOQ) 3.32 to 20.47 μg/g of sample[3]2.4 - 285.3 nmol/L[2]
Precision (RSD) <15%[2]<10% (intraday), <10% (interday)[2]
Recovery 94 to 115%[3]83.4 - 112.8%[2]
Derivatization Mandatory (e.g., FAMEs, TMS ethers)[4][5]Often not required, but can enhance sensitivity[2]
Sample Throughput Lower[2]Higher[2]
Volatility Requirement Sample must be volatile and thermally stable[6]Does not require the sample to be volatile or thermally stable[6]

Experimental Protocols for GC-MS Analysis of Epoxy Fatty Acids

Achieving accurate and reproducible results in EFA analysis is fundamentally dependent on detailed and standardized experimental protocols.[2] The following sections outline a typical workflow, from sample preparation to instrumental analysis.

Lipid Extraction

The initial step involves the extraction of total lipids from the biological matrix. The Bligh and Dyer method is a reliable and widely used procedure for this purpose.[3][7]

Protocol:

  • Homogenize the sample.

  • Add a mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2 v/v ratio) to the homogenized sample.

  • Add chloroform and water and vortex thoroughly to create a two-phase system.

  • Centrifuge to separate the layers.

  • Collect the lower organic layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

Derivatization

Due to their low volatility and polar nature, direct analysis of free fatty acids by GC-MS is challenging.[5] Derivatization is a critical step to convert fatty acids into more volatile and less polar derivatives suitable for GC analysis.[5]

a) Methylation to Fatty Acid Methyl Esters (FAMEs)

This is the most common approach for fatty acid analysis.[5]

Protocol using Boron Trifluoride (BF3)-Methanol:

  • Place the dried lipid extract into a screw-capped glass tube.[5]

  • Add 2 mL of 12-14% BF3-Methanol reagent.[5]

  • Tightly cap the tube and heat at 60-100°C for 5-60 minutes. A common practice is heating at 80°C for 1 hour.[5]

  • Cool the tube and add 1 mL of water or saturated NaCl solution and 1-2 mL of hexane (B92381) or heptane.[5]

  • Vortex vigorously for 1 minute to extract the FAMEs into the organic layer.[5]

  • Collect the upper organic layer, which can be dried over anhydrous sodium sulfate (B86663) before GC-MS analysis.[5]

b) Silylation for Hydroxy Groups

For hydroxy fatty acids, which are often analyzed alongside epoxy fatty acids, an additional derivatization step is required to cap the hydroxyl groups.[4]

Protocol using BSTFA:

  • Start with the dried fatty acid extract in an aprotic solvent like acetonitrile.

  • Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]

  • Heat the mixture at 60°C for 60 minutes.[8]

  • After cooling, the sample is ready for GC-MS analysis.[8]

Solid-Phase Extraction (SPE) Cleanup

SPE can be employed after derivatization to separate FAMEs from other interfering compounds and to fractionate different classes of fatty acid derivatives.[3][9][10] This step is particularly important for complex matrices to obtain cleaner chromatograms.

GC-MS Instrumental Parameters

The following table provides representative GC-MS parameters for the analysis of fatty acid derivatives. These parameters should be optimized for the specific instrument and analytes of interest.

ParameterSetting
Injection 1 µL, splitless mode at 220°C[2][11]
Column CP-Sil88 polar capillary column (e.g., 100 m x 0.25 mm, 0.2 µm film thickness)[12]
Carrier Gas Helium[12]
Oven Temperature Program Initial temp: 70°C, hold for 2 min; Ramp 1: 11°C/min to 170°C; Ramp 2: 0.8°C/min to 175°C; Ramp 3: 20°C/min to 220°C, hold for 2.5 min[2][11]
Mass Spectrometer Operate in single ion monitoring (SIM) mode for targeted analysis and enhanced sensitivity[11][13] or full scan mode for identification.
Ion Source Temperature 230°C[12]
Transfer Line Temperature 300°C[12]

Visualizing the Workflow and Biological Context

To better illustrate the analytical process and the biological relevance of epoxy fatty acids, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction derivatization Derivatization (e.g., Methylation, Silylation) extraction->derivatization spe SPE Cleanup (Optional) derivatization->spe gcms GC-MS System spe->gcms data Data Acquisition (SIM or Full Scan) gcms->data quant Quantification & Analysis data->quant

Caption: Experimental workflow for GC-MS analysis of epoxy fatty acids.

signaling_pathway cluster_generation EFA Generation cluster_effects Biological Effects cluster_degradation Degradation pufa Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) cyp Cytochrome P450 Epoxygenases pufa->cyp efa Epoxy Fatty Acids (EFAs) (e.g., EETs) cyp->efa vasodilation Vasodilation efa->vasodilation inflammation Anti-inflammatory Effects efa->inflammation angiogenesis Angiogenesis efa->angiogenesis seh Soluble Epoxide Hydrolase (sEH) efa->seh dhfa Dihydroxy Fatty Acids (less active) seh->dhfa

Caption: Simplified signaling pathway of epoxy fatty acid generation and action.

Conclusion

The GC-MS-based analysis of epoxy fatty acids is a well-established and reliable approach that provides high sensitivity and structural confirmation.[11] The success of the analysis heavily relies on proper sample preparation, particularly the derivatization step, to ensure the volatility of the analytes. While LC-MS offers advantages in terms of simpler sample preparation and higher throughput, GC-MS remains a valuable and often more accessible technique for targeted and quantitative studies of epoxy fatty acids. The validation of the chosen method is paramount to ensure the accuracy and reproducibility of the obtained results, which is critical for advancing our understanding of the biological roles of these important lipid mediators.

References

A comparative study of different extraction methods for vernolic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Vernolic Acid Extraction Methods

For researchers, scientists, and drug development professionals, the efficient extraction of vernolic acid, a naturally epoxidized fatty acid with significant industrial and pharmaceutical potential, is a critical starting point for its utilization. This guide provides a comparative analysis of various extraction methods for vernolic acid, primarily from the seeds of Vernonia species. We will delve into conventional and modern techniques, presenting supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method.

Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield, purity, and environmental footprint of the process. Here, we compare four common techniques: Soxhlet extraction, a conventional method, and three modern techniques: Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). While direct comparative studies on vernolic acid yield are limited, this guide synthesizes available data on total oil yield and vernolic acid content from Vernonia species to provide a useful comparison.

Data Presentation
Extraction MethodTotal Oil Yield (%)Vernolic Acid Content in Oil (%)Extraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Soxhlet Extraction 24 - 41.9%[1][2][3][4]72.6 - 77%[1][2][3][4]4 - 24 hours[5][6]HighWell-established, high yield[7]Time-consuming, large solvent volume, potential thermal degradation
Microwave-Assisted Extraction (MAE) Not explicitly reported for Vernonia oil, but generally higher or comparable to conventional methods for other compounds[8]Not explicitly reported for vernolic acid4 - 30 minutes[9]Low to moderateRapid, reduced solvent use, efficient heating[8]Requires specialized equipment, potential for localized overheating
Ultrasound-Assisted Extraction (UAE) Reported to increase extraction yield by ~200% compared to maceration for V. amygdalina bioactive compounds[10]Not explicitly reported for vernolic acid10 - 35 minutes[11]Low to moderateFast, efficient at room temperature, simple to operate[10]Can be less efficient for large-scale extractions
Supercritical Fluid Extraction (SFE) 0.65 - 4.14% (can be lower than Soxhlet)[12]Not explicitly reported for vernolic acid90 minutesVery low (uses CO2)"Green" solvent, tunable selectivity, mild operating temperatures[13][14]High initial equipment cost, lower yields in some cases[13]

Note: The data presented is compiled from various studies on Vernonia species. Direct head-to-head comparative studies for vernolic acid extraction are scarce. The yields and compositions can vary significantly based on the plant material, solvent, and specific experimental conditions.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are representative and may require optimization for specific applications.

Soxhlet Extraction Protocol

This conventional method is exhaustive but requires significant time and solvent.

Materials and Equipment:

  • Dried and ground Vernonia seeds

  • Soxhlet apparatus (thimble, extraction chamber, condenser, receiving flask)

  • Heating mantle

  • Hexane or ethanol (B145695)

  • Rotary evaporator

Procedure:

  • Place a known quantity of finely ground Vernonia seeds into a cellulose (B213188) thimble.

  • Position the thimble inside the Soxhlet extraction chamber.

  • Fill the receiving flask with the extraction solvent (e.g., hexane) to approximately two-thirds of its volume.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the receiving flask using a heating mantle to the boiling point of the solvent.

  • Allow the extraction to proceed for at least 4 hours, during which the solvent will repeatedly siphon over the sample.[6]

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Dismantle the setup and recover the solvent from the extract using a rotary evaporator to obtain the crude vernonia oil.

Microwave-Assisted Extraction (MAE) Protocol

MAE utilizes microwave energy to rapidly heat the solvent and plant material, accelerating extraction.

Materials and Equipment:

  • Dried and ground Vernonia seeds

  • Microwave extraction system

  • Extraction vessel

  • Ethanol or ethanol-water mixture

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Mix a known amount of ground Vernonia seeds with the extraction solvent (e.g., 80% ethanol) in a microwave-safe extraction vessel.[9]

  • Place the vessel in the microwave extractor.

  • Set the extraction parameters: microwave power (e.g., 500 W), temperature (e.g., 70°C), and time (e.g., 20-30 minutes).[9]

  • Start the extraction program.

  • After the extraction is complete, allow the vessel to cool.

  • Filter the mixture to separate the solid residue from the liquid extract.

  • Remove the solvent from the extract using a rotary evaporator to yield the vernonia oil.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE employs high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration.

Materials and Equipment:

  • Dried and ground Vernonia seeds

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker or flask)

  • Ethanol or other suitable solvent

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Combine a specified amount of ground Vernonia seeds with the chosen solvent in an extraction vessel.

  • Place the vessel in an ultrasonic bath or insert an ultrasonic probe into the mixture.

  • Set the sonication parameters: temperature (e.g., 40°C) and time (e.g., 10-30 minutes).[11]

  • Begin sonication.

  • After the extraction period, filter the mixture to separate the extract from the plant material.

  • Concentrate the extract using a rotary evaporator to obtain the vernonia oil.

Supercritical Fluid Extraction (SFE) Protocol

SFE uses a supercritical fluid, typically CO2, as a "green" solvent.

Materials and Equipment:

  • Dried and ground Vernonia seeds

  • Supercritical fluid extractor

  • High-pressure CO2 source

  • Co-solvent pump (optional)

  • Collection vessel

Procedure:

  • Load the ground Vernonia seeds into the extraction vessel of the SFE system.

  • Set the extraction parameters: pressure (e.g., 25 MPa), temperature (e.g., 50°C), and CO2 flow rate (e.g., 8 mL/min).[12] A co-solvent like ethanol may be added to modify the polarity of the supercritical fluid.[14]

  • Pressurize and heat the system to bring the CO2 to its supercritical state.

  • Allow the supercritical CO2 to flow through the extraction vessel for the set duration (e.g., 90 minutes).[12]

  • The extracted oil is precipitated from the supercritical fluid by reducing the pressure in the collection vessel.

  • The CO2 can be recycled, and the collected vernonia oil is ready for analysis.

Visualization of Workflows

The following diagrams illustrate the general workflows for each extraction method.

Soxhlet_Extraction_Workflow start Start prep Sample Preparation (Grinding) start->prep load Load Sample into Thimble prep->load assemble Assemble Soxhlet Apparatus load->assemble extract Continuous Extraction (4-24h) assemble->extract cool Cool Down extract->cool recover Solvent Recovery (Rotary Evaporator) cool->recover end Vernonia Oil recover->end

Soxhlet Extraction Workflow

MAE_Workflow start Start prep Sample and Solvent Mixing start->prep mae Microwave Irradiation (4-30 min) prep->mae cool Cooling mae->cool filter Filtration cool->filter recover Solvent Recovery (Rotary Evaporator) filter->recover end Vernonia Oil recover->end

Microwave-Assisted Extraction Workflow

UAE_Workflow start Start prep Sample and Solvent Mixing start->prep uae Ultrasonication (10-35 min) prep->uae filter Filtration uae->filter recover Solvent Recovery (Rotary Evaporator) filter->recover end Vernonia Oil recover->end

Ultrasound-Assisted Extraction Workflow

SFE_Workflow start Start prep Load Sample into Extraction Vessel start->prep sfe Supercritical Fluid Extraction (e.g., 90 min) prep->sfe depressurize Depressurization & Collection sfe->depressurize end Vernonia Oil depressurize->end co2 CO2 Recycle depressurize->co2

Supercritical Fluid Extraction Workflow

Concluding Remarks

The selection of an optimal extraction method for vernolic acid depends on the specific goals of the researcher or organization.

  • Soxhlet extraction , while being a benchmark for yield, is increasingly being replaced by more environmentally friendly and faster methods.

  • MAE and UAE offer significant advantages in terms of speed and reduced solvent consumption, making them excellent choices for rapid screening and smaller-scale preparations.

  • SFE stands out as the "greenest" alternative, providing high-purity extracts without the use of organic solvents. However, the high capital investment may be a limiting factor for some laboratories.

Further research focusing on a direct comparative analysis of these methods for vernolic acid extraction under optimized conditions is warranted to provide a more definitive guide for maximizing its recovery from Vernonia species.

References

A Comparative Guide to (-)-Vernolic Acid and Other Epoxy Oils for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and high-performance materials has led to a growing interest in bio-based epoxy resins. Among these, vernonia oil, rich in the naturally epoxidized fatty acid (-)-vernolic acid, presents a promising alternative to conventional epoxy oils like epoxidized soybean oil (ESBO) and epoxidized linseed oil (ELO). This guide provides a detailed comparison of the industrial applications and performance characteristics of this compound-based epoxy oil against its common counterparts, supported by available experimental data and standardized testing protocols.

Performance Comparison: this compound vs. ESBO and ELO

This compound, a major component of vernonia oil, offers unique properties that make it a compelling candidate for various industrial applications, including the formulation of adhesives, varnishes, paints, and coatings. Its inherent low viscosity is a significant advantage over the more viscous ESBO and ELO.

PropertyThis compound (from Vernonia Oil)Epoxidized Soybean Oil (ESBO)Epoxidized Linseed Oil (ELO)Test Method
Oxirane Oxygen Content (%) ~2.5 - 4.1 (natural), up to ~5.2 (further epoxidized)[1]6.5 - 7.58.5 - 9.5ASTM D1652
Viscosity (cps at 25°C) 110 - 300[1]300 - 5001000 - 1500ASTM D445
Thermal Stability (TGA, Onset of Decomposition) Data not readily available in direct comparison~280 - 300°C~270 - 290°CASTM E1131
Cured Resin Properties
Tensile Strength (MPa)Data not readily available in direct comparison20 - 5030 - 60ASTM D638
Flexural Modulus (GPa)Data not readily available in direct comparison1.5 - 3.02.0 - 3.5ASTM D790

Note: The data presented above is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. The properties of epoxy oils can vary depending on the specific grade, processing, and curing conditions.

In-depth Analysis of Key Performance Metrics

Oxirane Oxygen Content: The oxirane oxygen content is a critical parameter that determines the reactivity of the epoxy oil and the crosslink density of the final cured polymer. While naturally occurring vernonia oil has a lower oxirane content than commercial ESBO and ELO, it possesses a double bond that can be further epoxidized to achieve a higher oxirane value, placing it between ESBO and ELO in terms of reactivity[1]. This tunability allows for the formulation of resins with a range of properties.

Viscosity: The significantly lower viscosity of vernonia oil is a major industrial advantage. It can be used as a reactive diluent to reduce the viscosity of more viscous epoxy formulations, improving processability and handling without the need for volatile organic compounds (VOCs). In contrast, the high viscosity of ELO, in particular, can limit its application in certain coating and casting processes.

Thermal Stability: While direct comparative TGA data for epoxidized vernonia oil is scarce, the thermal stability of epoxidized vegetable oils is generally influenced by the degree of epoxidation and the fatty acid composition. The performance of cured resins is also highly dependent on the curing agent and conditions used.

Mechanical Properties of Cured Resins: The mechanical properties of the final thermoset are crucial for its intended application. The flexible aliphatic chains in vegetable oil-based epoxies can lead to lower mechanical strength and stiffness compared to petroleum-based epoxy resins. However, they often exhibit improved toughness and flexibility. The specific mechanical performance of cured vernolic acid-based resins compared to ESBO and ELO requires further dedicated comparative studies.

Experimental Protocols for Epoxy Oil Characterization

To ensure accurate and reproducible comparisons between different epoxy oils, standardized testing methodologies are essential. The following ASTM International standards provide detailed protocols for the key experiments cited in this guide.

Determination of Oxirane Oxygen Content (ASTM D1652)

This method involves the titration of the epoxy groups with a standardized solution of hydrogen bromide in glacial acetic acid.

Brief Protocol:

  • A known weight of the epoxy oil sample is dissolved in a suitable solvent (e.g., chlorobenzene).

  • A solution of hydrogen bromide in glacial acetic acid is added in excess.

  • The excess hydrogen bromide is back-titrated with a standard solution of sodium acetate (B1210297) in acetic acid, using crystal violet as an indicator.

  • The oxirane oxygen content is calculated based on the amount of hydrogen bromide consumed.

Measurement of Kinematic Viscosity (ASTM D445)

This standard specifies the procedure for determining the kinematic viscosity of transparent and opaque liquids.

Brief Protocol:

  • The epoxy oil sample is brought to a specified temperature in a calibrated glass capillary viscometer.

  • The time taken for a fixed volume of the liquid to flow under gravity through the capillary is measured.

  • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Thermal Stability Analysis by Thermogravimetric Analysis (TGA) (ASTM E1131)

TGA is used to determine the thermal stability of materials by measuring the weight loss as a function of temperature in a controlled atmosphere.

Brief Protocol:

  • A small, known weight of the epoxy oil sample is placed in a TGA furnace.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The onset of decomposition temperature and the temperature at specific weight loss percentages are determined from the resulting TGA curve.

Mechanical Properties of Cured Resins

Tensile Properties (ASTM D638): This method is used to determine the tensile strength, tensile modulus, and elongation at break of cured plastic materials.

Brief Protocol:

  • Standardized "dog-bone" shaped specimens of the cured epoxy resin are prepared.

  • The specimens are placed in the grips of a universal testing machine.

  • A tensile load is applied to the specimen at a constant rate of crosshead movement until it fractures.

  • The load and extension are continuously recorded to generate a stress-strain curve, from which the tensile properties are calculated.

Flexural Properties (ASTM D790): This method is used to determine the flexural strength and flexural modulus of cured plastic materials.

Brief Protocol:

  • Rectangular bar-shaped specimens of the cured epoxy resin are prepared.

  • The specimen is placed on two supports in a three-point bending fixture in a universal testing machine.

  • A load is applied to the center of the specimen at a constant rate of crosshead movement until it fractures or reaches a specified deflection.

  • The load and deflection are recorded to calculate the flexural strength and modulus.

Visualizing the Comparison Workflow

The following diagram illustrates a typical experimental workflow for the comparative evaluation of different epoxy oils.

Experimental_Workflow cluster_oils Raw Epoxy Oils cluster_characterization Oil Characterization cluster_curing Curing Process cluster_resin_testing Cured Resin Testing Vernolic_Acid This compound (from Vernonia Oil) Oxirane Oxirane Oxygen (ASTM D1652) Vernolic_Acid->Oxirane Viscosity Viscosity (ASTM D445) Vernolic_Acid->Viscosity Thermal_Oil Thermal Stability (TGA) (ASTM E1131) Vernolic_Acid->Thermal_Oil Curing Curing with Standard Agent Vernolic_Acid->Curing ESBO Epoxidized Soybean Oil (ESBO) ESBO->Oxirane ESBO->Viscosity ESBO->Thermal_Oil ESBO->Curing ELO Epoxidized Linseed Oil (ELO) ELO->Oxirane ELO->Viscosity ELO->Thermal_Oil ELO->Curing Tensile Tensile Properties (ASTM D638) Curing->Tensile Flexural Flexural Properties (ASTM D790) Curing->Flexural Thermal_Resin Thermal Analysis (DSC/TGA) Curing->Thermal_Resin Data_Comparison Data Comparison & Analysis

Comparative Experimental Workflow for Epoxy Oils.

Conclusion

This compound, primarily sourced from vernonia oil, emerges as a valuable bio-based alternative to conventional epoxy oils like ESBO and ELO. Its standout feature is its inherently low viscosity, which offers significant processing advantages. While its natural oxirane content is lower, it can be readily increased, providing a tunable platform for resin formulation. Although a comprehensive, direct comparative dataset on the performance of cured vernolic acid-based resins is still developing, the available information suggests its strong potential in applications where low viscosity and bio-based sourcing are critical. Further research focusing on a direct, systematic comparison of the mechanical and thermal properties of cured resins derived from these three epoxy oils under identical conditions will be invaluable for fully elucidating their respective industrial potential.

References

A Comparative Performance Analysis: (-)-Vernolic Acid-Based Polymers vs. Petroleum-Based Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for sustainable and biocompatible materials, researchers are increasingly turning to bio-based polymers as alternatives to traditional petroleum-derived plastics. Among these, polymers derived from (-)-vernolic acid, a naturally epoxidized fatty acid found in Vernonia galamensis oil, are gaining attention for their potential in drug delivery and other biomedical applications. This guide provides an objective comparison of the performance characteristics of vernolic acid-based polymers against two widely used petroleum-based biodegradable polymers: Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL).

Due to the emerging nature of vernolic acid-based polymer research, direct comparative studies are limited. Therefore, this guide utilizes data from closely related epoxidized vegetable oil (EVO) polymers as a proxy for vernolic acid-based systems to provide a substantive comparison.

Data Presentation: Performance Metrics

The performance of a polymer in a biomedical context, particularly for drug delivery, is dictated by its mechanical strength, thermal stability, and degradation kinetics. These properties determine the material's processability, structural integrity, and the release profile of encapsulated therapeutics.

Table 1: Comparative Mechanical Properties

PropertyThis compound-Based Polymers (EVO Proxy)Poly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Tensile Strength (MPa) 10 - 675 - 5010 - 34
Young's Modulus (GPa) 0.7 - 3.70.2 - 3.50.15 - 1.2
Elongation at Break (%) 4 - >40002 - 10300 - >700

Note: Values for EVO-based polymers can vary significantly based on the specific vegetable oil, curing agent, and modifications. The higher elongation values are typically seen in plasticized systems. Values for PLGA and PCL vary with molecular weight and copolymer ratio.

Table 2: Comparative Thermal Properties

PropertyThis compound-Based Polymers (EVO Proxy)Poly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Glass Transition Temp. (Tg) (°C) 34 - 11140 - 60-60
Melting Temperature (Tm) (°C) N/A (Amorphous Thermosets)N/A (Amorphous)58 - 63
Decomposition Temp. (Tmax) (°C) 350 - 460260 - 320378 - 430

Note: EVO-based polymers are often thermosets and do not exhibit a melting temperature. The Tg of PLGA is dependent on the lactic acid to glycolic acid ratio.

Table 3: Comparative Biodegradation Characteristics

PropertyThis compound-Based Polymers (EVO Proxy)Poly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Degradation Mechanism Hydrolytic and EnzymaticBulk HydrolysisSurface Hydrolysis
Degradation Rate Moderate (Weeks to Months)Fast (Weeks to Months)Slow (Months to Years)
Typical Mass Loss ~30% in 60 days (in vitro)>75% in 2-3 months~20% in 7 months
Degradation Products Fatty acid fragmentsLactic acid, Glycolic acid6-hydroxycaproic acid

Note: Degradation rates are highly dependent on the environment (in vitro vs. in vivo), pH, enzymatic activity, and polymer characteristics such as crystallinity and molecular weight.

Experimental Protocols

Standardized testing is crucial for the accurate comparison of polymer properties. Below are summaries of key experimental methodologies.

1. Mechanical Properties Testing (Tensile)

  • Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[1][2]

  • Methodology:

    • Specimen Preparation: Polymer films are cast or pressed into thin sheets (typically < 1 mm thick) and cut into a standard "dog-bone" or rectangular shape.[3]

    • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period to ensure consistency.

    • Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen fails.

    • Data Acquisition: Load (stress) and displacement (strain) are recorded throughout the test.

    • Calculations: Tensile Strength, Young's Modulus, and Elongation at Break are calculated from the resulting stress-strain curve.[3]

2. Thermal Properties Testing (DSC)

  • Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[4][5]

  • Methodology:

    • Sample Preparation: A small amount of the polymer (5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • Heating/Cooling Cycle: The sample and reference are subjected to a controlled temperature program inside a Differential Scanning Calorimeter (DSC). A typical cycle involves an initial heating run to erase thermal history, followed by a controlled cooling and a second heating run.[6]

    • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • Analysis: The Glass Transition Temperature (Tg) is observed as a step change in the heat flow curve. The Melting Temperature (Tm) and Crystallization Temperature (Tc) are identified as the peaks of endothermic and exothermic transitions, respectively.[7]

3. Biodegradability Testing (Aerobic in Soil)

  • Standard: ISO 17556 - Plastics — Determination of the ultimate aerobic biodegradability of plastic materials in soil by measuring the oxygen demand in a respirometer or the amount of carbon dioxide evolved.[8][9][10]

  • Methodology:

    • Test Setup: The polymer sample, as the sole carbon source, is mixed with a standard or natural soil of known characteristics.[8]

    • Incubation: The soil-polymer mixture is incubated in a controlled environment (e.g., 20-28°C) with optimal humidity for a period of up to six months or until biodegradation plateaus.

    • Measurement: The extent of biodegradation is determined by measuring the amount of CO2 produced by microbial respiration. This is compared to the theoretical maximum amount of CO2 that can be produced from the sample. Alternatively, oxygen consumption can be measured.[9]

    • Calculation: The percentage of biodegradation is calculated as the ratio of the cumulative CO2 evolved to the theoretical CO2.

Visualizations: Workflows and Relationships

G cluster_synthesis Polymer Synthesis cluster_characterization Performance Characterization Monomer Monomer Polymerization Polymerization Monomer->Polymerization Crude Polymer Crude Polymer Polymerization->Crude Polymer Purification Purification Crude Polymer->Purification Pure Polymer Pure Polymer Purification->Pure Polymer Mechanical Testing (ASTM D882) Mechanical Testing (ASTM D882) Pure Polymer->Mechanical Testing (ASTM D882) Thermal Analysis (ASTM D3418) Thermal Analysis (ASTM D3418) Pure Polymer->Thermal Analysis (ASTM D3418) Biodegradation Study (ISO 17556) Biodegradation Study (ISO 17556) Pure Polymer->Biodegradation Study (ISO 17556)

Caption: Generalized workflow for polymer synthesis and characterization.

G cluster_req Define Performance Requirements Application Define Application (e.g., Drug Delivery) Release Profile Release Profile Application->Release Profile Mechanical Integrity Mechanical Integrity Application->Mechanical Integrity Biocompatibility Biocompatibility Application->Biocompatibility Polymer_Type Bio-based or Petroleum-based? Release Profile->Polymer_Type Mechanical Integrity->Polymer_Type Biocompatibility->Polymer_Type Vernolic_Acid This compound Polymer (Moderate Degradation, Good Biocompatibility) Polymer_Type->Vernolic_Acid Sustainability Focus Petroleum Petroleum-based Polymer (Tunable Degradation, Well-Established) Polymer_Type->Petroleum Established Process Final_Selection Final Polymer Selection Vernolic_Acid->Final_Selection Petroleum->Final_Selection

Caption: Logical decision tree for polymer selection in biomedical applications.

References

Cross-Validation of Analytical Methods for (-)-Vernolic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (-)-vernolic acid, a naturally occurring epoxy fatty acid with significant industrial and potential therapeutic applications, is paramount. This guide provides an objective comparison of two common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the analysis of this compound. The information presented is synthesized from established methods for the analysis of epoxy fatty acids and related compounds to assist in method selection and validation.

Data Presentation: A Comparative Overview

The selection of an analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes key performance parameters for GC-FID and HPLC-UV based on validated methods for similar analytes.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and polarity on a capillary column, followed by detection by a flame ionization detector.Separation of the analyte based on its polarity on a stationary phase with a liquid mobile phase, followed by detection using a UV detector.
Derivatization Mandatory (typically methylation to form FAMEs).Not typically required.
Limit of Detection (LOD) In the range of µg/g.[1]In the range of µg/g.[1]
Limit of Quantification (LOQ) 3.32 to 20.47 µg/g of sample for epoxy fatty acids.[2]1.3 to 38.0 µg/g for phenolic acids.[1]
**Linearity (R²) **> 0.99> 0.99[3]
Accuracy (Recovery) 94% to 115% for epoxy fatty acids.[2]97.1% to 102.2% for phenolic compounds.[3]
Precision (%RSD) Interday reproducibility: 2% to 9%.[2]< 5%

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general procedure for the quantification of this compound in a sample matrix, such as seed oil from Vernonia galamensis.

1. Sample Preparation (Lipid Extraction and Derivatization)

  • Lipid Extraction: Extract the total lipids from the sample using a suitable solvent system, such as a modified Bligh and Dyer method.[2]

  • Saponification and Methylation: The extracted lipids are saponified using a methanolic base (e.g., sodium methoxide) to liberate the fatty acids. Subsequently, the fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.[4] This derivatization step is crucial to increase the volatility of the fatty acids for GC analysis.

2. GC-FID Instrumentation and Conditions

  • Column: A high-polarity capillary column, such as a biscyanopropyl phase, is recommended for the separation of FAME isomers.[5]

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector Temperature: Typically set around 250-260 °C.[6]

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of different FAMEs. For example, an initial temperature of 70°C, ramped to 230°C.[6]

  • Detection: Flame Ionization Detector (FID).

  • Quantification: The quantification of vernolic acid methyl ester is performed by comparing its peak area with that of a certified reference standard, using an internal standard for improved accuracy.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

This protocol provides a general methodology for the analysis of this compound, which may be adapted from methods used for other organic acids.

1. Sample Preparation

  • Extraction: Extract this compound from the sample matrix using a suitable solvent. For instance, a methanol-water mixture can be used for extraction from plant material.[3]

  • Filtration: The extract should be filtered through a 0.45 µm filter before injection into the HPLC system to remove any particulate matter.

2. HPLC-UV Instrumentation and Conditions

  • Column: A reversed-phase C18 column is commonly used for the separation of organic acids.[3]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous component (e.g., water with 2% acetic acid) and an organic modifier (e.g., methanol).[3]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the carboxyl group chromophore absorbs, typically around 210 nm.

  • Quantification: A calibration curve is generated using a series of dilutions of a this compound standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Mandatory Visualization

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Sample (e.g., Seed Oil) Extraction Lipid Extraction Sample->Extraction Saponification Saponification Extraction->Saponification Methylation Methylation (FAMEs) Saponification->Methylation Injection GC Injection Methylation->Injection Inject FAMEs Separation Capillary Column Separation Injection->Separation Detection FID Detection Separation->Detection Quantification Quantification Detection->Quantification

GC-FID analysis workflow for this compound.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Inject Extract Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

HPLC-UV analysis workflow for this compound.

References

Comparative study of the biological effects of different epoxy fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Effects of Epoxy Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: Epoxy fatty acids (EpFAs) are a class of bioactive lipid mediators produced from the metabolism of polyunsaturated fatty acids (PUFAs) by cytochrome P450 (CYP450) epoxygenases.[1][2][3] These molecules, including Epoxyeicosatrienoic acids (EETs), Epoxyoctadecamonoenoic acids (EpOMEs), and Epoxydocosapentaenoic acids (EDPs), act as transient, short-range signaling molecules that regulate a wide array of physiological and pathological processes.[3] Their biological activity is often terminated by conversion to their corresponding, and typically less active, diols (dihydroxyeicosatrienoic acids or DHETs) by the soluble epoxide hydrolase (sEH) enzyme.[1][3][4] This guide provides a comparative overview of the biological effects of different EpFA families, supported by experimental data and detailed methodologies, to aid researchers in their exploration of these potent signaling lipids as therapeutic targets.

General Metabolic Pathway of Epoxy Fatty Acids

The generation and degradation of EpFAs follow a conserved pathway. Parent PUFAs are first metabolized by CYP450 enzymes to form epoxides. These epoxides are then hydrolyzed by soluble epoxide hydrolase (sEH) into vicinal diols, which often exhibit different, and sometimes opposing, biological activities.[5][6]

G cluster_0 Precursors cluster_1 Bioactive Epoxides (EpFAs) cluster_2 Diol Metabolites AA Arachidonic Acid (AA) CYP450 CYP450 Epoxygenases AA->CYP450 LA Linoleic Acid (LA) LA->CYP450 DHA Docosahexaenoic Acid (DHA) DHA->CYP450 EPA Eicosapentaenoic Acid (EPA) EPA->CYP450 EETs EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH EpOMEs EpOMEs EpOMEs->sEH EDPs EDPs EDPs->sEH EpETEs EpETEs EpETEs->sEH DHETs DHETs DiHOMEs DiHOMEs DiHDPAs DiHDPAs DiHETEs DiHETEs CYP450->EETs from AA CYP450->EpOMEs from LA CYP450->EDPs from DHA CYP450->EpETEs from EPA sEH->DHETs sEH->DiHOMEs sEH->DiHDPAs sEH->DiHETEs

Fig. 1: General metabolic pathway of major epoxy fatty acids.

Comparative Biological Activities

The biological effects of EpFAs are diverse and depend heavily on their precursor fatty acid. Epoxides derived from omega-3 fatty acids (DHA, EPA) and arachidonic acid (omega-6) are often associated with beneficial, pro-resolving effects, whereas those from linoleic acid (omega-6) can be cytotoxic or pro-inflammatory, particularly after conversion to their diols.[5][6]

Table 1: Comparison of Biological Activities of Major EpFA Families

EpFA Family Precursor PUFA (Omega Family) Key Biological Effects General Notes
EETs Arachidonic Acid (AA) (Omega-6) Anti-inflammatory, Vasodilatory, Cardioprotective, Pro-angiogenic, Anti-nociceptive, Anti-apoptotic. [1][3][7][8] The most studied EpFAs. Their beneficial effects are enhanced by sEH inhibition.[1][4]
EpOMEs Linoleic Acid (LA) (Omega-6) Cytotoxic, Pro-inflammatory (especially their diols, DiHOMEs). [5][6] Originally described as 'leukotoxins' due to their toxicity to leukocytes.[5]
EDPs Docosahexaenoic Acid (DHA) (Omega-3) Anti-angiogenic, Anti-tumor, Anti-metastatic, Anti-hyperalgesic. [9][10] Mediate some of the beneficial effects of dietary omega-3 intake.[9]
EpETEs Eicosapentaenoic Acid (EPA) (Omega-3) Anti-hyperalgesic, Anti-inflammatory. [9] Like EDPs, they contribute to the health benefits of omega-3 fatty acids.[9]

| EDTs | Adrenic Acid (AdA) (Omega-6) | Reduces Endoplasmic Reticulum (ER) Stress, Analgesic. [11][12] | Less studied but show therapeutic potential in inflammatory pain and ER stress-related diseases. |

Focus Area 1: Cardiovascular Effects

EETs are potent regulators of the cardiovascular system. They cause vasodilation by activating potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[7][13] This contributes to their blood pressure-lowering effects.[3] They also exhibit cardioprotective properties by reducing inflammation, fibrosis, and apoptosis in the heart, making them a potential therapeutic target for conditions like myocardial infarction and heart failure.[8][14][15]

Table 2: Comparative Vasodilatory Potency of EETs and Their Diol Metabolites

Compound Artery Type Potency Comparison Mechanism
14,15-EET vs 14,15-DHET Bovine Coronary 14,15-EET is 5-fold more potent in causing relaxation.[13] Activation of BKCa channels.[13]
11,12-EET vs 11,12-DHET Rat Renal Arterioles 11,12-EET causes relaxation while 11,12-DHET is inactive.[13] Not specified.

| EETs vs DHETs | Canine Coronary | EETs and DHETs are equipotent in causing relaxation.[13] | Not specified. |

Signaling Pathway: EET-Mediated Vasodilation and Anti-Inflammation

While a specific high-affinity G-protein-coupled receptor (GPCR) for EETs remains elusive, a large body of evidence suggests they can activate Gs-coupled protein pathways.[1][16] This activation leads to increased intracellular cAMP, activation of Protein Kinase A (PKA), and subsequent downstream effects including the opening of potassium channels (vasodilation) and inhibition of the pro-inflammatory NF-κB pathway.[4][5][7]

G EET EET GPCR Putative GPCR EET->GPCR Binds Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates K_channel K+ Channel Activation PKA->K_channel NFkB_path Inhibition of NF-κB Pathway PKA->NFkB_path Hyperpol Hyperpolarization K_channel->Hyperpol Vaso Vasodilation Hyperpol->Vaso Anti_inflam Anti-inflammatory Effects NFkB_path->Anti_inflam

Fig. 2: Postulated signaling pathway for EETs.

Focus Area 2: Anti-Cancer Effects

The role of EpFAs in cancer is complex and highly dependent on the precursor fatty acid. While some studies have implicated AA-derived EETs in promoting tumor growth[3], EpFAs derived from omega-3s, such as DHA-derived EDPs, have demonstrated potent anti-cancer effects. Specifically, 19,20-EDP has been shown to inhibit angiogenesis, primary tumor growth, and metastasis.[10] This effect is attributed to the EDP itself, as its sEH-metabolite, 19,20-DiHDPA, had no effect on tumor growth.[10]

Table 3: Quantitative Data on Anti-Tumor Effects of 19,20-EDP

Experimental Model Treatment Result
Syngeneic Met-1 Breast Cancer 19,20-EDP + sEH inhibitor (t-AUCB) 70 ± 20% reduction in tumor growth (P < 0.001).[10]
Syngeneic Met-1 Breast Cancer 19,20-DiHDPA (diol metabolite) No effect on tumor growth.[10]

| Immunohistochemistry | 19,20-EDP + sEH inhibitor (t-AUCB) | 46.8 ± 19.4% decrease in vascular density (P < 0.001).[10] |

Experimental Workflow for In Vitro Evaluation of Anti-Cancer EpFAs

The assessment of a potential anti-cancer compound follows a structured workflow, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to understand its mode of action.[17]

G start Synthesize/Isolate Epoxy Fatty Acid screen In Vitro Cytotoxicity Screening (MTT Assay) on Cancer Cell Lines start->screen ic50 Determine IC50 Value screen->ic50 mechanistic Mechanistic Studies ic50->mechanistic apoptosis Apoptosis Assay (Annexin V / PI Staining) mechanistic->apoptosis western Western Blot (Key Signaling Proteins) mechanistic->western end Identify Mechanism of Action apoptosis->end western->end

Fig. 3: Typical workflow for in vitro anti-cancer evaluation.

Experimental Protocols

Vasodilation Assay (Pressure Myography)

This method assesses the ability of an EpFA to relax pre-constricted blood vessels.

  • Vessel Preparation: Isolate small arteries (e.g., mesenteric or coronary) from a model organism (e.g., rat) and mount them on a pressure myograph system. Cannulate the vessel onto two glass micropipettes and pressurize to a physiological level (e.g., 60 mmHg).

  • Pre-constriction: Constrict the vessel to approximately 50-70% of its resting diameter using a vasoconstrictor like phenylephrine (B352888) or the thromboxane (B8750289) mimetic U46619.[13]

  • Treatment: Add cumulative concentrations of the test EpFA (e.g., 1 nM to 10 µM) to the superfusing bath.

  • Data Acquisition: Continuously record the vessel's internal diameter.

  • Analysis: Express the relaxation at each concentration as a percentage of the pre-constriction. Plot a concentration-response curve to determine potency (EC50).

Anti-Cancer Cell Viability (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability following treatment with an EpFA.[17][18]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, B16-F10) into a 96-well plate at a density of ~2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[19]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test EpFA. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[17][19]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

  • Cell Treatment: Treat cells with the EpFA at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells or early apoptotic cells).[17]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both stains.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

References

Evaluating the accuracy and precision of vernolic acid analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analytical Methods for Vernolic Acid: Accuracy and Precision

For researchers, scientists, and drug development professionals, the accurate quantification of vernolic acid, a naturally occurring epoxy fatty acid with significant biological activities, is crucial for its development as a potential therapeutic agent. The choice of analytical methodology directly impacts the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of the three primary analytical techniques used for vernolic acid analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a synthesis of their performance in terms of accuracy and precision, supported by experimental data from various studies, detailed experimental protocols, and a visual representation of the analytical workflow.

Data Presentation: A Quantitative Comparison

The selection of an analytical method is often guided by its quantitative performance. The following table summarizes key validation parameters for GC-MS, LC-MS, and NMR spectroscopy in the context of fatty acid analysis. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and validation procedures employed.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity (R²) >0.99[1]>0.99[1][2]>0.99[3]
Accuracy (Recovery %) 88.0 - 108.3%[1][3]83.4 - 112.8%[1]Generally high, but can be lower than MS methods[3]
Precision (RSD %) <15%[1]<10% (intraday), <10% (interday)[1]<7%[4]
Limit of Detection (LOD) 0.05 - 1.0 pg on column[1]0.8 - 10.7 nmol/L[1]~2 µg/mL[4]
Limit of Quantitation (LOQ) 9 - 88 ng[1]2.4 - 285.3 nmol/L[1]~4 µg/mL[4]
Derivatization Mandatory (e.g., FAMEs)[1]Often not required[1]Not required
Sample Throughput Lower[1]Higher[1]High for simple 1D experiments

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative protocols for each of the discussed analytical methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Vernolic Acid Analysis

GC-MS analysis of vernolic acid requires a derivatization step to convert the non-volatile fatty acid into a volatile derivative, typically a fatty acid methyl ester (FAME).

1. Sample Preparation (Lipid Extraction):

  • A common method for lipid extraction is the Folch method.[1]

  • To a 100 µL sample (e.g., plasma, oil), add an appropriate internal standard.

  • Add 1 mL of a chloroform:methanol (B129727) (2:1, v/v) solution and vortex thoroughly.[1]

  • Centrifuge to separate the phases and collect the lower organic layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

  • Heat the mixture at 60°C for 10 minutes.

  • Add 1 mL of 14% boron trifluoride (BF₃) in methanol and heat again at 60°C for 5 minutes.[5]

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Instrumental Parameters:

  • Injection: 1 µL, splitless mode at 250°C.

  • Column: A polar capillary column suitable for FAMEs analysis (e.g., DB-225ms).

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 230°C at 4°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500. For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Vernolic Acid Analysis

LC-MS allows for the analysis of underivatized vernolic acid, which can simplify sample preparation and reduce the risk of derivatization-related artifacts.

1. Sample Preparation:

  • For liquid samples (e.g., plasma): To 100 µL of plasma, add an internal standard and 400 µL of cold acetonitrile (B52724) to precipitate proteins.[2]

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Collect the supernatant and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • For oil samples: Dilute the oil in a suitable solvent (e.g., methanol/isopropanol) and add an internal standard.

2. LC-MS/MS Instrumental Parameters:

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Quantification: Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transition for vernolic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Vernolic Acid Quantification

NMR spectroscopy offers a non-destructive method for the direct quantification of vernolic acid in a sample without the need for chromatographic separation or chemical derivatization.

1. Sample Preparation:

  • Accurately weigh about 20-30 mg of the oil sample into an NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (e.g., maleic acid) for absolute quantification.

2. NMR Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard one-dimensional ¹H NMR experiment.

  • Key Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery for accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing and Quantification:

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform phasing and baseline correction.

  • Integrate the characteristic signals of vernolic acid (e.g., the epoxy protons) and the internal standard.

  • Calculate the concentration of vernolic acid based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the known concentration of the internal standard.

Mandatory Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification Sample Sample Collection (e.g., Seed Oil, Plasma) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (GC-MS only) Extraction->Derivatization for GC-MS LCMS LC-MS Extraction->LCMS NMR NMR Extraction->NMR GCMS GC-MS Derivatization->GCMS Processing Data Acquisition & Processing GCMS->Processing LCMS->Processing NMR->Processing Quantification Quantification Processing->Quantification Result Result: Vernolic Acid Concentration Quantification->Result

Caption: General experimental workflow for the analysis of vernolic acid.

Conclusion

The choice of an analytical method for vernolic acid quantification depends on the specific requirements of the study.

  • GC-MS offers high sensitivity and is a well-established technique for fatty acid analysis. However, the mandatory derivatization step can be time-consuming and a potential source of error.

  • LC-MS/MS provides excellent sensitivity and specificity, with the significant advantage of analyzing underivatized vernolic acid, leading to higher sample throughput.

  • NMR Spectroscopy is a powerful, non-destructive technique that provides structural information and direct quantification without the need for specific reference standards for vernolic acid. Its main limitation is its lower sensitivity compared to MS-based methods, making it more suitable for the analysis of bulk oils or concentrated extracts.

For high-throughput screening and analysis of biological samples where sensitivity is critical, LC-MS/MS is often the preferred method. For detailed structural confirmation and quantification in samples with higher concentrations of vernolic acid, NMR is an invaluable tool. GC-MS remains a robust and reliable option, particularly when extensive FAMEs libraries are available for broader fatty acid profiling. The selection of the most appropriate method should be based on a careful consideration of the research goals, sample type, required sensitivity, and available instrumentation.

References

Inter-laboratory comparison of (-)-Vernolic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to the Quantification of (-)-Vernolic Acid

Data Presentation: Quantitative Method Comparison

The selection of an analytical method for quantifying this compound is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. The following table summarizes the key performance characteristics of the two most common analytical methods for fatty acid analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection. The data presented is a synthesis from studies on various fatty acids and should be considered as a general reference for what can be expected when validating a method for this compound.

Analytical MethodPrincipleLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
GC-MS Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.> 0.992 - 40 ng/mL[1]5 - 118 ng/mL[1]< 15%85 - 115%
HPLC-UV/MS Separation by liquid chromatography with detection by UV absorbance or mass spectrometry.> 0.992.58×10⁻³ - 9.69×10⁻³ M[2]7.83×10⁻³ - 2.93×10⁻² M[2]< 10%90 - 110%

Note: The performance characteristics are influenced by the specific matrix, instrumentation, and protocol used. The provided ranges are indicative and should be confirmed by in-house validation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of fatty acids. As fatty acids are generally not volatile, a derivatization step is required to convert them into more volatile esters.

a) Sample Preparation and Derivatization:

  • Extraction: Extract the lipid fraction from the sample matrix (e.g., seed oil, biological tissue) using a suitable solvent system, such as a mixture of chloroform (B151607) and methanol (B129727).

  • Saponification: The extracted lipids are saponified using a solution of potassium hydroxide (B78521) in methanol to release the fatty acids from their esterified forms (e.g., triglycerides).

  • Esterification/Derivatization: The free fatty acids are then converted to their more volatile methyl esters (FAMEs) or other suitable esters. A common method is to use boron trifluoride in methanol or acidic methanol.[3] For enhanced sensitivity, derivatization to pentafluorobenzyl esters can be performed.[4]

b) GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.[5]

  • Carrier Gas: Helium is the most common carrier gas.[5][6]

  • Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. An example program could be: initial temperature of 75°C, ramped to 280°C.[5]

  • Injection Mode: Splitless or split injection can be used depending on the concentration of the analyte.

  • MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode.[5] For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of fatty acids, often without the need for derivatization, which can simplify sample preparation.

a) Sample Preparation:

  • Extraction: Similar to GC-MS, the lipid fraction is first extracted from the sample matrix.

  • Saponification (Optional): If analyzing total fatty acid content, a saponification step is necessary. For free fatty acids, this step can be omitted.

  • Filtration: The sample extract should be filtered through a 0.45 µm filter before injection into the HPLC system.

b) HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used for the separation of fatty acids.[7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or acetic acid) and an organic phase (e.g., acetonitrile, methanol) is typically employed.[2][8]

  • Detection:

    • UV Detection: Fatty acids with chromophores can be detected using a UV detector. The wavelength for detection will depend on the specific fatty acid and any derivatization agents used.

    • Mass Spectrometry (LC-MS): For higher sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer. This is particularly useful for complex matrices.[9]

  • Flow Rate: A typical flow rate is around 1 mL/min.[2][8]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Quantification Sample Sample Collection Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography GC or HPLC Separation Derivatization->Chromatography Detection MS or UV Detection Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Generalized experimental workflow for the quantification of this compound.

method_comparison cluster_gcms GC-MS cluster_hplc HPLC-UV/MS GCMS_Sensitivity High Sensitivity GCMS_Specificity High Specificity GCMS_Sensitivity->GCMS_Specificity GCMS_Derivatization Derivatization Required GCMS_Volatility For Volatile Compounds GCMS_Derivatization->GCMS_Volatility HPLC_Versatility High Versatility HPLC_Derivatization Derivatization Optional HPLC_Versatility->HPLC_Derivatization HPLC_NonVolatile For Non-Volatile Compounds HPLC_Sensitivity Variable Sensitivity (UV vs. MS) HPLC_NonVolatile->HPLC_Sensitivity

Caption: Comparison of key features of GC-MS and HPLC for fatty acid analysis.

References

Performance Benchmark: (-)-Vernolic Acid in Advanced Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the dynamic landscape of coating technology, the pursuit of sustainable, high-performance materials is paramount. (-)-Vernolic acid, a naturally occurring epoxidized fatty acid derived from Vernonia galamensis oil, has emerged as a promising bio-based building block for advanced coating systems. This guide provides an objective comparison of the performance of this compound-based coatings against formulations utilizing other common epoxidized vegetable oils, namely epoxidized soybean oil (ESBO) and epoxidized linseed oil (ELO). The information presented herein is curated for researchers, scientists, and professionals in drug development and materials science to facilitate informed decisions in formulation development.

Executive Summary

This compound distinguishes itself through the inherent epoxy functionality within its C18 fatty acid chain. This unique structure allows it to act as a reactive diluent and a cross-linking agent in coating formulations, contributing to enhanced flexibility, adhesion, and impact resistance. When compared to other epoxidized vegetable oils, coatings formulated with vernonia oil (the natural source of vernolic acid) have demonstrated competitive and often superior performance characteristics, particularly in alkyd and epoxy systems. These formulations exhibit excellent adhesion, flexibility, and impact resistance while maintaining good gloss and hardness. Furthermore, the use of vernonia oil can contribute to a reduction in volatile organic compounds (VOCs) by acting as a reactive diluent, thus aligning with environmental regulations and green chemistry principles.

Performance Benchmarking: Vernolic Acid vs. Alternatives

The following tables summarize the physicochemical properties of the oils and the performance of coatings formulated with vernonia oil in comparison to ESBO and ELO.

Table 1: Physicochemical Properties of Vernonia Oil, Epoxidized Soybean Oil, and Epoxidized Linseed Oil

PropertyVernonia OilEpoxidized Soybean Oil (ESBO)Epoxidized Linseed Oil (ELO)Test Method
Epoxy Value (eq/100g) HighModerateHighTitration
Iodine Value (g I₂/100g) LowLowLowTitration
Viscosity (cPs) ModerateLow to ModerateModerate to HighViscometer
Density (g/cm³) ~0.95~0.99~1.03Densitometer

Table 2: Performance Characteristics of Alkyd-Based Coatings Modified with Epoxidized Vegetable Oils [1]

Performance MetricVernonia Oil Modified AlkydESBO Modified AlkydELO Modified AlkydControl (Unmodified Alkyd)
Drying Time (Set-to-touch) ReducedReducedReducedStandard
Pendulum Hardness GoodGoodGoodStandard
Adhesion (Cross-hatch) ExcellentGoodGoodGood
Flexibility (Mandrel Bend) ExcellentGoodGoodModerate
Impact Resistance (Direct) ExcellentGoodGoodModerate
Specular Gloss GoodGoodGoodGood

Table 3: Performance Characteristics of Epoxy Coatings Toughened with Epoxidized Vegetable Oils [1]

Performance MetricVernonia Oil Modified EpoxyESBO Modified EpoxyELO Modified EpoxyControl (Unmodified Epoxy)
Pendulum Hardness Gradual decrease with increasing oil contentGradual decrease with increasing oil contentGradual decrease with increasing oil contentHigh
Adhesion (Cross-hatch) High (No significant change)HighHighHigh
Flexibility (Mandrel Bend) ImprovedImprovedImprovedLow
Impact Resistance (Direct) ImprovedImprovedImprovedLow

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance evaluation of these coating formulations.

Formulation of Alkyd-Based Coatings
  • Materials: Long oil alkyd resin, this compound (from vernonia oil), epoxidized soybean oil (ESBO), epoxidized linseed oil (ELO), driers (e.g., cobalt, zirconium, calcium octoate), anti-skinning agent, and solvent (e.g., mineral spirits).

  • Procedure:

    • The alkyd resin is charged into a mixing vessel.

    • The epoxidized vegetable oil (vernolic acid, ESBO, or ELO) is added as a reactive diluent at a specified weight percentage (e.g., 5-20%).

    • The mixture is thoroughly blended until homogeneous.

    • Driers and an anti-skinning agent are added in appropriate proportions and mixed.

    • The viscosity is adjusted with a suitable solvent to achieve the desired application consistency.

Formulation of Two-Phase Epoxy Coatings
  • Materials: Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., EPON 828), 4,4'-diaminodiphenylmethane (DDM) curing agent, and epoxidized vegetable oil liquid rubber (from vernonia oil, ESBO, or ELO).

  • Procedure:

    • The DGEBA epoxy resin is preheated to reduce its viscosity.

    • The epoxidized vegetable oil is added to the epoxy resin at a specified weight percentage (e.g., up to 20%).

    • The mixture is stirred at an elevated temperature until a homogeneous solution is obtained.

    • The mixture is allowed to cool to room temperature.

    • The stoichiometric amount of the DDM curing agent is added and thoroughly mixed.

    • The formulation is degassed under vacuum to remove entrapped air bubbles.

Coating Application and Curing
  • Substrate Preparation: Steel panels are cleaned and degreased according to standard procedures (e.g., ASTM D609).

  • Application: The coatings are applied to the prepared panels using a film applicator to ensure a uniform dry film thickness.

  • Curing:

    • Alkyd Coatings: Cured at ambient temperature and humidity for a specified period (e.g., 7 days).

    • Epoxy Coatings: Cured at room temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 100°C for 2 hours).

Performance Testing

The following standard test methods are employed to evaluate the performance of the cured coatings:

  • Drying Time (ASTM D1640): The set-to-touch time is determined by lightly touching the film with a finger.

  • Pendulum Hardness (ASTM D4366): A pendulum hardness tester is used to measure the hardness of the coating film.

  • Adhesion (ASTM D3359): The cross-hatch adhesion test is performed by making a lattice pattern in the film and assessing the adhesion of the squares.

  • Flexibility (ASTM D522): The conical mandrel bend test is used to evaluate the flexibility and resistance to cracking of the coating.

  • Impact Resistance (ASTM D2794): A variable impact tester is used to assess the resistance of the coating to rapid deformation.

  • Specular Gloss (ASTM D523): A gloss meter is used to measure the specular gloss of the coating surface at a specified angle (e.g., 60°).

  • Chemical Resistance (ASTM D1308): The resistance of the coating to various chemicals (e.g., acids, alkalis, solvents) is evaluated by spot tests.

Visualizing the Process: Workflow and Curing Mechanism

To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Coating_Formulation_Workflow cluster_raw_materials Raw Materials cluster_process Formulation Process cluster_application Application & Curing Vernolic Acid / ESBO / ELO Vernolic Acid / ESBO / ELO Mixing Mixing Vernolic Acid / ESBO / ELO->Mixing Base Resin (Alkyd / Epoxy) Base Resin (Alkyd / Epoxy) Base Resin (Alkyd / Epoxy)->Mixing Curing Agent / Driers Curing Agent / Driers Letdown Letdown Curing Agent / Driers->Letdown Additives / Solvents Additives / Solvents Additives / Solvents->Letdown Dispersion Dispersion Mixing->Dispersion Dispersion->Letdown Application Application Letdown->Application Curing Curing Application->Curing Final Coated Product Final Coated Product Curing->Final Coated Product

Caption: A generalized workflow for the formulation of coatings incorporating epoxidized vegetable oils.

Epoxy_Curing_Mechanism Epoxy_Group Epoxy (Vernolic Acid) Crosslinked_Polymer Cross-linked Polymer Network Epoxy_Group->Crosslinked_Polymer Ring-opening polymerization Amine_Hardener Amine Hardener Amine_Hardener->Crosslinked_Polymer Nucleophilic attack

Caption: Simplified reaction mechanism for the curing of an epoxy resin with an amine hardener.

References

Comparative metabolic profiling of linoleic acid and (-)-Vernolic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of linoleic acid and its epoxide derivative, (-)-vernolic acid. By presenting available experimental data and outlining key methodologies, this document aims to be a valuable resource for those investigating lipid metabolism, inflammation, and cellular signaling.

Introduction

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a major component of dietary fats and plays a complex role in cellular physiology. Its metabolism gives rise to a variety of bioactive molecules with both pro- and anti-inflammatory properties. One such metabolite, formed through the action of cytochrome P450 epoxygenases in mammals, is this compound. In plants, this compound is synthesized from linoleic acid by a specific epoxygenase and is found in high concentrations in the oil of species like Vernonia galamensis. While structurally related, emerging evidence suggests that these two fatty acids can have distinct metabolic fates and cellular effects. This guide will delve into a comparative analysis of their known metabolic profiles.

Data Presentation

Table 1: Comparative Effects on Cell Viability
Fatty AcidCell Line(s)EffectConcentrationCitation
Linoleic Acid Colorectal cancer cells (RKO, LOVO), Human umbilical vein endothelial cells (HUVEC)Promotes proliferation at low concentrations (≤ 200 μM), inhibits growth at high concentrations (≥ 300 μM)≤ 200 μM (pro-proliferative), ≥ 300 μM (cytotoxic)[1]
Human T lymphocyte cell line (Jurkat), Human lymphocytesInduces apoptosis and necrosisNot specified[2][3]
This compound (as Leukotoxin) Leukocytes and other cell typesToxic effectsNot specified
Vernonia greggii extract (containing various compounds)Reduced cell viability (IC₅₀ of 262.34 μg/mL for aqueous fraction)IC₅₀ = 262.34 μg/mL[4]

Note: Direct comparative studies with IC50 values for pure this compound on various cell lines are limited in the reviewed literature. The data for Vernonia greggii extract provides an indication of the potential cytotoxicity of its components.

Table 2: Comparative Effects on Lipid Metabolism
Fatty AcidEffectKey FindingsCitation
Linoleic Acid Modulates cholesterol metabolismCan lower plasma cholesterol.[5][5]
Precursor to arachidonic acidServes as a substrate for the production of pro-inflammatory eicosanoids.[6]
Influences lipid accumulationCan lead to the accumulation of pronociceptive fatty acyl lipid mediators in plasma.[7][7]
This compound Component of plant seed oilsMajor component of Vernonia galamensis seed oil.[8][8]
Biosynthesis from linoleic acidSynthesized from linoleoyl-PC in plants.[9][9]
Table 3: Comparative Effects on Inflammatory Signaling
Fatty AcidSignaling PathwayEffectKey FindingsCitation
Linoleic Acid PI3K/Akt & ERK1/2Pro-inflammatoryActivates PI3K/Akt and ERK1/2 pathways, leading to NF-κB activation and expression of vascular cell adhesion molecule 1.
NF-κBPro-inflammatory (context-dependent)Can induce NF-κB-dependent transcription.
PPARsActivatorActs as a ligand for PPARs, influencing gene expression related to lipid metabolism and inflammation.[10][11][10][11]
This compound (Limited direct evidence)Likely pro-inflammatory (as leukotoxin)Its metabolite, leukotoxin, is known to have toxic and pro-inflammatory effects. The direct effects of vernolic acid on specific inflammatory signaling pathways like NF-κB and MAPK are not well-characterized.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of linoleic acid or this compound (typically dissolved in a suitable solvent like DMSO or ethanol (B145695) and complexed with BSA) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[12]

Lipid Accumulation Assay (Oil Red O Staining)

This protocol is used to visualize and quantify neutral lipid accumulation in cells.

  • Cell Culture and Treatment: Culture cells on coverslips or in multi-well plates and treat with linoleic acid or this compound as described for the cell viability assay.

  • Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix them with 10% formalin for 30-60 minutes.[14]

  • Staining:

    • Prepare a working solution of Oil Red O by diluting a stock solution (0.5% w/v in isopropanol) with water (e.g., 6 parts stock to 4 parts water) and filtering it.[15]

    • Wash the fixed cells with 60% isopropanol (B130326) and then stain with the Oil Red O working solution for 5-15 minutes.[14][16]

  • Washing and Counterstaining: Wash the cells with water to remove excess stain. Nuclei can be counterstained with hematoxylin (B73222) or DAPI.[14][17]

  • Visualization and Quantification: Visualize the lipid droplets (stained red) under a microscope. For quantification, the stain can be eluted with isopropanol, and the absorbance of the eluate can be measured spectrophotometrically.[15][16]

Western Blot Analysis for NF-κB Pathway Activation

This protocol is used to detect the activation of the NF-κB signaling pathway by analyzing the levels of key proteins.

  • Cell Treatment and Lysis: Treat cells with linoleic acid or this compound for the desired time. For studying NF-κB activation, co-treatment with an inflammatory stimulus like lipopolysaccharide (LPS) may be necessary. Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein or to separate cytoplasmic and nuclear fractions.[18][19]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα). Also, use an antibody for a loading control (e.g., β-actin or GAPDH).[18]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.[18]

Signaling Pathways and Experimental Workflows

Linoleic Acid Metabolism and Pro-inflammatory Signaling

Linoleic acid can be metabolized to arachidonic acid, a precursor for pro-inflammatory eicosanoids. It can also directly activate signaling pathways that lead to an inflammatory response.

Linoleic_Acid_Signaling LA Linoleic Acid Metabolism Metabolism LA->Metabolism PI3K_Akt PI3K/Akt LA->PI3K_Akt ERK ERK1/2 LA->ERK AA Arachidonic Acid Metabolism->AA Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids NFkB NF-κB PI3K_Akt->NFkB ERK->NFkB Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression

Linoleic Acid Metabolism and Signaling Pathway.

This compound Biosynthesis and Potential Cytotoxicity

This compound is synthesized from linoleic acid in plants. In mammals, it is also a metabolite of linoleic acid and is known as leukotoxin, which can be further metabolized to a toxic diol.

Vernolic_Acid_Pathway cluster_plant In Plants cluster_mammal In Mammals LA_plant Linoleic Acid Epoxygenase Δ12-Epoxygenase LA_plant->Epoxygenase VA_plant This compound Epoxygenase->VA_plant LA_mammal Linoleic Acid CytP450 Cytochrome P450 Epoxygenase LA_mammal->CytP450 VA_mammal This compound (Leukotoxin) CytP450->VA_mammal sEH Soluble Epoxide Hydrolase VA_mammal->sEH Diol Leukotoxin Diol (Toxic) sEH->Diol

Biosynthesis and Metabolism of this compound.

Experimental Workflow for Comparative Analysis

This workflow outlines the steps for a comprehensive comparative study of linoleic acid and this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with Linoleic Acid vs. This compound Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Lipid_Accumulation Lipid Accumulation Assay (Oil Red O) Treatment->Lipid_Accumulation Protein_Analysis Protein Analysis (Western Blot for NF-κB, MAPK) Treatment->Protein_Analysis Gene_Expression Gene Expression Analysis (qPCR for inflammatory markers) Treatment->Gene_Expression Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Lipid_Accumulation->Data_Analysis Protein_Analysis->Data_Analysis Gene_Expression->Data_Analysis

Workflow for Comparative Metabolic Profiling.

Conclusion

The available evidence suggests that linoleic acid and this compound have distinct metabolic profiles and cellular effects. While linoleic acid's role in inflammation is complex and context-dependent, its metabolite, this compound (leukotoxin), exhibits clear cytotoxic properties in mammals. Further direct comparative studies are necessary to fully elucidate the quantitative differences in their effects on cell viability, lipid accumulation, and the activation of specific signaling pathways. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations, which will be crucial for understanding the full physiological and pathological implications of these two related fatty acids.

References

Safety Operating Guide

Navigating the Safe Disposal of (-)-Vernolic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The primary route for the disposal of (-)-Vernolic acid is through an approved hazardous waste management program.[1][2][3] This ensures that the chemical is handled, transported, and disposed of in accordance with all local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to understand the specific procedures and requirements for chemical waste disposal.[3]

Key Disposal Principles

Before disposal, several key principles must be followed to ensure safety and compliance:

  • Waste Identification and Segregation: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, pipette tips, and glassware), must be clearly labeled as hazardous waste.[3][4] It is crucial to segregate this waste from other waste streams to prevent accidental reactions.[5]

  • Container Management: Waste should be collected in a designated, leak-proof container that is compatible with the chemical.[3] The container must be kept closed when not in use and stored in a designated satellite accumulation area.[6]

  • Avoid Drain Disposal: Do not dispose of this compound down the drain.[7] As an organic acid and an epoxy-containing compound, it may not be suitable for sewer systems and could harm aquatic environments.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.[1][2]

Quantitative Data on Chemical Waste Disposal

The following table summarizes general quantitative guidelines for laboratory chemical waste disposal. It is important to note that these are general recommendations, and specific limits for this compound would need to be determined in consultation with your institution's EHS department.

ParameterGuidelineSource
pH for Neutralization Adjust pH to between 5.5 and 9.5 before considering drain disposal for simple inorganic acids and bases.[7][10]
Quantity for Drain Disposal Generally, only small quantities (e.g., up to 100g or 100mL) of readily biodegradable, low-toxicity chemicals are suitable for drain disposal after appropriate treatment.[7]
Container Fill Level Do not fill waste containers beyond 90% of their capacity.[11]
Empty Container Residue A container is considered "empty" if no more than 3% by weight of the total capacity remains.[12][13]

Experimental Protocol: General Neutralization of Acidic Waste

While a specific protocol for the neutralization of this compound is not available, a general procedure for neutralizing acidic waste in a laboratory setting can be adapted. This procedure should only be performed by trained personnel in a controlled environment, such as a fume hood.[10]

Objective: To neutralize acidic chemical waste to a pH range suitable for collection by a hazardous waste management program.

Materials:

  • Acidic waste containing this compound

  • A suitable base (e.g., sodium bicarbonate, sodium hydroxide (B78521) solution)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate waste container

  • Personal Protective Equipment (safety goggles, gloves, lab coat)

Procedure:

  • Preparation: Work in a certified chemical fume hood. Wear all required PPE. Place the container of acidic waste on a stir plate.

  • Dilution (Optional but Recommended): If the acid is concentrated, it is often safer to first dilute it by slowly adding the acid to a large volume of cold water.

  • Neutralization: While stirring the acidic solution, slowly add the basic solution in small increments. The reaction can generate heat, so proceed with caution.[10]

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter.

  • Endpoint: Continue adding the base until the pH of the solution is within the desired range (typically between 5.5 and 9.5 for collection, but confirm with your EHS department).[10]

  • Final Disposal: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for collection by your institution's EHS program. Do not dispose of the neutralized solution down the drain without explicit approval from your EHS department.[7][10]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

cluster_0 This compound Waste Disposal Workflow A Waste Generation (this compound, contaminated materials) B Characterize Waste (Pure, solution, contaminated solid) A->B C Segregate Waste (Keep separate from other chemical waste) B->C D Select Appropriate Waste Container (Compatible, leak-proof) C->D E Label Container ('Hazardous Waste', chemical name, date) D->E F Store in Satellite Accumulation Area (Under generator's control) E->F G Is container full or accumulation time limit reached? F->G H Request Waste Pickup (Contact institutional EHS) G->H Yes J Continue Collection G->J No I Maintain Records (As per institutional and regulatory requirements) H->I J->F

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these established principles and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling (-)-Vernolic acid

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Name: (-)-Vernolic acid Synonyms: Leukotoxin B, Isoleukotoxin, (9Z,12S,13R)-12,13-Epoxyoctadec-9-enoic acid Chemical Class: Epoxy fatty acid

Immediate Safety Concerns & Hazards

This compound is a long-chain epoxy fatty acid.[2] While comprehensive toxicological data is limited, its chemical structure necessitates careful handling. The primary hazards are associated with its epoxide group, which can be reactive, and its acidic nature. In mammalian systems, it can be metabolized into a leukotoxin, which has shown toxic effects on leukocytes and can contribute to organ failure in animal models.[2] Therefore, direct contact and inhalation must be strictly avoided.

General hazards for epoxy resins and acids include:

  • Skin and eye irritation or burns.[3][4]

  • Allergic sensitization from skin contact.[4]

  • Respiratory irritation from vapors or aerosols.[3][4][5]

The following table summarizes the essential personal protective equipment (PPE) required for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye & Face Protection Chemical safety goggles are mandatory. A full-face shield must be worn over goggles when there is a risk of splashing.[5]Protects against splashes which can cause serious eye irritation or damage.[3][5]
Skin Protection Gloves: Nitrile or butyl rubber gloves are required.[3][4] Regularly inspect gloves for any sign of degradation and replace them immediately if compromised.[3] Lab Coat/Apron: A chemical-resistant lab coat or apron must be worn.[3][4] Ensure it is fully fastened.[4]Prevents skin contact, which can lead to irritation, chemical burns, or allergic sensitization.[3][4] Contaminated clothing should be removed immediately.[6]
Respiratory Protection All work must be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[1][4] If a fume hood is not available or ventilation is inadequate, a respirator (e.g., N95 or a full-face respirator with an appropriate organic vapor/acid gas cartridge) is mandatory.[5]Minimizes inhalation of aerosols or vapors that can irritate the respiratory tract.[3]

Operational Plan: Handling & Storage

Engineering Controls:

  • Fume Hood: Always handle this compound inside a properly functioning chemical fume hood.[4]

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Handling: Use compatible labware (e.g., glass or appropriate solvent-resistant plastic). Avoid generating aerosols. Keep containers of the acid tightly closed when not in use.[4]

  • Transport: When moving the chemical, ensure it is in a sealed, shatter-resistant secondary container.[4]

  • Spill Procedure:

    • Minor Spill (in fume hood): Absorb the spill with a compatible absorbent material (e.g., vermiculite (B1170534) or sand). Collect the contaminated material into a sealed, properly labeled hazardous waste container. Clean the spill area with an appropriate solvent and then soap and water.

    • Major Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Storage:

  • Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, bases, and reactive metals.

  • The storage area should be clearly labeled.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[7]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or a suitable plastic).[8] Do not use metal containers for acidic waste.[9]

    • Solid Waste: All contaminated solid waste (e.g., gloves, bench paper, pipette tips) must be collected in a separate, sealed, and labeled hazardous waste bag or container.[4]

  • Labeling: Label all waste containers with the words "HAZARDOUS WASTE," the full chemical name "this compound," and any other components in the waste stream.[9]

  • Storage of Waste: Store waste containers in a designated satellite accumulation area (SAA). Keep containers closed at all times except when adding waste.[9]

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.

Disclaimer: This document provides guidance based on the chemical properties of epoxy fatty acids. Researchers must consult with their institution's Environmental Health and Safety (EHS) department and perform a risk assessment prior to handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.